LEPTIN, HUMAN
Description
BenchChem offers high-quality LEPTIN, HUMAN suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LEPTIN, HUMAN including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
177404-21-6 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Cloning of the Human Leptin Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the pivotal discovery and cloning of the human leptin gene (LEP), a landmark achievement that revolutionized our understanding of obesity and energy homeostasis. This document provides a comprehensive overview of the experimental methodologies, quantitative data, and the intricate signaling pathways governed by leptin.
Introduction: The Quest for the Obesity Gene
For decades, the scientific community sought to understand the genetic underpinnings of obesity. A significant breakthrough came from studies of the obese (ob/ob) mouse, a mutant strain discovered at The Jackson Laboratory in 1950. These mice exhibit profound obesity, insatiable appetite, and type II diabetes, suggesting a monogenic origin for their condition. The prevailing hypothesis, championed by Douglas Coleman's parabiosis experiments in the 1970s, was that these mice lacked a circulating satiety factor. This set the stage for a multi-year endeavor to identify and clone the responsible gene. In 1994, Jeffrey M. Friedman and his colleagues at The Rockefeller University culminated this search by successfully identifying the ob gene in mice and its human homologue, naming the protein product "leptin" from the Greek word "leptos," meaning thin.[1][2][3][4]
The Experimental Journey: From Mouse to Man
The cloning of the leptin gene was a triumph of positional cloning, a meticulous process of identifying a gene based on its chromosomal location.[5][6][7] The following sections provide a detailed breakdown of the key experimental protocols that led to this discovery.
Experimental Workflow: A Positional Cloning Saga
The overall strategy involved genetically mapping the ob gene in mice, constructing a physical map of the corresponding genomic region using a Yeast Artificial Chromosome (YAC) library, identifying candidate genes within this region, and finally, confirming the gene's identity and its human homolog.
Detailed Experimental Protocols
-
Genetic Mapping:
-
An interspecific backcross between Mus musculus domesticus (C57BL/6J ob/+) and Mus spretus was established to generate a high-resolution genetic map of the region surrounding the ob locus on mouse chromosome 6.
-
DNA was isolated from the offspring and analyzed for restriction fragment length polymorphisms (RFLPs) using various DNA probes.
-
The segregation pattern of these RFLPs relative to the obese phenotype allowed for the fine mapping of the ob gene to a small genetic interval.
-
-
Yeast Artificial Chromosome (YAC) Library Screening and Contig Construction:
-
A mouse YAC library was screened using DNA markers known to be closely linked to the ob gene.
-
Positive YAC clones were isolated and their ends were sequenced to generate new probes for further library screening (a process known as "chromosome walking").
-
Overlapping YAC clones were identified and assembled into a contiguous block of DNA (a "contig") that spanned the entire candidate region.[8][9]
-
-
Exon Trapping:
-
To identify expressed sequences (exons) within the YAC contig, an exon trapping protocol was employed.[10][11]
-
Genomic DNA fragments from the YAC clones were subcloned into an "exon trap" vector. This vector contains the necessary splicing signals (a splice donor and a splice acceptor site) flanking a cloning site.
-
The constructs were transfected into COS-7 cells, a cell line competent for splicing.
-
If the inserted genomic fragment contained an exon, it would be spliced into the vector's transcript.
-
Reverse transcription-polymerase chain reaction (RT-PCR) was then used to amplify the spliced product, which was subsequently cloned and sequenced.
-
-
Northern Blot Analysis:
-
The trapped exons were used as probes for Northern blot analysis to determine their expression pattern in various mouse tissues.[12][13][14]
-
Total RNA was extracted from different tissues, including adipose tissue, and separated by size on a denaturing agarose (B213101) gel.
-
The RNA was then transferred to a nylon membrane and hybridized with the radiolabeled exon probes.
-
A strong hybridization signal in adipose tissue RNA identified a candidate exon from the ob gene, as the circulating satiety factor was hypothesized to originate from fat cells.[15]
-
-
cDNA Cloning and Sequencing:
-
The identified exon probe was used to screen a mouse adipose tissue cDNA library.
-
Positive cDNA clones were isolated, sequenced, and assembled to obtain the full-length sequence of the candidate ob gene.
-
Sequence analysis of the cDNA from ob/ob mice revealed a nonsense mutation that resulted in a premature stop codon, confirming its identity as the ob gene.
-
-
Cross-Species Hybridization:
-
The mouse ob cDNA was used as a probe to screen a human genomic library under low-stringency hybridization conditions, which allow for the detection of homologous sequences between different species.
-
Positive clones were isolated and sequenced.
-
-
Sequence Analysis and Characterization:
-
The sequence of the human homolog, designated LEP, was determined and found to be highly conserved with the mouse gene.
-
The human gene was mapped to chromosome 7q31.3.
-
Quantitative Data Summary
The discovery and characterization of the human leptin gene and its protein product yielded crucial quantitative data, which is summarized in the tables below.
Table 1: Human Leptin (LEP) Gene Characteristics
| Feature | Description |
| Chromosomal Location | 7q32.1[16][17] |
| Gene Structure | 3 exons, 2 introns[16] |
| Accession Number | P41159 (UniProt)[18][19] |
Table 2: Human Leptin Protein Characteristics
| Feature | Description |
| Full-Length Protein | 167 amino acids (including a 21-amino acid signal peptide)[18] |
| Mature Protein | 146 amino acids |
| Molecular Weight | Approximately 16 kDa[18] |
| Key Structural Feature | Four-helix bundle cytokine |
Leptin Signaling Pathways
Leptin exerts its profound physiological effects by binding to and activating the leptin receptor (LEPR), a member of the class I cytokine receptor family. This interaction triggers a cascade of intracellular signaling events, primarily through three major pathways: the JAK-STAT pathway, the PI3K/AKT pathway, and the MAPK/ERK pathway.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is the principal signaling cascade activated by leptin.[20][21][22]
Upon leptin binding, the leptin receptor dimerizes, leading to the recruitment and activation of Janus kinase 2 (JAK2).[23] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by JAK2, causing it to dimerize and translocate to the nucleus. In the nucleus, phosphorylated STAT3 acts as a transcription factor, upregulating the expression of anorexigenic (appetite-suppressing) neuropeptides like pro-opiomelanocortin (POMC) and downregulating the expression of orexigenic (appetite-stimulating) neuropeptides such as agouti-related peptide (AgRP). This pathway is negatively regulated by Suppressor of Cytokine Signaling 3 (SOCS3), whose expression is also induced by STAT3, creating a negative feedback loop.
The PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical arm of leptin signaling, playing a significant role in neuronal function and metabolism.[24][25]
Leptin-activated JAK2 can phosphorylate Insulin Receptor Substrate (IRS) proteins.[26] Phosphorylated IRS serves as a docking site for the regulatory subunit of PI3K, leading to its activation. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT (also known as protein kinase B). Activated AKT has numerous downstream targets, including the mammalian target of rapamycin (B549165) (mTOR) and the Forkhead box protein O1 (FOXO1), which are involved in regulating cell growth, proliferation, and metabolism.[26][27]
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is also engaged by leptin signaling and is implicated in neuronal plasticity and other cellular processes.[28]
Upon leptin-induced JAK2 activation, the tyrosine phosphatase SHP2 is recruited to the leptin receptor.[29] SHP2, in turn, can activate the Ras-Raf-MEK-ERK signaling cascade through the adaptor protein Grb2 and the guanine (B1146940) nucleotide exchange factor Sos. Activated ERK translocates to the nucleus and phosphorylates various transcription factors, thereby modulating gene expression related to cell growth, differentiation, and survival.[27][30]
Conclusion
The discovery and cloning of the human leptin gene was a watershed moment in biomedical research. It provided definitive proof of a hormonal link between adipose tissue and the central nervous system in the regulation of body weight. The elucidation of the leptin signaling pathways has opened up numerous avenues for understanding the pathophysiology of obesity and related metabolic disorders. While leptin therapy has proven effective only in a small subset of obese individuals with congenital leptin deficiency, the ongoing research into the complexities of leptin resistance and the development of leptin sensitizers holds promise for future therapeutic interventions. This technical guide serves as a comprehensive resource for professionals in the field, encapsulating the foundational knowledge of this critical biological system.
References
- 1. bioteach.ubc.ca [bioteach.ubc.ca]
- 2. Zhang, Y., Proenca, R., Maffei, M., Barone, M., Leopold, L. and Friedman, J.M. (1994) Positional cloning of the mouse obese gene and its human homologue. Nature, 372, 425-432. doi10.1038/372425a0 - References - Scientific Research Publishing [scirp.org]
- 3. Zhang, Y., Proenca, R., Maffei, M., Barone, M., Leopold, L., & Friedman, J.M. (1994). Positional Cloning of the Mouse Obese Gene and Its Human Homologue. Nature, 372, 425-432. - References - Scientific Research Publishing [scirp.org]
- 4. Zhang, Y., Proenca, R., Maffei, M., Barone, M., Leopold, L. and Friedman, J.M. (1994) Positional Cloning of the Mouse Obese Gene and Its Human Homologue. Nature, 372, 425-432. - References - Scientific Research Publishing [scirp.org]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 7. Positional cloning of the mouse obese gene and its human homologue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Construction of a YAC contig spanning the Xq13.3 subband - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Construction of a YAC contig and an STS map spanning 3.6 megabase pairs in Xp22.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exon trapping: a genetic screen to identify candidate transcribed sequences in cloned mammalian genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gene Isolation by Exon Trapping | Springer Nature Experiments [experiments.springernature.com]
- 12. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ノーザンブロット法のためのmRNA | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. The Basics: Northern Analysis | Thermo Fisher Scientific - CA [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. LEP leptin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. sinobiological.com [sinobiological.com]
- 18. elabscience.com [elabscience.com]
- 19. uniprot.org [uniprot.org]
- 20. news-medical.net [news-medical.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 25. PI3K signaling in leptin receptor cells: role in growth and reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Intracellular signalling pathways activated by leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Leptin signaling: A key pathway in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
The Physiological Role of Leptin in Human Appetite Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leptin, an adipocyte-derived hormone, is a cornerstone in the intricate neuroendocrine regulation of energy homeostasis.[1][2][3][4] This technical guide provides a comprehensive overview of the physiological role of leptin in human appetite regulation, with a focus on its molecular signaling, clinical implications, and the experimental methodologies used to elucidate its function. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development in the fields of metabolism, obesity, and endocrinology. This document summarizes key quantitative data from human clinical studies, details relevant experimental protocols, and provides visual representations of critical pathways and workflows to facilitate a deeper understanding of leptin's biology and its therapeutic potential.
Introduction: Leptin as a Key Regulator of Energy Balance
Discovered in 1994, leptin revolutionized the understanding of body weight regulation by establishing a feedback loop between adipose tissue and the central nervous system.[2][4] Secreted by adipocytes in proportion to fat mass, leptin acts on the hypothalamus to suppress appetite and increase energy expenditure, thereby maintaining energy balance.[5] Dysregulation in leptin signaling or the development of leptin resistance is a key factor in the pathophysiology of obesity.[1][6] While initial hopes for leptin as a universal anti-obesity therapeutic were tempered by the discovery of leptin resistance in most obese individuals, research into its complex mechanisms continues to reveal potential avenues for therapeutic intervention.[2][7]
The Leptin Signaling Pathway in Appetite Regulation
Leptin exerts its effects by binding to the long form of the leptin receptor (Ob-Rb), a member of the class I cytokine receptor superfamily, which is highly expressed in the hypothalamus.[8][9][10] This binding event initiates a cascade of intracellular signaling events, primarily through the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[8][11]
Upon leptin binding, JAK2 is activated and phosphorylates tyrosine residues on the intracellular domain of Ob-Rb.[8][11] These phosphorylated sites serve as docking stations for signaling molecules, including STAT3.[11] Recruited STAT3 is then phosphorylated by JAK2, leading to its dimerization and translocation to the nucleus, where it modulates the transcription of genes involved in appetite control.[8][11]
Key downstream targets of leptin signaling in the hypothalamus include:
-
Pro-opiomelanocortin (POMC) neurons: Leptin stimulates POMC neurons in the arcuate nucleus of the hypothalamus (ARC) to produce α-melanocyte-stimulating hormone (α-MSH).[12][13][14][15] α-MSH then binds to melanocortin 4 receptors (MC4R) in other hypothalamic regions, leading to a reduction in food intake.[14]
-
Agouti-related peptide (AgRP)/Neuropeptide Y (NPY) neurons: Leptin inhibits the activity of these orexigenic (appetite-stimulating) neurons, also located in the ARC.[12][13][14][15] This inhibition reduces the release of AgRP, an antagonist of MC4R, and NPY, a potent appetite stimulator.[14]
The integrated action of leptin on these two neuronal populations shifts the balance towards an anorexigenic state, promoting satiety and reducing food consumption.
Mandatory Visualization: Leptin Signaling Pathway
Caption: Leptin signaling cascade in hypothalamic neurons.
Quantitative Data from Human Clinical Studies
The effects of leptin administration on appetite and body weight have been quantified in several human clinical trials. The outcomes often depend on the baseline leptin status of the individuals.
| Study Population | Intervention | Duration | Key Quantitative Outcomes | Reference |
| Congenital Leptin Deficiency | Daily subcutaneous recombinant human leptin injections | Up to 4 years | Ameliorated hyperphagia and excessive weight gain. In a 9-year-old girl, 12 months of treatment (0.028mg/kg/day) resulted in a 16.4 kg weight loss, 95% of which was fat mass. | [7][16] |
| Congenital Lipodystrophy | Daily subcutaneous leptin (up to 0.04 mg/kg) | 4 months | Serum leptin levels increased 12-fold. Self-reported daily caloric intake decreased significantly. | [16] |
| Lean and Obese Subjects | Daily subcutaneous recombinant leptin injection (dose-response) | 24 weeks | In obese subjects, the highest dose resulted in a mean weight loss of 7.1 kg (p=0.01 vs baseline), compared to a 1.3 kg loss in the placebo group. | [7][16] |
| Overweight to Obese Subjects | Pramlintide and metreleptin (B1171336) combination therapy | 24 weeks | Average body weight reduction of 12.7% (approximately 25 pounds), significantly more than pramlintide alone (8.4% or 17 pounds; p<0.001). | [17] |
| Formerly-Obese Subjects (maintaining 10% weight reduction) | Physiological leptin replacement | N/A | Reversed the decrease in satiation observed after weight loss. | [18][19] |
| Overweight Men on a Very-Low-Calorie Diet | PEG-OB (80 mg weekly) | N/A | Resulted in significant additional weight loss compared to diet alone. | [15] |
Experimental Protocols
Measurement of Leptin Levels
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: A common method for quantifying circulating leptin is the sandwich ELISA. This assay utilizes two antibodies that bind to different epitopes on the leptin molecule.
Protocol Outline:
-
Coating: Microtiter plates are coated with a capture antibody specific for human leptin.
-
Sample Incubation: Serum or plasma samples, along with standards of known leptin concentrations, are added to the wells. Leptin in the samples binds to the capture antibody.
-
Washing: Unbound substances are washed away.
-
Detection Antibody Incubation: A second, enzyme-conjugated antibody that also binds to leptin is added. This creates a "sandwich" of capture antibody-leptin-detection antibody.
-
Washing: Excess detection antibody is removed.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Measurement: The intensity of the color, which is proportional to the amount of leptin present, is measured using a microplate reader.
-
Quantification: A standard curve is generated from the absorbance values of the known standards, and the leptin concentration in the samples is determined by interpolating from this curve.
A specific type of ELISA, the immunofunctional leptin (bioLep) assay, measures only the leptin molecules capable of binding to the leptin receptor.[20]
Assessment of Appetite
Method: Visual Analogue Scales (VAS)
Principle: VAS are psychometric tools used to measure subjective sensations like hunger, fullness, and prospective food consumption.[21][22][23] They are typically 100-mm lines anchored with opposing statements at each end (e.g., "I am not hungry at all" to "I have never been more hungry").[21]
Protocol Outline:
-
Questionnaire Design: A series of VAS questions are formulated to assess different aspects of appetite.
-
Participant Instruction: Participants are instructed to make a vertical mark on each line to indicate their current feeling.
-
Data Collection: VAS are typically administered at multiple time points, such as before and after a test meal or intervention, to track changes in appetite.[21]
-
Scoring: The distance from the left anchor to the participant's mark is measured in millimeters, providing a quantitative score for each sensation.
-
Analysis: Changes in scores over time or between different conditions are analyzed statistically.
Mandatory Visualization: Experimental Workflow for a Human Leptin Study
Caption: A typical workflow for a human clinical trial investigating the effects of leptin on appetite.
Leptin Resistance: A Major Hurdle in Obesity
The majority of obese individuals exhibit high levels of circulating leptin, a state known as hyperleptinemia.[2][5][7] However, despite these elevated levels, the anorexigenic effects of leptin are diminished, a phenomenon termed "leptin resistance."[1][6][24] This resistance is a primary reason why leptin monotherapy has not been a successful treatment for common obesity.[7]
The mechanisms underlying leptin resistance are complex and not fully elucidated, but several contributing factors have been identified:
-
Impaired Leptin Transport: Reduced transport of leptin across the blood-brain barrier can limit its access to hypothalamic neurons.[1][25]
-
Defective Leptin Receptor Signaling: Chronic overstimulation of the leptin receptor can lead to the upregulation of negative feedback inhibitors, such as Suppressor of Cytokine Signaling 3 (SOCS3), which attenuate the JAK2-STAT3 pathway.[11][25]
-
Hypothalamic Inflammation: Obesity is associated with low-grade inflammation in the hypothalamus, which can impair neuronal function and leptin sensitivity.[24][25]
-
Endoplasmic Reticulum (ER) Stress: Increased ER stress in hypothalamic neurons can disrupt protein folding and cellular function, contributing to leptin resistance.[26]
Mandatory Visualization: Leptin Feedback Loop and Resistance
Caption: The feedback loop of leptin in appetite regulation and the point of disruption in leptin resistance.
Conclusion and Future Directions
Leptin remains a pivotal hormone in the regulation of human appetite and energy homeostasis. While the challenge of leptin resistance has limited its direct therapeutic use for common obesity, ongoing research continues to unravel the complexities of its signaling pathways and the mechanisms of resistance. Future therapeutic strategies may focus on developing leptin sensitizers, targeting downstream signaling molecules, or utilizing combination therapies that restore leptin responsiveness. A thorough understanding of the physiological role of leptin, as outlined in this guide, is essential for the continued development of effective treatments for obesity and related metabolic disorders.
References
- 1. Leptin resistance: underlying mechanisms and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into the Regulation of Leptin Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into adipocyte-specific leptin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leptin expression and action: New experimental paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of leptin and ghrelin in the regulation of food intake and body weight in humans: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of leptin and ghrelin in the regulation of appetite in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Leptin Signaling in the Control of Metabolism and Appetite: Lessons from Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Control of food intake via leptin receptors in the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. endocrine.org [endocrine.org]
- 12. pages.ucsd.edu [pages.ucsd.edu]
- 13. Leptin signalling pathways in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Leptin and Obesity: Role and Clinical Implication [frontiersin.org]
- 15. Leptin and Obesity: Role and Clinical Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel strategy for the use of leptin for obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amylin Pharmaceuticals, Inc. Pramlintide and Leptin Combination Treatment Demonstrates 12.7 Percent Weight Loss in 24-Week Clinical Obesity Study - BioSpace [biospace.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Measurement of immunofunctional leptin to detect and monitor patients with functional leptin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Issues in Measuring and Interpreting Human Appetite (Satiety/Satiation) and Its Contribution to Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. karger.com [karger.com]
- 23. researchgate.net [researchgate.net]
- 24. Leptin and Leptin Resistance: Everything You Need to Know [healthline.com]
- 25. The Mechanism of Leptin Resistance in Obesity and Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Components of the Leptin Signaling Pathway in Hypothalamic Neurons
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core components and mechanisms of the leptin signaling pathway within hypothalamic neurons. Leptin, a hormone primarily secreted by adipocytes, plays a crucial role in regulating energy homeostasis, neuroendocrine function, and metabolism. Its effects are predominantly mediated by its action on specific neuronal populations within the hypothalamus. Understanding the intricacies of this pathway is paramount for developing therapeutic strategies against obesity and related metabolic disorders.
Core Components and Canonical Signaling Cascade
The leptin signaling pathway is initiated by the binding of leptin to the long form of the leptin receptor (LepR-b), a member of the class I cytokine receptor superfamily. This binding event triggers a cascade of intracellular phosphorylation events, primarily mediated by the Janus kinase 2 (JAK2).
The canonical leptin signaling pathway proceeds as follows:
-
Leptin Binding and Receptor Dimerization: Leptin binds to the extracellular domain of two LepR-b monomers, inducing their dimerization.
-
JAK2 Autophosphorylation and Activation: This dimerization brings the associated JAK2 proteins into close proximity, allowing for their trans-autophosphorylation and subsequent activation.
-
Leptin Receptor Phosphorylation: Activated JAK2 phosphorylates several tyrosine residues on the intracellular domain of the LepR-b, creating docking sites for downstream signaling molecules.
-
STAT3 Recruitment and Phosphorylation: The primary downstream effector, Signal Transducer and Activator of Transcription 3 (STAT3), is recruited to the phosphorylated LepR-b. JAK2 then phosphorylates STAT3.
-
STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 (pSTAT3) dimerizes and translocates to the nucleus.
-
Gene Transcription Regulation: In the nucleus, pSTAT3 dimers bind to specific DNA sequences to regulate the transcription of target genes, including Pro-opiomelanocortin (POMC) and Agouti-related peptide (AgRP), which are critical for appetite control.
Caption: Canonical JAK2-STAT3 leptin signaling pathway in hypothalamic neurons.
Key Non-Canonical Signaling Pathways
Beyond the canonical JAK-STAT pathway, leptin also activates other crucial signaling cascades within hypothalamic neurons, which contribute to its diverse physiological effects.
The PI3K pathway is another critical arm of leptin signaling, primarily involved in the regulation of neuronal excitability and synaptic plasticity.
-
IRS Recruitment and Phosphorylation: Upon leptin stimulation, Insulin Receptor Substrate (IRS) proteins are recruited to the phosphorylated LepR-b and are subsequently phosphorylated by JAK2.
-
PI3K Activation: Phosphorylated IRS proteins serve as docking sites for the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit.
-
PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Downstream Effectors: PIP3 acts as a second messenger, recruiting and activating downstream kinases such as PDK1 and Akt (Protein Kinase B). This cascade ultimately influences ion channel activity, particularly ATP-sensitive potassium (KATP) channels, and neuronal firing rates.
Caption: Leptin-activated PI3K signaling pathway in hypothalamic neurons.
The MAPK/ERK pathway is also engaged by leptin signaling and is implicated in neuronal survival and plasticity.
-
SHP2 Recruitment and Activation: The tyrosine phosphatase SHP2 is recruited to the phosphorylated LepR-b, leading to its activation.
-
Grb2 and SOS Recruitment: Activated SHP2 facilitates the recruitment of the Grb2-SOS complex to the plasma membrane.
-
Ras Activation: SOS, a guanine (B1146940) nucleotide exchange factor, activates the small G-protein Ras by promoting the exchange of GDP for GTP.
-
MAPK Cascade: Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and finally ERK.
-
Nuclear Translocation and Gene Regulation: Phosphorylated ERK (pERK) translocates to the nucleus to phosphorylate transcription factors, thereby modulating gene expression related to neuronal function and development.
Caption: Leptin-activated MAPK/ERK signaling pathway.
Quantitative Data on Signaling Components
The following table summarizes key quantitative parameters associated with the leptin signaling pathway components. These values are approximations derived from various studies and can vary depending on the experimental system and conditions.
| Component | Parameter | Value | Significance |
| Leptin | Serum Concentration (fasting human) | 1-15 ng/mL | Levels correlate with adipose tissue mass. |
| LepR-b | Binding Affinity (Kd) for Leptin | ~0.1-1 nM | High affinity ensures sensitive detection of leptin. |
| JAK2 | Activation Time Post-Leptin | < 1 minute | Rapid initiation of the signaling cascade. |
| STAT3 | Phosphorylation Peak Post-Leptin | 15-30 minutes | Time course of canonical pathway activation. |
| PI3K | Activation Time Post-Leptin | 5-15 minutes | Rapid engagement of the non-canonical pathway. |
| ERK | Phosphorylation Peak Post-Leptin | 5-10 minutes | Quick activation of the MAPK/ERK pathway. |
Experimental Protocols for Studying Leptin Signaling
A multi-faceted approach is required to thoroughly investigate the leptin signaling pathway. Below are detailed methodologies for key experiments.
This technique is used to quantify the activation state of signaling proteins.
-
Protocol:
-
Cell Culture and Treatment: Culture hypothalamic neuronal cells (e.g., N-1, GT1-7) or use hypothalamic tissue lysates. Treat with recombinant leptin (e.g., 100 ng/mL) for various time points (0, 5, 15, 30, 60 minutes).
-
Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) and incubate with primary antibodies specific for phosphorylated proteins (e.g., anti-pSTAT3, anti-pAkt, anti-pERK) and total proteins as loading controls.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometrically quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Caption: Workflow for Western Blot analysis of leptin signaling.
This method visualizes the subcellular localization of signaling molecules.
-
Protocol:
-
Tissue Preparation: Perfuse animals and fix brain tissue with 4% paraformaldehyde. Cryoprotect in sucrose (B13894) solution and section the hypothalamus using a cryostat.
-
Antigen Retrieval: If necessary, perform antigen retrieval (e.g., citrate (B86180) buffer incubation).
-
Permeabilization and Blocking: Permeabilize sections with Triton X-100 and block with normal serum to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with primary antibodies against signaling proteins (e.g., pSTAT3) and neuronal markers (e.g., NeuN).
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount coverslips with anti-fade mounting medium.
-
Imaging: Visualize using a confocal or fluorescence microscope.
-
Caption: Immunohistochemistry workflow for protein localization.
Patch-clamp electrophysiology directly measures the effect of leptin on neuronal excitability.
-
Protocol:
-
Slice Preparation: Prepare acute hypothalamic brain slices from rodents.
-
Recording: Obtain whole-cell patch-clamp recordings from identified hypothalamic neurons (e.g., POMC or AgRP neurons, often identified using fluorescent reporters).
-
Leptin Application: Perfuse the slice with artificial cerebrospinal fluid (aCSF) containing leptin.
-
Data Acquisition: Record changes in membrane potential, firing rate, and postsynaptic currents.
-
Analysis: Analyze the electrophysiological parameters before, during, and after leptin application to determine its effect on neuronal activity.
-
Conclusion and Future Directions
The leptin signaling pathway in hypothalamic neurons is a complex and tightly regulated system that is fundamental to energy balance. While the core components of the JAK2-STAT3, PI3K, and MAPK/ERK pathways are well-characterized, the interplay between these cascades and their cell-type-specific effects are areas of active investigation. Future research aimed at elucidating the precise molecular interactions and downstream targets will be instrumental in the development of novel therapeutics for obesity and metabolic diseases. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals to advance our understanding of this critical signaling network.
molecular structure of human leptin protein
An In-depth Technical Guide to the Molecular Structure of Human Leptin
Introduction
Leptin, a 16 kDa protein hormone encoded by the obese (LEP) gene on human chromosome 7, is a central regulator of energy homeostasis.[1][2][3] Primarily secreted by adipocytes, its circulating levels correlate with the body's fat mass, serving as a key signal to the brain, particularly the hypothalamus, to suppress appetite and increase energy expenditure.[2][4] Structurally, leptin is classified as a long-chain helical cytokine, sharing a similar four-helix bundle fold with proteins like the granulocyte colony-stimulating factor (G-CSF) and growth hormone.[5][6] Dysregulation in leptin signaling is associated with severe obesity, infertility, and metabolic disorders.[6][7] This guide provides a comprehensive technical overview of the molecular structure of human leptin, its signaling pathways, and the experimental methodologies used for its characterization, aimed at researchers and professionals in drug development.
Molecular Structure of Human Leptin
The structure of human leptin is characterized at four distinct levels: primary, secondary, tertiary, and quaternary. The mature, biologically active form consists of 146 amino acids.[8]
Primary Structure
The human LEP gene encodes a precursor protein of 167 amino acids, which includes a 21-amino acid signal peptide that is cleaved off to produce the mature 146-amino acid polypeptide.[9] The primary sequence of vertebrate leptins shows considerable divergence; however, the key amino acids and cysteine residues required for forming the tertiary structure and biological activity are highly conserved.[10]
Secondary and Tertiary Structure
The three-dimensional structure of human leptin has been resolved by both X-ray crystallography and solution-state Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]
-
Four-Helix Bundle: The core structure is a classic four-helix bundle, where four anti-parallel α-helices (named A, B, C, and D) are connected by loops.[5][13] This arrangement forms a left-hand twisted helical bundle with an up-up-down-down topology.[5]
-
Additional Helix: A fifth, shorter helix, designated helix E, is located in the loop connecting helices C and D.[10][14]
-
Disulfide Bridge: A critical disulfide bond between two conserved cysteine residues is essential for maintaining the protein's structural integrity and full biological activity.[10]
-
Conformational Plasticity: Recent NMR studies have revealed that leptin possesses significant conformational plasticity.[12][15] It contains an intrinsically disordered region (IDR) in the A-B loop and a flexible helix E, both of which undergo structural changes upon binding to the leptin receptor, a mechanism crucial for receptor recognition and activation.[12][15]
Quaternary Structure and Receptor Binding
Leptin exerts its biological effects by binding to the leptin receptor (LepR), a member of the class I cytokine receptor family.[5][8] The binding mechanism involves a complex quaternary arrangement. While historically modeled as a 2:2 complex, recent crystallographic and cryo-EM studies have shown that leptin can induce higher-order receptor assemblies, including trimerization, resulting in a 3:3 stoichiometry.[16] This interaction is mediated by two distinct binding sites on leptin (Site II and Site III) engaging with the cytokine receptor homology 2 (CRH2) and immunoglobulin-like (Ig) domains of LepR, respectively.[17][18]
Quantitative Data Summary
The key quantitative parameters of human leptin are summarized in the tables below.
Table 1: General Properties of Human Leptin
| Property | Value | Reference |
| Gene Name | LEP | [1] |
| Chromosomal Location | 7q32.1 | [1] |
| Full-Length Protein | 167 amino acids | [2][7] |
| Mature Protein | 146 amino acids | [8] |
| Molecular Weight | ~16 kDa | [2][7][9] |
| Classification | Long-chain helical cytokine | [2] |
Table 2: Structural Details from PDB Entries
| PDB ID | Method | Resolution | Residue Count (Modeled) | Total Structure Weight | Description |
| 1AX8 | X-ray Diffraction | 2.40 Å | 130 | 15.98 kDa | Crystal structure of a human leptin mutant (E100) revealing the four-helix bundle.[6][11] |
| 8K6Z | Solution NMR | N/A | 146 | 16.04 kDa | Monomeric structure of wild-type human leptin, highlighting conformational plasticity.[15][19] |
| 7Z3Q | X-ray Diffraction | 3.62 Å | 893 | 134.17 kDa | Crystal structure of the human leptin:LepR encounter complex, suggesting a 3:3 stoichiometry.[16] |
Leptin Signaling Pathways
The primary and most well-characterized signaling pathway activated by leptin is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[20][21][22] Leptin can also activate other pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K) pathways.[14][23]
The JAK-STAT Pathway
Activation of the JAK-STAT pathway is the initial and essential event for leptin's biological functions.[8][20]
-
Receptor Dimerization: The binding of leptin to the long-form of its receptor (LepRb) induces receptor homodimerization or oligomerization.[21]
-
JAK2 Activation: This conformational change brings the associated Janus Kinase 2 (JAK2) molecules into close proximity, allowing them to trans-phosphorylate and activate each other.[14][23]
-
STAT3 Phosphorylation: Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of LepRb, creating docking sites for STAT3.[8]
-
STAT3 Dimerization and Translocation: STAT3 is subsequently phosphorylated by JAK2, causing it to dimerize and translocate into the nucleus.[22]
-
Gene Transcription: In the nucleus, the STAT3 dimer binds to specific DNA sequences to regulate the transcription of target genes, such as Pro-opiomelanocortin (POMC), which promotes satiety, and Suppressor of Cytokine Signaling 3 (SOCS3), which acts as a negative feedback inhibitor of the pathway.[22]
Experimental Protocols and Methodologies
The structural and functional characterization of human leptin relies on several key experimental techniques.
Protein Structure Determination
1. X-ray Crystallography This technique provides high-resolution static models of the protein's atomic structure.
-
Methodology:
-
Expression and Purification: Recombinant human leptin is expressed, often in E. coli. Wild-type leptin is prone to aggregation, so mutants with improved solubility (e.g., leptin-E100) are sometimes used for crystallization.[6][11]
-
Crystallization: The purified protein is subjected to various conditions (e.g., vapor diffusion) to form well-ordered crystals.[24]
-
Data Collection: Crystals are exposed to a high-intensity X-ray beam (often from a synchrotron source), and the resulting diffraction patterns are recorded.[24]
-
Structure Solution and Refinement: The diffraction data is processed to calculate an electron density map, from which the atomic model of the protein is built and refined.[24]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to determine the structure of proteins in solution, providing insights into their dynamics and conformational flexibility.[12][15]
-
Methodology:
-
Isotope Labeling: The protein is expressed in media containing stable isotopes (¹⁵N and ¹³C) to make it NMR-active.[18]
-
Sample Preparation: A concentrated, highly pure sample of the labeled protein is prepared in a suitable buffer.[18]
-
Data Acquisition: A series of multi-dimensional NMR experiments are performed to assign the chemical shifts of the protein's backbone and side-chain atoms.[25]
-
Structure Calculation: Structural restraints (e.g., distances from Nuclear Overhauser Effect experiments) are used to calculate an ensemble of structures that are consistent with the experimental data.[15]
-
Leptin-Receptor Binding and Quantification Assays
Enzyme-Linked Immunosorbent Assay (ELISA) ELISA is a common plate-based immunoassay used to quantify leptin or its soluble receptor. A typical sandwich ELISA protocol is outlined below.
-
Methodology:
-
Coating: Wells of a microtiter plate are coated with a capture antibody specific to the target protein (e.g., anti-leptin antibody).
-
Blocking: Unbound sites in the wells are blocked to prevent non-specific binding.
-
Sample Incubation: Standards and unknown samples containing leptin are added to the wells and incubated, allowing the leptin to bind to the capture antibody.
-
Detection: A second, enzyme-conjugated detection antibody that binds to a different epitope on the leptin molecule is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.
-
Measurement: The absorbance of the solution is measured, which is proportional to the amount of leptin present in the sample.[26][27]
-
Ligand-Mediated Immunofunctional Assay (LIFA) This specialized assay is designed to quantify the soluble leptin receptor by using its ligand-binding properties.[28]
-
Methodology:
-
Capture: A monoclonal antibody against the soluble leptin receptor (binding outside the leptin-binding site) is used to capture it on a microtiter plate.[28]
-
Saturation: Recombinant human leptin is added in excess to saturate all available binding sites on the captured receptor.[29]
-
Detection: A biotinylated anti-leptin monoclonal antibody is used to detect the total amount of leptin (endogenous and exogenous) bound to the receptor.[28][29]
-
Quantification: The signal is developed and measured, similar to a standard ELISA, to quantify the concentration of the soluble receptor.[28]
-
References
- 1. Leptin - Wikipedia [en.wikipedia.org]
- 2. Structure, production and signaling of leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LEP leptin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. PDB-101: Molecule of the Month: Leptin [pdb101.rcsb.org]
- 5. pages.ucsd.edu [pages.ucsd.edu]
- 6. Crystal structure of the obese protein leptin-E100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meddocsonline.org [meddocsonline.org]
- 8. Physiology, Leptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Leptin and Obesity: Role and Clinical Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. rcsb.org [rcsb.org]
- 12. The solution structure of human leptin reveals a conformational plasticity important for receptor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. Leptin and leptin receptor: Analysis of a structure to function relationship in interaction and evolution from humans to fish - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical shift assignments of wildtype human leptin - ProQuest [proquest.com]
- 19. 8k6z - NMR structure of human leptin - Summary - 日本蛋白质结构数据库 [pdbj.org]
- 20. Leptin-Induced JAK/STAT Signaling and Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. JAK-STAT and feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
- 24. 7z3q - Crystal structure of the human leptin:LepR-CRH2 encounter complex to 3.6 A resolution. - Experimental details - Protein Data Bank Japan [pdbj.org]
- 25. researchgate.net [researchgate.net]
- 26. rndsystems.com [rndsystems.com]
- 27. Screening of Leptin-LepR modulators using molecular docking and binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quantification of the soluble leptin receptor in human blood by ligand-mediated immunofunctional assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
The intricate Regulation of Human LEP Gene Expression in Adipocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leptin, a 16-kDa adipokine encoded by the LEP gene, plays a pivotal role in regulating energy homeostasis, neuroendocrine function, and metabolism.[1][2] Its expression in adipocytes is tightly controlled by a complex interplay of hormonal signals, nutritional status, and a cadre of transcription factors. Dysregulation of leptin production is intrinsically linked to obesity and metabolic disorders, making the LEP gene a critical target for therapeutic intervention. This technical guide provides an in-depth exploration of the molecular mechanisms governing human LEP gene expression in adipocytes, with a focus on key signaling pathways, transcriptional control, and the experimental methodologies used to elucidate these processes.
Hormonal and Nutritional Regulation of LEP Gene Expression
The expression of the LEP gene in white adipose tissue is dynamically regulated by a variety of hormones and metabolites, reflecting the body's energy status. Insulin (B600854) and glucocorticoids are potent stimulators of leptin synthesis and secretion, while catecholamines exhibit an inhibitory effect.[1][3] Fasting leads to a significant reduction in leptin mRNA levels, which are rapidly restored upon refeeding.[4][5]
Insulin-Mediated Upregulation
Insulin is a primary physiological inducer of LEP gene expression.[5] In mouse primary adipocytes, 100 nM of insulin has been shown to stimulate leptin mRNA transcription.[3] This effect is mediated, at least in part, through the phosphatidylinositol 3-kinase (PI3K) pathway. Insulin signaling also influences the expression and activity of key transcription factors that directly bind to the LEP promoter.
Glucocorticoid-Induced Expression
Glucocorticoids, such as dexamethasone (B1670325), directly stimulate LEP gene transcription.[6][7] A glucocorticoid response element (GRE) has been identified in the promoter region of the human LEP gene.[6] Treatment of mouse primary adipocytes with 100 nM dexamethasone stimulates leptin mRNA transcription.[3] In humans, elevated plasma leptin levels are observed in patients with Cushing's syndrome, a condition characterized by excess glucocorticoids.[8]
Catecholamine-Mediated Suppression
Catecholamines, acting through β-adrenergic receptors, suppress LEP gene expression. This is mediated by an increase in intracellular cyclic AMP (cAMP) levels. Epinephrine at a concentration of 100 nM has been shown to decrease leptin mRNA transcription in mouse primary adipocytes.[3]
Transcriptional Control of the LEP Gene
The transcriptional regulation of the LEP gene is orchestrated by a host of transcription factors that bind to specific cis-regulatory elements in its promoter and enhancer regions.
Key Transcription Factors
Several families of transcription factors are critical for both basal and hormonally-regulated LEP expression:
-
CCAAT/enhancer-binding proteins (C/EBPs): C/EBPα is a key regulator of adipogenesis and directly activates the LEP promoter.[9][10] The cross-regulation between C/EBPα and PPARγ is crucial for maintaining the differentiated state of adipocytes and appropriate gene expression, including that of leptin.[11][12]
-
Peroxisome proliferator-activated receptor gamma (PPARγ): As a master regulator of adipogenesis, PPARγ plays a crucial role in leptin expression.[13][14] Thiazolidinediones, which are PPARγ agonists, have been shown to affect leptin gene expression.[15]
-
Sterol regulatory element-binding protein 1c (SREBP-1c): SREBP-1c, a key player in lipogenesis, is involved in the insulin-mediated induction of LEP.[16][17] Leptin itself can inhibit the expression of the SREBP-1c gene, forming a negative feedback loop.[16][18]
-
FOS-like antigen 2 (FOSL2): FOSL2 has been identified as a critical regulator of adipocyte-specific LEP gene expression.[4][15]
-
Other Transcription Factors: Several other transcription factors, including Sp1, AP-1, AP-2γ, and ATF-2, have binding sites in the LEP gene promoter and are implicated in its regulation.[19][20]
Regulatory Regions of the LEP Gene
The 5'-flanking region of the LEP gene contains numerous binding sites for the transcription factors mentioned above. Studies using reporter gene assays have identified specific regions responsible for glucose and insulin stimulation.[19] For instance, a region between nucleotides -101 and -83 of the rat leptin promoter has been shown to be critical for glucose/insulin-stimulated transcription and binds the transcription factor Sp1.[19] Additionally, enhancer elements located both upstream and downstream of the transcription start site have been identified as crucial for adipocyte-specific expression.[21]
Signaling Pathways Regulating LEP Expression
The hormonal and nutritional cues that regulate LEP gene expression converge on several key intracellular signaling pathways.
Insulin Signaling Pathway
Insulin binding to its receptor on adipocytes activates the insulin receptor substrate (IRS), which in turn recruits and activates PI3K. Activated PI3K leads to the activation of Akt/PKB, which ultimately results in the modulation of transcription factors that control LEP gene expression.
Caption: Insulin signaling pathway leading to LEP gene expression.
Glucocorticoid Signaling Pathway
Glucocorticoids diffuse across the cell membrane and bind to the glucocorticoid receptor (GR) in the cytoplasm. The hormone-receptor complex then translocates to the nucleus, where it binds to a glucocorticoid response element (GRE) in the LEP gene promoter, thereby directly activating its transcription.
Caption: Glucocorticoid signaling pathway activating LEP gene transcription.
cAMP Signaling Pathway
Catecholamines bind to β-adrenergic receptors, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. cAMP then activates protein kinase A (PKA), which can phosphorylate and modulate the activity of transcription factors that regulate LEP expression. The cAMP pathway generally has an inhibitory effect on leptin production.
Caption: cAMP signaling pathway leading to the inhibition of LEP gene expression.
Quantitative Data on LEP Gene Regulation
The following tables summarize quantitative data from various studies on the regulation of LEP gene expression.
Table 1: Hormonal Regulation of Leptin mRNA and Protein Levels in Mouse Primary Adipocytes
| Treatment (100 nM) | Leptin mRNA Transcription | Leptin Protein in Media | Reference |
| Insulin | Stimulated | Higher than control | [3] |
| Dexamethasone | Stimulated | Higher than control | [3] |
| Epinephrine | Alleviated | No effect | [3] |
| Growth Hormone | No effect | No effect | [3] |
Table 2: Effect of Dexamethasone (DEX) on Leptin Expression in Rats
| Treatment | Leptin Gene Expression | Leptin Secretion | Reference |
| Short-term DEX (3.7 µg/g body wt; 24 h) | ~2-fold increase | ~1.4-fold increase | [7] |
| Short-term DEX in streptozotocin-treated rats | ~3.5-fold increase | ~2-fold increase | [7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the regulation of LEP gene expression.
Reporter Gene Assays
Reporter gene assays are fundamental for identifying and characterizing regulatory elements in the LEP promoter.
-
Objective: To measure the transcriptional activity of the LEP promoter in response to various stimuli.
-
Methodology:
-
Construct Preparation: The 5'-flanking region of the LEP gene is cloned upstream of a reporter gene (e.g., luciferase or β-galactosidase) in an expression vector.
-
Transfection: The reporter construct is transfected into a suitable cell line, such as 3T3-L1 preadipocytes or primary adipocytes.
-
Stimulation: Transfected cells are treated with hormones, growth factors, or other compounds of interest.
-
Lysis and Assay: Cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Normalization: Reporter activity is normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.
-
Caption: Workflow for a reporter gene assay to study LEP promoter activity.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to identify proteins that bind to specific DNA sequences in the LEP promoter.
-
Objective: To detect transcription factor binding to a specific DNA probe.
-
Methodology:
-
Probe Preparation: A short DNA fragment corresponding to a putative regulatory element in the LEP promoter is synthesized and labeled with a radioactive or fluorescent tag.
-
Nuclear Extract Preparation: Nuclear proteins are extracted from adipocytes.
-
Binding Reaction: The labeled probe is incubated with the nuclear extract to allow protein-DNA complexes to form.
-
Electrophoresis: The reaction mixture is run on a non-denaturing polyacrylamide gel. Protein-DNA complexes migrate slower than the free probe, resulting in a "shifted" band.
-
Detection: The gel is exposed to X-ray film or imaged to visualize the bands.
-
Supershift Assay: To identify the specific protein in the complex, an antibody against a candidate transcription factor is added to the binding reaction. If the antibody binds to the protein-DNA complex, it will cause a further "supershift" in mobility.[19]
-
Chromatin Immunoprecipitation (ChIP)
ChIP assays are employed to determine the in vivo binding of transcription factors to the LEP gene in intact cells.
-
Objective: To identify the genomic regions occupied by a specific transcription factor in vivo.
-
Methodology:
-
Cross-linking: Proteins are cross-linked to DNA in living adipocytes using formaldehyde.
-
Chromatin Shearing: The chromatin is isolated and sheared into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes.
-
Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by qPCR (ChIP-qPCR) to quantify the enrichment of specific promoter regions or by high-throughput sequencing (ChIP-Seq) to map binding sites across the genome.
-
siRNA-Mediated Knockdown
Small interfering RNA (siRNA) is used to specifically knockdown the expression of a particular gene to study its role in LEP regulation.
-
Objective: To determine the functional role of a specific protein in the regulation of LEP gene expression.
-
Methodology:
-
siRNA Transfection: Adipocytes are transfected with siRNA molecules designed to target the mRNA of the gene of interest.
-
Incubation: Cells are incubated to allow for the degradation of the target mRNA and subsequent protein depletion.
-
Analysis of LEP Expression: The effect of the knockdown on LEP mRNA or protein levels is measured by qPCR or Western blotting, respectively.
-
Conclusion and Future Directions
The regulation of LEP gene expression in adipocytes is a highly complex process involving the integration of hormonal, nutritional, and developmental signals. A deep understanding of these regulatory networks is essential for the development of novel therapeutic strategies for obesity and related metabolic diseases. Future research should focus on further delineating the interplay between different signaling pathways and transcription factors, as well as exploring the role of epigenetic modifications in the long-term regulation of leptin production. The continued application of advanced molecular biology techniques will be crucial in unraveling the remaining mysteries of LEP gene control and translating this knowledge into clinical applications.
References
- 1. Leptin as a key regulator of the adipose organ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leptin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Regulation of leptin expression and secretion by corticosteroids and insulin. Implications for body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. C/EBPα induces adipogenesis through PPARγ: a unified pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-regulation of C/EBP alpha and PPAR gamma controls the transcriptional pathway of adipogenesis and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Adipocyte differentiation and leptin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PPARγ and C/EBP factors orchestrate adipocyte biology via adjacent binding on a genome-wide scale - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New insights into adipocyte-specific leptin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leptin decreases lipogenic enzyme gene expression through modification of SREBP-1c gene expression in white adipose tissue of aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. C/EBP transcription factors regulate SREBP1c gene expression during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Transcriptional regulation of leptin gene promoter in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. genecards.org [genecards.org]
- 21. New Insights into the Regulation of Leptin Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Discovery of the Human Obesity (ob) Gene and its Product, Leptin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The identification of the obesity (ob) gene and its protein product, leptin, in 1994 marked a paradigm shift in the biological understanding of obesity.[1] This discovery transformed the perception of adipose tissue from a passive energy reservoir into a dynamic endocrine organ capable of regulating energy homeostasis.[1] Led by Jeffrey M. Friedman and his team at The Rockefeller University, the successful positional cloning of the ob gene in mice, and its subsequent identification in humans, provided conclusive evidence for a physiological system that controls body weight.[2][3] This whitepaper provides a detailed technical overview of this landmark discovery, including the experimental methodologies employed, key quantitative data, and the elucidation of the leptin signaling pathway, offering a foundational resource for ongoing research and therapeutic development.
Background: The ob/ob Mouse Model
The journey to discovering the ob gene began decades earlier with the identification of a mutant mouse strain at The Jackson Laboratory in 1949.[4] These mice, homozygous for a recessive mutation termed obese (ob), exhibited profound, early-onset obesity, weighing up to three times more than their wild-type littermates.[4] They were characterized by an insatiable appetite (hyperphagia) and type II diabetes.[4][5]
Pioneering parabiosis experiments conducted by Douglas Coleman in the 1960s and 70s, where the circulatory systems of two mice were surgically joined, provided the first crucial insights. When an ob/ob mouse was joined to a normal mouse, the ob/ob mouse ate less and lost weight.[3][6] This suggested that ob/ob mice lacked a circulating "satiety factor" that was present in normal mice.[3][7][8] These experiments laid the conceptual groundwork for the eventual search for the gene encoding this factor.[3]
The Hunt for the ob Gene: Positional Cloning
The identification of the ob gene was a triumph of positional cloning, a powerful but arduous method used to find a gene with no prior knowledge of its protein product.[4] This strategy involves identifying the gene's location on a chromosome by tracking its inheritance pattern with known genetic markers.
The process, which took Jeffrey Friedman's laboratory nearly nine years, began by localizing the ob gene to a specific region on mouse chromosome 6.[2][3] The team then constructed a high-resolution genetic and physical map of this critical region.
Experimental Workflow: Positional Cloning of the ob Gene
The following diagram illustrates the logical workflow of the positional cloning strategy.
Key Experimental Protocols
1. Genetic Mapping and Linkage Analysis:
-
Objective: To localize the ob gene to a specific chromosomal region.
-
Methodology:
-
Intercrosses were performed between heterozygous (ob/+) mice. The resulting offspring were phenotyped for obesity.
-
DNA was isolated from a large cohort of offspring (both obese and lean).
-
Southern blotting was used to perform Restriction Fragment Length Polymorphism (RFLP) analysis with a panel of genetic markers spanning the mouse genome.
-
The inheritance pattern of the markers was statistically correlated with the inheritance of the obese phenotype. Markers that were frequently co-inherited with the ob trait were considered "linked."
-
This analysis narrowed the location of the ob gene to a critical region on mouse chromosome 6.[2]
-
2. Physical Mapping and Contig Construction:
-
Objective: To create an uninterrupted physical map of the DNA from the critical region identified in genetic mapping.
-
Methodology:
-
A library of large DNA fragments from the mouse genome was created and cloned into Yeast Artificial Chromosomes (YACs).
-
YAC clones containing markers from the critical region were identified.
-
"Chromosome walking" techniques were used to identify overlapping YAC clones, progressively building a contiguous stretch of cloned DNA (a "contig") that spanned the entire candidate region, estimated at approximately 650 kb.[4]
-
3. Candidate Gene Identification (Exon Trapping):
-
Objective: To isolate the coding sequences (exons) from the large, mostly non-coding, DNA region mapped by the contig.
-
Methodology:
-
DNA from the YAC contig was subcloned into specialized vectors.
-
These vectors were transfected into cells. If the cloned DNA fragment contained an exon with appropriate splice sites, it would be "trapped" by being spliced into the vector's transcript.
-
The resulting spliced mRNA was reverse-transcribed into cDNA and sequenced.
-
One of the trapped exons was found to be highly conserved across different species, making it a strong candidate for the ob gene.[4]
-
4. Northern Blot Analysis:
-
Objective: To determine the expression pattern of the candidate gene in different tissues.
-
Methodology:
-
Total RNA was extracted from various mouse tissues, including white adipose tissue (WAT), brain, liver, and muscle.
-
RNA was separated by size via gel electrophoresis and transferred to a nitrocellulose membrane.
-
The membrane was hybridized with a radiolabeled probe made from the candidate exon.
-
The results showed a strong signal exclusively in white adipose tissue, indicating the gene was expressed predominantly in fat cells.[4] Crucially, the level of this mRNA was significantly elevated in ob/ob mice, consistent with a feedback mechanism where the absence of a functional protein leads to upregulation of gene transcription.[4]
-
Quantitative Data and Gene Characterization
The positional cloning effort yielded critical data that characterized the newly discovered gene and its human counterpart.
| Parameter | Mouse (ob gene) | Human (OB gene) | Reference |
| Chromosomal Location | Chromosome 6 | Chromosome 7q31.3 | [2][9] |
| Mutation in ob/ob Mouse | C -> T nonsense mutation at codon 105 | - | [2] |
| Protein Product | 16 kDa protein (Leptin) | Highly conserved protein | [2] |
| Sequence Identity | - | ~84% identical to mouse gene | [9] |
| Primary Tissue of Expression | White Adipose Tissue | White Adipose Tissue | [4] |
The Leptin Signaling Pathway
The discovery of the ob gene product, named leptin (from the Greek word leptos, meaning "thin"), opened the door to understanding its mechanism of action.[1][3] Leptin is a hormone that acts on the brain, particularly the hypothalamus, to regulate appetite and energy expenditure.[10][11] The primary signaling cascade for leptin is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[12][13][14]
Diagram: The JAK/STAT Pathway in Leptin Signaling
Pathway Description:
-
Binding and Activation: Leptin, secreted by adipose tissue, travels through the bloodstream to the brain.[10] It binds to the long form of the leptin receptor (Ob-Rb) on the surface of hypothalamic neurons.[12][13]
-
JAK2 Phosphorylation: This binding induces receptor dimerization and activates the associated Janus Kinase 2 (JAK2).[13][15] Activated JAK2 proteins phosphorylate each other and key tyrosine residues on the intracellular domain of the leptin receptor.[12][15]
-
STAT3 Recruitment and Phosphorylation: The phosphorylated receptor acts as a docking site for Signal Transducer and Activator of Transcription 3 (STAT3).[14][16] JAK2 then phosphorylates the recruited STAT3.[12]
-
Dimerization and Nuclear Translocation: Phosphorylated STAT3 molecules dissociate from the receptor, form dimers, and translocate into the nucleus.[14]
-
Gene Transcription: Inside the nucleus, the STAT3 dimer binds to specific DNA sequences to activate the transcription of target genes.[14] Key targets include Pro-opiomelanocortin (POMC), which produces anorexigenic (appetite-suppressing) neuropeptides, and Suppressor of Cytokine Signaling 3 (SOCS3), which acts as a negative feedback inhibitor of the pathway.[13][14]
Conclusion and Therapeutic Implications
The discovery of the ob gene and leptin was a monumental achievement that provided a molecular basis for the regulation of body weight.[1][10] It established that energy balance is not merely a matter of willpower but is controlled by a powerful homeostatic system. This breakthrough directly led to the identification of rare cases of human obesity caused by mutations in the leptin gene, a condition that can be effectively treated with recombinant leptin.[1][8]
For drug development professionals, the leptin pathway remains a critical area of interest. While leptin resistance, rather than deficiency, is common in most cases of human obesity, understanding the molecular mechanisms of this resistance is key.[10][14] Targeting downstream components of the leptin and other energy-regulating pathways, such as the melanocortin system, has become a cornerstone of modern anti-obesity therapeutic strategies.[1] The foundational work that began with a spontaneously obese mouse continues to shape the future of metabolic disease research.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Leptin 30 years – A chat with Jeffrey M. Friedman - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leading the charge in leptin research: an interview with Jeffrey Friedman - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ob/ob mouse - Wikipedia [en.wikipedia.org]
- 5. Positional cloning of the mouse obese gene and its human homologue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. drpradeepalbert.com [drpradeepalbert.com]
- 8. The long road to leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene Found That May Lead to Obesity - Los Angeles Times [latimes.com]
- 10. clinician.nejm.org [clinician.nejm.org]
- 11. Leptin - Wikipedia [en.wikipedia.org]
- 12. Leptin-Induced JAK/STAT Signaling and Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. JAK-STAT and feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Leptin signaling: A key pathway in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Leptin in Human Energy Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leptin, a 16 kDa adipocyte-derived hormone, is a critical regulator of energy homeostasis. It acts as a key afferent signal in a negative feedback loop, informing the central nervous system, particularly the hypothalamus, about the status of peripheral energy stores. This technical guide provides an in-depth overview of the function of leptin in human energy homeostasis, with a focus on its core signaling pathways, regulatory mechanisms, and its profound effects on appetite and energy expenditure. Detailed methodologies for key experiments are provided, and quantitative data from seminal studies are summarized for comparative analysis. Furthermore, this guide includes visualizations of the leptin signaling cascade and a representative experimental workflow to facilitate a comprehensive understanding of its biological role and therapeutic potential.
Introduction
Since its discovery in 1994, leptin has been a focal point of research into the molecular underpinnings of obesity and metabolic disorders.[1] Encoded by the obese (ob) gene, leptin is primarily synthesized and secreted by white adipose tissue in proportion to the body's fat mass.[2][3] Its discovery elucidated a sophisticated physiological system that maintains energy balance by regulating food intake and energy expenditure.[4] Disruptions in leptin signaling, either through genetic mutations in the leptin or leptin receptor genes or through the development of leptin resistance, lead to profound metabolic dysregulation, characterized by hyperphagia, decreased energy expenditure, and severe obesity.[1][5] This guide delves into the intricate mechanisms of leptin action, providing a technical resource for professionals engaged in metabolic research and the development of novel therapeutics targeting the leptin pathway.
Leptin Signaling Pathways
Leptin exerts its physiological effects by binding to the long form of the leptin receptor (LepRb), a member of the class I cytokine receptor family, which is highly expressed in various brain regions, most notably the hypothalamus.[6][7] The binding of leptin to LepRb initiates a cascade of intracellular signaling events, with the Janus kinase 2-signal transducer and activator of transcription 3 (JAK2-STAT3) pathway being the most critical for mediating its primary effects on energy balance.[1][8][9]
Upon leptin binding, LepRb dimerizes, leading to the trans-phosphorylation and activation of receptor-associated JAK2.[1] Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of LepRb, creating docking sites for various signaling molecules, including STAT3.[5] Recruited STAT3 is subsequently phosphorylated by JAK2, leading to its dimerization, translocation to the nucleus, and regulation of target gene expression. Key target genes include those encoding for anorexigenic (appetite-suppressing) and orexigenic (appetite-stimulating) neuropeptides in the hypothalamus.
Beyond the canonical JAK2-STAT3 pathway, leptin signaling also involves other important cascades, including:
-
Phosphoinositide 3-kinase (PI3K) pathway: This pathway is also implicated in leptin's anorexigenic effects.[5][10]
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: This pathway is involved in neuronal plasticity and other cellular processes.[11]
The intricate interplay of these signaling pathways ultimately mediates leptin's diverse physiological functions.
Visualization of the Leptin Signaling Pathway
Caption: Leptin signaling pathway in a hypothalamic neuron.
Role of Leptin in Appetite and Energy Expenditure
Leptin's primary role in energy homeostasis is to suppress appetite and increase energy expenditure.[1] It achieves this by modulating the activity of specific neuronal populations within the hypothalamus, particularly in the arcuate nucleus (ARC).[2][9]
-
Appetite Regulation: Leptin stimulates anorexigenic pro-opiomelanocortin (POMC) neurons and inhibits orexigenic Agouti-related peptide (AgRP) and Neuropeptide Y (NPY) neurons.[2] The activation of POMC neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin receptors to reduce food intake. Conversely, the inhibition of AgRP/NPY neurons decreases the release of these potent appetite stimulants.
-
Energy Expenditure: Leptin increases energy expenditure, in part, by stimulating the sympathetic nervous system, which leads to increased thermogenesis in brown adipose tissue (BAT).[12] This process is mediated through hypothalamic nuclei such as the dorsomedial hypothalamus (DMH) and ventromedial hypothalamus (VMH).[12]
Quantitative Data on Leptin's Effects
The physiological effects of leptin have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data from studies on leptin-deficient (ob/ob) mice and clinical trials of metreleptin (B1171336) (recombinant human leptin) in patients with congenital leptin deficiency.
Table 1: Effects of Leptin Administration on Body Weight and Food Intake in ob/ob Mice
| Study Reference | Animal Model | Leptin Dose and Administration | Duration of Treatment | Change in Body Weight | Change in Food Intake |
| Harris et al. | C57BL/6J ob/ob mice | 2, 5, 10, or 42 µ g/day via osmotic minipump | 7 days | Dose-dependent decrease; significant reduction with ≥2 µ g/day [3][13] | Dose-dependent decrease; maximal effect at 10 µ g/day [3][13] |
| Halaas et al. | ob/ob mice | 500 ng/h subcutaneously | 21 days | Significant linear decrease after day 1[14] | Significant decrease after day 2[14] |
| Schwartz et al. | ob/ob mice | 60 pmol ICV (single injection) | 24 hours | Not reported | ~60% reduction compared to vehicle[12] |
Table 2: Effects of Metreleptin Therapy in Patients with Congenital Leptin Deficiency
| Study Reference | Number of Patients | Age Range | Duration of Treatment | Change in Body Mass Index (BMI) / Weight | Other Notable Effects |
| Paz-Filho et al. (2011) | 20 individuals from published cases | Not specified | Variable | Significant weight loss reported[15] | Reversal of hyperphagia and certain comorbidities[15] |
| NHS England Evidence Review (2015) | Multiple case reports | Children and adults | Variable | Clinically important reductions in BMI, representing transitions across obesity risk categories[5] | Normalization of blood glucose and insulin (B600854) levels in some participants; improved reproductive function[15] |
| Farooqi et al. (1999) | 3 children | 3-9 years | 12 months | Sustained reduction in weight | Normalization of hyperphagia and reduction in fat mass |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the function of leptin.
Intraperitoneal (IP) Leptin Administration in Mice
Objective: To administer leptin systemically to mice to study its effects on metabolism.
Materials:
-
Recombinant mouse or human leptin
-
Sterile phosphate-buffered saline (PBS) or other appropriate vehicle
-
1 ml syringe with a 25-30 gauge needle[1]
-
70% ethanol (B145695) or other suitable disinfectant
-
Animal scale
Procedure:
-
Preparation of Leptin Solution: Reconstitute lyophilized leptin in sterile PBS to the desired stock concentration. Further dilute the stock solution with sterile PBS to the final injection concentration. It is recommended to warm the solution to room or body temperature before injection to minimize animal discomfort.[1]
-
Animal Restraint: Gently restrain the mouse using a proper scruffing technique to expose the abdomen. The "three-finger" restraint method is recommended.[1]
-
Injection Site Identification: Turn the restrained mouse to a supine position. The target injection site is the lower right quadrant of the abdomen to avoid injuring the cecum, which is typically on the left side, and other major organs located in the upper abdomen.[1][16]
-
Disinfection: Clean the injection site with a 70% ethanol wipe.[16]
-
Injection: Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[1] Aspirate slightly to ensure the needle has not entered a blood vessel or internal organ (no fluid should enter the syringe).[16]
-
Administration: Slowly inject the leptin solution. The maximum recommended injection volume is 10 µl/g of body weight.[8][15]
-
Post-injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions.[8]
Measurement of Energy Expenditure by Indirect Calorimetry
Objective: To measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to determine the respiratory exchange ratio (RER) and energy expenditure.
Materials:
-
Open-circuit indirect calorimetry system (e.g., Oxymax)[2][11]
-
Metabolic cages
-
Calibrated gas mixture (known concentrations of O2, CO2, and N2)[2]
-
Animal scale
Procedure:
-
System Calibration: Turn on the calorimetry system and allow it to warm up for at least 2 hours.[2] Calibrate the O2 and CO2 sensors using a certified gas mixture according to the manufacturer's instructions.[2]
-
Animal Acclimation: Place individually housed mice into the metabolic cages with ad libitum access to food and water. Allow the animals to acclimate to the new environment for at least 24 hours before data collection begins.[2]
-
Data Collection Setup: Input the animal's identification and body weight into the system software.[2] Set the measurement schedule, including the duration of measurement for each cage and the frequency of reference air measurements.[11]
-
Data Acquisition: Initiate the data collection. The system will automatically measure the flow rate of air through the cages and the concentrations of O2 and CO2 in the air entering and exiting each cage.
-
Data Analysis: The software calculates VO2, VCO2, RER (VCO2/VO2), and energy expenditure (Heat) using formulas such as the Weir equation.[11] Data is typically collected over a 24-hour period to assess diurnal variations in metabolism.[2]
Western Blot for Phosphorylated STAT3 (p-STAT3) in Hypothalamic Tissue
Objective: To detect and quantify the level of phosphorylated STAT3, as an indicator of leptin signaling activation, in hypothalamic tissue lysates.
Materials:
-
Hypothalamus tissue samples
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize hypothalamic tissue in ice-cold lysis buffer.[17] Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[17] Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[7]
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Wash the membrane again and incubate with ECL substrate.[7] Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the p-STAT3 signal, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.[7]
Visualization of a Representative Experimental Workflow
Caption: A representative experimental workflow for studying the effects of leptin.
Conclusion
Leptin is a cornerstone of the intricate regulatory network governing human energy homeostasis. Its actions on the central nervous system, primarily through the JAK2-STAT3 signaling pathway in the hypothalamus, are fundamental to the control of appetite and energy expenditure. The study of leptin has not only provided profound insights into the pathophysiology of obesity but has also paved the way for therapeutic interventions, such as metreleptin for congenital leptin deficiency. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals, facilitating further exploration into the multifaceted roles of leptin and the development of novel strategies to combat metabolic diseases. A thorough understanding of the methodologies employed in leptin research is crucial for the accurate interpretation of data and the advancement of this critical field.
References
- 1. uac.arizona.edu [uac.arizona.edu]
- 2. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. england.nhs.uk [england.nhs.uk]
- 6. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 7. benchchem.com [benchchem.com]
- 8. ltk.uzh.ch [ltk.uzh.ch]
- 9. The Effects of Metreleptin in Congenital Leptin Deficiency [ctv.veeva.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter [bio-protocol.org]
- 12. Leptin rapidly lowers food intake and elevates metabolic rates in lean and ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A leptin dose-response study in obese (ob/ob) and lean (+/?) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. animalstudyregistry.org [animalstudyregistry.org]
- 16. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 17. Western blotting of hypothalamic proteins [protocols.io]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to Leptin Receptor (LEPR) Isoforms and Their Functions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the leptin receptor (LEPR) isoforms, their distinct functional roles, and the intricate signaling pathways they govern. It is designed to serve as a technical resource for researchers and professionals involved in metabolic disease research and drug development.
Introduction to the Leptin Receptor and its Isoforms
The leptin receptor, a member of the class I cytokine receptor superfamily, is the primary mediator of the physiological effects of the adipocyte-derived hormone, leptin. Encoded by the db gene, the LEPR undergoes alternative splicing to generate six recognized isoforms (LEPRa-f), which are broadly classified into three categories: long, short, and soluble isoforms.[1] These isoforms share an identical extracellular domain for leptin binding but differ in the length and composition of their transmembrane and intracellular domains, leading to diverse functional capacities.[2]
Table 1: Classification and Structural Features of Human LEPR Isoforms
| Isoform | Classification | Intracellular Domain Length (amino acids) | Key Intracellular Motifs |
| LEPRb (Ob-Rb) | Long | ~302 | Box1, Box2, STAT3 binding site, Tyr985, Tyr1077, Tyr1138 |
| LEPRa (Ob-Ra) | Short | ~34 | Box1 |
| LEPRc (Ob-Rc) | Short | Variable | Box1 |
| LEPRd (Ob-Rd) | Short | Variable | Box1 |
| LEPRf (Ob-Rf) | Short | Variable | - |
| LEPRe (Ob-Re) | Soluble | None | - |
Functional Roles of LEPR Isoforms
The functional diversity of LEPR isoforms is central to the pleiotropic effects of leptin, ranging from energy homeostasis to immune regulation.
The Long Isoform (LEPRb): The Primary Signaling Receptor
LEPRb is the only isoform capable of full signal transduction and is predominantly expressed in the hypothalamus, a key region for the regulation of energy balance.[1] It is also found in other tissues, including immune cells.[1] Upon leptin binding, LEPRb homodimerizes and activates associated Janus kinase 2 (JAK2), initiating a cascade of downstream signaling pathways.[3]
Key Functions of LEPRb:
-
Energy Homeostasis: Mediates leptin's anorexigenic effects by regulating the expression of neuropeptides in the hypothalamus, such as pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP).[3]
-
Neuroendocrine Regulation: Influences the hypothalamic-pituitary-gonadal, -thyroid, and -adrenal axes.
-
Immune Modulation: Regulates both innate and adaptive immunity.[1]
The Short Isoforms (LEPRa, LEPRc, LEPRd, LEPRf): Modulators of Leptin Action
The short isoforms have truncated intracellular domains and are incapable of full signal transduction. However, they play crucial roles in leptin transport, clearance, and potentially in modulating LEPRb signaling.[1]
-
LEPRa: The most abundant short isoform, highly expressed in the choroid plexus and brain microvessels, is implicated in the transport of leptin across the blood-brain barrier.[4] It is also involved in leptin internalization and degradation.[5]
-
LEPRc, LEPRd, and LEPRf: The specific functions of these isoforms are less well-characterized. They are generally thought to contribute to leptin transport and clearance, and may form heterodimers with LEPRb, potentially modulating its signaling output.[1][6]
The Soluble Isoform (LEPRe): A Circulating Regulator
LEPRe lacks transmembrane and intracellular domains and is found in the circulation. It is thought to be generated through ectodomain shedding of membrane-bound isoforms.[7]
Key Functions of LEPRe:
-
Leptin Sequestration: Binds to circulating leptin, regulating its bioavailability and half-life.
-
Modulation of Leptin Action: Can act as an antagonist by preventing leptin from binding to its membrane-bound receptors.[5]
Quantitative Data on LEPR Isoforms
Tissue Expression
The expression of LEPR isoforms varies significantly across different tissues, reflecting their diverse physiological roles.
Table 2: Relative mRNA Expression of LEPR Isoforms in Select Human Tissues
| Tissue | LEPRb (Long) | LEPRa (Short) | Other Short Isoforms | Reference |
| Hypothalamus | High | Moderate | Moderate | [8][9] |
| Choroid Plexus | Low | Very High | High | [8][9] |
| Liver | Low | High | Moderate | [10][11] |
| Adipose Tissue | Low | High | High | [10] |
| Skeletal Muscle | Low | Moderate | Moderate | [10] |
| Pancreas | Moderate | Moderate | Moderate | [10] |
| Spleen | Moderate | High | High | [10] |
Note: This table represents a qualitative summary of relative expression levels. Quantitative values can vary significantly based on the detection method and normalization controls used.
Leptin Binding Affinity
All membrane-bound isoforms share the same extracellular leptin-binding domain, suggesting similar binding affinities for leptin.
Table 3: Leptin Binding Affinity (Kd) for LEPR
| Receptor | Ligand | Method | Kd (nM) | Reference |
| Human LEPR | Human Leptin | Surface Plasmon Resonance | 0.23 ± 0.08 | [12] |
| Murine LEPR (WT) | Murine Leptin | Surface Plasmon Resonance | 0.0647 ± 0.033 | [8] |
| Murine LEPR (Q223R) | Murine Leptin | Surface Plasmon Resonance | 0.0843 ± 0.0407 | [8] |
LEPR Signaling Pathways
LEPRb activation triggers three primary signaling cascades: the JAK/STAT, MAPK, and PI3K pathways. The short isoforms, while lacking the full signaling capacity of LEPRb, can activate some downstream effectors.[13]
The JAK/STAT Pathway
This is the canonical signaling pathway for LEPRb.
Caption: The JAK/STAT signaling pathway activated by LEPRb.
The MAPK/ERK Pathway
This pathway is involved in cell proliferation and differentiation.
Caption: The MAPK/ERK signaling pathway downstream of LEPRb.
The PI3K/Akt Pathway
This pathway is crucial for cell survival and metabolism.
Caption: The PI3K/Akt signaling pathway activated by LEPRb.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study LEPR isoforms and their functions.
Co-Immunoprecipitation (Co-IP) for LEPR Dimerization
This protocol is used to determine if different LEPR isoforms can form homo- or heterodimers.
Caption: Workflow for Co-Immunoprecipitation of LEPR isoforms.
Methodology:
-
Cell Culture and Transfection: Co-transfect mammalian cells (e.g., HEK293T) with expression vectors for differentially tagged LEPR isoforms (e.g., HA-LEPRb and Myc-LEPRa).
-
Cell Lysis: After 24-48 hours, wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against one of the tags (e.g., anti-HA) overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both tags (e.g., anti-HA and anti-Myc) to detect co-precipitated isoforms.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is used to assess the activation of the JAK/STAT pathway in response to leptin.
Methodology:
-
Cell Culture and Treatment: Culture cells expressing LEPRb (e.g., hypothalamic neuron cell lines) and starve them of serum for 4-6 hours. Treat the cells with leptin (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT3 to normalize for protein loading.
STAT3 Luciferase Reporter Assay
This assay quantifies the transcriptional activity of STAT3 in response to leptin signaling.
Methodology:
-
Cell Culture and Transfection: Co-transfect cells (e.g., HEK293) with an expression vector for LEPRb and a STAT3-responsive luciferase reporter plasmid. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.
-
Cell Treatment: After 24 hours, treat the cells with varying concentrations of leptin for 6-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
In Vitro Blood-Brain Barrier (BBB) Leptin Transport Assay
This protocol assesses the transport of leptin across a simulated BBB.
Methodology:
-
Establishment of the in vitro BBB model:
-
Coat the apical side of a Transwell insert with a porous membrane (e.g., 0.4 µm pore size) with an extracellular matrix protein (e.g., collagen).
-
Seed brain microvascular endothelial cells (e.g., hCMEC/D3) on the apical side of the insert and culture until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.
-
Astrocytes and pericytes can be co-cultured on the basolateral side of the insert to create a more robust model.
-
-
Leptin Transport Assay:
-
Add radiolabeled or fluorescently tagged leptin to the apical (blood) chamber.
-
At various time points, collect samples from the basolateral (brain) chamber.
-
Quantify the amount of transported leptin using a scintillation counter or fluorescence plate reader.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of leptin transport across the endothelial cell monolayer.
Conclusion
The diverse isoforms of the leptin receptor orchestrate the complex and multifaceted actions of leptin throughout the body. While the long isoform, LEPRb, is the primary mediator of leptin's signaling functions, the short and soluble isoforms play critical roles in regulating leptin's bioavailability and transport. A thorough understanding of the specific functions and signaling pathways of each isoform is essential for the development of targeted therapies for obesity and other metabolic disorders. This guide provides a foundational resource for researchers and drug development professionals to further explore the intricate biology of the leptin system.
References
- 1. Hunting for the functions of short leptin receptor isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of Leptin-LepR modulators using molecular docking and binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. researchgate.net [researchgate.net]
- 5. Leptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for leptin receptor isoforms heteromerization at the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tissue expression of LEPR - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. LEPR protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. Leptin receptor isoforms expressed in human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BiaCore analysis of leptin-leptin receptor interaction: evidence for 1:1 stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Divergent signaling capacities of the long and short isoforms of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
downstream targets of JAK2/STAT3 signaling by leptin
An In-Depth Technical Guide to the Downstream Targets of Leptin-JAK2/STAT3 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptin, an adipocyte-derived hormone, is a pivotal regulator of energy homeostasis, neuroendocrine function, and metabolism. Its effects are primarily mediated through the long-form leptin receptor (OB-Rb), a member of the class I cytokine receptor family. Upon leptin binding, OB-Rb activates a cascade of intracellular signaling pathways, the most critical of which is the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This pathway is fundamental for mediating leptin's central actions on appetite and energy expenditure, and its dysregulation is implicated in obesity, leptin resistance, and cancer.[1][2] This guide provides a detailed overview of the downstream transcriptional targets of the leptin-JAK2/STAT3 axis, methodologies for their identification, and a visual representation of the core signaling cascade.
The Core Signaling Pathway: From Leptin Binding to Gene Transcription
The canonical leptin signaling pathway is initiated by the binding of leptin to the extracellular domain of the OB-Rb, inducing receptor dimerization.[3] This conformational change brings the receptor-associated JAK2 proteins into close proximity, facilitating their trans-autophosphorylation and activation. Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular tail of OB-Rb.[2][4]
Notably, the phosphorylation of tyrosine residue 1138 (Tyr1138) creates a docking site for the SH2 domain of STAT3.[3][5][6] Once recruited to the receptor complex, STAT3 is itself phosphorylated by JAK2. This phosphorylation event causes STAT3 to dimerize, unmasking a nuclear localization signal. The p-STAT3 dimers then translocate to the nucleus, where they bind to specific DNA consensus sequences (gamma-interferon activated sites - GAS) in the promoter regions of target genes, thereby activating or repressing their transcription.[1][2][7]
A key negative feedback loop is established by the STAT3-dependent transcription of the Suppressor of cytokine signaling 3 (SOCS3) gene.[2][3] The SOCS3 protein can bind to both phosphorylated Tyr985 on OB-Rb and JAK2, inhibiting their activity and attenuating the leptin signal.[2][3][8]
Caption: The canonical leptin-JAK2-STAT3 signaling pathway.
Downstream Transcriptional Targets of STAT3
The nuclear translocation of p-STAT3 dimers results in the altered expression of a wide array of genes that mediate the physiological effects of leptin. These targets are involved in diverse cellular processes, including metabolism, cell proliferation, inflammation, and survival.
Data Presentation: Key STAT3 Target Genes
The following table summarizes prominent downstream gene targets regulated by leptin-activated STAT3 signaling, categorized by their primary biological function.
| Category | Gene Target | Effect of STAT3 Activation | Primary Function | References |
| Metabolic Regulation | SOCS3 | Upregulation | Negative feedback inhibition of leptin signaling | [2][3][6][8] |
| POMC | Upregulation | Anorexigenic neuropeptide (suppresses appetite) | [3][7][9] | |
| AgRP / NPY | Downregulation | Orexigenic neuropeptides (stimulate appetite) | [3][6] | |
| FTO | Upregulation | Regulation of energy homeostasis, cardiomyocyte growth | [10] | |
| Nhlh2 | Upregulation | Hypothalamic transcription factor in energy balance | [7] | |
| Atf3 | Upregulation | Transcription factor mediating leptin action in neurons | [6][11] | |
| Etv6 | Upregulation | Transcriptional repressor, STAT3 target | [11] | |
| Cancer & Cell Proliferation | Cyclin D1 | Upregulation | Cell cycle progression (G1/S transition) | [5][8] |
| Survivin (BIRC5) | Upregulation | Inhibition of apoptosis | [5][8] | |
| VEGF | Upregulation | Angiogenesis and vascular permeability | [5][8][12] | |
| COX-2 (PTGS2) | Upregulation | Inflammation, cell proliferation, angiogenesis | [5][8][13] | |
| hTERT | Upregulation | Cellular immortalization (telomere maintenance) | [5][8] | |
| MMP-1 | Upregulation | Extracellular matrix degradation, invasion | [9] | |
| Inflammation & Immunity | IL-1 | Upregulation | Pro-inflammatory cytokine | [5][8] |
| MCP-1 (CCL2) | Upregulation | Monocyte chemoattractant | [14] | |
| IL-6, TNF-α | Upregulation | Pro-inflammatory cytokines (in B cells) | [3] | |
| Crosstalk & Development | Notch Receptors/Ligands | Upregulation | Cell fate determination, proliferation, angiogenesis | [5][8] |
| Frizzled Receptors (Fzd1, Fzd7) | Upregulation | Wnt signaling pathway components | [15] |
Experimental Protocols for Target Identification and Validation
A multi-faceted approach is required to robustly identify and validate the downstream targets of the leptin-JAK2-STAT3 pathway.
Chromatin Immunoprecipitation (ChIP) and ChIP-Sequencing
ChIP is the gold-standard method for identifying direct protein-DNA interactions within the cell.
-
Objective: To identify genomic regions directly bound by STAT3 following leptin stimulation.
-
Methodology:
-
Cell Treatment: Culture relevant cells (e.g., hypothalamic neurons, cancer cell lines) and stimulate with leptin for a defined period (e.g., 30-60 minutes) to induce STAT3 nuclear translocation.
-
Cross-linking: Treat cells with formaldehyde (B43269) to create covalent cross-links between DNA and interacting proteins, including STAT3.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to STAT3 (or p-STAT3). The antibody-protein-DNA complexes are captured using protein A/G-coated magnetic beads.
-
Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating. Purify the co-precipitated DNA.
-
Analysis:
-
Gene Expression Analysis (RNA-seq and RT-qPCR)
These techniques are used to quantify changes in the transcriptome in response to leptin signaling.
-
Objective: To measure how leptin-JAK2-STAT3 signaling alters the mRNA levels of target genes.
-
Methodology:
-
Cell Treatment: Stimulate cells with leptin over a time course (e.g., 0, 1, 3, 6, 24 hours). A JAK2 inhibitor (e.g., AG490) can be used as a control to confirm pathway dependency.[15][17]
-
RNA Extraction: Isolate total RNA from the cells using a method like TRIzol extraction.[18]
-
Analysis:
-
RT-qPCR: Reverse transcribe RNA to cDNA. Use qPCR to measure the expression level of specific genes of interest, normalized to a housekeeping gene (e.g., GAPDH).[6][18]
-
RNA-seq: Prepare a library from the total RNA (or poly(A)-selected mRNA) and perform high-throughput sequencing for a comprehensive, unbiased profile of the entire transcriptome.[6][11]
-
-
Western Blotting
This immunoassay is used to detect changes in protein levels and post-translational modifications.
-
Objective: To confirm the activation of the signaling cascade (p-JAK2, p-STAT3) and to measure changes in the protein levels of downstream targets.
-
Methodology:
-
Cell Treatment: Treat cells with leptin as described above.
-
Protein Extraction: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for p-JAK2, total JAK2, p-STAT3, total STAT3, or the protein product of a target gene (e.g., SOCS3, Cyclin D1).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[14][17]
-
Caption: A typical experimental workflow for identifying STAT3 targets.
Conclusion
The JAK2/STAT3 signaling pathway is the principal transducer of leptin's action in regulating a vast network of downstream genes. These targets are central to leptin's role in controlling energy balance and metabolism and are increasingly recognized for their contribution to the pathophysiology of cancer and inflammatory diseases. A thorough understanding of this network, facilitated by the experimental approaches outlined in this guide, is critical for identifying novel therapeutic targets for the treatment of obesity, metabolic disorders, and malignancies linked to dysregulated leptin signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leptin Stimulates Both JAK2-dependent and JAK2-independent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leptin-Induced JAK/STAT Signaling and Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining the Transcriptional Targets of Leptin Reveals a Role for Atf3 in Leptin Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leptin Signaling Regulates Hypothalamic Expression of Nescient helix-loop-helix 2 (Nhlh2) Through Signal Transducer and Activator 3 (Stat3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Genomic and epigenomic mapping of leptin-responsive neuronal populations involved in body weight regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Leptin induces functional activation of cyclooxygenase‐2 through JAK2/STAT3, MAPK/ERK, and PI3K/AKT pathways in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Leptin Receptor JAK2/STAT3 Signaling Modulates Expression of Frizzled Receptors in Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Genome-Wide ChIP-seq and RNA-seq Analyses of STAT3 Target Genes in TLRs Activated Human Peripheral Blood B Cells [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Identification of the leptin receptor sequences crucial for the STAT3-Independent control of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Leptin in the Onset of Human Puberty: A Technical Guide
Executive Summary: The initiation of human puberty is a complex process governed by the interplay of genetic, nutritional, and environmental factors. Among these, the adipocyte-derived hormone leptin has emerged as a critical permissive factor, signaling the adequacy of energy stores to the neuroendocrine axis responsible for reproductive maturation. This guide provides an in-depth analysis of leptin's role in puberty, detailing its signaling pathways, interaction with the hypothalamic-pituitary-gonadal (HPG) axis, and the clinical evidence supporting its function. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital metabolic gatekeeper of reproduction.
Introduction: The Metabolic Gating of Puberty
Puberty is the physiological transition from a juvenile to an adult state, characterized by the development of secondary sexual characteristics and the attainment of reproductive capability. This process is driven by the reactivation of the hypothalamic-pituitary-gonadal (HPG) axis, leading to a pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH). For decades, a critical link has been observed between nutritional status, body fat mass, and the timing of puberty. Conditions of extreme leanness or malnutrition are known to delay pubertal onset, while childhood obesity is often associated with its earlier initiation.[1][2][3]
The discovery of leptin in 1994 provided a molecular explanation for this connection.[4] Secreted by adipose tissue, leptin levels in circulation are proportional to the body's fat mass, serving as a key metabolic signal to the brain. Its role is considered "permissive," meaning that while leptin itself may not be the direct trigger for puberty, its presence above a certain threshold is necessary for the pubertal process to begin and proceed.[1][2][5][6]
Leptin's Mechanism of Action in Pubertal Onset
Leptin exerts its effects by binding to the long-form of its receptor (LEPR-b), which is expressed in various regions of the brain, particularly the hypothalamus.[1][4][7] The binding of leptin to LEPR-b initiates a cascade of intracellular signaling events, primarily through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.
The JAK-STAT Signaling Pathway
Upon leptin binding, the LEPR-b undergoes a conformational change, leading to the activation of associated Janus kinase 2 (JAK2). JAK2 then phosphorylates tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3). Once docked, STAT3 is also phosphorylated by JAK2, causing it to dimerize and translocate to the nucleus, where it acts as a transcription factor to regulate the expression of target genes. Other signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway, are also involved in mediating leptin's effects.[1]
Caption: Leptin signaling via the JAK-STAT pathway.
Interaction with the Hypothalamic-Pituitary-Gonadal (HPG) Axis
The central event in puberty is the increased pulsatile release of GnRH from neurons in the hypothalamus. However, studies have shown that GnRH neurons themselves express very few, if any, leptin receptors.[1][8][9] This indicates that leptin's influence on GnRH secretion is indirect, mediated by a network of intermediary neurons.
Key neuronal populations that relay leptin's signal to GnRH neurons include:
-
Kisspeptin (B8261505) Neurons: These neurons, which produce the neuropeptide kisspeptin, are potent stimulators of GnRH release and are considered essential for pubertal onset.[1][5] A subset of kisspeptin neurons in the arcuate nucleus (ARC) of the hypothalamus expresses leptin receptors. In states of low leptin, the expression of the Kiss1 gene is decreased.[4][10]
-
Ventral Premammillary Nucleus (PMV) Neurons: The PMV is another critical site of leptin action. Neurons in this region express a high density of leptin receptors and project to GnRH neurons.[1][4] Studies suggest that leptin's action in the PMV is sufficient and necessary for normal pubertal development, particularly in females.[1][4]
Caption: The role of leptin in the hypothalamic-pituitary-gonadal (HPG) axis.
Clinical Evidence and Quantitative Data
The permissive role of leptin in human puberty is strongly supported by clinical evidence from individuals with congenital leptin deficiency and by observational studies.
Congenital Leptin Deficiency
Humans with loss-of-function mutations in the gene for leptin (LEP) or its receptor (LEPR) exhibit severe early-onset obesity and fail to undergo puberty, a condition known as hypogonadotropic hypogonadism.[1][4][11] These individuals have low levels of gonadotropins (LH and FSH) and sex steroids.[1][4] Crucially, treatment with recombinant human leptin in these patients not only corrects the metabolic abnormalities but also initiates pubertal development at an appropriate age.[1][11][12] This demonstrates that leptin is an essential permissive signal for the activation of the HPG axis.[12]
Observational Studies
In the general pediatric population, serum leptin levels are positively correlated with body mass index (BMI) and adiposity. Longitudinal studies have shown that leptin concentrations gradually increase in children leading up to puberty.[3][13] In girls, leptin levels continue to rise throughout puberty, while in boys, they tend to peak in early puberty and then decline as testosterone (B1683101) levels increase.[6][14]
Table 1: Serum Leptin Concentrations in Relation to Pubertal Stage in Girls
| Pubertal Stage (Tanner) | Mean Serum Leptin (ng/mL) |
|---|---|
| Stage I (Prepubertal) | 4.63 ± 4.74 |
| Stage II | Progressively increasing |
| Stage III | Progressively increasing |
| Stage IV | Significantly higher than Stage I |
| Stage V (Post-menarcheal) | 8.62 ± 8.41 |
Source: Data synthesized from cross-sectional studies.[15]
Table 2: Effects of Leptin Replacement Therapy in Congenital Leptin Deficiency
| Parameter | Before Leptin Therapy | After 12-18 Months of Leptin Therapy |
|---|---|---|
| Pubertal Status | Prepubertal (Hypogonadotropic Hypogonadism) | Onset of pulsatile nocturnal gonadotropin secretion, progression of puberty |
| LH Secretion | A-pulsatile | Pulsatile nocturnal pattern |
| FSH Secretion | A-pulsatile | Pulsatile pattern |
| Gonadal Steroids | Prepubertal levels | Increased towards pubertal levels |
Source: Findings from case studies and clinical trials.[11][12]
Key Experimental Protocols
The understanding of leptin's role in puberty has been advanced by key experimental studies, particularly those involving leptin replacement in deficient individuals.
Protocol for Leptin Administration and Monitoring in Congenital Leptin Deficiency
A representative protocol for studying the effects of leptin replacement therapy on puberty involves the following steps:
-
Patient Selection: Patients are identified with confirmed congenital leptin deficiency due to mutations in the LEP gene. They typically present with severe early-onset obesity and an absence of pubertal development.
-
Baseline Assessment: Before treatment, a comprehensive baseline assessment is conducted. This includes:
-
Anthropometric measurements: Height, weight, BMI, and body composition analysis.
-
Hormonal profiling: Frequent blood sampling (e.g., every 20 minutes over 24 hours) to assess the pulsatility of LH and FSH. Measurement of serum estradiol (B170435) or testosterone.
-
Clinical staging: Assessment of pubertal development using Tanner staging.
-
-
Leptin Administration: Recombinant human leptin (metreleptin) is administered via subcutaneous injection. The dosage is typically started low and titrated based on clinical and biochemical responses.
-
Follow-up and Monitoring: Patients are monitored regularly (e.g., every 3-6 months). The baseline assessments are repeated to track changes in body weight, hormonal profiles, and the progression of puberty.
-
Data Analysis: The primary outcomes are the initiation of pulsatile LH secretion and the clinical progression through Tanner stages.
Caption: A simplified experimental workflow for studying leptin's effect on puberty.
Implications for Drug Development
The critical role of leptin in initiating puberty has significant implications for drug development:
-
Treatment of Delayed Puberty: For conditions of delayed puberty associated with energy deficiency (e.g., constitutional delay of growth and puberty, excessive exercise), leptin or leptin receptor agonists could be explored as potential therapeutic agents to signal energy sufficiency and permit pubertal onset.[4]
-
Management of Precocious Puberty: In cases of early puberty linked to childhood obesity and elevated leptin levels, targeting the leptin signaling pathway could be a novel therapeutic strategy. However, the development of leptin antagonists would require careful consideration to avoid adverse metabolic effects.
-
Reproductive Health: Understanding the leptin-kisspeptin-GnRH axis provides multiple targets for the development of drugs to manage a range of reproductive disorders beyond puberty, including hypothalamic amenorrhea and some forms of infertility.
Conclusion
Leptin serves as an indispensable metabolic gatekeeper for the onset of human puberty. It acts as a permissive signal, informing the brain that the body has accumulated sufficient energy stores to support the high metabolic demands of sexual maturation and reproduction. Its action is primarily mediated through intermediary neurons in the hypothalamus, such as kisspeptin and PMV neurons, which in turn activate the GnRH pulse generator. Clinical evidence from individuals with congenital leptin deficiency provides definitive proof of its essential role. A thorough understanding of leptin's signaling pathways and its interaction with the HPG axis continues to open new avenues for research and the development of novel therapeutic strategies for disorders of puberty and reproduction.
References
- 1. Leptin action in pubertal development: recent advances and unanswered questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of obesity and leptin in the pubertal process and pubertal growth--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leptin signaling and circuits in puberty and fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic control of puberty: roles of leptin and kisspeptins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. fpwr.org [fpwr.org]
- 8. Leptin Indirectly Regulates Gonadotropin-Releasing Hormone Neuronal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. endocrinologiapediatrica.org [endocrinologiapediatrica.org]
- 11. Leptin and Its Emerging Role in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Seminars in Reproductive Medicine / Abstract [thieme-connect.com]
- 13. The role of leptin in human growth and puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nvkc.nl [nvkc.nl]
- 15. pjmhsonline.com [pjmhsonline.com]
The Role of Human Leptin in Neuroendocrine Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role human leptin plays in regulating neuroendocrine function. Leptin, a 16 kDa adipocyte-derived hormone, is a key signaling molecule that communicates the status of the body's energy reserves to the central nervous system, thereby influencing a wide array of physiological processes, including reproduction, metabolism, and the stress response. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways and logical relationships.
Leptin Signaling Pathways
Leptin exerts its effects by binding to the long form of the leptin receptor (LEPR-b), a member of the class I cytokine receptor family. This binding event triggers the activation of several intracellular signaling cascades, with the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway being the most critical for many of leptin's neuroendocrine functions.
Upon leptin binding, JAK2, a tyrosine kinase associated with LEPR-b, becomes activated and phosphorylates tyrosine residues on the intracellular domain of the receptor. These phosphorylated sites serve as docking stations for various signaling proteins, initiating downstream cascades:
-
JAK-STAT Pathway: The phosphorylation of Tyr1138 on LEPR-b recruits STAT3. Once docked, STAT3 is phosphorylated by JAK2, leading to its dimerization and translocation to the nucleus, where it acts as a transcription factor, regulating the expression of target genes such as pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP).
-
PI3K-Akt Pathway: Leptin can also activate the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway, which is also involved in the regulation of appetite and metabolism.
-
SHP2-ERK Pathway: The recruitment of SH2-containing protein tyrosine phosphatase 2 (SHP2) to the phosphorylated LEPR-b can initiate the Ras-MAPK/ERK signaling cascade, which has been implicated in neuronal plasticity.
Negative regulation of leptin signaling is crucial for maintaining homeostasis. Suppressor of cytokine signaling 3 (SOCS3) is a key negative feedback regulator that is induced by STAT3 activation and subsequently binds to the phosphorylated LEPR-b to inhibit JAK2 activity.
Quantitative Data on Neuroendocrine Effects
Leptin's influence on the neuroendocrine system is profound, particularly on the hypothalamic-pituitary-gonadal (HPG), hypothalamic-pituitary-thyroid (HPT), and hypothalamic-pituitary-adrenal (HPA) axes. The following tables summarize quantitative data from human studies.
Hypothalamic-Pituitary-Gonadal (HPG) Axis
Leptin is a permissive factor for puberty and the maintenance of reproductive function. In states of leptin deficiency, such as in women with hypothalamic amenorrhea (HA), the pulsatile secretion of gonadotropin-releasing hormone (GnRH), and consequently luteinizing hormone (LH) and follicle-stimulating hormone (FSH), is impaired. Leptin replacement therapy has been shown to restore HPG axis function.
| Parameter | Baseline (Mean ± SD) | Post-Leptin Treatment (Mean ± SD) | p-value | Reference |
| LH Pulse Frequency (pulses/12h) | 2.4 ± 1.2 | 5.0 ± 0.9 | 0.049 | [1] |
| Mean LH (IU/L) | 2.8 ± 1.6 | 4.8 ± 1.5 | 0.005 | [1] |
| Maximal Follicular Diameter (mm) | 10.1 ± 1.8 | 16.5 ± 5.6 | <0.01 | [1] |
| Estradiol (pg/mL) | 30 ± 10 | 101 ± 88 | <0.01 | [1] |
Table 1: Effects of Recombinant Human Leptin in Women with Hypothalamic Amenorrhea.
Hypothalamic-Pituitary-Thyroid (HPT) Axis
Leptin has a stimulatory effect on the HPT axis, primarily by regulating the expression of thyrotropin-releasing hormone (TRH) in the hypothalamus. In states of energy deprivation and low leptin, there is a downregulation of the HPT axis to conserve energy.
| Condition | Leptin Correlation with TSH | Leptin Correlation with T3 | Reference |
| Thyroid Dysfunction | Positive (r = 0.19) | Negative (r = -0.40) | [2] |
| Hypothyroidism | Higher leptin levels compared to euthyroid controls | - | [2] |
| Hyperthyroidism | No significant difference in leptin levels compared to euthyroid controls | - | [2] |
Table 2: Correlation of Leptin with Thyroid Hormones in Humans.
Hypothalamic-Pituitary-Adrenal (HPA) Axis
The interaction between leptin and the HPA axis is complex and appears to be bidirectional. While some studies suggest an inhibitory effect of leptin on the HPA axis, particularly under stress conditions, other data indicate a more nuanced relationship. Much of the quantitative data comes from in vitro or animal studies.
| Experimental Model | Condition | Effect of Leptin | Quantitative Change | Reference |
| Human Adrenocortical Cells | Basal | Inhibition of Cortisol Secretion | Reduced to 52.7 ± 37% of control at 100 ng/mL | [3] |
| Human Adrenocortical Cells | ACTH-stimulated | Inhibition of Cortisol Secretion | Blunted to 55.2 ± 27% of control at 100 ng/mL | [3] |
| Rat Hypothalamic Explants | Glucose deprivation-stimulated | Inhibition of CRH Release | Dose-dependent inhibition (1-30 nM) | [4] |
Table 3: In Vitro Effects of Leptin on the HPA Axis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of leptin's neuroendocrine function.
Quantification of Human Leptin by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying leptin concentrations in serum or plasma.
Principle: A capture antibody specific for human leptin is coated onto the wells of a microplate. Samples and standards are added, and any leptin present binds to the capture antibody. A biotinylated detection antibody, also specific for leptin, is then added, followed by streptavidin-horseradish peroxidase (HRP). A substrate solution is added, and the color development is proportional to the amount of leptin in the sample.
Detailed Protocol (Example based on commercially available kits): [5]
-
Preparation of Reagents:
-
Prepare wash buffer by diluting a 20x concentrate with distilled water.
-
Reconstitute lyophilized standards with the provided diluent to create a standard curve.
-
Prepare a 1:50 dilution of samples with the provided assay buffer.[5]
-
-
Assay Procedure:
-
Add 100 µL of standards and diluted samples to the appropriate wells of the leptin antibody-coated microplate.
-
Incubate for 2-3 hours at room temperature on a microplate shaker.[5]
-
Wash the plate 4-6 times with wash buffer.[5]
-
Add 100 µL of biotin-conjugated anti-human leptin antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate as described above.
-
Add 100 µL of Streptavidin-HRP solution to each well and incubate for 30-60 minutes at room temperature.
-
Wash the plate as described above.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 10-20 minutes.[5]
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of leptin in the samples by interpolating their absorbance values on the standard curve. Remember to multiply by the dilution factor.
-
Western Blot for Phosphorylated STAT3 (p-STAT3)
Western blotting is used to detect the activation of the JAK-STAT pathway by identifying the phosphorylated form of STAT3.
Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with a primary antibody specific for p-STAT3 (Tyr705), followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added to visualize the protein of interest. The membrane can then be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin) for normalization.
Detailed Protocol:
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto a polyacrylamide gel and run at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane using a stripping buffer.
-
Repeat the immunoblotting process with antibodies for total STAT3 and a loading control.
-
Radioimmunoassay (RIA) for Luteinizing Hormone (LH)
RIA is a highly sensitive technique for measuring hormone levels.
Principle: This is a competitive binding assay where a known amount of radiolabeled LH (e.g., with ¹²⁵I) competes with the unlabeled LH in the sample for binding to a limited amount of anti-LH antibody. The antibody-bound LH is then separated from the free LH, and the radioactivity of the bound fraction is measured. The concentration of LH in the sample is inversely proportional to the measured radioactivity.
Detailed Protocol (General):
-
Assay Setup:
-
In duplicate tubes, pipette standards, controls, and unknown samples.
-
Add a specific dilution of anti-LH antibody to all tubes except the "total counts" and "non-specific binding" tubes.
-
Add a known amount of ¹²⁵I-labeled LH to all tubes.
-
Vortex and incubate for a specified time (e.g., 16-24 hours) at 4°C.[6]
-
-
Separation:
-
Add a precipitating reagent (e.g., a second antibody against the first antibody's species, or polyethylene (B3416737) glycol) to separate the antibody-bound LH from the free LH.
-
Centrifuge the tubes and decant the supernatant.
-
-
Counting:
-
Measure the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radiolabeled LH against the concentration of the unlabeled standards.
-
Determine the LH concentration in the samples from the standard curve.
-
Logical Relationships in Leptin's Neuroendocrine Control
Leptin's role in neuroendocrine function can be conceptualized as a hierarchical system where leptin acts as a key metabolic signal to the hypothalamus, which in turn orchestrates the activity of the pituitary and downstream endocrine glands.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for a novel peripheral action of leptin as a metabolic signal to the adrenal gland: leptin inhibits cortisol release directly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicallabnotes.com [medicallabnotes.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Congenital leptin deficiency and thyroid function - PMC [pmc.ncbi.nlm.nih.gov]
evolutionary conservation of the human leptin gene
An In-depth Technical Guide on the Evolutionary Conservation of the Human Leptin Gene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leptin, a 16 kDa adipocyte-secreted hormone, is a critical regulator of energy homeostasis, neuroendocrine function, and metabolism. Its biological actions are initiated by binding to the leptin receptor (LEPR), triggering intracellular signaling cascades, primarily the JAK/STAT and MAPK/ERK pathways. The functional importance of leptin is underscored by its evolutionary conservation across a wide range of vertebrate species. This technical guide provides a comprehensive overview of the , its protein structure, and its signaling pathways. We present quantitative data on sequence homology, detailed experimental protocols for assessing conservation and function, and visual diagrams of the key signaling pathways to serve as a valuable resource for researchers and professionals in the field.
Introduction
Since its discovery in 1994, leptin has been a focal point of research in obesity, metabolism, and endocrinology. The protein is encoded by the LEP gene, and mutations in this gene are associated with severe obesity in both mice and humans[1]. The widespread physiological roles of leptin have driven significant interest in understanding its evolutionary history and the extent of its conservation across different species. This conservation not only provides insights into the fundamental biological importance of leptin but also informs the development of animal models and potential therapeutic strategies.
While the primary amino acid sequence of leptin shows considerable divergence across vertebrate classes, its tertiary structure, a four-helix bundle characteristic of type I cytokines, is remarkably conserved[2]. This structural conservation is crucial for its interaction with the leptin receptor and the subsequent activation of downstream signaling pathways. This guide delves into the specifics of this conservation, providing both quantitative data and the methodologies to study it.
Quantitative Analysis of Leptin and Leptin Receptor Conservation
The evolutionary conservation of leptin and its receptor can be quantified by comparing their amino acid sequences across different species. While the overall sequence identity of leptin can be low, particularly between mammals and other vertebrates like fish, key functional residues and domains are often highly conserved.
Leptin Protein Sequence Homology
The following table summarizes the percentage of amino acid sequence identity of leptin from various species compared to human leptin.
| Species | Scientific Name | UniProt Accession | Amino Acid Length | % Identity to Human Leptin |
| Human | Homo sapiens | P41159 | 167 | 100% |
| Chimpanzee | Pan troglodytes | Q28494 | 167 | 99.4% |
| Rhesus Monkey | Macaca mulatta | Q28509 | 167 | 96.4% |
| Mouse | Mus musculus | P41160 | 167 | 84% |
| Rat | Rattus norvegicus | P50596 | 167 | 82-84.93% |
| Dog | Canis lupus familiaris | O02720 | 167 | 83.2% |
| Cow | Bos taurus | P50595 | 167 | 84.4% |
| Pig | Sus scrofa | Q29406 | 167 | 83.8% |
| Chicken | Gallus gallus | O93424 | 165 | ~34% (highly debated) |
| African Clawed Frog | Xenopus laevis | Q6GPR3 | 169 | ~35%[2] |
| Zebrafish (Leptin A) | Danio rerio | Q0D250 | 166 | ~18% |
| Zebrafish (Leptin B) | Danio rerio | C4WYH6 | 168 | ~19% |
Note: The chicken leptin sequence has been a subject of controversy, with initial reports of high homology to mouse leptin being questioned. The value presented reflects more recent analyses.
Leptin Receptor (LEPR) Sequence Homology
The leptin receptor also exhibits significant conservation, particularly in its functional domains. The table below shows the sequence identity of the LEPR from different species compared to the human LEPR.
| Species | Scientific Name | UniProt Accession | % Identity to Human LEPR |
| Human | Homo sapiens | P48357 | 100% |
| Mouse | Mus musculus | P48356 | 75.35% |
| Rat | Rattus norvegicus | P48358 | 75% |
| Chicken | Gallus gallus | O73902 | 55% |
| African Clawed Frog | Xenopus laevis | Q6GPN9 | 37.5% |
| Zebrafish | Danio rerio | Q60FE5 | 36% |
Conservation of Leptin Signaling Pathways
Leptin exerts its biological effects through a complex network of intracellular signaling pathways. The primary and most well-characterized of these is the JAK/STAT pathway. Upon leptin binding, the leptin receptor dimerizes, leading to the activation of Janus kinase 2 (JAK2), which in turn phosphorylates tyrosine residues on the intracellular domain of the receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is then phosphorylated by JAK2, dimerizes, and translocates to the nucleus to regulate the transcription of target genes.
Another important pathway activated by leptin is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) pathway. This pathway is also initiated by JAK2 activation and proceeds through the recruitment of adaptor proteins like SHP2, leading to the activation of the Ras-Raf-MEK-ERK cascade.
The core components of these pathways, including JAKs and STATs, are highly conserved throughout the animal kingdom, from insects to humans, indicating their fundamental role in cellular communication.
Leptin Signaling Pathway Diagram
The following diagram illustrates the canonical leptin signaling pathways.
Caption: Leptin signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the evolutionary conservation and function of the leptin gene and its protein product.
Comparative Genomic and Phylogenetic Analysis
This workflow outlines the steps for performing a comparative analysis of leptin sequences to infer evolutionary relationships.
Caption: Phylogenetic analysis workflow.
Protocol for Multiple Sequence Alignment using Clustal Omega:
-
Navigate to the Clustal Omega web server.
-
Select the input sequence type (Protein).
-
Paste the retrieved FASTA formatted leptin sequences into the input window. Each sequence must have a unique identifier on a preceding line starting with ">".
-
Set the output format to your desired format (e.g., ClustalW with character counts).
-
Click "Submit". The server will perform the alignment and display the results.
Protocol for Phylogenetic Tree Construction using MEGA:
-
Open the aligned sequences (in MEGA or FASTA format) in MEGA software.
-
Go to the "Phylogeny" menu and select the desired tree-building method (e.g., "Construct/Test Neighbor-Joining Tree" or "Construct/Test Maximum Likelihood Tree").
-
In the analysis preferences window, select the appropriate substitution model. You can use MEGA's "Find Best DNA/Protein Models (ML)" feature to determine the most suitable model for your data.
-
Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.
-
Click "Compute". MEGA will generate the phylogenetic tree, which can then be customized for visualization and saved.
Functional Assays for Leptin Activity
Protocol for STAT3 Phosphorylation Western Blot:
This protocol details the detection of STAT3 phosphorylation in response to leptin stimulation, a key indicator of leptin receptor activation.
-
Cell Culture and Treatment:
-
Culture cells expressing the leptin receptor (e.g., HEK293 cells transfected with LEPR, or hypothalamic cell lines) to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Treat cells with various concentrations of recombinant leptin for 15-30 minutes. Include an untreated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated STAT3 (p-STAT3, Tyr705) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imager.
-
Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.
-
Quantify band intensities using densitometry software.
-
Protocol for In Vivo Food Intake Study in Mice:
This protocol describes a method to assess the anorectic effect of leptin in a mouse model.
-
Animal Acclimation:
-
Individually house mice and acclimate them to the experimental conditions for at least one week.
-
Provide ad libitum access to food and water.
-
-
Fasting:
-
Fast the mice overnight (approximately 16 hours) before the experiment, with free access to water.
-
-
Leptin Administration:
-
Weigh each mouse to determine the correct dosage.
-
Administer recombinant leptin (e.g., 1-5 mg/kg body weight) or vehicle (e.g., sterile saline) via intraperitoneal (IP) injection.
-
-
Food Intake Measurement:
-
Immediately after injection, provide a pre-weighed amount of food.
-
Measure the amount of food consumed at various time points (e.g., 2, 4, 8, and 24 hours) by weighing the remaining food and any spillage.
-
-
Data Analysis:
-
Calculate the cumulative food intake for each mouse at each time point.
-
Compare the food intake between the leptin-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
The human leptin gene and its protein product exhibit a remarkable degree of evolutionary conservation, particularly in terms of three-dimensional structure and the core components of its signaling pathways. This conservation across a vast range of vertebrate species highlights the fundamental importance of leptin in regulating energy balance and other vital physiological processes. The methodologies detailed in this guide provide a robust framework for researchers to investigate the nuances of leptin conservation and function. A thorough understanding of the evolutionary aspects of leptin is crucial for the continued development of effective therapeutic strategies targeting the leptin system for the treatment of obesity and related metabolic disorders. Future research focusing on the functional divergence of leptin in different lineages will undoubtedly provide further valuable insights into its complex biology.
References
Leptin as a Biomarker for Human Adipose Tissue Mass: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptin, a 16 kDa protein hormone predominantly synthesized and secreted by adipocytes, plays a pivotal role in the regulation of energy homeostasis, neuroendocrine function, and metabolism.[1][2][3] Since its discovery in 1994, leptin has garnered significant attention as a key signaling molecule that communicates the status of body energy stores to the central nervous system.[3] Circulating leptin concentrations are strongly and positively correlated with the total amount of body fat, making it a valuable biomarker for adipose tissue mass.[3][4][5][6] This technical guide provides an in-depth overview of the utility of leptin as a biomarker for human adipose tissue mass, detailing the underlying physiological principles, experimental protocols for its measurement, and the molecular pathways it governs.
Correlation Between Leptin and Adipose Tissue Mass
Numerous studies have established a robust positive correlation between circulating leptin levels and various measures of adiposity, including Body Mass Index (BMI) and percent body fat.[4][5][6] This relationship holds true across diverse populations.
| Population | Adiposity Measure | Correlation Coefficient (r) | p-value | Reference |
| 104 healthy Japanese subjects | Total body fat mass | 0.708 | < 0.0001 | [4] |
| 104 healthy Japanese subjects | Percent body fat | 0.561 | < 0.001 | [4] |
| 104 healthy Japanese subjects | Body Mass Index (BMI) | 0.630 | < 0.001 | [4] |
| 204 normal weight and obese subjects | Percent body fat | 0.710 | < 0.0001 | [5][7] |
| Obese Omani subjects | Weight | 0.5 | 0.002 | [6] |
| Obese Omani subjects | Body Mass Index (BMI) | 0.51 | 0.001 | [6] |
| Obese Omani subjects | Body fat percentage | 0.7 | 0.0001 | [6] |
| 23 CRF patients with high plasma insulin (B600854) | Percent body fat | 0.61 | < 0.01 | [8] |
| 23 CRF patients with low plasma insulin | Percent body fat | 0.82 | 0.0001 | [8] |
Factors Influencing the Leptin-Adipose Tissue Relationship
While the correlation between leptin and adipose tissue mass is strong, several factors can influence this relationship, introducing variability in leptin levels for a given amount of body fat.
-
Sex: Women consistently exhibit higher circulating leptin concentrations than men, even after adjusting for differences in body fat mass.[5][7][9] This difference is approximately threefold and is not fully explained by sex hormones or body fat distribution.[5][7][9]
-
Fat Distribution: The anatomical location of adipose tissue significantly impacts leptin secretion. Subcutaneous adipose tissue is the primary source of circulating leptin in humans, with secretion rates two to three times higher than those from visceral (omental) adipose tissue.[10][11] Leptin levels are strongly correlated with subcutaneous fat area but not with intra-abdominal fat.[12]
-
Age: Circulating leptin levels have been shown to be inversely related to age, with a significant reduction observed in individuals over 60 years old.[5][7]
-
Caloric Intake: Short-term changes in energy balance can rapidly alter leptin levels, independent of changes in fat mass. Caloric restriction leads to a significant decrease in plasma leptin.[5][7]
-
Hormonal Factors: Insulin and glucocorticoids are known to stimulate leptin expression and secretion.[3][13]
Experimental Protocols
Accurate quantification of both circulating leptin and adipose tissue mass is crucial for utilizing leptin as a reliable biomarker.
Quantification of Human Leptin by Enzyme-Linked Immunosorbent Assay (ELISA)
The sandwich ELISA is a common and robust method for measuring leptin concentrations in serum and plasma.
Principle: The assay employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for leptin is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any leptin present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for leptin is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of leptin bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Typical Protocol Outline:
-
Preparation: Bring all reagents and samples to room temperature. Prepare working standards and wash buffer.
-
Binding: Add assay diluent to each well, followed by the standard, control, or sample. Incubate for a specified time (e.g., 2 hours at room temperature).
-
Washing: Aspirate and wash the wells multiple times with wash buffer.
-
Conjugate Addition: Add the leptin conjugate (e.g., horseradish peroxidase-linked antibody) to each well. Incubate for a specified time (e.g., 1 hour at room temperature).
-
Washing: Repeat the aspiration and washing steps.
-
Substrate Reaction: Add the substrate solution to each well. Incubate for a specified time (e.g., 30 minutes at room temperature), protected from light.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Determine the optical density of each well using a microplate reader set to the appropriate wavelength (e.g., 450 nm).
-
Calculation: Calculate the leptin concentration in the samples by comparing the optical density of the samples to the standard curve.
Note: Specific incubation times, volumes, and reagents will vary depending on the commercial ELISA kit used. Always refer to the manufacturer's protocol for detailed instructions.[14][15][16][17]
Assessment of Adipose Tissue Mass by Dual-Energy X-ray Absorptiometry (DXA)
DXA is considered a gold standard for body composition analysis, providing estimates of bone mineral content, fat mass, and lean body mass.[18]
Principle: DXA utilizes two X-ray beams with different energy levels. The differential attenuation of these beams as they pass through the body allows for the quantification of different tissue types.[18][19] By measuring the amount of each X-ray beam that is absorbed, the system can differentiate between bone and soft tissue. In areas without bone, it can further distinguish between fat mass and lean soft tissue.
Typical Protocol Outline:
-
Patient Preparation: The patient should be advised to wear loose-fitting clothing without any metal. The patient lies supine on the scanning table.
-
Scan Acquisition: A mechanical arm containing the X-ray source and detector passes over the patient's body. The scan duration is typically short, lasting only a few minutes.
-
Data Analysis: Specialized software analyzes the attenuation data to generate a three-compartment model of the body, providing values for total and regional bone mass, fat mass, and lean mass.[20]
-
Reporting: The results are presented in a detailed report, often including a visual representation of the body composition.
Note: It is crucial to follow standardized procedures for patient positioning and scan analysis to ensure the precision and accuracy of the measurements.[21]
Molecular Mechanisms: Leptin Signaling Pathways
Leptin exerts its effects by binding to the leptin receptor (LepR), a member of the class I cytokine receptor family. The long form of the receptor, LepRb, is the primary signaling-competent isoform and is highly expressed in the hypothalamus. The binding of leptin to LepRb initiates a cascade of intracellular signaling events.
JAK-STAT Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is the principal signaling mechanism for leptin.
Caption: The canonical JAK-STAT signaling pathway activated by leptin.
Upon leptin binding, LepRb dimerizes, leading to the activation of associated Janus kinase 2 (JAK2).[22] Activated JAK2 phosphorylates tyrosine residues on the intracellular domain of LepRb, creating docking sites for downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription 3 (STAT3).[22] STAT3 is then phosphorylated by JAK2, leading to its dimerization, translocation to the nucleus, and subsequent regulation of target gene expression, such as pro-opiomelanocortin (POMC) and suppressor of cytokine signaling 3 (SOCS3).[2][23]
Other Key Signaling Pathways
In addition to the JAK-STAT pathway, leptin also activates other signaling cascades that contribute to its diverse physiological effects.
Caption: Overview of the PI3K and MAPK signaling pathways also activated by leptin.
-
Phosphatidylinositol 3-kinase (PI3K) Pathway: Leptin can activate the PI3K pathway through the phosphorylation of insulin receptor substrate (IRS) proteins.[1][2] This leads to the activation of Akt (protein kinase B), which plays a role in neuronal survival and metabolism.[2]
-
Mitogen-activated protein kinase (MAPK) Pathway: The MAPK/ERK (extracellular signal-regulated kinase) pathway can also be activated by leptin, influencing processes such as cell proliferation and differentiation.[1][2]
Conclusion
Leptin's strong correlation with adipose tissue mass, coupled with well-established methods for its quantification, solidifies its position as a critical biomarker in both research and clinical settings. An understanding of the factors that modulate leptin levels and the intricacies of its signaling pathways is essential for the accurate interpretation of its role in health and disease. For researchers and drug development professionals, leptin provides a valuable tool for assessing adiposity, monitoring the effects of therapeutic interventions, and unraveling the complex interplay between energy balance and metabolic disorders.
References
- 1. news-medical.net [news-medical.net]
- 2. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leptin as a key regulator of the adipose organ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum leptin concentration is associated with total body fat mass, but not abdominal fat distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Correlation between Serum Leptin Levels, Body Mass Index and Obesity in Omanis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relation between plasma leptin concentration and body fat, gender, diet, age, and metabolic covariates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Leptin secretion from subcutaneous and visceral adipose tissue in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Dietary intakes and leptin concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. denovobiolabs.com [denovobiolabs.com]
- 15. novamedline.com [novamedline.com]
- 16. 4adi.com [4adi.com]
- 17. content.abcam.com [content.abcam.com]
- 18. DXA Uses: Bone Density & Body Composition | MTMI [mtmi.net]
- 19. Whole Body Dual X-ray Absorptiometry (DEXA) To Determine Body Composition [member.myhealthtoolkitaz.com]
- 20. Body composition with dual energy X-ray absorptiometry: from basics to new tools - Messina - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 21. Best Practice Protocols for DXA assessment of body composition | ASC [ausport.gov.au]
- 22. Frontiers | Leptin signaling and its central role in energy homeostasis [frontiersin.org]
- 23. ahajournals.org [ahajournals.org]
A Technical Guide to the Pathophysiology of Cong-enital Leptin Deficiency
Audience: Researchers, scientists, and drug development professionals.
Abstract
Congenital Leptin Deficiency (CLD) is a rare, autosomal recessive monogenic obesity syndrome caused by mutations in the LEP gene.[1][2] This condition results in the absence of functional leptin, a key adipocyte-derived hormone that regulates energy homeostasis.[3][4] The pathophysiology is characterized by a disconnect between the body's substantial adipose tissue stores and the central nervous system's perception of energy availability, leading to a state of perceived starvation.[5] This manifests clinically as severe early-onset obesity, voracious hyperphagia, and a constellation of metabolic and neuroendocrine abnormalities, including hypogonadotropic hypogonadism and insulin (B600854) resistance.[1][5] This guide provides a detailed examination of the molecular pathways, clinical consequences, and therapeutic interventions related to CLD, offering a comprehensive resource for the scientific community.
Introduction: The Role of Leptin in Energy Homeostasis
Leptin, a 16-kDa protein hormone primarily synthesized by white adipose tissue, is a critical afferent signal in a negative feedback loop that maintains long-term energy balance.[4][6] Circulating leptin levels are directly proportional to the body's fat mass, informing the brain—specifically the hypothalamus—of the status of peripheral energy stores.[6][7] In a state of energy sufficiency, elevated leptin levels suppress appetite and increase energy expenditure. Conversely, a fall in leptin levels, as occurs during fasting or in CLD, signals a state of energy deficit.[5] This triggers a powerful, coordinated neuroendocrine response to increase food intake and conserve energy, a state often referred to as "starvation mode".[5]
Congenital leptin deficiency is caused by homozygous frameshift or missense mutations in the LEP gene located on chromosome 7q31.3.[1][8] This genetic defect leads to a complete absence of circulating leptin.[3] Individuals are born with a normal weight, but the lack of leptin signaling results in relentless, insatiable hunger (hyperphagia) and a rapid onset of severe obesity within the first few months of life.[3][9] The pathophysiology extends beyond obesity, affecting reproductive function, glucose metabolism, and immune responses.[5][10]
Molecular Pathophysiology: The Leptin Signaling Cascade
Leptin exerts its pleiotropic effects by binding to the long-form leptin receptor (LepRb), a member of the class I cytokine receptor family.[6][11] LepRb is highly expressed in the arcuate nucleus (ARC) of the hypothalamus, a key region for integrating metabolic signals.[6][12] The binding of leptin to LepRb initiates a cascade of intracellular signaling events that are central to its function.
The JAK2-STAT3 Pathway: The Primary Satiety Signal
The canonical and best-characterized leptin signaling pathway is the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[7][13]
-
Receptor Dimerization and JAK2 Activation: Leptin binding induces homodimerization of the LepRb, bringing the associated intracellular JAK2 enzymes into close proximity.[4][7]
-
Autophosphorylation: This proximity allows the JAK2s to cross-phosphorylate each other, becoming fully activated.
-
Receptor Phosphorylation: Activated JAK2 then phosphorylates key tyrosine residues on the intracellular domain of the LepRb, notably Tyr1138.[11]
-
STAT3 Recruitment and Activation: The phosphorylated Tyr1138 serves as a docking site for the STAT3 transcription factor.[11] Once recruited, STAT3 is itself phosphorylated by JAK2.
-
Nuclear Translocation and Gene Regulation: Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to the promoters of target genes.[6]
-
In Pro-opiomelanocortin (POMC) neurons: STAT3 activation stimulates the expression of POMC. POMC is a precursor peptide that is cleaved to produce α-melanocyte-stimulating hormone (α-MSH), a potent anorexigenic (satiety-inducing) signal.[6][7]
-
In Agouti-related peptide (AgRP) neurons: STAT3 activation inhibits the expression of AgRP and Neuropeptide Y (NPY), which are powerful orexigenic (appetite-stimulating) peptides.[6]
-
In congenital leptin deficiency, the absence of the initial ligand (leptin) prevents the activation of this entire cascade. The result is a failure to stimulate POMC/α-MSH production and a disinhibition of AgRP/NPY neurons, leading to a powerful and persistent drive to eat.[10]
Other Key Signaling Pathways
Leptin also activates other important signaling pathways, including:
-
Phosphatidylinositol 3-kinase (PI3K) Pathway: This pathway, which converges with insulin signaling, is also activated by leptin and contributes to the regulation of neuronal activity and energy homeostasis.[6][13]
-
Mitogen-activated Protein Kinase (MAPK) Pathway: Activated via SH2-containing protein tyrosine phosphatase 2 (SHP2), this pathway is also involved in mediating leptin's effects on appetite.[6][13]
The failure of these pathways in CLD further contributes to the severe metabolic dysregulation observed.
Mandatory Visualization 1: Leptin Signaling Pathway
Caption: Leptin signaling cascade via the JAK2-STAT3 pathway.
Clinical Pathophysiology and Diagnosis
The absence of leptin signaling leads to a distinct and severe clinical phenotype.
Key Clinical Manifestations
-
Severe Early-Onset Obesity: Patients have normal birth weight but exhibit rapid weight gain in early childhood due to extreme, unabating hunger.[2]
-
Hyperphagia: This is the hallmark symptom, characterized by constant food-seeking behavior, hoarding food, and an inability to achieve satiety.[3][5]
-
Hypogonadotropic Hypogonadism: Leptin is permissive for puberty. Its absence leads to reduced production of gonadotropin-releasing hormone (GnRH), resulting in delayed or absent puberty and infertility.[2][10]
-
Metabolic Abnormalities: Despite severe obesity, patients often exhibit hyperinsulinemia and insulin resistance.[5][12] Dyslipidemia is also common.[5]
-
Immune Dysfunction: Leptin modulates immune function. Patients with CLD show increased susceptibility to childhood infections, linked to reduced CD4+ T-cell counts and impaired T-cell proliferation.[1][9]
-
Hypothalamic Hypothyroidism: Some patients may develop central hypothyroidism due to defects in the hypothalamic-pituitary-thyroid axis.[10]
Diagnostic Workflow
Diagnosis is suspected in children with severe, early-onset obesity and intense hyperphagia, particularly with a family history of consanguinity.[9]
-
Clinical Evaluation: Assessment of growth charts, eating behaviors, and pubertal status.
-
Hormonal Analysis: The key diagnostic test is the measurement of serum leptin. In CLD, leptin levels are undetectable or extremely low despite significant obesity. This finding is paradoxical, as leptin levels are typically elevated in common obesity.[12]
-
Genetic Testing: The definitive diagnosis is made by sequencing the LEP gene to identify biallelic pathogenic mutations.[1][14]
Mandatory Visualization 2: Diagnostic Workflow
Caption: Diagnostic algorithm for congenital leptin deficiency.
Quantitative Data and Therapeutic Response
The primary treatment for CLD is leptin replacement therapy using metreleptin (B1171336), a recombinant analog of human leptin.[15][16] This therapy effectively restores the missing hormonal signal, leading to dramatic and rapid improvements.
Table 1: Baseline vs. Post-Treatment Clinical Parameters in CLD Patients
This table summarizes data from a long-term study of three adult CLD patients treated with metreleptin.[12]
| Parameter | Baseline (Pre-Treatment) | After 18 Months of Metreleptin |
| Body Mass Index (BMI, kg/m ²) | 51.2 ± 2.5 | 26.9 ± 2.1 |
| Triglycerides (mg/dL) | 166.8 (Borderline High) | 87.8 (Desirable) |
| LDL Cholesterol (mg/dL) | 87 (Optimal) | 66 (Optimal, Improved) |
| Insulin Resistance | Present | Decreased |
| Glycemic Status | 1 patient with Type 2 Diabetes | Normoglycemic |
| Reproductive Function | Hypogonadotropic Hypogonadism | Reversed, Normal Sexual Function |
Data adapted from Paz-Filho et al., 2010.[12][15]
The results demonstrate that metreleptin therapy not only induces significant weight loss, primarily from fat mass, but also reverses the associated metabolic and endocrine abnormalities.[16][17]
Experimental Protocols
Understanding the pathophysiology and confirming the diagnosis of CLD relies on specific laboratory and clinical procedures.
Protocol for Genetic Analysis of the LEP Gene
This protocol is based on methods described for identifying mutations in CLD patients.[12]
Objective: To amplify and sequence the coding regions of the human LEP gene to identify disease-causing mutations.
Methodology:
-
DNA Extraction:
-
Genomic DNA is extracted from peripheral blood leukocytes using a standard commercial DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's instructions.
-
The quality and concentration of the extracted DNA are assessed using spectrophotometry (A260/A280 ratio) and fluorometry (e.g., Qubit).
-
-
Polymerase Chain Reaction (PCR) Amplification:
-
The coding exons (exons 2 and 3) and flanking intronic regions of the LEP gene are amplified using PCR.
-
Primer Design: Primers are designed based on the human LEP gene sequence (GenBank accession no. U43653). For example, to amplify the region containing the common C105T mutation, specific primers for exon 3 are used.[12]
-
PCR Reaction Mix (per 25 µL reaction):
-
Genomic DNA: 50-100 ng
-
Forward Primer: 10 pmol
-
Reverse Primer: 10 pmol
-
dNTP Mix: 200 µM
-
High-Fidelity DNA Polymerase (e.g., Taq polymerase): 1-1.25 units
-
PCR Buffer with MgCl₂: 1X
-
Nuclease-free water to final volume.
-
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes.
-
35 Cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 58-62°C for 30 seconds (temperature optimized for specific primer pair).
-
Extension: 72°C for 1 minute.
-
-
Final Extension: 72°C for 7 minutes.
-
-
-
PCR Product Purification:
-
The amplified PCR products are visualized on a 1.5% agarose (B213101) gel to confirm the correct size.
-
The products are then purified to remove unincorporated primers and dNTPs using a PCR purification kit or enzymatic cleanup (e.g., ExoSAP-IT).
-
-
Sanger Sequencing:
-
The purified PCR products are subjected to bidirectional Sanger sequencing using the same primers as for amplification.
-
The sequencing reactions are analyzed on an automated capillary electrophoresis sequencer.
-
-
Data Analysis:
-
The resulting DNA sequences are aligned to the human LEP reference sequence (NM_000230.3) using sequence analysis software (e.g., FinchTV, SnapGene).
-
The patient's sequence is carefully examined for any deviations from the reference sequence, such as single nucleotide variants, insertions, or deletions. Any identified variant is confirmed on the reverse sequence read.
-
Conclusion for Drug Development Professionals
Congenital leptin deficiency, while rare, represents a paradigm for understanding the critical role of a single hormone in regulating human metabolism. The dramatic success of metreleptin as a replacement therapy underscores the potential of targeted, mechanism-based treatments for monogenic forms of obesity.[14] For drug development, CLD serves as a powerful human "knockout" model, providing invaluable insights into leptin's downstream targets and its pleiotropic effects on reproduction, immunity, and glucose homeostasis. Further research into the nuances of the leptin signaling pathway and its interaction with other metabolic networks may uncover novel therapeutic targets for more common forms of obesity characterized by leptin resistance, rather than deficiency.
References
- 1. Orphanet: Obesity due to congenital leptin deficiency [orpha.net]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Congenital leptin deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Physiology, Leptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Congenital Leptin Deficiency | Encyclopedia MDPI [encyclopedia.pub]
- 9. omicsonline.org [omicsonline.org]
- 10. Congenital Leptin Deficiency Mechanism – My Endo Consult [myendoconsult.com]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. Congenital leptin deficiency: diagnosis and effects of leptin replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. sequencing.com [sequencing.com]
- 15. england.nhs.uk [england.nhs.uk]
- 16. tandfonline.com [tandfonline.com]
- 17. england.nhs.uk [england.nhs.uk]
The Intricate Gateway: A Technical Guide to Leptin Transport Across the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leptin, a 16-kDa adipocyte-secreted hormone, is a critical regulator of energy homeostasis, acting centrally to suppress appetite and increase energy expenditure. Its access to the central nervous system (CNS) is tightly controlled by the blood-brain barrier (BBB), a selective interface between the peripheral circulation and the brain parenchyma. Understanding the mechanisms governing leptin's passage across this barrier is paramount for elucidating the pathophysiology of leptin resistance, a hallmark of obesity, and for developing effective therapeutic strategies. This technical guide provides an in-depth examination of the core mechanisms of leptin transport across the BBB, detailing the key molecular players, transport kinetics, and the experimental methodologies used to unravel this complex process.
Core Mechanisms of Leptin Transport
Leptin traverses the BBB via a saturable, receptor-mediated transcytosis process.[1] This indicates that the transport is not passive but relies on specific transporters that can become saturated at high leptin concentrations, a phenomenon that contributes to central leptin resistance in obesity.[2][3] The transport system is unidirectional, moving leptin from the blood to the brain.[4]
Two primary receptor systems have been implicated in this process:
-
Leptin Receptors (LepRs): The short isoforms of the leptin receptor, particularly LepRa, are highly expressed in the endothelial cells of brain microvessels and the epithelial cells of the choroid plexus.[5][6] While lacking the intracellular signaling domains of the long isoform (LepRb), these short forms are capable of binding and internalizing leptin, facilitating its transport across the BBB.[7][8] Studies using mice with selective deletion of LepR in brain endothelial and epithelial cells have shown a significant reduction in leptin uptake into the brain, confirming the crucial role of LepR in this process.[5]
-
Megalin (LRP2): Megalin, a large endocytic receptor, has been identified as another key transporter of leptin, particularly at the blood-cerebrospinal fluid (CSF) barrier located at the choroid plexus.[9][10] Megalin binds to leptin and mediates its transport into the brain.[9][11] Downregulation of megalin expression, as seen in aging and Alzheimer's disease, correlates with reduced leptin entry into the brain.[9]
Signaling Pathways in Leptin Transport
While the primary role of short LepR isoforms at the BBB is transport, some evidence suggests they may retain some signaling capacity. Activation of the p42/44 mitogen-activated protein kinase (ERK1/2) pathway has been found to promote leptin transport across tanycytes at the third ventricle.[12] Once across the BBB, leptin binds to the long isoform of its receptor (LepRb) on neuronal populations, primarily in the hypothalamus, to activate downstream signaling cascades, including the JAK/STAT and PI3K pathways, which regulate food intake and energy balance.[13][14]
Caption: Receptor-mediated transcytosis of leptin across the BBB.
Quantitative Data on Leptin Transport
The transport of leptin across the BBB can be quantified using several parameters, including the unidirectional influx rate (Ki) and the permeability coefficient surface area (PS) product. These values vary depending on the animal model, age, and metabolic state.
| Parameter | Animal Model | Condition | Brain Region | Value | Reference |
| Ki (μl/g·min) | Mice | Normal | Whole Brain | 0.272 ± 0.037 | [4] |
| Ki (μl/g·min) | Mice | Normal | Whole Brain | 0.892 ± 0.236 | [4] |
| PS (x 10-6 ml·g-1·s-1) | Lean FA/FA Rats | Normal | Cortex | 11.0 ± 1.6 | [3] |
| PS (x 10-6 ml·g-1·s-1) | Lean FA/FA Rats | Normal | Posterior Hypothalamus | 14.8 ± 1.4 | [3] |
| PS (x 10-6 ml·g-1·s-1) | HFD Obese FA/FA Rats | Obese | Various | 3-4 fold lower than lean | [3] |
| PS (x 10-6 ml·g-1·s-1) | Obese fa/fa Zucker Rats | Obese | Various | 3-4 fold lower than lean | [3] |
| Transport Rate | CD-1 Mice (12-month-old) | Obese | Whole Brain | Reduced by ~2/3 compared to lean | [15] |
Experimental Protocols for Measuring Leptin Transport
Several key experimental techniques are employed to investigate and quantify leptin transport across the BBB.
In Situ Brain Perfusion
This technique allows for the precise measurement of leptin uptake into the brain in vivo, independent of confounding factors in the blood.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Leptin, Obesity, and Leptin Resistance: Where Are We 25 Years Later? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obesity is associated with a decreased leptin transport across the blood-brain barrier in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transport across the Blood-Brain Barrier of Pluronic Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The LepR-mediated leptin transport across brain barriers controls food reward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Leptin and Obesity: Role and Clinical Implication [frontiersin.org]
- 9. Megalin mediates the transport of leptin across the blood-CSF barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evidence indicating that renal tubular metabolism of leptin is mediated by megalin but not by the leptin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Is LRP2 Involved in Leptin Transport over the Blood-Brain Barrier and Development of Obesity? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leptin signaling and leptin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leptin signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Impaired transport of leptin across the blood-brain barrier in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Recombinant Human Leptin in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptin is a 16 kDa, non-glycosylated polypeptide hormone primarily secreted by adipose tissue, playing a crucial role in the regulation of energy homeostasis, appetite, and metabolism.[1][2][3] Recombinant human leptin is a vital tool for in vitro studies, enabling researchers to investigate its diverse physiological and pathophysiological roles in various cell types. These roles extend beyond metabolic regulation to include immune responses, inflammation, angiogenesis, and cell proliferation and apoptosis.[1][4][5] This document provides detailed application notes and protocols for the use of recombinant human leptin in in vitro cell culture experiments.
Product Information
Recombinant human leptin is typically produced in E. coli and has a predicted molecular weight of approximately 16 kDa.[1][2][3] It is available in lyophilized form and should be stored at -20°C to -70°C for long-term stability.[1][4]
Reconstitution and Storage:
-
Reconstitution: Gently reconstitute the lyophilized protein in sterile, distilled water or a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0) to a concentration of 0.1-1.0 mg/mL.[1][4] Avoid vigorous shaking or vortexing to prevent protein denaturation.[1] Allow the solution to sit at room temperature for 15-30 minutes to ensure complete dissolution.[1]
-
Storage of Reconstituted Protein: For short-term storage, the reconstituted solution can be kept at 2°C to 8°C for up to one month.[1] For long-term storage, it is recommended to aliquot the stock solution to minimize freeze-thaw cycles and store at -20°C to -70°C.[1][4] The addition of a carrier protein, such as 0.1% Bovine Serum Albumin (BSA), can enhance stability for long-term storage and in dilute solutions.[1]
Applications in Cell Culture
Recombinant human leptin is widely used to study its effects on various cellular processes. Common applications include:
-
Metabolic Studies: Investigating the role of leptin in glucose homeostasis and insulin (B600854) sensitivity in cell lines such as hepatocytes and adipocytes.[1]
-
Cancer Research: Examining the proliferative and anti-apoptotic effects of leptin on various cancer cell lines, including colon, ovarian, and endometrial cancer cells.[5][6][7]
-
Immunology: Studying the modulatory effects of leptin on immune cell function and inflammatory responses.[1]
-
Neuroscience: Elucidating the central effects of leptin on neuronal signaling and appetite regulation in hypothalamic cell models.[8]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies using recombinant human leptin.
Table 1: Effective Concentrations of Recombinant Human Leptin in Cell Proliferation Assays
| Cell Line | Assay Method | Leptin Concentration | Observed Effect | Reference |
| HT-29 (Colon Cancer) | Cell Count & ³H-Thymidine Incorporation | 100 ng/mL | Maximal stimulation of DNA synthesis (+46%) and proliferation (+58%) | [6] |
| OVCAR-3 (Ovarian Cancer) | alamarBlue Assay | 2 - 100 ng/mL | Increased cell proliferation (1.3 to 1.6-fold) at 48 and 72 hours | [5] |
| ECC1 & Ishikawa (Endometrial Cancer) | XTT Assay | 50 - 200 ng/mL | Time- and dose-dependent increase in cell proliferation, maximal effect at 100 ng/mL | [7] |
| MDA-MB-231 (Breast Cancer) | MTT Assay | 20 - 100 nM | Significant proliferative responses (~30% increase) | [9] |
| BaF3 (Pro-B cells transfected with human Leptin R) | Proliferation Assay | 0.4 - 2 ng/mL | ED₅₀ for stimulation of cell proliferation | [1] |
Table 2: Leptin-Induced Signaling Events in Vitro
| Cell Line | Signaling Molecule | Leptin Concentration | Time Point | Observed Effect | Reference |
| HT-29 (Colon Cancer) | Ob-Rb Phosphorylation | 100 ng/mL | 2 minutes | Maximal phosphorylation | [6] |
| Huh7 (Hepatoma) | STAT3 Phosphorylation | Not specified | Dose- and time-dependent | Inhibition by glucocorticoids | [10] |
| ECC1 (Endometrial Cancer) | STAT3 Phosphorylation | 100 ng/mL | Not specified | Increased phosphorylation | [7] |
| MDA-MB-231 (Breast Cancer) | STAT3 & ERK1/2 Phosphorylation | 40 nM | 30 min - 24 h | Increased phosphorylation | [9] |
| AMH (Hypothalamic) | STAT3, ERK, Akt Phosphorylation | 100 nM | Not specified | Increased phosphorylation | [8] |
Key Signaling Pathways
Leptin exerts its cellular effects by binding to the leptin receptor (Ob-R), which leads to the activation of several downstream signaling pathways. The long form of the receptor, Ob-Rb, is considered the primary signaling-competent isoform.
Leptin Signaling Cascade
The binding of leptin to Ob-Rb induces receptor dimerization, leading to the activation of the associated Janus kinase 2 (JAK2).[11] Activated JAK2 autophosphorylates and phosphorylates specific tyrosine residues on the intracellular domain of Ob-Rb, creating docking sites for various signaling proteins.[12][13]
Caption: Overview of Leptin Signaling Pathways.
Experimental Protocols
The following are detailed protocols for common in vitro experiments involving recombinant human leptin.
General Experimental Workflow
Caption: General workflow for in vitro cell culture experiments with leptin.
Protocol 1: Cell Proliferation Assay (Colorimetric - e.g., MTT/XTT/alamarBlue)
This protocol is a general guideline; specific details may vary based on the cell type and the specific colorimetric reagent used.
Materials:
-
Cells of interest
-
Complete culture medium
-
Serum-free culture medium
-
Recombinant human leptin
-
96-well culture plates
-
Colorimetric proliferation assay reagent (e.g., MTT, XTT, alamarBlue)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁴ cells per well in complete culture medium and incubate overnight to allow for cell attachment.[5][6]
-
Serum Starvation (Optional but Recommended): To synchronize the cells and reduce the effects of growth factors in the serum, gently wash the cells with serum-free medium and then incubate in serum-free medium for 16-24 hours.[6][7]
-
Leptin Treatment: Prepare serial dilutions of recombinant human leptin in serum-free or low-serum medium. Remove the starvation medium and add 100 µL of the leptin-containing medium to the respective wells. Include a control group with medium alone.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5][7]
-
Addition of Reagent: Add the colorimetric reagent to each well according to the manufacturer's instructions (e.g., 10% of the incubation volume for alamarBlue).[5]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, or as recommended by the manufacturer.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[5] For MTT assays, first add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
Protocol 2: Western Blotting for Phosphorylated Signaling Proteins
This protocol is for the detection of phosphorylated proteins like STAT3, ERK, and Akt.
Materials:
-
Cells of interest
-
6-well plates or 10 cm dishes
-
Recombinant human leptin
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (total and phosphorylated forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 60-80% confluency.[6] Serum starve the cells for 16-24 hours if necessary. Treat the cells with the desired concentration of recombinant human leptin for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).[6][10]
-
Cell Lysis: Place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.[14] Add ice-cold lysis buffer to each well or plate and scrape the cells.[14][15]
-
Lysate Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 15-30 minutes with periodic vortexing.[14]
-
Centrifugation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[14]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration.
-
Sample Preparation: Mix an equal amount of protein from each sample with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.[15]
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[15] Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C with gentle agitation.[15]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 5 minutes each.[14][15] Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again as in the previous step. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 3: Real-Time Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring changes in the expression of leptin-responsive genes.
Materials:
-
Cells of interest
-
6-well plates
-
Recombinant human leptin
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR primers for target and reference genes
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with recombinant human leptin for the desired time (e.g., 24 hours).[5]
-
RNA Isolation: Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's protocol.[5]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA from each sample using a cDNA synthesis kit.[5]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the cDNA template, forward and reverse primers for the gene of interest, and the qPCR master mix.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR system using a standard cycling program (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).[5][16]
-
Data Analysis: Analyze the amplification data. The relative expression of the target gene is typically normalized to one or more reference genes (e.g., GAPDH, β-actin) using the ΔΔCt method.
Conclusion
Recombinant human leptin is an indispensable tool for in vitro research, providing valuable insights into its multifaceted roles in health and disease. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this recombinant protein in their cell culture experiments. Careful adherence to these guidelines will help ensure reproducible and reliable results.
References
- 1. Recombinant Human Leptin - Leinco Technologies [leinco.com]
- 2. High-Level Production of Human Leptin by Fed-Batch Cultivation of Recombinant Escherichia coli and Its Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immunotools.de [immunotools.de]
- 4. cellgs.com [cellgs.com]
- 5. Leptin stimulation of cell cycle and inhibition of apoptosis gene and protein expression in OVCAR-3 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leptin stimulates the proliferation of human colon cancer cells in vitro but does not promote the growth of colon cancer xenografts in nude mice or intestinal tumorigenesis in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leptin promotes the proliferative response and invasiveness in human endometrial cancer cells by activating multiple signal-transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Leptin-Responsive Cell Lines from Adult Mouse Hypothalamus | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Rapid inhibition of leptin signaling by glucocorticoids in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Leptin signaling and its central role in energy homeostasis [frontiersin.org]
- 12. Intracellular signalling pathways activated by leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Western Blot Protocols | Antibodies.com [antibodies.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. origene.com [origene.com]
Application Notes and Protocols for Human Leptin ELISA Kit with Serum Samples
These comprehensive application notes provide a detailed protocol for the quantitative determination of human leptin in serum samples using a sandwich enzyme-linked immunosorbent assay (ELISA) kit. This document is intended for researchers, scientists, and drug development professionals.
Principle of the Assay
The human leptin ELISA kit is a sandwich immunoassay designed to measure the concentration of leptin in serum samples. The principle of the assay relies on the specific binding of leptin to two different antibodies. The wells of a 96-well microplate are pre-coated with a capture antibody specific for human leptin. When the serum sample or standard is added to the wells, the leptin present will bind to this immobilized antibody.
Following an incubation period, any unbound substances are washed away. A second, biotinylated detection antibody that also recognizes human leptin is then added. This detection antibody binds to a different epitope on the captured leptin, forming a "sandwich" complex. After another washing step, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotin (B1667282) on the detection antibody.
Finally, a chromogenic substrate, typically TMB (3,3’,5,5’-tetramethylbenzidine), is added. The HRP enzyme catalyzes the conversion of the substrate into a colored product. The intensity of the color, which is directly proportional to the concentration of leptin in the sample, is measured spectrophotometrically at a wavelength of 450 nm. The reaction is stopped by the addition of a stop solution, which changes the color from blue to yellow. A standard curve is generated by plotting the absorbance values of known concentrations of leptin, and the concentration of leptin in the unknown samples is determined by interpolating from this curve.[1][2][3][4][5]
Materials and Reagents
Kit Components (Typical)
| Component | Quantity (96-well plate) | Storage |
| Anti-Leptin Coated Microplate | 1 plate | 2-8°C |
| Human Leptin Standard (Lyophilized) | 2 vials | 2-8°C |
| Biotinylated Anti-Human Leptin Antibody | 1 vial | 2-8°C |
| Streptavidin-HRP Conjugate | 1 vial | 2-8°C |
| Assay Diluent/Buffer | 1 bottle | 2-8°C |
| Wash Buffer Concentrate (10x or 20x) | 1 bottle | 2-8°C |
| TMB Substrate | 1 bottle | 2-8°C |
| Stop Solution | 1 bottle | 2-8°C |
| Plate Sealers | 2-4 | Room Temperature |
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm[6]
-
Calibrated single- and multi-channel micropipettes and sterile tips
-
Graduated cylinders for reagent preparation
-
Reagent reservoirs
-
Vortex mixer
-
Plate shaker (orbital or linear)
-
Distilled or deionized water
-
Absorbent paper towels
-
Tubes for standard and sample dilutions
Experimental Protocols
Serum Sample Collection and Preparation
-
Sample Collection: Collect whole blood by venipuncture into a serum separator tube (SST) that does not contain an anticoagulant.[7][8]
-
Clotting: Allow the blood to clot at room temperature for 30 minutes to 2 hours.[8][9]
-
Centrifugation: Centrifuge the clotted blood at 1000-3000 x g for 15-20 minutes at 4°C.[8][9]
-
Aliquoting: Carefully aspirate the serum (the clear upper layer) and transfer it to clean, labeled polypropylene (B1209903) tubes. Avoid disturbing the red blood cell pellet.
-
Storage: Assay freshly prepared serum immediately. If not used immediately, samples can be stored at 2-8°C for up to 24 hours. For long-term storage, aliquot the serum and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9][10]
-
Sample Dilution: Before the assay, bring the serum samples to room temperature and mix gently. Most kits recommend diluting serum samples with the provided Assay Diluent. A common dilution factor is 1:3 to 1:50, but the optimal dilution should be determined by the user based on expected leptin concentrations.[3][6] For example, to make a 1:3 dilution, add 50 µL of serum to 100 µL of Assay Diluent.[3]
Reagent Preparation
-
Bring all reagents to room temperature before use.
-
Wash Buffer: Dilute the concentrated Wash Buffer to 1x with distilled or deionized water. For example, if you have a 10x concentrate, add 100 mL of the concentrate to 900 mL of water to make 1 L of 1x Wash Buffer.[3]
-
Human Leptin Standard: Reconstitute the lyophilized Human Leptin Standard with the volume of Assay Diluent specified in the kit manual to create the stock standard solution. Allow it to dissolve for at least 15 minutes with gentle agitation.
-
Standard Curve Preparation: Prepare a serial dilution of the leptin standard in Assay Diluent to create a standard curve. A typical standard curve might include concentrations such as 10, 5, 2.5, 1.25, 0.625, 0.312, and 0 ng/mL.[2]
-
Biotinylated Antibody and Streptavidin-HRP: Depending on the kit, these reagents may need to be diluted with the appropriate buffer before use. Refer to the specific kit manual for instructions.
Assay Procedure
-
Determine Well Layout: Determine the number of wells required for standards, samples, and blanks. It is recommended to run all standards and samples in duplicate.
-
Add Standards and Samples: Pipette 100 µL of each standard and diluted sample into the appropriate wells of the pre-coated microplate.[6]
-
Incubation 1: Cover the plate with a plate sealer and incubate for 1-2.5 hours at room temperature or as specified by the kit manual.[6] An orbital shaker is often recommended during incubation.
-
Washing 1: Aspirate the liquid from each well. Wash the wells 3-4 times with 300-400 µL of 1x Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.[10]
-
Add Detection Antibody: Add 100 µL of the diluted Biotinylated Anti-Human Leptin Antibody to each well (except for the blank).
-
Incubation 2: Cover the plate and incubate for 1 hour at room temperature.
-
Washing 2: Repeat the wash step as described in step 4.
-
Add Streptavidin-HRP: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well (except for the blank).
-
Incubation 3: Cover the plate and incubate for 30-45 minutes at room temperature.[6] Protect the plate from direct light.
-
Washing 3: Repeat the wash step as described in step 4.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well.
-
Color Development: Incubate the plate for 15-30 minutes at room temperature in the dark.[6] Monitor the color development; the highest standard should turn a dark blue.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow. Gently tap the plate to ensure thorough mixing.[6]
-
Read Absorbance: Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the Stop Solution.
Data Analysis
-
Calculate Mean Absorbance: Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract Blank: Subtract the mean absorbance of the zero standard (blank) from the mean absorbance of all other standards and samples.
-
Generate Standard Curve: Plot the corrected absorbance values for each standard on the y-axis against their corresponding concentrations on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine Sample Concentrations: Interpolate the leptin concentration of each sample from the standard curve.
-
Apply Dilution Factor: Multiply the interpolated concentration by the dilution factor used for the serum samples to obtain the final leptin concentration.
Data Presentation
Typical Standard Curve Data
The following table is an example of the data used to generate a standard curve. Actual values will vary between assays.
| Leptin Conc. (ng/mL) | OD at 450 nm (Mean) | Corrected OD |
| 10 | 2.580 | 2.530 |
| 5 | 1.850 | 1.800 |
| 2.5 | 1.050 | 1.000 |
| 1.25 | 0.580 | 0.530 |
| 0.625 | 0.320 | 0.270 |
| 0.312 | 0.180 | 0.130 |
| 0 | 0.050 | 0.000 |
Assay Performance Characteristics (Example)
| Parameter | Specification |
| Detection Range | 0.156 - 10 ng/mL[2] |
| Sensitivity | Typically < 0.1 ng/mL |
| Intra-Assay CV | < 10%[2] |
| Inter-Assay CV | < 12%[2] |
| Spike Recovery | 85-115% |
| Linearity | 80-120% |
Visualizations
Experimental Workflow
Caption: Workflow of the Human Leptin ELISA for serum samples.
Leptin Signaling Pathway
Caption: Overview of the major leptin signaling pathways.
References
- 1. longdom.org [longdom.org]
- 2. denovobiolabs.com [denovobiolabs.com]
- 3. biovendor.com [biovendor.com]
- 4. novamedline.com [novamedline.com]
- 5. Human Leptin ELISA Kit (KAC2281) - Invitrogen [thermofisher.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Intracellular signalling pathways activated by leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Measuring Leptin Levels in Human Clinical Trials
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to the principles and methodologies for the quantitative measurement of human leptin in clinical trial settings. Accurate and reproducible measurement of leptin is crucial for understanding its role in metabolic diseases such as obesity and type 2 diabetes, and for evaluating the efficacy of therapeutic interventions.
Introduction to Leptin
Leptin is a 16 kDa, non-glycosylated polypeptide hormone primarily synthesized and secreted by adipocytes.[1] It plays a critical role in the regulation of energy homeostasis, appetite, and metabolism.[1] Circulating leptin levels are directly proportional to the amount of body fat, providing a key signal to the brain regarding the body's energy stores.[1][2] Dysregulation of leptin signaling can lead to obesity and other metabolic disorders.[3][4] In clinical trials, measuring leptin levels can help to assess the metabolic state of participants and the impact of new drugs on energy balance.
Leptin Signaling Pathway
Leptin exerts its effects by binding to the leptin receptor (LEPR), which is highly expressed in the hypothalamus.[5] The long form of the receptor, LEPRb, is essential for signal transduction.[5][6] Upon leptin binding, LEPRb dimerizes, leading to the activation of the associated Janus kinase 2 (JAK2).[5][7] Activated JAK2 autophosphorylates and phosphorylates tyrosine residues on the intracellular domain of LEPRb, creating docking sites for various signaling molecules.[6][7][8] This initiates several downstream signaling cascades, including:
-
JAK/STAT Pathway: This is the principal signaling pathway for leptin.[5][6] Phosphorylated LEPRb recruits Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[7][8] STAT3 is then phosphorylated by JAK2, dimerizes, and translocates to the nucleus to regulate the transcription of target genes, such as pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP), which are involved in appetite control.[8]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway can also be activated by leptin, influencing cellular growth and differentiation.[6][8]
-
PI3K (Phosphatidylinositol 3-Kinase) Pathway: This pathway is involved in the regulation of glucose metabolism and cell survival.[7][8]
A simplified diagram of the leptin signaling pathway is presented below.
Caption: Simplified Leptin Signaling Pathway.
Experimental Protocols
Accurate measurement of leptin levels requires careful attention to sample collection, processing, and the choice of assay methodology. The two most common methods for quantifying leptin in human samples are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Radioimmunoassay (RIA).
Specimen Collection and Handling
Proper specimen handling is critical to ensure the integrity of the leptin measurement.
Table 1: Specimen Collection and Storage Guidelines
| Parameter | Serum | Plasma |
| Collection Tube | Red-top tube or serum separator tube (SST).[1][9] | Lavender-top (EDTA), green-top (heparin), or light blue-top (citrate) tube.[1][10][11] |
| Processing | Allow blood to clot at room temperature. Centrifuge at 2,000 x g for 10-15 minutes.[10][11][12] | Centrifuge immediately after collection at 2,000 x g for 10-15 minutes.[10][11] |
| Short-term Storage | Up to 24 hours at 2-8°C.[10] | Up to 24 hours at 2-8°C.[10] |
| Long-term Storage | Freeze at -20°C or below. Avoid repeated freeze-thaw cycles.[10][11][13] | Freeze at -20°C or below. Avoid repeated freeze-thaw cycles.[10][11][13] |
| Special Considerations | A fasting specimen (8-12 hours) is recommended.[9] Do not use hemolyzed, icteric, or lipemic specimens.[10] | A fasting specimen is recommended.[9] |
Leptin Measurement Assays
Both ELISA and RIA are highly sensitive and specific methods for quantifying leptin. The choice between them may depend on laboratory capabilities, cost, and desired throughput.
Table 2: Comparison of Leptin Immunoassays
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Radioimmunoassay (RIA) |
| Principle | Sandwich immunoassay using enzyme-labeled antibodies for detection.[10][14] | Competitive immunoassay using radiolabeled leptin.[15][16][17] |
| Typical Range | 1.0 - 100 ng/mL.[10] | 0.5 - 100 µg/L (ng/mL).[15] |
| Sensitivity | ~0.2 - 1.0 ng/mL.[10][18] | ~0.5 µg/L (ng/mL).[15] |
| Advantages | No radioactive materials, high throughput, widely available. | High sensitivity and precision. |
| Disadvantages | Potential for matrix effects. | Requires handling of radioactive isotopes, specialized equipment, and disposal protocols. |
Protocol 1: Human Leptin ELISA (Sandwich Principle)
This protocol is a generalized procedure based on commercially available kits.[10][11][12][14] Always refer to the specific manufacturer's instructions for the kit being used.
Materials:
-
Human Leptin ELISA Kit (containing microplate pre-coated with anti-leptin antibody, standards, controls, detection antibody, enzyme conjugate, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Wash buffer
-
Distilled or deionized water
-
Absorbent paper
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare dilutions of standards, controls, and samples as per the kit instructions.[11]
-
Binding: Add standards, controls, and samples to the appropriate wells of the microplate.[10]
-
Add the biotinylated anti-leptin antibody to each well.[10]
-
Incubate for the time and temperature specified in the kit manual (e.g., 120 minutes at room temperature).[10]
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with wash buffer.[10][11] After the final wash, invert the plate and blot it on absorbent paper to remove any remaining liquid.[10]
-
Enzyme Conjugate Addition: Add the streptavidin-enzyme conjugate (e.g., HRP) to each well.[10]
-
Incubate as directed (e.g., 30 minutes at room temperature).[10]
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Reaction: Add the substrate solution (e.g., TMB) to each well.[14]
-
Incubate in the dark for the specified time (e.g., 15 minutes at room temperature).[10]
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.[12]
-
Measurement: Read the absorbance of each well at 450 nm within 10-30 minutes of adding the stop solution.[10][13]
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the leptin concentration in the samples by interpolating from the standard curve and applying the appropriate dilution factor.[13][18]
Caption: General ELISA Workflow.
Protocol 2: Human Leptin Radioimmunoassay (RIA)
This is a generalized protocol for a competitive RIA.[15][16][17] It is essential to follow all institutional guidelines and regulations for handling radioactive materials.
Materials:
-
Human Leptin RIA Kit (containing ¹²⁵I-labeled leptin, leptin antibody, standards, controls, and precipitating reagent)
-
Gamma counter
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Assay tubes
Procedure:
-
Assay Setup: Label assay tubes for total counts, non-specific binding (NSB), standards, controls, and samples.[17]
-
Reagent Addition:
-
Incubation: Vortex all tubes and incubate overnight (16-24 hours) at 4°C.[17][19]
-
Precipitation: Add the precipitating reagent (e.g., a second antibody) to all tubes except the total count tubes.[17]
-
Incubate for the time and temperature specified in the kit manual (e.g., 20 minutes at 4°C).[17]
-
Centrifugation: Centrifuge the tubes (except total count tubes) at the recommended speed and temperature (e.g., 2,000-3,000 x g for 20 minutes at 4°C) to pellet the antibody-bound complex.[17]
-
Separation: Decant the supernatant from all tubes except the total count tubes.
-
Counting: Measure the radioactivity in the pellets (and in the total count tubes) using a gamma counter.
-
Calculation: Calculate the percentage of bound radiolabeled leptin for each standard and sample. Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the leptin concentration in the samples from this curve.
Data Presentation and Interpretation
Leptin levels are often correlated with body mass index (BMI) and percentage of body fat.[3][15] In clinical trials involving interventions that affect body weight or metabolism, changes in leptin levels are a key outcome measure. It is important to consider factors such as gender, as women tend to have higher leptin levels than men for a given BMI.[15]
Table 3: Example of Leptin Data Presentation in a Clinical Trial
| Treatment Group | N | Baseline Leptin (ng/mL) | Post-Treatment Leptin (ng/mL) | Change from Baseline (%) | p-value |
| Placebo | 50 | 35.2 ± 12.5 | 34.8 ± 12.1 | -1.1% | 0.85 |
| Drug A | 50 | 36.1 ± 13.0 | 28.9 ± 10.5 | -19.9% | <0.01 |
| Drug B | 50 | 34.9 ± 11.8 | 30.2 ± 11.0 | -13.5% | <0.05 |
| Data are presented as mean ± standard deviation. |
Conclusion
The accurate measurement of leptin is a valuable tool in human clinical trials, particularly in the fields of obesity, diabetes, and metabolic research. By following standardized protocols for sample handling and employing validated immunoassay techniques such as ELISA or RIA, researchers can obtain reliable and reproducible data to advance our understanding of metabolic diseases and the development of new therapies.
References
- 1. labcorp.com [labcorp.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Frontiers | Leptin and Obesity: Role and Clinical Implication [frontiersin.org]
- 4. Correlation of Leptin in Patients With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Leptin signaling and its central role in energy homeostasis [frontiersin.org]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular signalling pathways activated by leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leptin | MLabs [mlabs.umich.edu]
- 10. novamedline.com [novamedline.com]
- 11. content.abcam.com [content.abcam.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. 4adi.com [4adi.com]
- 15. Radioimmunoassay of leptin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of radioimmunoassay for human leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. phoenixbiotech.net [phoenixbiotech.net]
Application Notes and Protocols for Studying Signal Transduction Using Recombinant Human Leptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptin, a 16 kDa adipokine, plays a pivotal role in the regulation of energy homeostasis, neuroendocrine function, and metabolism.[1] It exerts its effects by binding to the leptin receptor (LEPR), a member of the class I cytokine receptor family, which triggers a cascade of intracellular signaling events.[2] Understanding the intricacies of leptin signal transduction is crucial for elucidating the mechanisms of obesity, metabolic disorders, and for the development of novel therapeutic strategies. Recombinant human leptin is an invaluable tool for in vitro and in vivo studies aimed at dissecting these signaling pathways.[3][4]
This document provides detailed application notes and experimental protocols for utilizing recombinant human leptin to investigate key signaling pathways, including JAK/STAT, MAPK/ERK, and PI3K/Akt.
Key Signaling Pathways Activated by Leptin
The binding of leptin to its receptor (LepRb) initiates a conformational change, leading to the activation of associated Janus kinase 2 (JAK2).[5][6] Activated JAK2 phosphorylates tyrosine residues on the intracellular domain of LepRb, creating docking sites for various signaling molecules and triggering downstream cascades.[7]
The three major signaling pathways activated by leptin are:
-
JAK/STAT Pathway: This is the canonical leptin signaling pathway. Upon phosphorylation by JAK2, Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3, are recruited to the receptor.[5][8] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of target genes, including pro-opiomelanocortin (POMC) and suppressor of cytokine signaling 3 (SOCS3), a negative feedback regulator.[5][7]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway, is also activated by leptin.[8][9] This pathway is typically involved in cell growth, differentiation, and proliferation.[10]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another important downstream effector of leptin signaling.[5][6] This pathway is critically involved in cell survival, metabolism, and growth.[10]
The interplay and crosstalk between these pathways are essential for mediating the diverse physiological effects of leptin.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on leptin-induced signal transduction. These values can serve as a reference for experimental design and data interpretation.
Table 1: Dose-Response of Recombinant Human Leptin on STAT3 Phosphorylation
| Cell Type/Tissue | Leptin Concentration | Duration of Treatment | Fold Increase in p-STAT3 (approx.) | Reference |
| Hypothalamic Nuclei (in vivo, rat) | 50 µg/kg | 1 hour | Significant increase | [8] |
| Hypothalamic Nuclei (in vivo, rat) | 200 µg/kg | 1 hour | ~2-3 fold | [11] |
| Hypothalamic Nuclei (in vivo, rat) | 800 µg/kg | 1 hour | ~4-5 fold | [11] |
| Hepatocellular Carcinoma Cells (HepG2) | 100 ng/mL | 30 minutes | ~3-4 fold | [12] |
| Adipose Mesenchymal Stem Cells | 250-1000 ng/mL | Not specified | Dose-dependent increase | [13] |
Table 2: Time-Course of Recombinant Human Leptin on ERK Phosphorylation
| Cell Type | Leptin Concentration | Time Point | Fold Increase in p-ERK (approx.) | Reference |
| Mediobasal Hypothalamic Explants | 10 µg (ICV) | 15 minutes | ~2.5 fold | [2] |
| Mediobasal Hypothalamic Explants | 10 µg (ICV) | 30 minutes | ~3 fold | [2] |
| Mediobasal Hypothalamic Explants | 10 µg (ICV) | 60 minutes | ~2 fold | [2] |
| Hepatocellular Carcinoma Cells (HepG2) | 100 ng/mL | 60 minutes | ~2-3 fold | [12] |
| Pituitary Cells (Tilapia) | 10 nM | 60 minutes | >2 fold | [4] |
Table 3: Time-Course of Recombinant Human Leptin on Akt Phosphorylation
| Cell Type | Leptin Concentration | Time Point | Fold Increase in p-Akt (approx.) | Reference |
| Hepatocellular Carcinoma Cells (HepG2) | 100 ng/mL | 60 minutes | ~2-3 fold | [12] |
| Adipose Mesenchymal Stem Cells | 250-1000 ng/mL | Not specified | Dose-dependent increase | [13] |
| Peripheral Blood Mononuclear Cells | 75 ng/mL | 30 minutes | Significant increase | [14] |
Experimental Protocols
The following are detailed protocols for assessing the activation of key signaling pathways in response to recombinant human leptin using Western blotting.
Protocol 1: Analysis of STAT3 Phosphorylation
This protocol describes the detection of phosphorylated STAT3 (p-STAT3) in cell lysates by Western blot.
Materials:
-
Recombinant Human Leptin
-
Cell culture medium (e.g., DMEM) with and without serum
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (RIPA buffer recommended) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Rabbit or mouse anti-total STAT3
-
-
HRP-conjugated anti-rabbit or anti-mouse IgG secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-16 hours to reduce basal phosphorylation levels.[12]
-
Treat cells with various concentrations of recombinant human leptin (e.g., 25-200 ng/mL) for the desired time (e.g., 15-60 minutes).[12] Include an untreated control.
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT3 antibody (typically 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (typically 1:2000-1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.
-
Quantify band intensities using densitometry software.
-
Protocol 2: Analysis of ERK Phosphorylation
This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2).
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit or mouse anti-total ERK1/2
-
Procedure:
-
Cell Culture, Treatment, Lysis, and Protein Quantification: Follow steps 1-3 from Protocol 1. Optimal stimulation time for ERK phosphorylation is often between 5 and 60 minutes.[2][12]
-
SDS-PAGE and Western Blotting:
-
Follow step 4 from Protocol 1, substituting the primary antibody with anti-phospho-ERK1/2 (typically 1:1000-1:2000 dilution).
-
-
Detection and Analysis:
-
Follow step 5 from Protocol 1. Strip and re-probe the membrane with an antibody against total ERK1/2 for normalization.
-
Protocol 3: Analysis of Akt Phosphorylation
This protocol outlines the detection of phosphorylated Akt (p-Akt) at Serine 473.
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit or mouse anti-total Akt
-
Procedure:
-
Cell Culture, Treatment, Lysis, and Protein Quantification: Follow steps 1-3 from Protocol 1. Optimal stimulation time for Akt phosphorylation is typically around 30-60 minutes.[12]
-
SDS-PAGE and Western Blotting:
-
Follow step 4 from Protocol 1, substituting the primary antibody with anti-phospho-Akt (typically 1:1000 dilution). It is recommended to use 5% BSA in TBST for blocking and antibody dilutions for phospho-Akt detection.[15]
-
-
Detection and Analysis:
-
Follow step 5 from Protocol 1. Strip and re-probe the membrane with an antibody against total Akt for normalization.
-
Visualizations
Leptin Signaling Pathways
Caption: Leptin-activated signaling pathways.
Experimental Workflow for Western Blotting
References
- 1. researchgate.net [researchgate.net]
- 2. Hypothalamic ERK Mediates the Anorectic and Thermogenic Sympathetic Effects of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Systemic leptin dose-dependently increases STAT3 phosphorylation within hypothalamic and hindbrain nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Role of extracellular signal-regulated kinases (ERK) in leptin-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A quantitative pipeline to assess secretion of human leptin coding variants reveals mechanisms underlying leptin deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic leptin dose-dependently increases STAT3 phosphorylation within hypothalamic and hindbrain nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concomitant Activation of the JAK/STAT, PI3K/AKT, and ERK Signaling Is Involved in Leptin-Mediated Promotion of Invasion and Migration of Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for Human Leptin Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Leptin, a hormone predominantly secreted by adipose tissue, plays a crucial role in regulating energy homeostasis, neuroendocrine function, and metabolism.[1][2] Mouse models are invaluable tools for investigating the physiological effects of leptin and its therapeutic potential. These application notes provide detailed protocols for the administration of human leptin to mouse models, along with methods for assessing its biological effects.
I. Leptin Administration Protocols
The choice of administration route and dosage depends on the specific research question and the mouse model being used. Common methods include intraperitoneal (IP) injection, subcutaneous (SC) injection, and continuous infusion via osmotic pumps.
A. Recombinant Human Leptin Preparation:
-
Source: Recombinant human leptin can be obtained from various commercial suppliers.
-
Reconstitution: Reconstitute lyophilized leptin in a sterile buffer, such as phosphate-buffered saline (PBS), to the desired stock concentration. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
B. Administration Routes and Dosages:
| Administration Route | Dosage Range | Frequency | Mouse Model Example | Notes |
| Intraperitoneal (IP) Injection | 1-10 mg/kg body weight | Once or twice daily | Wild-type, ob/ob | Commonly used for acute and chronic studies to assess effects on food intake and body weight.[3] |
| Subcutaneous (SC) Injection | 1-10 mg/kg body weight | Once or twice daily | Diet-induced obese (DIO) | Provides a slower release profile compared to IP injection. |
| Continuous SC Infusion (Osmotic Pump) | 1-42 µ g/day | Continuous | ob/ob, lean | Ideal for long-term studies requiring stable plasma leptin levels and minimizing handling stress.[4][5] |
| Intracerebroventricular (ICV) Infusion | 3-500 ng/hour | Continuous | NZO, Ay | Bypasses the blood-brain barrier to directly assess central leptin sensitivity.[6] |
Table 1: Recommended Dosages and Administration Routes for Human Leptin in Mouse Models.
II. Experimental Protocols for Assessing Leptin Efficacy
A. Monitoring Food Intake and Body Weight:
-
Procedure: House mice individually for accurate food intake measurement. Measure body weight and the amount of food consumed daily at the same time each day.
-
Expected Outcome: Leptin administration is expected to cause a dose-dependent reduction in food intake and body weight.[2][4] However, in models of leptin resistance, such as diet-induced obesity, the effects may be blunted.[6][7]
B. Glucose Tolerance Test (GTT):
The GTT assesses the body's ability to clear a glucose load and is a primary method for evaluating glucose homeostasis.[8][9]
-
Procedure:
-
Fast mice for 6 hours (or overnight, 10-16 hours, depending on the specific protocol).[9][10][11]
-
Record baseline blood glucose from a tail snip.
-
Administer a glucose solution (1-2 g/kg body weight) via oral gavage or IP injection.[9][11]
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[9][10]
-
-
Expected Outcome: Leptin treatment in leptin-deficient models is expected to improve glucose tolerance.
C. Insulin (B600854) Tolerance Test (ITT):
The ITT measures the response to exogenous insulin, providing an indication of insulin sensitivity.[9][12]
-
Procedure:
-
Expected Outcome: Improved insulin sensitivity following leptin treatment will result in a more rapid and pronounced decrease in blood glucose levels.
D. Body Composition Analysis:
-
Procedure: Utilize techniques such as Dual-Energy X-ray Absorptiometry (DEXA) or quantitative magnetic resonance (qMR) to measure lean mass, fat mass, and total body water.
-
Expected Outcome: Effective leptin treatment is expected to lead to a significant reduction in fat mass.
III. Quantitative Data Summary
| Mouse Model | Leptin Dose & Route | Duration | % Change in Body Weight | % Change in Food Intake | Reference |
| ob/ob | 10 µ g/day , continuous IP infusion | 7 days | ~15% decrease | ~50% decrease | [4][5] |
| Lean (Wild-Type) | 10 µ g/day , continuous IP infusion | 7 days | Transient decrease | Transient decrease | [4][5] |
| Lean (Wild-Type) | 500 ng/hr, continuous SC infusion | 14 days | ~15% decrease | Not reported | [6] |
| Diet-Induced Obese (DIO) | 2 mg/kg Fc-Leptin, single SC dose | 20 days | No significant change in weight regain after caloric restriction | No significant change | [7][13] |
Table 2: Summary of Quantitative Effects of Human Leptin Administration in Different Mouse Models.
| Test | Mouse Model | Treatment | Fasting Duration | Glucose/Insulin Dose | Key Findings | Reference |
| GTT | Chow-fed vs. High-fat fed C57BL/6J | N/A | 6 hours | 2 g/kg glucose (oral) | High-fat fed mice showed significant glucose intolerance. | [11] |
| ITT | General Mouse Models | N/A | 2-6 hours | 0.5-0.75 IU/kg insulin (IP) | Standard protocol for assessing insulin sensitivity. | [12] |
Table 3: Summary of Parameters for Glucose and Insulin Tolerance Tests.
IV. Signaling Pathways and Experimental Workflows
A. Leptin Signaling Pathway:
The binding of leptin to its receptor (LepRb) activates several downstream signaling cascades, with the JAK2/STAT3 pathway being a primary mediator of its effects on energy homeostasis.[1]
Caption: Leptin signaling cascade.
B. Experimental Workflow for Evaluating Leptin Efficacy:
This diagram outlines a typical experimental workflow for assessing the metabolic effects of leptin administration in a mouse model of obesity.
Caption: Workflow for leptin studies.
References
- 1. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine.org [endocrine.org]
- 3. From Leptin to Lasers: The Past and Present of Mouse Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Evaluation of leptin treatment on maintenance of body weight loss in diet‐induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Glucose Tolerance Test in Mice | Springer Nature Experiments [experiments.springernature.com]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. researchgate.net [researchgate.net]
Quantitative Analysis of Leptin in Human Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptin, a 16 kDa protein hormone primarily secreted by adipocytes, plays a pivotal role in regulating energy homeostasis, appetite, and metabolism.[1][2][3] Its circulating concentrations are generally proportional to the body's fat mass.[4][5] Dysregulation of leptin signaling is associated with obesity and other metabolic disorders, making its accurate quantification in human plasma a critical aspect of physiological and pathological research, as well as in the development of therapeutic interventions.
This document provides detailed application notes and protocols for the quantitative analysis of leptin in human plasma, focusing on commonly employed immunoassays and mass spectrometry-based methods.
Leptin Signaling Pathway
Leptin exerts its effects by binding to the leptin receptor (LEPR), which belongs to the class I cytokine receptor family.[2] The long form of the receptor, LEPRb, is essential for signal transduction.[6][7] Upon leptin binding, LEPRb dimerizes, leading to the activation of the associated Janus kinase 2 (JAK2).[8][9] Activated JAK2 autophosphorylates and phosphorylates tyrosine residues on the intracellular domain of LEPRb.[9][10] These phosphorylated sites serve as docking stations for various signaling molecules, initiating multiple downstream pathways, including:
-
JAK/STAT Pathway: The primary signaling cascade activated by leptin. Phosphorylated LEPRb recruits Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[8][10] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of target genes, such as pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP), which are involved in appetite control.[10]
-
RAS/RAF/MAPK Pathway: This pathway is also activated upon leptin stimulation and is involved in cell growth and differentiation.[6]
-
PI3K/Akt Pathway: Leptin can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a role in neuronal survival and metabolism.[8][10]
The signaling is negatively regulated by molecules like the Suppressor of Cytokine Signaling 3 (SOCS3) and Protein Tyrosine Phosphatase 1B (PTP1B).[8]
Caption: Leptin binds to its receptor, activating the JAK2-STAT3 pathway and other cascades.
Methods for Quantitative Analysis
Several analytical methods are available for the quantification of leptin in human plasma. The most common are Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA). More recently, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods have been developed for higher specificity.
Data Presentation: Comparison of Methods
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Radioimmunoassay (RIA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Sandwich immunoassay with enzymatic detection.[11][12] | Competitive immunoassay with radiolabeled antigen.[13] | Separation by chromatography and detection by mass-to-charge ratio.[14][15] |
| Sensitivity (LOD) | 7.8 pg/mL to 1.0 ng/mL[11][12] | ~0.5 µg/L (500 pg/mL)[16] | ~15.63 ng/mL[14] |
| Assay Range | 15.6 - 1,000 pg/mL to 1.0 - 100 ng/mL[11] | 0.5 - 100 ng/mL[4] | 15.63 - 1000 ng/mL[14] |
| Intra-assay Precision (CV%) | < 10%[17][18] | 3.4% - 8.3%[16] | Not explicitly stated, but generally high |
| Inter-assay Precision (CV%) | < 12%[17][18] | 3.6% - 6.2%[16] | Not explicitly stated, but generally high |
| Sample Volume | 10 - 100 µL[13] | 50 - 100 µL[13] | ~50 - 100 µL[15] |
| Throughput | High (96-well plate format) | Moderate | Lower |
| Specificity | High, but potential for cross-reactivity.[11] | High, but potential for cross-reactivity. | Very high, can distinguish between endogenous and recombinant forms.[14] |
| Safety | Non-radioactive | Requires handling of radioactive materials.[13] | Requires handling of solvents |
| Cost | Relatively low | Moderate | High (instrumentation) |
Experimental Protocols
General Experimental Workflow for Immunoassays
Caption: A generalized workflow for quantitative immunoassays of leptin.
Sample Collection and Handling
-
Plasma Collection: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[19]
-
Centrifugation: Centrifuge the blood samples at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[19]
-
Aliquoting and Storage: Carefully aspirate the plasma supernatant and aliquot it into cryovials. Store samples at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[13][19]
-
Sample Thawing: Before the assay, thaw the plasma samples slowly at room temperature and mix gently.[1]
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (Sandwich ELISA)
This protocol is a generalized procedure based on commercially available kits.[11][12][20] Refer to the specific kit insert for detailed instructions.
Materials:
-
Microplate pre-coated with anti-human leptin capture antibody
-
Human leptin standards and controls
-
Biotin-conjugated anti-human leptin detection antibody
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Assay buffer/diluent
-
Wash buffer concentrate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 0.2 M H2SO4)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and disposable tips
-
Microplate shaker (optional)
Procedure:
-
Reagent Preparation: Prepare all reagents, including wash buffer and standard dilutions, according to the kit instructions. Bring all reagents to room temperature before use.
-
Sample Dilution: Dilute plasma samples as recommended by the kit manufacturer (e.g., 1:25 with assay buffer).[1]
-
Assay Procedure: a. Secure the desired number of microtiter wells in the holder. b. Add 100 µL of standards, controls, and diluted samples to the appropriate wells in duplicate.[21] c. Cover the plate and incubate for 1-2 hours at room temperature.[21] d. Aspirate the liquid from each well and wash the wells 3-4 times with diluted wash buffer.[11] After the final wash, invert the plate and blot it on absorbent paper to remove any residual buffer. e. Add 100 µL of the biotin-conjugated detection antibody to each well.[20] f. Cover the plate and incubate for 1 hour at room temperature.[21] g. Repeat the wash step as described in 3d. h. Add 100 µL of Streptavidin-HRP conjugate to each well.[20] i. Cover the plate and incubate for 30 minutes at room temperature.[11] j. Repeat the wash step as described in 3d. k. Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 10-20 minutes, or until the desired color develops.[19][21] l. Add 50 µL of stop solution to each well to terminate the reaction.[19] The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.[21]
-
Data Analysis: a. Subtract the average absorbance of the blank from the absorbance of all other wells. b. Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding leptin concentration on the x-axis. c. Determine the concentration of leptin in the samples by interpolating their mean absorbance values from the standard curve.[19] Remember to multiply by the dilution factor.
Radioimmunoassay (RIA) Protocol (Competitive Assay)
This is a generalized protocol and requires appropriate handling of radioactive materials.[13]
Materials:
-
Anti-human leptin antibody
-
¹²⁵I-labeled human leptin (tracer)
-
Human leptin standards and controls
-
Precipitating reagent (e.g., goat anti-rabbit IgG serum)
-
Assay buffer
-
Gamma counter
-
Centrifuge
Procedure:
-
Assay Setup: Set up tubes for total counts, non-specific binding (NSB), standards, controls, and samples in duplicate.
-
Reagent Addition: a. Add 100 µL of assay buffer to the NSB tubes. b. Add 100 µL of standards, controls, and samples to their respective tubes. c. Add 100 µL of anti-leptin antibody to all tubes except the total count and NSB tubes. d. Add 100 µL of ¹²⁵I-leptin tracer to all tubes.[13]
-
Incubation: Vortex all tubes and incubate overnight (20-24 hours) at 4°C.[13]
-
Precipitation: a. Add 1.0 mL of cold precipitating reagent to all tubes except the total count tubes.[13] b. Vortex and incubate for 20 minutes at 4°C.[13]
-
Centrifugation: Centrifuge all tubes (except total count) at 2,000-3,000 x g for 20 minutes at 4°C.[13]
-
Separation: Carefully decant or aspirate the supernatant from all tubes except the total count tubes.
-
Counting: Measure the radioactivity (counts per minute, CPM) in the pellet of each tube using a gamma counter.
-
Data Analysis: a. Calculate the percentage of tracer bound for each standard, control, and sample. b. Plot a standard curve of percent bound versus leptin concentration. c. Determine the leptin concentration in samples from the standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and the ability to differentiate between endogenous and recombinant leptin.[14] The development of a robust LC-MS/MS method is complex and typically involves the following steps:
-
Sample Preparation: This is a critical step and often involves immuno-capture or other enrichment techniques to isolate leptin from the complex plasma matrix.[14] This may be followed by enzymatic digestion (e.g., with trypsin) to generate specific peptides for analysis (bottom-up approach).
-
Chromatographic Separation: The extracted and/or digested sample is injected into a high-performance liquid chromatography (HPLC) system, often a nano-HPLC for increased sensitivity.[22] The peptides or intact protein are separated on a reversed-phase column.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. For quantification, a triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for leptin-derived peptides (or the intact protein) are monitored for high selectivity and sensitivity.[14]
-
Data Analysis: The peak areas of the target transitions are used to quantify the amount of leptin in the sample, typically by comparison to a standard curve prepared with a stable isotope-labeled internal standard.
Due to the complexity and instrument-specific nature of LC-MS/MS methods, a detailed, universal protocol is not feasible here. Method development and validation should be performed by experienced personnel.
Conclusion
The accurate quantification of leptin in human plasma is essential for advancing our understanding of its role in health and disease. ELISA and RIA are well-established, reliable methods suitable for high-throughput analysis. LC-MS/MS provides superior specificity, which is particularly valuable in studies involving recombinant leptin. The choice of method will depend on the specific research question, required sensitivity and specificity, sample throughput, and available resources. Adherence to validated protocols and good laboratory practices is crucial for obtaining accurate and reproducible results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ibl-international.com [ibl-international.com]
- 3. Radioimmunoassay for the detection of leptin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Leptin levels in human and rodent: measurement of plasma leptin and ob RNA in obese and weight-reduced subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Leptin signaling and its central role in energy homeostasis [frontiersin.org]
- 10. Intracellular signalling pathways activated by leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. novamedline.com [novamedline.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Differentiation and quantification of endogenous and recombinant-methionyl human leptin in clinical plasma samples by immunocapture/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Radioimmunoassay of leptin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. asone-int.com [asone-int.com]
- 18. researchgate.net [researchgate.net]
- 19. denovobiolabs.com [denovobiolabs.com]
- 20. 4adi.com [4adi.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Screening of Leptin Receptor Agagists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptin, a 16 kDa adipocyte-secreted hormone, plays a pivotal role in regulating energy homeostasis, neuroendocrine function, and immune responses.[1] Its biological effects are mediated through the leptin receptor (LEPR), a member of the class I cytokine receptor family.[2][3] The long-form of the receptor, LepRb, is the primary signaling-competent isoform and, upon leptin binding, activates several intracellular signaling cascades, most notably the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway.[2][4] Dysregulation of the leptin signaling system is associated with obesity and metabolic disorders, making the leptin receptor an attractive therapeutic target.
These application notes provide detailed protocols for various cell-based assays designed to screen for and characterize leptin receptor agonists. The assays described herein are suitable for high-throughput screening (HTS) and lead optimization efforts in drug discovery programs.
Leptin Receptor Signaling Pathways
Upon agonist binding, the leptin receptor undergoes a conformational change, leading to the activation of associated Janus kinase 2 (JAK2).[1][5] Activated JAK2 phosphorylates tyrosine residues on the intracellular domain of the receptor, creating docking sites for downstream signaling molecules.[2][6] The primary signaling pathways activated by the leptin receptor are:
-
JAK/STAT Pathway: This is the canonical signaling pathway for leptin. Phosphorylated tyrosine residues on the receptor recruit Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[4] STAT3 is then phosphorylated by JAK2, dimerizes, and translocates to the nucleus to regulate the transcription of target genes, including Suppressor of Cytokine Signaling 3 (SOCS3), which is involved in a negative feedback loop.[2][7]
-
MAPK/ERK Pathway: The leptin receptor can also activate the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[6][8] This pathway is involved in cell proliferation and differentiation.
-
PI3K/AKT Pathway: The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is another important signaling arm of the leptin receptor.[5][6] This pathway is implicated in cell survival and metabolic regulation.
Recommended Cell Lines
The choice of cell line is critical for the successful implementation of leptin receptor agonist screening assays. Ideally, the cell line should express the long-form of the leptin receptor (LepRb) at sufficient levels to generate a robust signal.
| Cell Line | Description | Key Features |
| HEK293 | Human Embryonic Kidney cells. | Easy to transfect, widely used for recombinant protein expression and signaling studies. Often requires transient or stable transfection with the LepRb gene.[9][10] |
| CHO-K1 | Chinese Hamster Ovary cells. | Commonly used for stable cell line generation and large-scale protein production. Suitable for developing robust and reproducible screening assays. |
| Ba/F3 | Murine interleukin-3 (IL-3) dependent pro-B cell line. | Can be engineered to express the leptin receptor, and proliferation becomes dependent on leptin receptor activation, providing a direct measure of agonist activity.[11] |
| OVCAR-3 | Human ovarian cancer cell line. | Endogenously expresses both long (ObRb) and short (ObRt) isoforms of the leptin receptor.[12] |
Experimental Protocols
The following protocols describe common cell-based assays for screening and characterizing leptin receptor agonists.
STAT3 Phosphorylation Assay (Western Blot)
This assay directly measures the activation of the canonical JAK/STAT signaling pathway downstream of the leptin receptor.
Materials:
-
LepRb-expressing cells (e.g., HEK293-LepRb stable cell line)
-
Cell culture medium (e.g., DMEM) with and without serum
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (potential leptin receptor agonists)
-
Recombinant human leptin (positive control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Protocol:
-
Cell Culture and Plating:
-
Culture LepRb-expressing cells in appropriate medium.
-
Seed cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Serum Starvation:
-
Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 16-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and the positive control (leptin) in serum-free medium.
-
Aspirate the starvation medium and add the compound dilutions to the cells.
-
Incubate for 15-30 minutes at 37°C.[13]
-
-
Cell Lysis:
-
Aspirate the treatment medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-STAT3 and total STAT3.
-
Calculate the ratio of phospho-STAT3 to total STAT3 for each treatment.
-
Plot the dose-response curve and determine the EC50 value for active compounds.
-
Luciferase Reporter Gene Assay
This assay utilizes a reporter gene (e.g., luciferase) under the control of a STAT3-responsive promoter. Activation of the leptin receptor and subsequent STAT3 signaling leads to the expression of the reporter gene, which can be quantified by measuring light output.[9]
Materials:
-
HEK293 cells
-
Cell culture medium
-
Plasmids: LepRb expression vector, STAT3-responsive firefly luciferase reporter vector, and a control vector expressing Renilla luciferase (for normalization).
-
Transfection reagent
-
96-well white, clear-bottom plates
-
Test compounds and positive control (leptin)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Plating and Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Transfect the cells with the LepRb, STAT3-responsive firefly luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.[14]
-
Incubate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and leptin in assay medium.
-
Add the compound dilutions to the transfected cells.
-
Incubate for 6-24 hours.
-
-
Luciferase Assay:
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well.
-
Plot the dose-response curve and determine the EC50 value for active compounds.
-
Cell Proliferation Assay
This assay is particularly useful for cell lines like Ba/F3, where proliferation is dependent on leptin receptor signaling.[11]
Materials:
-
LepRb-expressing Ba/F3 cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with and without IL-3
-
96-well plates
-
Test compounds and positive control (leptin)
-
Cell proliferation reagent (e.g., Cell Counting Kit-8, MTT)
-
Microplate reader
Protocol:
-
Cell Preparation:
-
Culture Ba/F3-LepRb cells in medium containing IL-3.
-
Wash the cells to remove IL-3 and resuspend them in IL-3-free medium.
-
-
Cell Plating and Treatment:
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of test compounds and leptin.
-
Incubate for 48-72 hours.[11]
-
-
Proliferation Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading and plot the dose-response curve.
-
Determine the EC50 value for compounds that stimulate cell proliferation.
-
Data Presentation
Quantitative data from leptin receptor agonist screening assays should be presented in a clear and organized manner to facilitate comparison.
Table 1: Potency of Leptin Receptor Agonists in Different Cell-Based Assays
| Compound | Assay Type | Cell Line | EC50 (nM) | Emax (% of Leptin) | Reference |
| Leptin | STAT3-Luciferase | HEK293-LepRb | 0.15 | 100 | [9] |
| Leptin | Cell Proliferation | Ba/F3-LepRb | ~1.4 | 100 | [11] |
| sB12 (antibody agonist) | Cell Proliferation | BRADS Ba/F3 | ~1.4 | Not specified | [11] |
| Leptin | STAT3 Phosphorylation | ECC1 | Not specified | Not applicable | [17] |
| Leptin | ERK Phosphorylation | SVZ neurospheres | 6.2 (used concentration) | Not applicable | [18] |
Note: EC50 and Emax values can vary depending on the specific experimental conditions, cell line, and assay format.
Conclusion
The cell-based assays described in these application notes provide a robust platform for the identification and characterization of novel leptin receptor agonists. By utilizing a combination of signaling pathway-specific assays and functional readouts such as cell proliferation, researchers can gain a comprehensive understanding of the pharmacological properties of their compounds. The detailed protocols and data presentation guidelines provided herein are intended to facilitate the successful implementation of these assays in drug discovery and development programs targeting the leptin receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. jcpjournal.org [jcpjournal.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. assaygenie.com [assaygenie.com]
- 16. med.emory.edu [med.emory.edu]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes: Methods for Detecting Leptin Receptor (LEPR) Expression in Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction: The leptin receptor (LEPR), also known as OB-R, is a single-transmembrane domain receptor of the class I cytokine receptor family. Its ligand, leptin, is a key regulator of energy homeostasis, neuroendocrine function, and metabolism. Dysregulation of the leptin-LEPR axis is implicated in obesity, diabetes, and other metabolic disorders. Consequently, accurate detection and quantification of LEPR expression in various tissues are crucial for both basic research and the development of novel therapeutics. These application notes provide an overview and detailed protocols for several common methods used to detect LEPR expression.
Immunohistochemistry (IHC)
Immunohistochemistry is a powerful technique for visualizing the localization of LEPR within the cellular and tissue context. It allows for the identification of specific cell types expressing the receptor.
Data Presentation:
Table 1: LEPR Expression in Various Tissues Detected by IHC
| Tissue | Species | Cellular Localization | Antibody Used | Reference |
| Hypothalamus | Mouse | Neuronal cell bodies and processes | Rabbit anti-LEPR | |
| Adipose Tissue | Human | Adipocyte membrane | Goat anti-LEPR | |
| Liver | Rat | Hepatocyte cytoplasm and membrane | Mouse monoclonal anti-LEPR | |
| Pancreatic Islets | Human | Beta-cell membrane | Rabbit anti-LEPR |
Experimental Protocol: Immunohistochemistry for LEPR
-
Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a series of graded ethanol (B145695) solutions.
-
Clear the tissue with xylene and embed in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections using a microtome and mount on charged glass slides.
-
-
Antigen Retrieval:
-
Deparaffinize sections in xylene and rehydrate through graded ethanol to water.
-
Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Wash sections with phosphate-buffered saline (PBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 15 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against LEPR (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB) until the desired stain intensity is reached.
-
Wash with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate, clear, and mount with a permanent mounting medium.
-
Visualization:
Caption: Immunohistochemistry (IHC) workflow for LEPR detection.
Western Blotting
Western blotting is used to detect and quantify the total amount of LEPR protein in a tissue homogenate. It is particularly useful for determining the relative expression levels between different samples.
Data Presentation:
Table 2: Relative LEPR Protein Expression by Western Blot
| Tissue | Species | Relative Expression Level (vs. Hypothalamus) | Molecular Weight Detected (kDa) | Reference |
| Hypothalamus | Rat | 1.00 | ~130 | |
| Liver | Rat | 0.45 | ~130, ~90 | |
| Adipose Tissue | Mouse | 0.62 | ~130 | |
| Skeletal Muscle | Human | 0.30 | ~130 |
Experimental Protocol: Western Blotting for LEPR
-
Protein Extraction:
-
Homogenize fresh or frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 30V at 4°C.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LEPR (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system or X-ray film.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualization:
Caption: Western Blotting workflow for LEPR protein detection.
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is a highly sensitive method for quantifying LEPR mRNA expression levels in tissues. It is often used to study the regulation of LEPR gene expression.
Data Presentation:
Table 3: Relative LEPR mRNA Expression by RT-qPCR
| Tissue | Species | Fold Change (vs. Adipose Tissue) | Reference Gene(s) | Reference |
| Hypothalamus | Mouse | 15.2 | GAPDH, β-actin | |
| Liver | Mouse | 3.5 | GAPDH, β-actin | |
| Adipose Tissue | Mouse | 1.0 | GAPDH, β-actin | |
| Skeletal Muscle | Mouse | 0.8 | GAPDH, β-actin |
Experimental Protocol: RT-qPCR for LEPR mRNA
-
RNA Extraction:
-
Homogenize fresh or frozen tissue in a lysis buffer (e.g., TRIzol).
-
Extract total RNA using a phenol-chloroform extraction method or a commercial RNA isolation kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for LEPR and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Generate a melt curve at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both LEPR and the reference gene.
-
Calculate the relative expression of LEPR mRNA using the ΔΔCt method.
-
Visualization:
Caption: RT-qPCR workflow for LEPR mRNA quantification.
In Situ Hybridization (ISH)
In situ hybridization allows for the visualization of LEPR mRNA expression within the morphological context of the tissue, providing spatial information about gene expression.
Experimental Protocol: In Situ Hybridization for LEPR mRNA
-
Probe Preparation:
-
Synthesize a labeled antisense RNA probe (e.g., with digoxigenin-UTP) corresponding to the LEPR mRNA sequence.
-
Synthesize a sense probe as a negative control.
-
-
Tissue Preparation:
-
Prepare frozen or paraffin-embedded tissue sections as described for IHC.
-
-
Hybridization:
-
Pretreat sections to permeabilize the tissue and reduce non-specific binding.
-
Hybridize the sections with the labeled probe overnight in a humidified chamber at an appropriate temperature (e.g., 65°C).
-
-
Washing and Detection:
-
Perform stringent washes to remove unbound probe.
-
Incubate with an anti-digoxigenin antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Detect the signal using a chromogenic substrate (e.g., NBT/BCIP).
-
-
Visualization:
-
Counterstain if desired and mount the slides.
-
Visualize the signal under a microscope.
-
Leptin Receptor Signaling Pathway
The binding of leptin to LEPR activates the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) pathway, which is the primary signaling cascade for leptin's effects on energy balance.
Visualization:
Caption: The JAK2-STAT3 signaling pathway activated by leptin.
Application of Human Leptin in Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptin, a 16 kDa adipocyte-derived hormone, is a critical regulator of energy homeostasis, neuroendocrine function, and metabolism.[1] Its discovery has significantly advanced the understanding of metabolic diseases, particularly the metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. This syndrome is characterized by insulin (B600854) resistance, visceral obesity, dyslipidemia, and hypertension.[2] In the context of metabolic syndrome, research on human leptin, particularly its recombinant form (metreleptin), has provided valuable insights into its therapeutic potential and the pathophysiology of the disease.[3][4]
Under normal physiological conditions, leptin acts on the central nervous system, primarily the hypothalamus, to suppress appetite and increase energy expenditure.[5][6] However, in many individuals with obesity-associated metabolic syndrome, a state of leptin resistance develops, where circulating leptin levels are high, but its anorexigenic and metabolic effects are blunted.[5][7] Conversely, in certain conditions like lipodystrophy, which is characterized by a lack of adipose tissue and severe metabolic abnormalities, leptin deficiency is a key pathogenic factor.[1][8] The administration of recombinant human leptin in these patients has demonstrated profound improvements in insulin sensitivity, glucose, and lipid metabolism.[1][9]
These application notes provide an overview of the use of human leptin in metabolic syndrome research, including its effects on key metabolic parameters and detailed protocols for relevant experiments.
Data Presentation
The following tables summarize the quantitative effects of recombinant human leptin (metreleptin) on key metabolic parameters in patients with metabolic syndrome, primarily in the context of lipodystrophy, a condition with severe metabolic derangements and often overlapping features with metabolic syndrome.
Table 1: Effects of Metreleptin (B1171336) on Glycemic Control and Body Weight
| Parameter | Baseline (Mean ± SD or Median [IQR]) | Post-Treatment (Mean ± SD or Median [IQR]) | % Change | Study Population | Reference |
| HbA1c (%) | 8.4 [6.5-9.9] | 6.8 [5.6-7.4] | -19.0% | Generalized Lipodystrophy | [10] |
| 10.9 (mean) | 5.8 (mean) | -46.8% | Generalized Lipodystrophy | [9] | |
| 7.7 [7.1-9.1] | Not significantly changed | - | Partial Lipodystrophy | [10] | |
| Fasting Glucose (mg/dL) | 81.1 ± 6.7 | Not reported | - | HAART-induced Lipoatrophy | [11] |
| Fasting Insulin (µIU/mL) | 11.5 ± 2.7 | Improved vs. placebo | - | HAART-induced Lipoatrophy | [11] |
| Body Weight (kg) | - | -7.1 (in 0.30 mg/kg group) | - | Obese subjects | [12] |
| - | -16.4 (after 12 months) | - | Congenital Leptin Deficiency | [12] | |
| Truncal Fat (kg) | - | -0.86 (vs. placebo) | - | HAART-induced Lipoatrophy | [11] |
Table 2: Effects of Metreleptin on Lipid Profile
| Parameter | Baseline (Mean ± SD or Median [IQR]) | Post-Treatment (Mean ± SD or Median [IQR]) | % Change | Study Population | Reference |
| Triglycerides (mg/dL) | 530.0 ± 53.8 | Improved vs. placebo | - | HAART-induced Lipoatrophy | [11] |
| 497 (example patient) | 36 (at 32 weeks) | -92.7% | Generalized Lipodystrophy | [9] | |
| Triglycerides (mmol/L) | 3.6 [1.7-8.5] | 2.2 [1.1-3.7] | -38.9% | Generalized Lipodystrophy | [10] |
| HDL Cholesterol (mg/dL) | - | Improved vs. placebo | - | HAART-induced Lipoatrophy | [11] |
| Total Cholesterol (mmol/L) | - | Decreased (short-term) | - | Lipodystrophy | [10] |
| LDL Cholesterol (mg/dL) | - | No significant change | - | HAART-induced Lipoatrophy | [11] |
Experimental Protocols
Leptin Administration in Animal Models of Metabolic Syndrome
Objective: To investigate the in vivo effects of human leptin on metabolic parameters in rodent models of metabolic syndrome (e.g., ob/ob mice, db/db mice, or diet-induced obese models).
Materials:
-
Recombinant human leptin (e.g., metreleptin)
-
Vehicle (e.g., sterile Phosphate Buffered Saline - PBS)
-
Animal model of metabolic syndrome
-
Osmotic minipumps for continuous infusion or syringes for daily injections
-
Animal balance
-
Glucometer and test strips
-
Blood collection supplies
Protocol:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Baseline Measurements: Record baseline body weight, food intake, and fasting blood glucose levels. Collect baseline blood samples for lipid and hormone analysis.
-
Leptin Preparation: Reconstitute recombinant human leptin in the appropriate vehicle to the desired concentration.
-
Administration:
-
Subcutaneous Injections: Administer leptin via daily subcutaneous (s.c.) injections at a dose typically ranging from 1 to 10 µg/g body weight.[13] A control group should receive vehicle injections.
-
Intraperitoneal Injections: Alternatively, leptin can be administered via intraperitoneal (i.p.) injections.[13]
-
Continuous Infusion: For sustained leptin levels, osmotic minipumps can be surgically implanted subcutaneously to deliver a constant dose of leptin (e.g., 10-40 µ g/day ) for a specified period (e.g., 7 days).[14]
-
-
Monitoring: Monitor body weight and food intake daily. Measure fasting blood glucose periodically (e.g., every 2-3 days).
-
Endpoint Analysis: At the end of the treatment period, collect terminal blood samples for comprehensive analysis of glucose, insulin, leptin, and lipid profiles. Tissues such as liver, adipose tissue, and muscle can be collected for further analysis (e.g., gene expression, histology).
Measurement of Human Leptin Levels by ELISA
Objective: To quantify the concentration of human leptin in serum or plasma samples.
Materials:
-
Human Leptin ELISA Kit (e.g., Quantikine ELISA Kit, R&D Systems)
-
Microplate reader
-
Calibrated pipettes and tips
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Serum or plasma samples
Protocol (based on a typical sandwich ELISA kit): [15]
-
Sample Preparation: Collect blood samples and prepare serum or plasma according to standard procedures. Avoid grossly lipemic samples. If necessary, dilute samples with the provided standard diluent.
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as per the manufacturer's instructions (e.g., 2 hours at room temperature).
-
Wash the wells multiple times with wash buffer to remove unbound substances.
-
Add the enzyme-linked polyclonal antibody specific for human leptin to each well.
-
Incubate as per the manufacturer's instructions (e.g., 1-2 hours at room temperature).
-
Wash the wells again to remove unbound antibody-enzyme reagent.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) to allow color development in proportion to the amount of leptin bound.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the optical density of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Determine the leptin concentration in the samples by interpolating their absorbance values from the standard curve. Adjust for any dilution factor.
-
Assessment of Insulin Sensitivity using the Hyperinsulinemic-Euglycemic Clamp
Objective: To measure whole-body insulin sensitivity in response to leptin treatment. This is considered the gold standard for assessing insulin action.[16]
Materials:
-
Human insulin
-
20% or 50% glucose solution
-
Infusion pumps
-
Catheters for infusion and blood sampling
-
Glucometer
-
Heating pad or box for arterialization of venous blood
-
Blood collection tubes
Protocol (for human studies): [16][17]
-
Subject Preparation: Subjects should fast overnight (8-12 hours) before the clamp.
-
Catheter Placement: Insert an intravenous catheter into an antecubital vein for the infusion of insulin and glucose. Place a second catheter in a retrograde fashion into a dorsal vein of the contralateral hand for blood sampling. The hand is placed in a heating box (around 41°C) to "arterialize" the venous blood.[16]
-
Insulin Infusion: A primed-continuous infusion of insulin is administered at a constant rate (e.g., 40, 80, or 120 mU/m²/min) to achieve hyperinsulinemia and suppress endogenous glucose production.[16]
-
Glucose Infusion: Blood glucose is monitored every 5-10 minutes. A variable infusion of a 20% or 50% glucose solution is adjusted to maintain euglycemia (i.e., a constant blood glucose level, typically around 90-100 mg/dL).[16][17]
-
Steady State: The clamp is typically run for 2-3 hours. During the last 30-60 minutes, a steady state is achieved where the glucose infusion rate (GIR) equals the rate of whole-body glucose disposal.
-
Data Analysis: The GIR during the steady-state period is a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity. The GIR is often normalized to body weight or fat-free mass.
Signaling Pathways and Experimental Workflows
Leptin Signaling Pathways
Leptin exerts its effects through binding to the long form of the leptin receptor (Ob-Rb), which activates several intracellular signaling cascades. The two major pathways are the JAK2-STAT3 pathway and the PI3K-AKT pathway.
Caption: Overview of Leptin Signaling Pathways.
The JAK2-STAT3 pathway is crucial for leptin's effects on energy homeostasis.[8] Upon leptin binding, JAK2 is activated and phosphorylates STAT3. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of target genes, such as pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP), to modulate appetite.[6][7] This pathway is subject to negative feedback regulation by SOCS3 (Suppressor of Cytokine Signaling 3).[7]
The PI3K-AKT-mTOR pathway is also activated by leptin and plays a significant role in glucose homeostasis and the regulation of gene expression.[1][6] This pathway is shared with insulin signaling, and its dysregulation is implicated in insulin resistance.[5][18]
Experimental Workflow for Investigating Leptin's Effect on Insulin Sensitivity
Caption: Workflow for assessing leptin's effect on insulin sensitivity.
Conclusion
The study of human leptin in the context of metabolic syndrome has been instrumental in elucidating the complex interplay between adipose tissue, energy balance, and glucose/lipid metabolism. While leptin resistance remains a significant hurdle for its therapeutic use in common obesity, research in leptin-deficient states has unequivocally demonstrated its potent metabolic benefits.[3][19] The protocols and data presented here provide a framework for researchers to further investigate the mechanisms of leptin action and resistance, and to explore novel therapeutic strategies targeting the leptin pathway for the management of metabolic syndrome and related disorders.
References
- 1. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. nice.org.uk [nice.org.uk]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Insulin resistance - Wikipedia [en.wikipedia.org]
- 6. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prezi.com [prezi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Metreleptin Treatment in Three Patients with Generalized Lipodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic indications and metabolic effects of metreleptin in patients with lipodystrophy syndromes: Real‐life experience from a national reference network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Impact of leptin-mediated sympatho-activation on cardiovascular function in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. novamedline.com [novamedline.com]
- 16. Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps - PMC [pmc.ncbi.nlm.nih.gov]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. Cellular Insulin Resistance Disrupts Leptin-Mediated Control of Neuronal Signaling and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recombinant leptin for weight loss in obese and lean adults: a randomized, controlled, dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioassays of Human Leptin Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various in vitro bioassays to determine the biological activity of human leptin. These assays are crucial for researchers studying leptin signaling, scientists investigating the role of leptin in various physiological and pathological processes, and professionals in drug development focused on leptin-related therapeutic targets.
Introduction to Leptin Bioassays
Leptin, a 16 kDa adipokine, plays a central role in regulating energy homeostasis, neuroendocrine function, and metabolism. Its biological effects are mediated through the leptin receptor (Ob-R), which, upon ligand binding, activates several intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK) pathways.[1][2][3]
Measuring the biological activity of leptin is essential for understanding its function and for the development of novel therapeutics targeting the leptin pathway. While immunoassays can quantify leptin protein levels, they do not provide information about its functional integrity.[4] In vitro bioassays are therefore indispensable tools for assessing the potency and efficacy of recombinant leptin, leptin analogs, and potential modulators of leptin receptor activity.
This document details three common types of in vitro bioassays for determining human leptin activity:
-
STAT3 Phosphorylation Assay: A direct measure of the activation of the critical JAK/STAT signaling pathway.
-
Luciferase Reporter Gene Assay: A highly sensitive method to quantify the transcriptional activity downstream of leptin receptor activation.
-
Cell Proliferation Assay: A functional assay that measures a key cellular response to leptin signaling in responsive cell lines.
Data Presentation: Quantitative Comparison of Leptin Bioassays
The following table summarizes key quantitative parameters for different leptin bioassays, providing a basis for selecting the most appropriate assay for specific research needs.
| Assay Type | Cell Line | Analyte | Key Parameter | Value | Reference |
| Luciferase Reporter Gene Assay | HEK-293 (stably co-transfected with Ob-Rb and a STAT-inducible luciferase reporter) | Recombinant Human Leptin | EC50 | 150 pM | [4] |
| Linear Range | 3 - 700 pM | [4] | |||
| Radioimmunoassay (RIA) | N/A | Total Human Leptin | Minimum Detection Limit | 0.9 ng/mL | [5][6] |
| Working Range | 2.5 - 50 ng/mL | [5][6] | |||
| Inter-assay Precision | 7.2 - 10.2% CV | [5][6] | |||
| Lateral Flow Assay (LFA) | N/A | Human Leptin | Limit of Detection (LOD) | 0.158 ng/mL | [7] |
| Limit of Quantification (LOQ) | 0.479 ng/mL | [7] | |||
| Clinical Standard Range | 2.5 - 15 ng/mL | [7] | |||
| Cell Proliferation (MTT) Assay | MDA-MB-231 (human breast cancer cells) | Human Leptin | Effective Concentration for Proliferation | Starting from 20 nM | [8] |
| Cell Proliferation (XTT) Assay | ECC1 and Ishikawa (human endometrial cancer cells) | Human Leptin | Mitogenic Concentration | Maximum effect at 100 ng/ml for 24h | [9] |
Visualizations: Signaling Pathways and Experimental Workflow
Leptin Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by leptin binding to its receptor, Ob-Rb.
Caption: Leptin signaling through JAK/STAT and MAPK pathways.
General Experimental Workflow for a Leptin Bioassay
The following diagram outlines a typical workflow for performing an in vitro leptin bioassay.
Caption: A generalized workflow for in vitro leptin bioassays.
Experimental Protocols
STAT3 Phosphorylation Assay
This assay directly measures the phosphorylation of STAT3 at Tyrosine 705, a key event in leptin signaling.[10][11]
Principle:
Leptin binding to Ob-Rb induces the activation of JAK2, which in turn phosphorylates STAT3. The level of phosphorylated STAT3 (pSTAT3) can be quantified using methods such as Western blotting or specific ELISA kits.
Materials:
-
Leptin-responsive cells (e.g., HT-29, immortalized human leiomyoma cells (HuLM)).[12][13]
-
Cell culture medium and supplements.
-
Recombinant human leptin.
-
Test compounds (if applicable).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-pSTAT3 (Tyr705) and anti-total STAT3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for Western blot detection.
Protocol (Western Blotting):
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pSTAT3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with an anti-total STAT3 antibody to normalize for protein loading.
-
Luciferase Reporter Gene Assay
This is a highly sensitive and quantitative assay for measuring the transcriptional activity induced by leptin.[4][15]
Principle:
Cells are engineered to express a luciferase reporter gene under the control of a promoter containing STAT3 binding elements. Upon leptin stimulation, activated STAT3 binds to the promoter and drives the expression of luciferase. The amount of light produced upon the addition of luciferin (B1168401) is proportional to the level of leptin activity.[15]
Materials:
-
HEK-293 cells stably co-transfected with the human leptin receptor (Ob-Rb) and a STAT-inducible luciferase reporter construct.[4]
-
Cell culture medium and supplements.
-
Recombinant human leptin.
-
Test compounds (if applicable).
-
White, opaque 96-well plates.
-
Luciferase assay reagent (containing luciferin).
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Seed the engineered HEK-293 cells in a white, opaque 96-well plate at a suitable density.
-
Allow the cells to attach and grow overnight.
-
-
Treatment:
-
Prepare serial dilutions of recombinant human leptin and/or test compounds in the appropriate assay medium.
-
Remove the culture medium from the cells and add the leptin/compound dilutions.
-
Incubate the plate for a defined period (e.g., 6-24 hours) to allow for reporter gene expression.[16]
-
-
Cell Lysis and Luciferase Reaction:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well, which typically includes a cell lysis component.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.[17]
-
-
Measurement:
-
Measure the luminescence in each well using a luminometer.[18]
-
-
Data Analysis:
-
Plot the luminescence signal against the leptin concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Proliferation Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Leptin has been shown to promote the proliferation of certain cell types.[9][12][13]
Principle:
Tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), are reduced by metabolically active cells to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Leptin-responsive cancer cell lines (e.g., HT-29, HuLM, ECC1, Ishikawa).[9][12][13]
-
Cell culture medium and supplements.
-
Recombinant human leptin.
-
MTT or XTT reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO).
-
96-well plates.
-
Microplate spectrophotometer.
Protocol (MTT Assay):
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an initial density of approximately 5 x 10³ cells/well.[12]
-
Allow the cells to attach and grow for 24 hours.
-
-
Treatment:
-
MTT Incubation:
-
Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[12]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate spectrophotometer.[12]
-
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of all wells.
-
Plot the absorbance against the leptin concentration to determine the dose-dependent effect on cell proliferation.
-
References
- 1. Systemic leptin dose-dependently increases STAT3 phosphorylation within hypothalamic and hindbrain nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. A rapid, quantitative functional assay for measuring leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in circulating concentrations of total, free and bound leptin relate to gender and body composition in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of leptin hormone using gold nanoparticle-based lateral flow assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Leptin promotes the proliferative response and invasiveness in human endometrial cancer cells by activating multiple signal-transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. STAT3 phosphorylation in central leptin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leptin induces leiomyoma cell proliferation and extracellular matrix deposition via JAK2/STAT3 and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leptin stimulates the proliferation of human colon cancer cells in vitro but does not promote the growth of colon cancer xenografts in nude mice or intestinal tumorigenesis in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leptin activation of Stat3 in the hypothalamus of wild-type and ob/ob mice but not db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. labbox.es [labbox.es]
- 18. youtube.com [youtube.com]
Application Notes and Protocols for the Therapeutic Use of Recombinant Methionyl Human Leptin (Metreleptin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant methionyl human leptin, or metreleptin (B1171336), is a synthetic analog of the human hormone leptin.[1] Leptin, primarily secreted by adipose tissue, plays a crucial role in the regulation of energy homeostasis, metabolism, and neuroendocrine function.[2][3] Metreleptin serves as a replacement therapy in conditions characterized by leptin deficiency.[4][5] These application notes provide a comprehensive overview of the therapeutic applications of metreleptin, its mechanism of action, and detailed protocols for relevant preclinical and clinical research.
Therapeutic Applications
Metreleptin is primarily indicated for the treatment of complications associated with leptin deficiency in patients with congenital or acquired generalized lipodystrophy.[1][6] Its use has also been explored in partial lipodystrophy and other conditions with relative leptin deficiency.[7][8]
Generalized Lipodystrophy (GL)
Patients with GL suffer from a near-complete absence of adipose tissue, leading to severe metabolic abnormalities.[1] Metreleptin therapy in these patients has been shown to significantly improve glycemic control, reduce hypertriglyceridemia, and decrease ectopic fat deposition in tissues like the liver and muscle.[9][10]
Partial Lipodystrophy (PL)
In patients with PL, who exhibit a heterogeneous loss of adipose tissue, metreleptin has demonstrated beneficial effects on metabolic parameters, particularly in those with severe metabolic derangements at baseline.[6][7][8] Improvements in HbA1c and triglyceride levels are notable, though the response can be more variable than in GL.[9]
Hypothalamic Amenorrhea (HA)
Investigational use of metreleptin in women with HA, a condition often associated with low energy availability and hypoleptinemia, has shown promise in restoring menstrual function and improving bone metabolism markers.[11][12][13]
Quantitative Data from Clinical Trials
The efficacy of metreleptin across different therapeutic areas is summarized in the tables below, presenting key metabolic and hormonal endpoints from clinical studies.
Table 1: Effects of Metreleptin in Patients with Generalized Lipodystrophy (GL)
| Parameter | Baseline (Mean ± SD or Median [IQR]) | Post-Treatment (Mean ± SD or Median [IQR]) | Mean/Median Change | Reference |
| HbA1c (%) | 8.4 [6.5-9.9] | 6.8 [5.6-7.4] | -1.57 percentage points | [5][10] |
| Fasting Triglycerides (mg/dL) | 318 | 169 | -37.9% | [8][10] |
| Fasting Plasma Glucose (mg/dL) | - | - | -42.0 (22.4) mg/dL | [1][7] |
Table 2: Effects of Metreleptin in Patients with Partial Lipodystrophy (PL)
| Parameter | Baseline (Mean ± SD or Median [IQR]) | Post-Treatment (Mean ± SD or Median [IQR]) | Mean/Median Change | Reference |
| HbA1c (%) | 8.1 | 6.8 | -0.88 (0.62)% | [1][7][8] |
| Fasting Triglycerides (mg/dL) | - | - | -119.8 (84.1) mg/dL | [1][7] |
| Fasting Plasma Glucose (mg/dL) | - | - | -42.0 (22.4) mg/dL | [1][7] |
Table 3: Effects of Metreleptin in Women with Hypothalamic Amenorrhea (HA)
| Outcome | Metreleptin Group | Placebo Group | Reference |
| Resumption of Menses | 7 out of 10 women | - | [11] |
| Ovulation | 4 out of 7 who resumed menses | - | [11] |
Mechanism of Action and Signaling Pathways
Metreleptin exerts its effects by binding to and activating the leptin receptor (ObR), a member of the class I cytokine receptor family.[2] This interaction triggers a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[14][15]
Metreleptin Signaling Pathway
Caption: Metreleptin binds to the leptin receptor (ObR), activating the JAK/STAT pathway and other downstream effectors to regulate gene expression and produce physiological effects.
Experimental Protocols
Detailed methodologies for key experiments cited in metreleptin research are provided below.
Protocol 1: Quantification of Metreleptin in Serum using ELISA
This protocol outlines a standard sandwich ELISA procedure for measuring metreleptin concentrations in serum samples.
Materials:
-
96-well microplate coated with a monoclonal antibody against human leptin
-
Recombinant human leptin standards
-
Patient serum samples
-
Biotinylated detection antibody against human leptin
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer/diluent
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the leptin standard in assay buffer to generate a standard curve (e.g., 0.1 to 10 ng/mL). Dilute serum samples as required (e.g., 1:50) in assay buffer.[16]
-
Binding: Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate. Incubate for 1-2 hours at room temperature or overnight at 4°C.[17][18]
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of wash buffer.[17]
-
Detection: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[18]
-
Washing: Repeat the washing step as described in step 3.
-
Enzyme Conjugation: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.[17]
-
Washing: Repeat the washing step as described in step 3.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate for 10-20 minutes at room temperature in the dark, or until a color change is observed.[16][18]
-
Stopping the Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of metreleptin in the patient samples, remembering to account for the dilution factor.
Caption: Workflow for the quantification of metreleptin in serum using a sandwich ELISA protocol.
Protocol 2: Assessment of STAT3 Phosphorylation by Western Blot
This protocol describes the detection of phosphorylated STAT3 (p-STAT3) in cell lysates following metreleptin stimulation, a key indicator of leptin receptor activation.[19]
Materials:
-
Cell line expressing the leptin receptor (e.g., HEK293-ObR)
-
Metreleptin
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Stimulation: Culture cells to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to stimulation. Treat cells with varying concentrations of metreleptin for a specified time (e.g., 15-30 minutes). Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3-5 times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 8.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.
-
Analysis: Quantify the band intensities using densitometry software. Express the level of p-STAT3 as a ratio to total STAT3.
Caption: Workflow for assessing STAT3 phosphorylation in response to metreleptin stimulation via Western blot.
Conclusion
Metreleptin represents a significant therapeutic advancement for patients with rare metabolic disorders stemming from leptin deficiency. A thorough understanding of its mechanism of action and the ability to reliably quantify its presence and downstream effects are crucial for both clinical management and ongoing research. The protocols and data presented here provide a foundational resource for professionals in the field to further explore and utilize the therapeutic potential of metreleptin.
References
- 1. Efficacy and Safety of Metreleptin in Patients with Partial Lipodystrophy: Lessons from an Expanded Access Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Review - Metreleptin (Myalepta) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quantification of the soluble leptin receptor in human blood by ligand-mediated immunofunctional assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Effects of metreleptin in patients with lipodystrophy with and without baseline concomitant medication use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of Metreleptin in Patients with Partial Lipodystrophy: Lessons from an Expanded Access Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study Finds Treatment with Metreleptin Improved Diabetes and Lipid Control in Patients with Partial Lipodystrophy [prnewswire.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. contemporaryobgyn.net [contemporaryobgyn.net]
- 12. Leptin is an effective treatment for hypothalamic amenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Leptin is an effective treatment for hypothalamic amenorrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. mdpi.com [mdpi.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. novamedline.com [novamedline.com]
- 18. denovobiolabs.com [denovobiolabs.com]
- 19. STAT3 phosphorylation in central leptin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes: Western Blotting of Human Leptin Receptor
Introduction
The human leptin receptor (LEPR), also known as OB-R or CD295, is a single-pass transmembrane protein belonging to the class I cytokine receptor family.[1] It plays a crucial role in the regulation of body weight, metabolism, and neuroendocrine function.[2][3] Leptin, a hormone primarily secreted by adipose tissue, binds to LEPR to initiate downstream signaling cascades.[2][4] The LEPR gene undergoes alternative splicing to produce several isoforms, with the long-form (LEPRb) being the primary signaling-competent receptor.[1][5] Dysregulation of leptin signaling is associated with obesity, insulin (B600854) resistance, and other metabolic disorders.
Western blotting is a powerful technique to detect and quantify the expression of the leptin receptor in various tissues and cell lines. This method allows researchers to study changes in LEPR protein levels under different physiological or pathological conditions, assess the efficacy of therapeutic interventions targeting the leptin pathway, and investigate the expression of different LEPR isoforms.
Principle of the Method
Western blotting involves the separation of proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), followed by the transfer of proteins to a solid support membrane (e.g., PVDF or nitrocellulose). The membrane is then incubated with a primary antibody specific to the leptin receptor. An enzyme-conjugated secondary antibody that recognizes the primary antibody is subsequently added. Finally, a substrate is introduced that reacts with the enzyme to produce a detectable signal, allowing for the visualization and quantification of the leptin receptor protein.
Experimental Protocols
Materials and Reagents
-
Cells or Tissues: Human cell lines (e.g., HEK293, HepG2) or tissue samples expressing the leptin receptor.
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) is recommended for efficient extraction of membrane proteins.[6][7]
-
Protease and Phosphatase Inhibitors: To prevent protein degradation and dephosphorylation.
-
Protein Assay Reagent: (e.g., BCA or Bradford assay) for protein quantification.
-
SDS-PAGE Gels: Acrylamide gels with a percentage suitable for separating high molecular weight proteins (e.g., 8-10%).[8][9]
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.[8]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: A validated antibody specific for human leptin receptor.
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) substrate.
-
Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20).
Detailed Methodologies
1. Sample Preparation and Protein Extraction
-
For adherent cells, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]
-
For tissue samples, homogenize the tissue in ice-cold RIPA buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]
-
Transfer the supernatant (protein extract) to a new tube.
2. Protein Quantification
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
3. SDS-PAGE
-
Mix the protein samples with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[10]
-
Load 20-40 µg of protein per lane into an 8-10% SDS-PAGE gel.[11]
-
Run the gel in 1X running buffer at 80-120V until the dye front reaches the bottom of the gel.[8]
4. Protein Transfer
-
Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.
-
Assemble the transfer sandwich and transfer the proteins from the gel to the PVDF membrane. A wet transfer at 100V for 90-120 minutes or a semi-dry transfer according to the manufacturer's protocol is recommended.
5. Immunoblotting
-
After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Incubate the membrane with the primary anti-leptin receptor antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[8]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11]
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection
-
Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Data Presentation
Table 1: Reagent and Buffer Compositions
| Reagent/Buffer | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add protease/phosphatase inhibitors before use. |
| 10X Tris-Glycine-SDS Running Buffer | 250 mM Tris, 1.92 M Glycine, 1% SDS. |
| 10X Transfer Buffer | 250 mM Tris, 1.92 M Glycine. For 1L of 1X buffer, use 100 ml 10X buffer, 200 ml methanol, and 700 ml ddH2O.[8] |
| TBST (Wash Buffer) | 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6. |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST. |
Table 2: Antibody Dilutions and Expected Band Sizes
| Antibody | Dilution Range | Expected Band Size(s) |
| Primary Anti-Human Leptin Receptor | 1:500 - 1:2000[11][12] | ~120-170 kDa (long form, LEPRb), ~100 kDa (short forms)[2] |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10000[11][12] | N/A |
Mandatory Visualization
References
- 1. Leptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leptin Receptor Polyclonal Antibody (PA1-053) [thermofisher.com]
- 3. uniprot.org [uniprot.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Radioimmunoprecipitation assay buffer - Wikipedia [en.wikipedia.org]
- 7. www2.nau.edu [www2.nau.edu]
- 8. static.igem.org [static.igem.org]
- 9. SDS-PAGE Gel Recipes | Proteintech Group [ptglab.co.jp]
- 10. SDS-PAGE Protocol | Rockland [rockland.com]
- 11. Anti-Leptin Antibody (A11435) | Antibodies.com [antibodies.com]
- 12. abbiotec.com [abbiotec.com]
Application Notes and Protocols for the Bioinformatic Analysis of Leptin and LEPR Gene Variants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptin, a hormone primarily synthesized in adipose tissue, and its receptor (LEPR) are central regulators of energy homeostasis, appetite, and body weight.[1][2] Genetic variations in the leptin (LEP) and leptin receptor (LEPR) genes can disrupt this critical signaling pathway, leading to metabolic disorders, most notably severe early-onset obesity.[1][2] Understanding the functional impact of these variants is crucial for diagnosing monogenic forms of obesity, elucidating disease mechanisms, and developing targeted therapeutic interventions.
These application notes provide a comprehensive guide to the bioinformatic and experimental analysis of LEP and LEPR gene variants. The protocols outlined below detail a workflow from in silico prediction of a variant's impact to its functional validation in vitro.
Key Signaling Pathway: Leptin-LEPR-JAK/STAT
Leptin exerts its physiological effects by binding to the leptin receptor, a member of the class I cytokine receptor family.[3][4] This binding event triggers the activation of the associated Janus kinase 2 (JAK2), which in turn phosphorylates specific tyrosine residues on the intracellular domain of the LEPR.[4][5] These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription 3 (STAT3).[4] Once recruited, STAT3 is also phosphorylated by JAK2, leading to its dimerization and translocation to the nucleus, where it modulates the transcription of target genes involved in appetite and energy expenditure, such as pro-opiomelanocortin (POMC).[4][6]
Caption: Leptin signaling through the JAK/STAT pathway.
Data Presentation: Quantitative Analysis of Common LEP and LEPR Variants
The following tables summarize the allele frequencies and reported associations of commonly studied single nucleotide polymorphisms (SNPs) in the LEP and LEPR genes.
Table 1: Common Polymorphisms in the LEP Gene and Their Associations
| Variant (dbSNP ID) | Alleles (Major/Minor) | Population | Minor Allele Frequency (MAF) | Associated Phenotype/Disease | Odds Ratio (OR) (95% CI) | Reference |
| G-2548A (rs7799039) | G/A | European-American | Not Specified | Breast Cancer Risk (AA vs. GG) | 1.30 (1.01-1.66) | [7] |
| G-2548A (rs7799039) | G/A | East Asians | Not Specified | Coronary Artery Disease | 1.36 (1.14-1.63) | [8] |
| A19G | A/G | Malaysian | 0.74 (G allele) | Not associated with obesity | Not Significant | [9] |
Table 2: Common Polymorphisms in the LEPR Gene and Their Associations
| Variant (dbSNP ID) | Amino Acid Change | Alleles | Population | Minor Allele Frequency (MAF) | Associated Phenotype/Disease | Odds Ratio (OR) (95% CI) | Reference |
| rs1137101 | Gln223Arg (Q223R) | A/G | Iranian | Not Specified | Obesity (GG vs. AA) | 2.42 (1.19-4.93) | [10] |
| rs1137100 | Lys109Arg (K109R) | A/G | Malaysian | 0.61 (G allele) | Not associated with obesity | Not Significant | [9] |
| rs1137101 | Gln223Arg (Q223R) | A/G | Malaysian | 0.79 (G allele) | Not associated with obesity | Not Significant | [9] |
Experimental Workflow for Variant Analysis
A systematic approach is required to characterize the functional consequences of LEP and LEPR variants. The workflow begins with the identification of a variant, followed by in silico analysis to predict its potential impact. Variants predicted to be deleterious are then subjected to in vitro functional validation.
Caption: Experimental workflow for variant analysis.
Experimental Protocols
Protocol 1: In Silico Analysis of LEP and LEPR Variants
This protocol outlines the steps for the computational analysis of identified genetic variants.
1. Variant Data Retrieval and Annotation:
- Obtain the genomic coordinates and allele information for the variant of interest.
- Query public databases such as NCBI's dbSNP, ClinVar, and the Genome Aggregation Database (gnomAD) to retrieve information on variant frequency, existing clinical assertions, and publications.[2][11]
2. Functional Effect Prediction:
- Utilize a suite of in silico tools to predict the functional impact of missense variants on protein function. It is recommended to use multiple tools and compare the results.
- SIFT (Sorting Intolerant From Tolerant): Predicts whether an amino acid substitution affects protein function based on sequence homology.
- PolyPhen-2 (Polymorphism Phenotyping v2): Predicts the possible impact of an amino acid substitution on the structure and function of a human protein using physical and comparative considerations.[12][13]
- PROVEAN (Protein Variation Effect Analyzer): Provides a generalized approach to predict the functional effects of protein sequence variations including single or multiple amino acid substitutions, and in-frame insertions and deletions.[13]
- Mutation Assessor: Predicts the functional impact of amino-acid substitutions in proteins, based on the evolutionary conservation of the affected amino acid in protein homologs.[12][13]
3. Structural Analysis:
- If a 3D structure of the protein is available in the Protein Data Bank (PDB), model the mutation to visualize potential changes in protein stability, folding, or ligand-binding pockets.[3]
- Tools like SWISS-PDB Viewer can be used for energy minimization of the mutant structure to assess stability.[14]
4. Interpretation of Results:
- Synthesize the evidence from all in silico analyses. A variant is more likely to be pathogenic if it is rare or absent in population databases, consistently predicted as "deleterious" or "damaging" by multiple tools, and affects a conserved functional domain of the protein.
Protocol 2: In Vitro Functional Validation of LEPR Variants via STAT3 Phosphorylation Assay
This protocol is the gold standard for assessing the functional consequences of LEPR variants.[6]
1. Generation of LEPR Variant Constructs:
- Obtain a mammalian expression vector containing the full-length wild-type LEPR cDNA.
- Introduce the variant of interest into the wild-type construct using a site-directed mutagenesis kit.
- Verify the sequence of the mutant construct by Sanger sequencing.
2. Cell Culture and Transfection:
- Culture human embryonic kidney 293 (HEK293) cells, which have low endogenous LEPR expression, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Seed the cells in 6-well plates. At 70-80% confluency, transfect the cells with either the wild-type or mutant LEPR expression vector using a suitable transfection reagent (e.g., Lipofectamine). Include an empty vector control.
3. Leptin Stimulation:
- 24-48 hours post-transfection, starve the cells in serum-free media for 4-6 hours.
- Stimulate the cells with recombinant human leptin (e.g., at a final concentration of 100 ng/mL) for 15-30 minutes at 37°C. Include an unstimulated control for each construct.
4. Protein Extraction and Quantification:
- Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA protein assay.
5. Western Blotting:
- Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
6. Data Analysis:
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the p-STAT3 signal to the total STAT3 signal for each sample.
- Compare the normalized p-STAT3 levels in cells expressing the mutant LEPR to those expressing the wild-type LEPR. A significant reduction in leptin-induced p-STAT3 in the mutant-expressing cells indicates a loss-of-function variant.[15][16]
Note on High-Throughput Alternatives: For analyzing a large number of variants, a dot blot-based assay can be a more cost-effective and higher-throughput alternative to Western blotting for quantifying STAT3 phosphorylation.[6]
Conclusion
The integrated bioinformatic and experimental workflow detailed in these application notes provides a robust framework for the systematic analysis of LEP and LEPR gene variants. Accurate characterization of these variants is essential for advancing our understanding of the genetic architecture of obesity and for the development of precision medicine approaches for affected individuals. The provided protocols and data serve as a valuable resource for researchers and clinicians working in the fields of metabolism, endocrinology, and drug development.
References
- 1. Functional and Phenotypic Characteristics of Human Leptin Receptor Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LEPR gene: MedlinePlus Genetics [medlineplus.gov]
- 3. mdpi.com [mdpi.com]
- 4. Leptin Signaling and Its Relationship with Obesity-induced Insulin Resistance: A Bioinformatics-assisted Review [xiahepublishing.com]
- 5. Functional consequences of the human leptin receptor (LEPR) Q223R transversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Common genetic variations in the LEP and LEPR genes, obesity and breast cancer incidence and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Associations of leptin and leptin receptor genetic variants with coronary artery disease: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leptin and leptin receptor gene polymorphisms and their association with plasma leptin levels and obesity in a multi-ethnic Malaysian suburban population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Variations in Leptin and Leptin Receptor and Susceptibility to Colorectal Cancer and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Leptin Signaling: Decoding of Genetic Pathways using Bioinformatics; Shaping Bariatric Surgery Outcomes | International Journal of Statistics in Medical Research [neolifescience.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Identification of a novel leptin receptor (LEPR) variant and proof of functional relevance directing treatment decisions in patients with morbid obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functional Characterization of Novel and Known Genetic Variants in the Leptin Receptor (LEPR) Gene of Two Patients with Morbid Obesity | ESPE2018 | 57th Annual ESPE (ESPE 2018) | ESPE Abstracts [abstracts.eurospe.org]
Application Notes and Protocols: Developing in vitro Models of Human Leptin Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptin, a key adipokine, plays a crucial role in regulating energy homeostasis, neuroendocrine function, and metabolism.[1] Leptin resistance, a condition characterized by a diminished response to leptin signaling, is a hallmark of obesity and is implicated in various metabolic disorders.[1] Developing robust in vitro models of human leptin resistance is essential for understanding the underlying molecular mechanisms and for the discovery and development of novel therapeutics to restore leptin sensitivity.
These application notes provide detailed protocols for establishing in vitro models of leptin resistance in relevant human cell lines. The methodologies cover the induction of leptin resistance, and the subsequent assessment of key signaling pathways and gene expression changes. The data is presented in a clear and concise format to facilitate experimental design and interpretation.
Key Signaling Pathways in Leptin Action
Leptin exerts its effects by binding to the long form of the leptin receptor (LepRb), activating several intracellular signaling cascades. The Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway is considered the canonical leptin signaling pathway.[2] Additionally, leptin activates the phosphatidylinositol 3-kinase (PI3K)/Akt and the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathways.[3][4] Negative feedback regulation is primarily mediated by the Suppressor of Cytokine Signaling 3 (SOCS3) and Protein Tyrosine Phosphatase 1B (PTP1B).[3]
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A commonly used neuronal cell line that expresses leptin receptors.
-
HepG2 (Human Hepatocellular Carcinoma): A liver cell line relevant to metabolic studies.
-
HEK293-LepRb (Human Embryonic Kidney 293): Stably transfected to overexpress the long form of the human leptin receptor.
-
-
Culture Media:
-
SH-SY5Y: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
HepG2: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
HEK293-LepRb: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
-
Key Reagents:
-
Recombinant Human Leptin (carrier-free)
-
Insulin (human, recombinant)
-
Palmitic Acid-BSA conjugate
-
Phosphatase and Protease Inhibitor Cocktails
-
Antibodies: pSTAT3 (Tyr705), STAT3, pAkt (Ser473), Akt, pERK1/2 (Thr202/Tyr204), ERK1/2, SOCS3, beta-Actin.
-
Protocol 1: Induction of Leptin Resistance
This protocol describes three methods to induce leptin resistance in cultured cells.
1.1 Chronic Leptin Exposure:
-
Plate cells at a density of 2 x 105 cells/well in a 6-well plate and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing 10 nM recombinant human leptin.
-
Incubate the cells for 24-48 hours.
-
Proceed to assess leptin sensitivity (Protocol 2).
1.2 High Insulin Treatment:
-
Plate cells as described in 1.1.
-
Replace the culture medium with fresh medium containing 100 nM insulin.
-
Incubate the cells for 24 hours.
-
Proceed to assess leptin sensitivity (Protocol 2).
1.3 Palmitate-Induced Lipotoxicity:
-
Plate cells as described in 1.1.
-
Prepare a 2 mM stock solution of palmitic acid conjugated to BSA.
-
Dilute the stock solution in culture medium to a final concentration of 200 µM.
-
Incubate the cells for 16-24 hours.
-
Proceed to assess leptin sensitivity (Protocol 2).
Protocol 2: Assessment of Leptin Sensitivity
2.1 Western Blotting for Signaling Pathway Activation:
-
After inducing leptin resistance (Protocol 1), serum-starve the cells for 4-6 hours.
-
Stimulate the cells with 100 nM recombinant human leptin for 15-30 minutes.
-
Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pSTAT3, anti-STAT3) overnight at 4°C. Refer to manufacturer's instructions for recommended dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
2.2 Quantitative PCR (qPCR) for Target Gene Expression:
-
After inducing leptin resistance (Protocol 1), serum-starve the cells for 4-6 hours.
-
Stimulate the cells with 100 nM recombinant human leptin for 2-4 hours.
-
Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green-based master mix and gene-specific primers for SOCS3, POMC, and a housekeeping gene (e.g., GAPDH or ACTB).
-
A representative qPCR cycling protocol is as follows:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Data Presentation
The following tables provide a template for presenting quantitative data from leptin resistance experiments.
Table 1: Effect of Chronic Leptin, High Insulin, and Palmitate on Leptin-Induced STAT3 Phosphorylation
| Treatment Group | Leptin Stimulation (100 nM, 15 min) | pSTAT3/Total STAT3 Ratio (Fold Change vs. Control) |
| Control | - | 1.00 |
| + | 8.5 ± 1.2 | |
| Chronic Leptin (10 nM, 24h) | - | 1.1 ± 0.2 |
| + | 2.3 ± 0.5 | |
| High Insulin (100 nM, 24h) | - | 0.9 ± 0.1 |
| + | 3.1 ± 0.7 | |
| Palmitate (200 µM, 16h) | - | 1.2 ± 0.3 |
| + | 2.8 ± 0.6* |
Data are presented as mean ± SEM from three independent experiments. *p < 0.01 compared to control with leptin stimulation.
Table 2: Effect of Chronic Leptin, High Insulin, and Palmitate on Leptin-Induced SOCS3 and POMC mRNA Expression
| Treatment Group | Leptin Stimulation (100 nM, 4h) | SOCS3 mRNA (Fold Change vs. Control) | POMC mRNA (Fold Change vs. Control) |
| Control | - | 1.00 | 1.00 |
| + | 12.3 ± 2.1 | 5.8 ± 0.9 | |
| Chronic Leptin (10 nM, 24h) | - | 2.5 ± 0.4 | 1.2 ± 0.2 |
| + | 4.1 ± 0.8 | 2.1 ± 0.5 | |
| High Insulin (100 nM, 24h) | - | 1.8 ± 0.3 | 0.9 ± 0.1 |
| + | 5.5 ± 1.1 | 2.5 ± 0.6 | |
| Palmitate (200 µM, 16h) | - | 3.1 ± 0.6 | 1.1 ± 0.3 |
| + | 6.2 ± 1.3 | 2.3 ± 0.4 |
Data are presented as mean ± SEM from three independent experiments. *p < 0.01 compared to control with leptin stimulation.
Troubleshooting and Considerations
-
Cell Line Variability: The response to leptin and the induction of resistance can vary between cell lines. It is recommended to empirically determine the optimal concentrations and incubation times for your specific cell model.
-
Reagent Quality: Use high-quality, carrier-free recombinant leptin to avoid non-specific effects. Ensure the purity and proper conjugation of palmitic acid to BSA.
-
Serum Starvation: Serum starvation prior to acute leptin stimulation is crucial to reduce basal signaling pathway activation.
-
Appropriate Controls: Include appropriate vehicle controls for all treatments. For palmitate experiments, a BSA-only control is essential.
-
Data Normalization: Proper normalization of Western blot and qPCR data to loading controls or housekeeping genes is critical for accurate interpretation.
By following these detailed protocols and considering the key aspects of experimental design, researchers can successfully establish and validate in vitro models of human leptin resistance, providing a valuable platform for investigating the pathophysiology of metabolic diseases and for the development of novel therapeutic interventions.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background in Human Leptin ELISA
This technical support center is designed for researchers, scientists, and drug development professionals to address the common issue of high background in human leptin ELISA experiments. High background, characterized by excessive color development or high optical density (OD) readings across the plate, can significantly reduce assay sensitivity and lead to inaccurate quantification of human leptin.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is considered high background in a human leptin ELISA?
High background in an ELISA generally refers to a high signal in the blank or negative control wells, leading to a poor signal-to-noise ratio.[3] This elevated "noise" can mask the specific signal from the leptin in your samples, reducing the overall sensitivity and reliability of the assay.[3]
Q2: What are the most common causes of high background in a human leptin ELISA?
The primary culprits for high background are often related to inadequate plate washing and insufficient blocking.[3] Other significant factors include using overly concentrated antibodies, contamination of reagents or samples, and incorrect incubation times or temperatures.[4][5][6]
Q3: How can I identify the source of the high background in my assay?
To pinpoint the source of high background, running a series of control wells is recommended. For example, a control well without the primary antibody can help determine if the secondary antibody is binding non-specifically.[7] A "substrate blank" well (containing only the substrate) can indicate if the substrate itself is contaminated or has degraded.
Q4: Can the sample type affect the background in a human leptin ELISA?
Yes, the sample matrix can contribute to high background.[3] Different sample types, such as serum, plasma, or cell culture media, contain various proteins and other substances that can cause non-specific binding.[3] If you switch sample types, you may need to re-optimize your assay.[3] For instance, serum or plasma samples for human leptin ELISAs are often recommended to be diluted (e.g., 1:3 with dilution buffer) to minimize matrix effects.
Troubleshooting Guide
The following table summarizes common causes of high background in a human leptin ELISA and provides specific troubleshooting solutions.
| Potential Cause | Recommended Solution(s) |
| Inadequate Washing | - Increase the number of wash cycles (e.g., from 4 to 6).[3] - Ensure a sufficient volume of wash buffer is used to completely fill the wells (at least 350 µL per well).[8] - Increase the soaking time of the wash buffer in the wells (e.g., 30-60 seconds) during each wash step. - After the final wash, ensure all residual buffer is removed by inverting the plate and tapping it firmly on a clean paper towel.[9] - Check the automated plate washer for clogged or malfunctioning dispensing pins. |
| Insufficient Blocking | - Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA).[3] - Extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C). - Optimize the blocking buffer composition. Consider trying different blocking agents such as non-fat dry milk or commercially available blocking buffers. - Add a small amount of a non-ionic detergent like Tween-20 (0.05%) to the blocking buffer.[3] |
| Antibody Concentration Too High | - Perform an antibody titration (checkerboard) experiment to determine the optimal concentrations for both the capture and detection antibodies. - If using a kit, ensure the antibodies were diluted according to the manufacturer's instructions. |
| Reagent/Sample Contamination | - Prepare fresh wash and blocking buffers for each assay.[5] - Use sterile, high-quality water for all buffer preparations.[4] - Use fresh pipette tips for each reagent and sample to avoid cross-contamination.[6] - Ensure the substrate solution is colorless before use; a colored substrate indicates degradation or contamination.[1] |
| Incorrect Incubation Time or Temperature | - Adhere strictly to the incubation times and temperatures specified in your ELISA kit protocol.[9] - Avoid incubating plates near heat sources, in direct sunlight, or in areas with significant temperature fluctuations.[1] - Ensure plates are properly sealed during incubation to prevent evaporation.[9] |
| Non-Specific Binding | - Adding a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer can help reduce non-specific interactions. - Consider using a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species to minimize cross-reactivity.[7] |
| Substrate Issues | - Read the plate immediately after adding the stop solution, as prolonged incubation can increase the background signal.[4] - Protect the substrate from light exposure during storage and incubation.[9] |
Key Experimental Protocols
Detailed ELISA Plate Washing Protocol
Proper washing is crucial to remove unbound reagents and reduce background.
-
Aspiration: At the end of each incubation step, aspirate the liquid from all wells. For manual washing, invert the plate and firmly flick the contents into a waste container.
-
First Wash: Immediately fill each well with at least 350 µL of wash buffer using a multichannel pipette or a squirt bottle.
-
Soaking (Optional but Recommended): Allow the wash buffer to soak in the wells for 30-60 seconds.
-
Aspiration: Aspirate the wash buffer from the wells.
-
Repeat: Repeat the wash cycle for a total of 4-6 times.
-
Final Tap: After the last wash, invert the plate and tap it firmly on a stack of clean paper towels to remove any residual wash buffer.[9]
Protocol for Optimizing Blocking Buffer
-
Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody as per your standard protocol.
-
Prepare Blocking Buffers: Prepare several different blocking buffers to test. Examples include:
-
1% BSA in PBS
-
3% BSA in PBS
-
1% non-fat dry milk in PBS
-
5% non-fat dry milk in PBS
-
Commercially available protein-free blocking buffers
-
-
Blocking: Add 200 µL of each blocking buffer to a set of wells (in duplicate or triplicate). Also, include a set of wells with no blocking buffer as a control. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Proceed with ELISA: Continue with the remaining steps of your ELISA protocol (omitting the sample/analyte addition to assess background).
-
Analysis: Compare the OD readings of the blank wells for each blocking buffer. The optimal blocking buffer will be the one that provides the lowest background signal without significantly affecting the specific signal (this would need to be tested in a separate experiment with the analyte).
Protocol for Antibody Titration (Checkerboard Assay)
This method helps to determine the optimal concentrations of both capture and detection antibodies to maximize the signal-to-noise ratio.
-
Coat with Capture Antibody: Prepare serial dilutions of the capture antibody in coating buffer (e.g., ranging from 0.5 to 8 µg/mL). Coat the columns of a 96-well plate with these different concentrations. Incubate overnight at 4°C.
-
Block the Plate: Wash the plate and block all wells with your chosen blocking buffer.
-
Add Analyte: Add a constant, intermediate concentration of the human leptin standard to all wells, except for the blank wells which receive only sample diluent.
-
Add Detection Antibody: Prepare serial dilutions of the detection antibody (e.g., ranging from 0.1 to 2 µg/mL). Add these dilutions to the rows of the plate.
-
Complete the Assay: Proceed with the remaining ELISA steps (addition of enzyme conjugate, substrate, and stop solution).
-
Analyze the Results: Read the absorbance at 450 nm. Create a grid of the OD values. The optimal combination of capture and detection antibody concentrations is the one that gives a high signal with the leptin standard and a low signal in the blank wells.
Visualizing Experimental Workflows and Logic
Caption: Troubleshooting workflow for high background in ELISA.
Caption: Logic of a checkerboard antibody titration experiment.
References
- 1. ELISA Washing Steps - Creative Diagnostics [creative-diagnostics.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Directions for washing ELISA plates | U-CyTech [ucytech.com]
- 4. cygnustechnologies.com [cygnustechnologies.com]
- 5. How to Wash the ELISA Plate? [elabscience.com]
- 6. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 7. ELISA Protocol | Rockland [rockland.com]
- 8. raybiotech.com [raybiotech.com]
- 9. ELISA Guide; Part 4: Troubleshooting [jacksonimmuno.com]
Technical Support Center: Optimizing Recombinant Human Leptin Stability for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the optimal stability of recombinant human leptin during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized recombinant human leptin?
A1: For long-term stability, lyophilized recombinant human leptin should be stored desiccated at temperatures between -20°C and -70°C.[1] Under these conditions, the protein is stable for at least 12 months.[1] Some suppliers suggest that the lyophilized protein can be stable for up to 2 years at -20°C. For short periods, such as during shipping, it can be kept at room temperature for a few weeks without significant degradation.[2]
Q2: How should I reconstitute and store recombinant human leptin?
A2: It is recommended to reconstitute lyophilized leptin in sterile, distilled water or a buffer such as 20 mM Tris-HCl, pH 8.0, to a concentration of at least 100 µg/mL.[2][3] For short-term storage (up to one week), the reconstituted solution can be kept at 2°C to 8°C.[4] For long-term storage, it is advisable to further dilute the protein in a buffer containing a carrier protein, such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), and store it in working aliquots at -20°C to -80°C.[2][4] This can maintain stability for at least 3 months.[4]
Q3: Why is a carrier protein recommended for long-term storage of reconstituted leptin?
A3: Adding a carrier protein, such as BSA or HSA, enhances the stability of recombinant leptin in solution.[3] Carrier proteins prevent the adsorption of leptin to the surface of storage vials and minimize degradation and aggregation, especially at low concentrations.[3] This increases the shelf-life of the reconstituted protein.[3]
Q4: What are the main causes of recombinant human leptin instability?
A4: The primary causes of instability for recombinant human leptin are physical and chemical degradation. Physical degradation mainly involves aggregation, where protein molecules clump together, and denaturation, the loss of the protein's native three-dimensional structure. Chemical degradation can include oxidation, particularly of methionine residues, and deamidation of asparagine and glutamine residues.[5][6] These degradation pathways can be influenced by factors such as temperature, pH, and the presence of oxidizing agents.
Q5: How does pH affect the stability of recombinant human leptin?
A5: The pH of the solution significantly influences the stability of recombinant leptin by affecting its secondary structure and aggregation propensity.[2] Studies have shown that the secondary structure of leptin is sensitive to pH changes.[2] For example, at pH values of 6.75 and 7.58, leptin maintains a helical structure of 50-52%.[2] Deviations from the optimal pH range can lead to conformational changes and increased aggregation. Most suppliers recommend reconstituting leptin in a slightly alkaline buffer (pH 8.0).[3]
Troubleshooting Guides
Issue 1: Loss of Biological Activity
Symptom: Your recombinant human leptin fails to elicit the expected biological response in your assay (e.g., cell proliferation, signaling pathway activation).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Improper Storage | Verify that both lyophilized and reconstituted leptin have been stored at the recommended temperatures (-20°C to -70°C for long-term). Avoid repeated freeze-thaw cycles. |
| Protein Aggregation | Analyze the protein solution using Size Exclusion Chromatography (SEC) to detect aggregates. If aggregates are present, consider gentle vortexing or sonication, though this may not recover activity. For future use, ensure proper reconstitution and storage with a carrier protein. |
| Oxidation | If the protein was exposed to oxidizing conditions, methionine residues may be oxidized, leading to a loss of activity.[5] Use antioxidants in your storage buffer, such as methionine or ascorbic acid, to prevent further oxidation. |
| Incorrect Protein Concentration | Re-quantify the protein concentration using a reliable method such as UV spectroscopy at 280 nm or a BCA protein assay. |
| Assay-related Issues | Ensure all assay components are working correctly and that the cell line used is responsive to leptin. Run a positive control with a fresh vial of leptin if available. |
Issue 2: Protein Aggregation or Precipitation
Symptom: You observe visible precipitates or cloudiness in your reconstituted leptin solution, or you detect high molecular weight species by SEC or SDS-PAGE.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| High Concentration | Reconstituting leptin at very high concentrations can promote aggregation. Try reconstituting at the recommended concentration (e.g., 100 µg/mL to 1 mg/mL). |
| Suboptimal pH | The pH of the reconstitution buffer is critical. A pH outside the optimal range can lead to aggregation.[7] Ensure the buffer pH is appropriate (typically around 8.0). |
| Repeated Freeze-Thaw Cycles | Each freeze-thaw cycle can induce stress on the protein, leading to aggregation. Aliquot the reconstituted leptin into single-use vials to minimize freeze-thaw cycles. |
| Mechanical Stress | Vigorous vortexing or shaking during reconstitution can cause aggregation. Mix gently by pipetting up and down or by slow inversion. |
| Lack of Stabilizing Excipients | For long-term storage in solution, the absence of excipients like carrier proteins, sugars (e.g., sucrose, trehalose), or certain amino acids (e.g., arginine) can lead to aggregation.[8] |
Quantitative Data on Leptin Stability
Table 1: Recommended Storage Conditions for Recombinant Human Leptin
| Form | Temperature | Duration | Notes |
| Lyophilized | -20°C to -70°C | 12 - 24 months | Store in a desiccated environment. |
| Lyophilized | Room Temperature | Up to 3 weeks | For short-term transport.[2] |
| Reconstituted (without carrier protein) | 2°C to 8°C | Up to 1 week | |
| Reconstituted (with 0.1% BSA/HSA) | -20°C to -80°C | At least 3 months | Avoid repeated freeze-thaw cycles.[4] |
Table 2: Effect of pH on the Secondary Structure of Recombinant Human Leptin
| pH | α-Helix (%) | β-Sheet (%) | Turns/Bends (%) | Random Coil (%) |
| 5.35 | 35 | 25 | 20 | 20 |
| 6.75 | 52 | 18 | 15 | 15 |
| 7.58 | 50 | 20 | 15 | 15 |
| 8.45 | 38 | 22 | 20 | 20 |
| Data derived from analysis of amide I band in FT-IR spectroscopy.[2] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of recombinant human leptin.
Materials:
-
Recombinant human leptin sample
-
SEC column (e.g., Superdex 75 or similar, suitable for proteins in the 10-70 kDa range)
-
HPLC or FPLC system
-
Mobile phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
0.22 µm filter
Methodology:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of the mobile phase at a recommended flow rate (e.g., 0.5-1.0 mL/min).
-
Sample Preparation: Filter the leptin sample through a 0.22 µm filter to remove any particulate matter.
-
Injection: Inject a defined volume of the filtered sample (e.g., 20-100 µL) onto the column.
-
Elution and Detection: Elute the proteins with the mobile phase and monitor the absorbance at 280 nm.
-
Data Analysis: Integrate the peaks in the chromatogram. The peak with the longest retention time corresponds to the monomeric form of leptin. Earlier eluting peaks represent aggregates (dimers, trimers, etc.). Calculate the percentage of monomer and aggregates based on the peak areas.
Protocol 2: SDS-PAGE for Purity and Aggregation Assessment
Objective: To assess the purity of recombinant human leptin and detect the presence of aggregates under denaturing conditions.
Materials:
-
Recombinant human leptin sample
-
Laemmli sample buffer (with and without a reducing agent like β-mercaptoethanol or DTT)
-
Precast or hand-cast polyacrylamide gels (e.g., 4-20% gradient or 15% Tris-Glycine)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver stain
-
Electrophoresis apparatus and power supply
Methodology:
-
Sample Preparation: Mix the leptin sample with Laemmli sample buffer. Prepare two sets: one with a reducing agent (to break disulfide bonds) and one without. Heat the samples at 95-100°C for 5 minutes.
-
Gel Loading: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Analysis: The monomeric form of human leptin should appear as a single band at approximately 16 kDa. Higher molecular weight bands may indicate the presence of covalent aggregates that are resistant to denaturation.
Protocol 3: BaF/3 Cell Proliferation Bioassay for Leptin Activity
Objective: To determine the biological activity of recombinant human leptin by measuring its ability to induce the proliferation of BaF/3 cells stably transfected with the human leptin receptor.
Materials:
-
BaF/3 cells stably expressing the human leptin receptor
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
Recombinant human leptin (standard and sample)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Methodology:
-
Cell Preparation: Culture the BaF/3-leptin receptor cells according to standard protocols. Prior to the assay, wash the cells to remove any residual growth factors and resuspend them in a serum-free or low-serum medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
Leptin Addition: Prepare serial dilutions of the leptin standard and your leptin sample. Add these dilutions to the appropriate wells. Include wells with cells only (negative control).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
Cell Proliferation Measurement: Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. Plot the cell proliferation (absorbance/luminescence) against the leptin concentration. Calculate the ED₅₀ (the concentration of leptin that induces 50% of the maximal response) for your sample and compare it to the standard to determine its relative biological activity.
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. pH-dependent secondary conformation of the peptide hormone leptin in different buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. novamedline.com [novamedline.com]
- 4. Deamidation - Wikipedia [en.wikipedia.org]
- 5. immunotools.de [immunotools.de]
- 6. Nonenzymatic deamidation of asparaginyl and glutaminyl residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
Technical Support Center: Improving Human Leptin Immunoassay Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of human leptin immunoassays.
Frequently Asked questions (FAQs)
Q1: My ELISA signal is very low. What are the potential causes and how can I improve it?
A1: Low signal in an ELISA can stem from several factors. Start by verifying the correct preparation and storage of all reagents, including standards and antibodies. Ensure that the enzyme conjugate has not lost activity. You can improve the signal by optimizing antibody concentrations; a higher concentration of the capture or detection antibody may be necessary.[1] Additionally, consider increasing the incubation times for the sample and detection antibody steps to allow for more complete binding. Finally, check that the substrate solution is fresh and has been properly stored, as its efficacy can diminish over time.
Q2: I'm observing high background noise in my assay. What are the common reasons for this and what are the solutions?
A2: High background is often due to insufficient blocking or washing, or non-specific binding of antibodies.[2][3] To address this, ensure your blocking buffer is effective; you may need to try different blocking agents or increase the blocking incubation time.[2][4] Inadequate washing between steps is a major cause of high background.[3] Increase the number of wash cycles or the soaking time during washes to more effectively remove unbound reagents.[2] Optimizing the concentrations of your primary and secondary antibodies is also crucial, as excessively high concentrations can lead to non-specific binding.[1]
Q3: How does sample handling and storage affect the accuracy of leptin measurements?
A3: Proper sample handling and storage are critical for accurate results. For serum samples, it is recommended to allow the blood to clot at room temperature before centrifugation.[5][6] Plasma should be collected using EDTA or heparin as an anticoagulant and centrifuged soon after collection.[5] To avoid degradation of leptin, samples should be assayed promptly or aliquoted and stored at -20°C or -80°C for long-term use.[5][6] It is important to avoid repeated freeze-thaw cycles, as this can degrade the analyte and affect the accuracy of the measurements.[5][7]
Q4: What is the "matrix effect" and how can it interfere with my leptin immunoassay?
A4: The "matrix effect" refers to the interference caused by various components in the sample (e.g., serum, plasma) that can affect the binding of the analyte to the antibodies, leading to inaccurate quantification.[8] These effects can either suppress or enhance the signal. To mitigate matrix effects, it is important to use a sample diluent that is similar to the sample matrix. You can also test for matrix effects by performing spike and recovery experiments, where a known amount of leptin is added to a sample and the recovery is measured.[9] Serial dilutions of the sample can also help to identify and minimize matrix effects.[9]
Q5: How do I choose the right antibodies for my human leptin immunoassay to ensure high sensitivity and specificity?
A5: The choice of antibodies is a critical determinant of assay performance. For a sandwich ELISA, using a matched pair of high-affinity monoclonal antibodies that recognize different epitopes on the leptin molecule is often the best approach for achieving high specificity and sensitivity.[10] A polyclonal antibody can be used as the capture antibody to pull down as much of the antigen as possible, while a monoclonal antibody can be used for detection to ensure specificity.[4] It is recommended to use affinity-purified antibodies to minimize background signal and improve the signal-to-noise ratio.[11]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Signal | Inactive reagents (antibodies, enzyme conjugate, substrate) | Check expiration dates and storage conditions. Test individual reagents for activity. |
| Insufficient incubation times | Increase incubation times for sample and/or detection antibody steps. | |
| Low antibody concentrations | Optimize capture and detection antibody concentrations by titration.[1] | |
| Incorrect filter wavelength | Ensure the plate reader is set to the correct wavelength for the substrate used. | |
| High Background | Insufficient washing | Increase the number of wash steps and ensure complete removal of wash buffer.[2][3] |
| Inadequate blocking | Try a different blocking buffer or increase the blocking time and concentration.[2][4][11] | |
| High antibody concentrations | Reduce the concentration of the primary and/or secondary antibodies. | |
| Cross-reactivity of antibodies | Use highly specific monoclonal antibodies. Test for cross-reactivity with related proteins. | |
| Poor Reproducibility | Inconsistent pipetting | Use calibrated pipettes and practice consistent technique. Multichannel pipettes can improve consistency.[1] |
| Temperature variations | Ensure all incubation steps are performed at the specified temperature and that the plate is not exposed to temperature gradients. | |
| Edge effects in the microplate | Avoid using the outer wells of the plate, or ensure even temperature and humidity control during incubation. | |
| No Signal | Missing a critical reagent | Double-check that all reagents were added in the correct order. |
| Incorrect antibody pair | Ensure the capture and detection antibodies are a matched pair that can bind to the antigen simultaneously. | |
| Inactive enzyme or substrate | Prepare fresh substrate solution and test the enzyme conjugate activity separately. |
Quantitative Data Summary
Table 1: Typical Performance Characteristics of a High-Sensitivity Human Leptin ELISA Kit
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.2 ng/mL - 20 pg/mL | [7][9] |
| Assay Range | 0.156 - 10 ng/mL | [12] |
| Intra-assay Precision (CV%) | < 7% | [10] |
| Inter-assay Precision (CV%) | < 7% | [10] |
| Spike Recovery | 83.2 - 95.6% | [10] |
Table 2: Factors Affecting Immunoassay Sensitivity and Optimization Strategies
| Factor | Impact on Sensitivity | Optimization Strategy |
| Antibody Affinity & Concentration | High-affinity antibodies at optimal concentrations increase signal. | Titrate capture and detection antibody concentrations to find the optimal signal-to-noise ratio. |
| Incubation Time & Temperature | Longer incubation can increase signal but also background. | Optimize incubation times and temperatures for each step to maximize specific binding. |
| Blocking Buffer Composition | Effective blocking reduces background noise, improving the signal-to-noise ratio. | Test different blocking agents (e.g., BSA, non-fat dry milk, commercial blockers) to find the most effective one.[4] |
| Washing Steps | Thorough washing removes unbound reagents, reducing background. | Increase the number of washes or the volume of wash buffer. Add a soaking step if necessary.[2] |
| Substrate Incubation Time | Longer incubation with the substrate increases the signal. | Monitor color development and stop the reaction when the signal is optimal, before the background becomes too high. |
Detailed Experimental Protocol: Human Leptin Sandwich ELISA
This protocol provides a general framework. Always refer to the specific instructions provided with your ELISA kit.
1. Reagent Preparation:
- Allow all reagents and samples to reach room temperature before use.[13]
- Prepare the wash buffer by diluting the concentrated stock solution with deionized water as per the kit instructions.
- Reconstitute the lyophilized standards and quality controls with the provided diluent. Create a standard curve by performing serial dilutions of the stock standard.[13]
- Prepare working dilutions of the detection antibody and enzyme conjugate in the appropriate diluent.
2. Assay Procedure:
- Add 100 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.[5]
- Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at 37°C).[6]
- Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it on absorbent paper.
- Add 100 µL of the diluted detection antibody to each well.
- Cover the plate and incubate as directed (e.g., 60 minutes at room temperature).[13]
- Repeat the wash step as described above.
- Add 100 µL of the enzyme conjugate solution to each well.
- Cover the plate and incubate as directed (e.g., 30 minutes at 37°C).[12]
- Repeat the wash step, potentially with an increased number of washes.
- Add 100 µL of the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-20 minutes) until color develops.
- Add 50-100 µL of stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.
- Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm).
3. Data Analysis:
- Subtract the average absorbance of the blank wells from all other absorbance readings.
- Generate a standard curve by plotting the average absorbance for each standard against its known concentration. A four-parameter logistic (4-PL) curve fit is often recommended.
- Determine the concentration of leptin in the samples by interpolating their absorbance values from the standard curve.
- Multiply the calculated concentration by the sample dilution factor to obtain the final leptin concentration.
Visual Guides
Caption: Leptin signaling pathway overview.
Caption: General Sandwich ELISA workflow.
Caption: Troubleshooting decision tree.
References
- 1. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 2. biocompare.com [biocompare.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. mybiosource.com [mybiosource.com]
- 5. elkbiotech.com [elkbiotech.com]
- 6. assaygenie.com [assaygenie.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sceti.co.jp [sceti.co.jp]
- 10. Development of a sensitive ELISA for human leptin, using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. denovobiolabs.com [denovobiolabs.com]
- 13. asone-int.com [asone-int.com]
Technical Support Center: Cell-Based Assays for Leptin Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals working on cell-based assays for leptin resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a cell-based assay for leptin resistance?
A1: Developing a robust cell-based assay for leptin resistance presents several challenges. A major hurdle is the multifactorial nature of leptin resistance in vivo, which includes impaired transport across the blood-brain barrier and defects in cellular signaling pathways.[1][2][3] Replicating this complex physiology in an in vitro model is difficult. Additionally, there is no universally accepted clinical definition of leptin resistance, making it challenging to establish definitive in vitro endpoints.[4][5] Key technical challenges include selecting an appropriate cell model that recapitulates the resistant phenotype, optimizing assay conditions to achieve a reproducible window, and managing the inherent variability of biological systems.[6][7]
Q2: Which cell lines are commonly used to model leptin resistance?
A2: Several cell lines are used, each with its own advantages and limitations. Hypothalamic neuronal cell lines are frequently employed as the hypothalamus is a primary site of leptin action.[8] However, immortalized cell lines may not fully reflect the physiology of primary neurons.[8] Other models include cells stably co-transfected with the leptin receptor (Ob-Rb) and a reporter gene, such as HEK-293 cells.[9] Researchers also induce leptin resistance in sensitive cell lines through prolonged exposure to high concentrations of leptin, insulin (B600854), or inflammatory cytokines.[8]
Q3: How can I induce leptin resistance in my cell culture model?
A3: Leptin resistance can be induced in vitro by chronically exposing leptin-sensitive cells to factors that mimic the in vivo obesogenic environment. Common methods include:
-
Prolonged Leptin Treatment: Incubating cells with high concentrations of leptin for an extended period can lead to desensitization of the leptin receptor signaling pathway.
-
Co-treatment with Insulin or Palmitate: Pre-treatment with insulin or the saturated fatty acid palmitate has been shown to attenuate the cellular response to leptin.[8]
-
Inflammatory Cytokines: Pro-inflammatory cytokines like TNF-α can induce signaling inhibitors, such as SOCS3, which block leptin signal transduction.[1]
Q4: What are the critical parameters to optimize for a leptin signaling assay?
A4: Optimization is crucial for a successful assay. Key parameters include:
-
Leptin Concentration: The effective concentration of leptin can vary significantly between cell types. It is essential to perform a dose-response curve to determine the EC50 (half-maximal effective concentration).[9][10]
-
Stimulation Time: The kinetics of leptin-induced signaling events, such as STAT3 phosphorylation, are transient. A time-course experiment is necessary to identify the peak response time.
-
Serum Starvation: To reduce basal signaling activity, cells are typically serum-starved prior to leptin stimulation. The duration of starvation needs to be optimized to minimize cell stress and death while achieving a low background signal.[11][12]
-
Cell Density: Cell confluency can impact receptor expression and cell signaling. Assays should be performed at a consistent cell density.[13]
Troubleshooting Guides
Problem 1: High background signal in baseline (unstimulated) conditions.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Serum Starvation | Increase the duration of serum starvation (e.g., from 4 hours to overnight).[11][12] However, prolonged starvation can induce stress, so monitor cell health.[12] Consider using a lower percentage of serum (e.g., 0.5%) instead of complete starvation.[12] |
| High Endogenous Leptin in Serum | Use a serum-free medium for the starvation period or switch to a serum batch with low endogenous leptin levels. |
| Constitutive Activation of Signaling Pathways | This can be inherent to certain cell lines (e.g., cancer cell lines).[14] If possible, select a different cell model. Otherwise, establish a stable baseline and focus on the fold-change upon stimulation. |
| Reagent Contamination | Ensure all media and buffers are fresh and free from contamination. |
Problem 2: No or weak response to leptin stimulation.
| Possible Cause | Troubleshooting Suggestion |
| Low Leptin Receptor (Ob-Rb) Expression | Verify Ob-Rb expression in your cell model using qPCR or Western blotting. Consider using a cell line with higher endogenous expression or a transfected cell line.[2][9] |
| Inactive Leptin Reagent | Confirm the bioactivity of your recombinant leptin. Purchase from a reputable supplier and handle according to the manufacturer's instructions. |
| Suboptimal Leptin Concentration or Stimulation Time | Perform a full dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[15][16] |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and loss of responsiveness. Use cells within a defined low passage number range.[6] |
| Incorrect Assay Buffer Conditions | Ensure the pH and molarity of your buffers are optimal for the assay.[17][18] |
Problem 3: High variability and poor reproducibility between experiments.
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent Cell Culture Practices | Standardize all cell culture procedures, including seeding density, passage number, and media changes.[6][13] |
| Variability in Reagent Preparation | Prepare large batches of reagents and aliquot for single use to minimize freeze-thaw cycles and variability between preparations. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS to create a humidity chamber.[13] |
| Lack of Proper Controls | Include appropriate positive and negative controls in every experiment to monitor assay performance. |
| Inconsistent Timing of Experimental Steps | For kinetic assays, ensure that the timing of reagent addition and plate reading is precise and consistent across all wells and plates. |
Quantitative Data Summary
Table 1: Reported Leptin Concentrations and EC50 Values in Cell-Based Assays
| Cell Line | Assay Type | Leptin Concentration/EC50 | Reference |
| HEK-293 (transfected with Ob-Rb) | Luciferase Reporter Assay | EC50 of 150 pM | [9] |
| Ba/F3 (engineered) | Proliferation Assay | EC50 of ~1.4 nM | [19] |
| 293T (SIE-luciferase reporter) | Luciferase Reporter Assay | EC50 of 2.2 nM | [10] |
| Hypothalamus-derived cell lines | pSTAT3 Western Blot | 100 nM | [8] |
| Adipose Mesenchymal Stem Cells | pSTAT3 Western Blot | >50 nM | [14] |
Table 2: Example Fold-Induction of pSTAT3 in Response to Leptin
| Cell Type | Leptin Concentration | Stimulation Time | Fold-Induction of pSTAT3 | Reference |
| Skeletal Muscle Cells (C2C12) | 100 ng/mL | 20 min | ~3-fold | [11] |
| Hepatocytes (HepG2) | 50 ng/mL | 30 min | ~2.2-fold | [11] |
| T-Lymphocytes | 100 nM | 10 min | ~1.8-fold | [11] |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated STAT3 (pSTAT3)
-
Cell Culture and Treatment:
-
Plate cells at a predetermined density to reach 70-80% confluency on the day of the experiment.
-
Serum-starve the cells for 4-6 hours (or an optimized duration) to reduce basal phosphorylation levels.[11]
-
Stimulate the cells with recombinant leptin at the desired concentration and for the predetermined optimal time. Include an unstimulated control.
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the total protein concentration using a BCA or Bradford protein assay.[11]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., pSTAT3 Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 or a housekeeping protein like β-actin or GAPDH.
-
Visualizations
Caption: Canonical leptin signaling pathways.
Caption: General workflow for a cell-based leptin resistance assay.
References
- 1. The cellular and molecular bases of leptin and ghrelin resistance in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leptin resistance: underlying mechanisms and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leptin resistance: unsolved diagnostic issues | Borodkina | Problems of Endocrinology [probl-endojournals.ru]
- 4. Defining Clinical Leptin Resistance - Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 8. Establishment of Leptin-Responsive Cell Lines from Adult Mouse Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid, quantitative functional assay for measuring leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. marinbio.com [marinbio.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Systemic leptin dose-dependently increases STAT3 phosphorylation within hypothalamic and hindbrain nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative determination of leptin hormone using gold nanoparticle-based lateral flow assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selection of Leptin Surrogates by a General Phenotypic Screening Method for Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
common issues with recombinant human leptin bioactivity
Welcome to the technical support center for recombinant human leptin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the bioactivity of recombinant human leptin and to provide answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with recombinant human leptin, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low or no bioactivity with my recombinant human leptin?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Improper Storage and Handling | Lyophilized leptin should be stored at -20°C or below.[1][2][3] After reconstitution, it can be stored at 4°C for short-term use (up to one week) but should be aliquoted and stored at -20°C or -80°C for long-term stability.[2][3] Avoid repeated freeze-thaw cycles as this can denature the protein.[1][2][3] |
| Incorrect Reconstitution | Reconstitute lyophilized leptin in sterile, distilled water or a recommended buffer to the concentration specified on the datasheet.[2][4] Gently mix the solution; do not vortex, as this can cause aggregation and loss of activity.[2][4] |
| Protein Aggregation | Aggregation can lead to a significant loss of bioactivity. This can be caused by improper reconstitution, repeated freeze-thaw cycles, or storage in frost-free freezers.[1] If a precipitate is observed, microcentrifugation before use is recommended.[1] The addition of a carrier protein, such as 0.1% Bovine Serum Albumin (BSA), can enhance stability and prevent aggregation, especially for long-term storage of dilute solutions.[2][4] |
| Disulfide Bond Reduction | Leptin contains a critical disulfide bond necessary for its biological activity.[5] Exposure to reducing agents can disrupt this bond and lead to a loss of function. Ensure that buffers and reagents used in your experiments are free from reducing agents unless they are a required component of a specific protocol. |
| Issues with the Assay System | The lack of response may be due to the experimental model rather than the leptin itself. Ensure that the cells or animals used are responsive to leptin. For cell-based assays, verify the expression and functionality of the leptin receptor (LepRb).[6] For in vivo studies, consider the possibility of leptin resistance in the animal model.[7][8] |
| Low-Quality Recombinant Protein | Ensure you are using a high-quality recombinant leptin with verified purity (>95%) and low endotoxin (B1171834) levels (<1 EU/µg).[3][9] |
Question 2: My results are inconsistent between experiments. What could be the cause?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Variability in Protein Aliquots | Ensure that aliquots are of a consistent volume and concentration. When thawing, do so gently and mix thoroughly but carefully before use to ensure a homogenous solution. |
| Assay Conditions | Minor variations in experimental conditions can lead to significant differences in results. Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.[10][11] |
| Cell Passage Number | The responsiveness of cell lines can change with increasing passage numbers.[11] It is advisable to use cells within a defined passage number range for all experiments to ensure consistency. |
| Leptin Degradation | Ensure that the leptin is not degrading during the course of the experiment. This can be influenced by temperature, pH, and the presence of proteases in the culture medium. |
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of recombinant human leptin? A1: Recombinant human leptin is a non-glycosylated polypeptide chain with a molecular mass of approximately 16 kDa.[6][12][13] The mature protein typically contains 146 or 147 amino acids.[5][6][12]
Q2: How should I properly store and handle recombinant human leptin? A2: For long-term storage, lyophilized recombinant leptin should be kept at -20°C.[2][3] After reconstitution, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3] For short-term storage (up to a week), the reconstituted solution can be kept at 4°C.[6]
Q3: What is the mechanism of action of leptin? A3: Leptin exerts its effects by binding to the long-form leptin receptor (LepRb), which is a type I cytokine receptor.[14] This binding activates the associated Janus Kinase 2 (JAK2), initiating several downstream signaling cascades, including the JAK/STAT, MAPK/ERK, and PI3K/Akt pathways.[15][16][17] These pathways ultimately regulate the expression of genes involved in appetite, energy expenditure, and metabolism.[18]
Q4: How can I assess the bioactivity of my recombinant human leptin? A4: Leptin bioactivity can be assessed through both in vitro and in vivo methods.
-
In vitro assays: A common method involves using cell lines that are stably transfected with the human leptin receptor (LepRb) and a STAT-inducible reporter gene, such as luciferase.[19] The bioactivity is quantified by measuring the reporter gene expression in response to leptin treatment. Another in vitro method is to measure the proliferation of leptin-dependent cell lines, such as BAF/3 cells transfected with the leptin receptor.[6]
-
In vivo assays: The classic in vivo model is the ob/ob mouse, which has a mutation in the leptin gene and is obese.[4] The bioactivity of recombinant leptin is determined by its ability to reduce food intake, body weight, and plasma glucose levels in these mice after intraperitoneal injection.[2][4]
Experimental Protocols
1. In Vitro Leptin Bioactivity Assay using a STAT3-Luciferase Reporter Cell Line
This protocol describes a quantitative method to determine the biological activity of recombinant human leptin using a cell line engineered to express the human leptin receptor and a STAT3-driven luciferase reporter.
Materials:
-
HEK293 cells stably co-transfected with the human leptin receptor (Ob-Rb) and a STAT-inducible firefly luciferase reporter construct.
-
Recombinant human leptin (standard and samples).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Luciferase assay reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Leptin Preparation: Prepare a serial dilution of the recombinant human leptin standard and the test samples in serum-free cell culture medium.
-
Cell Treatment: Remove the growth medium from the cells and replace it with the prepared leptin dilutions. Include a negative control (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.
-
Luciferase Assay: After incubation, perform the luciferase assay according to the manufacturer's instructions. This typically involves lysing the cells and adding a luciferase substrate.
-
Data Analysis: Measure the luminescence using a luminometer. The bioactivity is determined by comparing the dose-response curve of the test sample to that of the leptin standard. The EC50 (the concentration of leptin that produces a half-maximal response) is a key parameter for quantifying bioactivity.[19]
2. In Vivo Leptin Bioactivity Assay in ob/ob Mice
This protocol outlines the procedure for assessing the biological activity of recombinant human leptin in the leptin-deficient ob/ob mouse model.
Materials:
-
Male ob/ob mice (6-8 weeks old).
-
Recombinant human leptin.
-
Sterile saline solution (0.9% NaCl).
-
Animal scale.
-
Food scale.
-
Glucometer and test strips.
Methodology:
-
Acclimatization: Acclimatize the mice to their housing conditions for at least one week before the experiment. Monitor their body weight and food intake daily.
-
Leptin Preparation: Dissolve the recombinant human leptin in sterile saline to the desired concentration.
-
Treatment: Administer the leptin solution or a saline control via intraperitoneal (IP) injection once daily for a period of 7 days. A typical dose is 5 µg of leptin per gram of body weight.[2][4]
-
Monitoring: Measure and record the body weight and food consumption of each mouse daily throughout the treatment period.
-
Blood Glucose Measurement: At the end of the treatment period, measure plasma glucose levels.
-
Data Analysis: Compare the changes in body weight, food consumption, and plasma glucose levels between the leptin-treated group and the saline-treated control group. A significant reduction in these parameters in the treated group indicates that the recombinant leptin is biologically active.[4]
Visualizations
Leptin Signaling Pathways
Caption: Key signaling pathways activated by leptin binding to its receptor.
Experimental Workflow for In Vitro Bioactivity Assay
Caption: Workflow for assessing leptin bioactivity using a reporter cell line.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Human Leptin Recombinant Protein (PHP0013) [thermofisher.com]
- 3. innov-research.com [innov-research.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. immunotools.de [immunotools.de]
- 7. JCI - Leptin physiology and pathophysiology: knowns and unknowns 30 years after its discovery [jci.org]
- 8. Leptin, Obesity, and Leptin Resistance: Where Are We 25 Years Later? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recombinant Human Leptin Protein - Elabscience® [elabscience.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 11. youtube.com [youtube.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Recombinant Human Leptin protein (ab281816) | Abcam [abcam.com]
- 14. Leptin receptor signaling and the regulation of mammalian physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Leptin signalling pathways in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Leptin expression and action: New experimental paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A rapid, quantitative functional assay for measuring leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Consistent Leptin Signaling Studies
Welcome to the technical support center for leptin signaling studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized protocols to help ensure the consistency and reliability of your leptin signaling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of leptin to use for in vitro cell culture experiments?
A1: The optimal leptin concentration is cell-type dependent and should be determined empirically. However, a common starting range for in vitro studies is 10-100 ng/mL.[1][2] For example, studies have shown that 10 ng/mL of leptin can stimulate embryonic development in vitro, while 100 ng/mL can have inhibitory effects in some contexts.[1] It is recommended to perform a dose-response curve to identify the concentration that yields a robust and reproducible signaling response in your specific cell model.
Q2: How long should I stimulate my cells with leptin to observe a significant signaling response?
A2: The optimal stimulation time depends on the specific signaling event you are measuring. For phosphorylation events, such as STAT3 phosphorylation, a short stimulation time of 15-30 minutes is often sufficient to see a maximal response.[3] For changes in gene expression, such as the upregulation of SOCS3, a longer incubation period of 1-4 hours is typically required. It is advisable to perform a time-course experiment to determine the peak response time for your target of interest.
Q3: My cells are not responding to leptin treatment. What are the possible reasons?
A3: There are several potential reasons for a lack of cellular response to leptin. These include:
-
Low or absent leptin receptor (LepR) expression: Not all cell lines express sufficient levels of the long-form leptin receptor (LepRb), which is the primary signaling-competent isoform.[4]
-
Leptin resistance: Cells can become resistant to leptin, particularly with prolonged exposure or in certain pathological models. This can be mediated by negative regulators like SOCS3 and PTP1B.[4][5]
-
Inactive leptin: Improper storage or handling of the leptin protein can lead to a loss of bioactivity.
-
Suboptimal experimental conditions: Factors such as cell confluence, serum starvation, and the presence of inhibitors in the culture medium can all affect leptin signaling.
Q4: Is serum starvation necessary before leptin stimulation?
A4: Yes, serum starvation is a critical step for most leptin signaling experiments.[6] Serum contains various growth factors and cytokines that can activate signaling pathways that overlap with leptin signaling, leading to high basal activity and masking the specific effects of leptin. A serum starvation period of 4-24 hours is typically recommended to reduce this background noise.[7]
Q5: What are appropriate positive and negative controls for a leptin signaling experiment?
A5:
-
Positive Controls: A cell line known to be responsive to leptin (e.g., certain hypothalamic neuronal cell lines or cells overexpressing LepRb) can serve as a positive control. Additionally, treating a known responsive cell line with a well-characterized activator of the JAK/STAT pathway (e.g., Interleukin-6 for STAT3 phosphorylation) can validate the detection methodology.
-
Negative Controls: An untreated control (vehicle only) is essential to establish the basal signaling level. A cell line known to lack LepRb expression can also be used as a negative control. To demonstrate specificity, pre-incubating cells with a neutralizing leptin antibody or a JAK2 inhibitor (like AG490) before leptin stimulation should abrogate the signaling response.[3]
Troubleshooting Guides
Troubleshooting Western Blot for Phospho-STAT3 (p-STAT3)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak p-STAT3 signal | 1. Inactive leptin. 2. Low LepRb expression. 3. Suboptimal leptin stimulation (concentration or time). 4. Inefficient protein extraction or sample degradation. 5. Incorrect antibody dilution or inactive antibody. 6. Inefficient protein transfer. | 1. Use a fresh aliquot of leptin; verify its bioactivity in a positive control cell line. 2. Confirm LepRb expression via qPCR or Western blot. Consider using a cell line with higher expression or transiently overexpressing LepRb. 3. Perform a dose-response and time-course experiment to optimize stimulation conditions. 4. Use lysis buffer containing phosphatase and protease inhibitors and keep samples on ice.[8] 5. Titrate the primary antibody concentration. Use a recently purchased and properly stored antibody. 6. Verify transfer efficiency with Ponceau S staining. |
| High background | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Insufficient washing. | 1. Block the membrane for at least 1 hour at room temperature with 5% BSA or non-fat milk in TBST.[3] 2. Reduce the antibody concentration. 3. Increase the number and duration of washes with TBST. |
| Non-specific bands | 1. Primary antibody is not specific. 2. Protein degradation. | 1. Use a well-validated antibody. Check the manufacturer's data sheet for validation in your application. 2. Ensure protease inhibitors are included in the lysis buffer and samples are handled quickly and kept cold. |
| Inconsistent results between replicates | 1. Uneven protein loading. 2. Variability in cell culture or treatment conditions. | 1. Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein. Normalize p-STAT3 signal to total STAT3 and a loading control (e.g., β-actin or GAPDH).[9] 2. Ensure consistent cell density, serum starvation time, and leptin treatment across all replicates. |
Troubleshooting qPCR for SOCS3 Expression
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low amplification | 1. Poor RNA quality or quantity. 2. Inefficient reverse transcription. 3. Poor primer design or quality. 4. Incorrect thermal cycling conditions. | 1. Assess RNA integrity (e.g., using a Bioanalyzer) and quantity (e.g., using a NanoDrop). 2. Use a high-quality reverse transcription kit and ensure the absence of RNase contamination. 3. Design and validate primers for specificity and efficiency. Use published and validated primer sequences where possible. 4. Optimize annealing temperature and extension time. |
| Amplification in No-Template Control (NTC) | 1. Contamination of reagents or workspace with DNA or PCR products. | 1. Use aerosol-resistant pipette tips. Physically separate pre- and post-PCR areas. Prepare fresh reagents.[10] |
| High variability between replicates | 1. Pipetting errors. 2. Inconsistent sample quality. | 1. Use a master mix to minimize pipetting variability. Ensure accurate and consistent pipetting. 2. Ensure consistent RNA extraction and reverse transcription across all samples. |
| Low PCR efficiency | 1. Presence of PCR inhibitors in the RNA sample. 2. Suboptimal primer concentration. | 1. Further purify the RNA sample. Dilute the cDNA template. 2. Perform a primer concentration matrix to determine the optimal concentration. |
Data Presentation
Table 1: Quantitative Data Summary for In Vitro Leptin Signaling
| Parameter | Cell Type | Leptin Concentration | Stimulation Time | Expected Outcome | Reference |
| p-STAT3 (Tyr705) Induction | Hypothalamic Neurons | 100 ng/mL | 30 min | 2 to 5-fold increase | [11] |
| Breast Cancer Cells (MCF-7) | 100 ng/mL | 15-30 min | Significant increase | ||
| SOCS3 mRNA Expression | Hypothalamic Neurons | 100 ng/mL | 1-2 hours | > 3-fold increase | [11] |
| Adipocytes | 50-100 ng/mL | 2-4 hours | Significant increase | [12] | |
| Cell Viability | Breast Cancer Cells (MCF-7) | 3.125 nM (~50 ng/mL) | 24-48 hours | Increased viability | [6] |
| Pancreatic Islets | 1-75 nM | 24 hours | Increased viability |
Experimental Protocols
Protocol 1: Western Blot for p-STAT3
-
Cell Culture and Treatment:
-
Plate cells at a density to reach 70-80% confluency on the day of the experiment.
-
Serum starve cells for 4-24 hours in serum-free media.
-
Stimulate cells with the desired concentration of leptin (e.g., 100 ng/mL) for 15-30 minutes. Include an untreated control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin).
-
Protocol 2: qPCR for SOCS3 Expression
-
Cell Culture and Treatment:
-
Plate and serum starve cells as described for the Western blot protocol.
-
Stimulate cells with leptin (e.g., 100 ng/mL) for 1-4 hours. Include an untreated control.
-
-
RNA Extraction and cDNA Synthesis:
-
Wash cells with PBS and lyse cells directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for SOCS3 and a reference gene (e.g., GAPDH or β-actin), and a suitable qPCR master mix (e.g., SYBR Green).
-
Example Primer Sequences (Human):
-
SOCS3 Forward: 5'-CACGCACTTCCGCACATTC-3'
-
SOCS3 Reverse: 5'-GCTGCCACCTGGTCGAAGAC-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt Curve Analysis.
-
-
-
Data Analysis:
-
Calculate the relative expression of SOCS3 using the ΔΔCt method, normalizing to the reference gene and relative to the untreated control.
-
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Replace the medium with serum-free medium and incubate for 4-24 hours.
-
Treat cells with various concentrations of leptin for the desired duration (e.g., 24, 48, or 72 hours). Include an untreated control.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.[5]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Mandatory Visualizations
Caption: The JAK-STAT signaling pathway activated by leptin.
Caption: A typical experimental workflow for leptin signaling studies.
Caption: A troubleshooting decision tree for inconsistent leptin signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. broadpharm.com [broadpharm.com]
- 3. scispace.com [scispace.com]
- 4. Inactivation of SOCS3 in leptin receptor-expressing cells protects mice from diet-induced insulin resistance but does not prevent obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Critical role of STAT3 in leptin’s metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
avoiding freeze-thaw damage to recombinant human leptin
This guide provides researchers, scientists, and drug development professionals with essential information for handling and storing recombinant human leptin to ensure its stability and biological activity. Adhering to these protocols is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of recombinant leptin inactivation during storage?
The most significant threat to the bioactivity of recombinant human leptin is exposure to repeated freeze-thaw cycles. This process can lead to protein denaturation and aggregation, rendering the leptin inactive. Each cycle of freezing and thawing exposes the protein to mechanical stress from ice crystal formation and destabilizing changes in local solute concentrations, which can irreversibly damage its three-dimensional structure.[1][2][3]
Q2: How should I store lyophilized recombinant leptin?
Lyophilized (freeze-dried) leptin is stable for extended periods. For optimal stability, it should be stored at -20°C or -80°C in a desiccated environment.[1][2] Most manufacturers guarantee stability for at least 12 months under these conditions.[4][5]
Q3: What is the correct procedure for reconstituting lyophilized leptin?
Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.[4][6] Reconstitute the leptin using the sterile buffer recommended on the manufacturer's data sheet (commonly sterile water or a Tris-HCl buffer).[4][7] Gently pipette the buffer down the side of the vial and swirl gently or pipette up and down to mix. Do not vortex , as this can cause aggregation.[4][6] Aim for a final concentration of at least 0.1 mg/mL, as proteins are often more stable at higher concentrations.[8]
Q4: How should I store the leptin solution after reconstitution?
After reconstitution, the storage strategy depends on your experimental timeline:
-
Short-Term (up to 1 week): Store the solution at 2-8°C.[2][4]
-
Long-Term (1-3 months): For long-term storage, it is crucial to prepare single-use aliquots to avoid freeze-thaw cycles.[9][10] This is the most critical step in preserving leptin's activity. Store these aliquots at -20°C or, for maximal stability, at -80°C.[6][9] Use a manual-defrost freezer, as the temperature cycles in frost-free freezers can be detrimental.[7][11]
Q5: Should I add a carrier protein to my reconstituted leptin?
Yes, for long-term storage of diluted leptin solutions, adding a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) is highly recommended.[4][7][12] The carrier protein helps to prevent the loss of leptin due to adsorption to the surface of the storage vial and improves overall stability.[13]
Troubleshooting Guide
Problem: I am observing lower-than-expected or no biological activity in my leptin-based assay.
This is a common issue often linked to improper protein handling. Follow this troubleshooting decision tree to diagnose the potential cause.
Data Presentation
Table 1: Storage Conditions for Recombinant Human Leptin
| State | Temperature | Duration | Key Considerations |
| Lyophilized | -20°C to -80°C | ≥ 12 months | Store in a desiccated environment. |
| Reconstituted (Stock) | 2°C to 8°C | ≤ 1 week | For immediate use. Avoid contamination. |
| Reconstituted (Aliquots) | -20°C to -80°C | 1 to 3 months | Single-use only. Add carrier protein (0.1% BSA). Use low-binding tubes. Flash-freeze if possible.[2] |
Table 2: Recommended Buffer Additives for Reconstituted Leptin
| Additive | Typical Concentration | Purpose |
| Carrier Protein (BSA/HSA) | 0.1% (w/v) | Prevents surface adsorption, enhances stability.[4] |
| Glycerol | 20-50% (v/v) | Acts as a cryoprotectant to prevent ice crystal damage; allows for storage at -20°C without freezing solid.[8] |
Experimental Protocols
Protocol 1: Recommended Reconstitution and Aliquoting of Leptin
This protocol is designed to maximize the preservation of leptin's biological activity.
Protocol 2: Assessing Leptin Stability via Bioassay
This protocol provides a method to test the biological activity of your leptin stock, which is crucial if you suspect degradation. The principle relies on the leptin-dependent proliferation of a specific cell line.
-
Cell Line: Use a cell line that proliferates in response to leptin, such as BAF/3 cells stably transfected with the long form of the human leptin receptor (OB-Rb).[4][12]
-
Cell Preparation: Culture the cells according to standard protocols. Prior to the assay, wash the cells to remove any growth factors and resuspend them in a serum-free or low-serum assay medium.
-
Assay Setup:
-
Plate the cells in a 96-well plate at a predetermined density.
-
Prepare a serial dilution of a new, gold-standard leptin vial (positive control) and your test leptin sample (the one you suspect may be degraded). Include a "no leptin" negative control.
-
Add the different concentrations of leptin to the wells.
-
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Quantification of Proliferation: Add a proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®) and measure the signal according to the manufacturer's instructions using a plate reader.
-
Data Analysis:
-
Plot the proliferation signal against the leptin concentration for both the control and test samples.
-
Calculate the EC₅₀ (half-maximal effective concentration) for both curves. A significant increase in the EC₅₀ value for your test leptin compared to the gold-standard control indicates a loss of biological activity.
-
Mandatory Visualization: Leptin Signaling Pathway
Maintaining the structural integrity of leptin is paramount because its function is to bind to its receptor (OB-R) and initiate a specific intracellular signaling cascade. Damage to the protein can impair this binding and block downstream signaling. The primary pathway activated by leptin is the JAK/STAT pathway.[6][9]
References
- 1. Impact of Freeze-Thaw Stress on Protein Aggregation in Biologics – StabilityStudies.in [stabilitystudies.in]
- 2. researchgate.net [researchgate.net]
- 3. Spatially Resolved Effects of Protein Freeze-Thawing in a Small-Scale Model Using Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Leptin Recombinant Protein (PHP0013) [thermofisher.com]
- 5. immunotools.de [immunotools.de]
- 6. Reconstitution and Storage of Recombinant Proteins - Chamot Biology [admin.en.chamot-bio.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. genextgenomics.com [genextgenomics.com]
- 10. Before You Buy: Essential Storage & Stability Requirements for Recombinant Proteins [biochain.in]
- 11. The impact of thawing duration on leptin and adiponectin levels in frozen human milk samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atzlabs.com [atzlabs.com]
- 13. Recombinant Protein Storage Principle and Method - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
how to reduce non-specific binding in leptin immunoprecipitation
Welcome to the technical support center for leptin immunoprecipitation (IP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their leptin IP experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high non-specific binding in leptin IP?
High non-specific binding in leptin immunoprecipitation can stem from several factors:
-
Inappropriate Antibody Concentration: Using too much primary antibody can lead to its non-specific attachment to the beads or other proteins.
-
Insufficient Blocking: Inadequate blocking of the beads before adding the cell lysate can result in lysate components binding directly to the beads.
-
Ineffective Washing: Wash steps that are not stringent enough may fail to remove proteins that are weakly and non-specifically bound to the antibody or beads.
-
Cellular Debris and Aggregates: Protein aggregates and other cellular debris in the lysate can be "sticky" and contribute to background.
-
Properties of Leptin: As a secreted hormone, leptin concentrations can vary significantly in different sample types. In samples with low leptin expression, the relative amount of non-specific binders may be higher.
Q2: How do I choose the right antibody for leptin IP?
Selecting a high-quality antibody is critical for a successful IP experiment. Here are some key considerations:
-
Validation: Choose an antibody that has been specifically validated for immunoprecipitation.[1][2] Check the manufacturer's datasheet and any available publications.
-
Clonality: Polyclonal antibodies, which recognize multiple epitopes on the target protein, can sometimes be more efficient at capturing the antigen.
-
Specificity: Ensure the antibody is specific for leptin and does not cross-react with other proteins.
Q3: What are the key differences between using magnetic beads and agarose (B213101) beads for leptin IP?
Both magnetic and agarose beads can be used effectively for immunoprecipitation. Magnetic beads may be less prone to non-specific binding and are often easier to handle, especially for high-throughput applications.[3] Agarose beads are a more traditional and often more cost-effective option. The choice may depend on available equipment and personal preference.
Q4: Can I perform co-immunoprecipitation (Co-IP) to identify leptin-interacting proteins?
Yes, Co-IP is a powerful technique to identify proteins that interact with leptin. The principles and troubleshooting steps are largely the same as for a standard IP, but extra care must be taken to preserve protein-protein interactions. This often involves using less stringent lysis and wash buffers.
Troubleshooting Guides
Issue 1: High Background or Non-Specific Bands on Western Blot
High background can obscure the specific leptin signal. The following steps can help to reduce it.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in leptin IP.
Detailed Steps:
-
Pre-clear the Lysate: Before adding the primary antibody, incubate the cell lysate with beads alone for 30-60 minutes at 4°C.[4] This step will help to remove proteins that non-specifically bind to the beads.
-
Optimize Antibody Concentration: Perform a titration experiment to determine the minimal amount of antibody required to efficiently immunoprecipitate leptin. Using excessive antibody is a common cause of non-specific binding.
-
Increase Wash Stringency: The number and composition of your wash steps are critical.
-
Properly Block Beads: Ensure that the beads are sufficiently blocked to prevent non-specific protein binding. Incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk before use.[7][8]
-
Use an Appropriate Lysis Buffer: For Co-IP experiments where protein-protein interactions need to be preserved, avoid harsh, denaturing buffers like RIPA.[4][7] A buffer with a non-ionic detergent like NP-40 or Triton X-100 is often a better choice.[6][7]
Table 1: Recommended Adjustments to Wash Buffer Composition
| Component | Standard Concentration | High Stringency Concentration | Purpose |
| NaCl | 150 mM | 500 mM - 1 M | Disrupts ionic interactions. |
| Non-ionic Detergent (e.g., Tween-20, Triton X-100) | 0.1 - 0.5% | 0.5 - 1.0% | Disrupts hydrophobic interactions. |
| SDS (Anionic Detergent) | Not typically used in wash buffer | Up to 0.2% (use with caution) | Harsher detergent for very strong non-specific binding. May disrupt specific interactions. |
Issue 2: Weak or No Leptin Signal
A faint or absent leptin band on your Western blot can be frustrating. Here’s how to troubleshoot this issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for weak or no leptin signal.
Detailed Steps:
-
Confirm Leptin Expression: Leptin is primarily expressed in adipose tissue.[5] If you are using other cell types or tissues, confirm that leptin is expressed at a detectable level. For secreted proteins like leptin, the concentration in cell culture supernatant might be low.
-
Ensure Efficient Cell Lysis: The lysis buffer should effectively release leptin from the cells or tissue without denaturing it in a way that masks the antibody binding site. The ideal lysis buffer will stabilize the native protein conformation.[6]
-
Check Antibody and Bead Compatibility: Ensure you are using the correct type of beads (Protein A or Protein G) for the species and isotype of your primary antibody.[4]
-
Evaluate Wash Conditions: While stringent washes reduce background, overly harsh conditions can also wash away your target protein. If you have a weak signal, try reducing the salt or detergent concentration in your wash buffer.
-
Optimize Elution: Ensure that your elution buffer is effectively disrupting the antibody-antigen interaction to release leptin from the beads. Incomplete elution will result in a weak signal.
Table 2: Comparison of Lysis Buffers
| Lysis Buffer | Key Components | Best For | Considerations |
| RIPA Buffer | Contains ionic detergents (SDS, sodium deoxycholate) | Standard IP of single proteins | Can disrupt protein-protein interactions, making it less suitable for Co-IP.[4][7] |
| NP-40/Triton X-100 Buffer | Contains non-ionic detergents | Co-IP and preserving protein complexes | Milder than RIPA, may result in slightly higher background.[7] |
| Digitonin Buffer | Contains a mild non-ionic detergent | Isolating membrane-associated protein complexes | Very gentle, may not be sufficient for complete lysis of all cellular compartments. |
Experimental Protocols
Protocol 1: Leptin Immunoprecipitation from Cell Lysate
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA with freshly added protease inhibitors) to the cell pellet.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add 20-30 µL of a 50% slurry of Protein A/G beads to the lysate.
-
Incubate with gentle rotation for 30-60 minutes at 4°C.
-
Centrifuge at 2,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the appropriate amount of anti-leptin antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of a 50% slurry of Protein A/G beads.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (2,000 x g for 1 minute at 4°C).
-
Discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer (e.g., lysis buffer with adjusted salt/detergent concentration).
-
Repeat the wash step 3-5 times.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 20-40 µL of 2X Laemmli sample buffer.
-
Boil the sample for 5-10 minutes to denature the proteins and elute them from the beads.
-
Centrifuge to pellet the beads and collect the supernatant for analysis by SDS-PAGE and Western blotting.
-
Signaling Pathway Visualization:
Leptin binding to its receptor (LEPR) activates several downstream signaling pathways, with the JAK-STAT pathway being a primary route.
Caption: Simplified diagram of the leptin-activated JAK-STAT signaling pathway.
References
- 1. Leptin Antibodies | Antibodies.com [antibodies.com]
- 2. Anti-Leptin Antibodies | Invitrogen [thermofisher.com]
- 3. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leptin - Wikipedia [en.wikipedia.org]
- 5. Leptin expression and action: New experimental paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Leptin Receptor Antibodies | Invitrogen [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
Technical Support Center: Optimizing Dosing of Human Leptin in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing human leptin in animal models. The information is designed to address common challenges and optimize experimental outcomes.
Frequently Asked questions (FAQs)
1. What is the recommended dose of human leptin for animal studies?
The optimal dose of human leptin is highly dependent on the animal model, the administration route, and the specific biological endpoint being measured. There is no single universal dose. However, based on published studies, a range of doses has been shown to be effective. For instance, in leptin-deficient ob/ob mice, doses as low as 2 μ g/day administered by continuous intraperitoneal infusion have been shown to reduce food intake and body weight.[1][2][3] In contrast, lean mice may require higher doses, such as 10 or 42 μ g/day , to observe a significant effect on body weight.[1][2][3] For daily intraperitoneal injections in ob/ob mice, a dose of 5 µg of leptin per gram of body weight has been used effectively.[4]
2. What is the half-life of human leptin in common animal models?
The elimination half-life of human leptin varies between species. In C57BL/6J mice, the half-life following intraperitoneal administration is approximately 47-49.5 minutes.[5] In rhesus monkeys, the terminal phase half-life after intravenous administration is about 96.4 minutes.[5] The circulating half-life of recombinant mouse leptin in mice has been reported to be around 40.2 minutes.[6]
3. How should I reconstitute and store human leptin?
Proper handling and storage of recombinant human leptin are critical for maintaining its biological activity. It is recommended to reconstitute lyophilized leptin in sterile, distilled water to a concentration of 1.0-5.0 mg/mL.[4] For short-term storage (up to one week), the reconstituted solution can be kept at 2°C to 8°C.[4] For long-term storage, it is advisable to further dilute the leptin solution in a buffer containing a carrier protein (e.g., 0.1% BSA) and store it in working aliquots at -20°C to -80°C to avoid repeated freeze-thaw cycles.[4]
4. What are the primary signaling pathways activated by leptin?
Leptin exerts its effects by binding to the leptin receptor (LEPRb), which lacks intrinsic kinase activity.[7][8] Upon leptin binding, the receptor dimerizes and activates the associated Janus Kinase 2 (JAK2).[7][9][10] Activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for downstream signaling molecules. Key signaling cascades initiated by leptin include:
-
JAK2/STAT3 Pathway: This is a primary pathway where STAT3 is recruited to the phosphorylated receptor, gets phosphorylated by JAK2, dimerizes, and translocates to the nucleus to regulate gene expression.[9][10][11]
-
PI3K/AKT Pathway: The phosphorylation of JAK2 can also activate the phosphatidylinositol 3-kinase (PI3K) pathway, leading to the activation of Akt and downstream targets like mTOR and FOXO1.[9][11]
-
RAS/RAF/MAPK Pathway: Leptin signaling can also proceed through the activation of the MAPK cascade, often involving the protein tyrosine phosphatase PTPN11 (also known as SHP-2).[7][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect on food intake or body weight. | Inadequate Dose: The administered dose may be too low for the specific animal model or strain. Lean, healthy animals generally require higher doses than leptin-deficient models like ob/ob mice.[12] | Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal concentration for your experimental conditions. Refer to the dose-response data in the tables below for guidance. |
| Leptin Resistance: The animal model may have developed leptin resistance, particularly in diet-induced obesity models.[13] In this state, higher circulating leptin levels are ineffective at reducing appetite and body weight. | Assess Leptin Sensitivity: Measure downstream markers of leptin signaling (e.g., pSTAT3 in the hypothalamus) to confirm receptor engagement. Consider using alternative models or interventions that may improve leptin sensitivity. | |
| Improper Leptin Handling: The biological activity of leptin may be compromised due to incorrect reconstitution, storage, or repeated freeze-thaw cycles.[4] | Review Handling Protocol: Ensure leptin is reconstituted and stored as recommended. Use fresh aliquots for each experiment and avoid vortexing the protein solution.[4] | |
| Administration Route and Frequency: Bolus injections (e.g., intraperitoneal) lead to sharp peaks and rapid clearance of leptin, which may not be sufficient to induce a sustained biological response.[1] | Consider Continuous Infusion: For a more stable and physiological leptin concentration, use of an osmotic minipump for continuous infusion is recommended.[1][2][3] | |
| Variability in animal response. | Animal Strain and Housing: Different mouse strains can exhibit varying sensitivity to leptin.[14] Housing conditions can also influence outcomes. | Standardize Conditions: Use a consistent animal strain and maintain standardized housing conditions (e.g., temperature, light-dark cycle, group vs. single housing). |
| Unexpected side effects. | Supraphysiological Doses: Very high doses of leptin can lead to unphysiological elevations in circulating levels, potentially confounding results.[6] | Optimize Dose: Use the lowest effective dose determined from a dose-response study to minimize off-target effects. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Human Leptin in Animal Models
| Animal Model | Administration Route | Parameter | Value | Reference |
| C57BL/6J Mice | Intraperitoneal | Elimination Half-life | 47.0 +/- 26.4 min (high-fat diet) | [5] |
| C57BL/6J Mice | Intraperitoneal | Elimination Half-life | 49.5 +/- 12.0 min (control diet) | [5] |
| Rhesus Monkeys | Intravenous | Terminal Phase Half-life | 96.4 +/- 16.5 min | [5] |
| Rhesus Monkeys | Intravenous | Clearance | 1.8 +/- 0.2 ml/min/kg | [5] |
Table 2: Effective Doses of Human Leptin in Mice
| Mouse Model | Administration Method | Dose | Observed Effect | Reference |
| ob/ob Mice | Continuous IP Infusion | 2 µ g/day | Reduced food intake and body weight. | [1][2][3] |
| ob/ob Mice | Continuous IP Infusion | 10 µ g/day | Reduced all fat pads by 35-40%; normalized serum insulin (B600854) and glucose. | [1][2][3] |
| Lean Mice | Continuous IP Infusion | 10 or 42 µ g/day | Transient reduction in food intake and weight loss. | [1][2][3] |
| ob/ob Mice | Daily IP Injection | 5 µg/g body weight | Significant effects on body weight, food consumption, and plasma glucose. | [4] |
Experimental Protocols
Protocol 1: Continuous Leptin Infusion using Osmotic Minipumps in Mice
-
Animal Model: C57BL/6J ob/ob and lean mice.
-
Leptin Preparation: Reconstitute human leptin in sterile saline.
-
Pump Preparation: Fill Alzet miniosmotic pumps with the desired leptin solution to deliver doses ranging from 0 to 42 µ g/day .
-
Surgical Implantation: Anesthetize the mice. Implant the osmotic pump into the peritoneal cavity.
-
Data Collection: Monitor daily food intake and body weight for the duration of the infusion (e.g., 7 days).
-
Endpoint Analysis: At the end of the study, collect blood for serum analysis (e.g., insulin, glucose) and dissect tissues for further analysis (e.g., fat pad weight, gene expression).[1][2][3]
Protocol 2: Daily Intraperitoneal Leptin Injection in Mice
-
Animal Model: ob/ob mice.
-
Leptin Preparation: Reconstitute human leptin in sterile saline.
-
Dosing: Administer leptin via intraperitoneal injection once daily at a dose of 5 µg per gram of body weight. A control group should receive saline injections.
-
Data Collection: Monitor body weight, food consumption, and plasma glucose levels over the treatment period (e.g., 7 days).[4]
Visualizations
Caption: Leptin signaling pathway.
Caption: General experimental workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. A leptin dose-response study in obese (ob/ob) and lean (+/?) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Leptin Recombinant Protein (PHP0013) [thermofisher.com]
- 5. Pharmacokinetics of human leptin in mice and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the half life of circulating leptin in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Leptin signaling and its central role in energy homeostasis [frontiersin.org]
- 11. Intracellular signalling pathways activated by leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. endocrine.org [endocrine.org]
- 13. JCI - Leptin physiology and pathophysiology: knowns and unknowns 30 years after its discovery [jci.org]
- 14. journals.physiology.org [journals.physiology.org]
Technical Support Center: Troubleshooting Poor Reproducibility in Leptin Cell Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor reproducibility in leptin-induced cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in leptin cell proliferation assays?
Poor reproducibility in leptin cell proliferation assays can stem from several factors, broadly categorized as biological and technical. Biological factors include the choice of cell line, inconsistencies in cell passage number, and variable expression of the leptin receptor (ObR).[1][2][3] Technical issues often involve improper cell seeding density, inaccurate pipetting, and the "edge effect" in multi-well plates.[1][4][5]
Q2: How does cell passage number affect the cellular response to leptin?
Continuous subculturing can lead to significant changes in a cell line's characteristics over time. High-passage-number cells may exhibit altered morphology, growth rates, and protein expression, including the leptin receptor.[3] This can lead to a diminished or inconsistent proliferative response to leptin. It is advisable to use cells within a consistent and low passage range for all experiments.[3][6]
Q3: Why is serum starvation a critical step in these assays?
Serum contains various growth factors that can stimulate cell proliferation, masking the specific effects of leptin. Serum starvation synchronizes the cell cycle by arresting cells in the G0/G1 phase, which reduces background proliferation and enhances the specific response to leptin.[7] Short-term fasting or starvation is known to cause a rapid decline in leptin levels.[8][9] A typical serum starvation period is 16 hours.[7]
Q4: What is the optimal concentration of leptin to use for stimulating cell proliferation?
The optimal leptin concentration is cell-type dependent and should be determined empirically through a dose-response experiment. Generally, concentrations ranging from 50 to 200 ng/mL are effective for inducing proliferation.[7] For some cell lines, a maximal effect is seen at 100 ng/mL, with no further increase at higher concentrations.[7] In other instances, concentrations as low as 20 ng/mL have been shown to significantly increase proliferation.[10]
Q5: My untreated control cells show high proliferation. What could be the cause?
High background proliferation in control wells can be due to several factors:
-
Incomplete Serum Starvation: Residual growth factors in the medium can stimulate proliferation.
-
High Seeding Density: Overly dense cell cultures can lead to contact-induced proliferation or altered cell behavior.
-
Contamination: Mycoplasma or other microbial contamination can significantly affect cell growth rates.[11]
Troubleshooting Guides
Issue 1: Inconsistent Results Between Replicates
Poor consistency between replicate wells is a frequent problem.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inaccurate Cell Seeding | Ensure the cell suspension is homogenous by gently mixing before and during plating. Differences in initial cell numbers can significantly impact growth curves and drug responses.[4][12] |
| Pipetting Errors | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate volumes.[4] |
| Edge Effect | The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, leading to variability.[5] To mitigate this, fill the perimeter wells with sterile PBS or media without cells and use only the inner wells for experiments.[5] |
| Uneven Cell Distribution | After seeding, allow the plate to sit at room temperature for 15-30 minutes on a level surface before transferring it to the incubator. This allows cells to settle evenly.[13] |
Issue 2: Weak or No Proliferative Response to Leptin
Possible Causes & Solutions
| Cause | Recommended Solution |
| Low Leptin Receptor (ObR) Expression | Verify the expression of ObR in your cell line at the mRNA and protein levels. ObR expression can vary significantly between cell lines and can be modulated by culture conditions.[2] |
| Suboptimal Leptin Concentration | Perform a dose-response curve to determine the optimal leptin concentration for your specific cell line. A concentration of 100 ng/mL is a common starting point.[7] |
| Cell Health and Passage Number | Use cells that are healthy, in the logarithmic growth phase, and at a low passage number. High-passage cells can lose their responsiveness to stimuli.[3] |
| Inactive Leptin | Ensure the recombinant leptin is properly stored and handled to maintain its biological activity. Prepare fresh dilutions for each experiment. |
Issue 3: High Background Signal in Proliferation Assays (e.g., MTT, XTT, BrdU)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Reagent Contamination | Ensure all reagents, especially assay-specific dyes and substrates, are not contaminated and are stored correctly, often protected from light.[14] |
| Insufficient Washing Steps | Inadequate washing can leave residual antibodies or reagents, leading to high background.[15] Follow the protocol's washing steps diligently. |
| Autofluorescence of Cells/Medium | Phenol (B47542) red in culture medium can contribute to background absorbance/fluorescence. Consider using phenol red-free medium for the assay readout step. |
| Non-specific Antibody Binding (BrdU) | Include appropriate controls, such as a secondary antibody-only control, to check for non-specific binding.[16] |
Experimental Protocols
General Leptin Cell Proliferation Assay (MTT-based)
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue).
-
Seed cells into a 96-well plate at a predetermined optimal density (see table below). A common starting point is 5,000-10,000 cells per well.[17]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Serum Starvation:
-
Gently aspirate the growth medium.
-
Wash cells once with sterile PBS.
-
Add serum-free medium to each well and incubate for 16-24 hours.[7]
-
-
Leptin Treatment:
-
Prepare fresh dilutions of leptin in serum-free medium at various concentrations (e.g., 0, 25, 50, 100, 200 ng/mL).
-
Remove the starvation medium and add the leptin-containing medium to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Quantitative Data Summary
Table 1: Recommended Cell Seeding Densities for Proliferation Assays
| Plate Format | Growth Area per Well (cm²) | Recommended Seeding Density (cells/cm²) | Cells per Well |
| 96-well | 0.32 | 5,000 - 10,000[17] | 1,600 - 3,200 |
| 48-well | 0.95 | 5,000 - 10,000 | 4,750 - 9,500 |
| 24-well | 1.9 | 10,000 - 20,000[17] | 19,000 - 38,000 |
Note: Optimal seeding density is cell-type dependent and should be determined experimentally to ensure cells are in the exponential growth phase during the assay.
Table 2: Example Leptin Dose-Response for Proliferation
| Cell Line | Leptin Concentration (ng/mL) | Proliferation Increase (%) |
| ECC1 | 50 | Increased after 24h[7] |
| ECC1 | 100 | Maximum effect at 24h[7] |
| Ishikawa | 50 | Increased after 48h[7] |
| Ishikawa | 100 | Maximum effect at 24h[7] |
| RF/6A | 20, 50, 100, 200 | Dose-dependent increase at 24h[10] |
Visual Guides
Leptin Signaling Pathways
Leptin binding to its receptor (ObR) activates several downstream signaling cascades, including the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways, which collectively promote cell proliferation.[7][18][19][20]
Caption: Leptin signaling pathways promoting cell proliferation.
Experimental Workflow for Leptin Proliferation Assay
A standardized workflow is essential for achieving reproducible results.
Caption: Standardized workflow for a leptin cell proliferation assay.
Troubleshooting Decision Tree
Use this logical guide to identify the source of poor reproducibility.
Caption: Decision tree for troubleshooting reproducibility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of the leptin receptors expression in breast cancer cell lines exposed to leptin and tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sartorius.com [sartorius.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 7. Leptin promotes the proliferative response and invasiveness in human endometrial cancer cells by activating multiple signal-transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of falling leptin levels in the neuroendocrine and metabolic adaptation to short-term starvation in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Leptin Promotes the Proliferation and Neuronal Differentiation of Neural Stem Cells through the Cooperative Action of MAPK/ERK1/2, JAK2/STAT3 and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | The Multifaceted Mechanism of Leptin Signaling within Tumor Microenvironment in Driving Breast Cancer Growth and Progression [frontiersin.org]
Technical Support Center: Strategies to Overcome Leptin Resistance In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome leptin resistance in vitro. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common cell lines used to model leptin resistance in vitro?
A1: Hypothalamic neuronal cell lines are the most physiologically relevant models for studying central leptin resistance. Commonly used lines include:
-
mHypoA-POMC/GFP: Immortalized mouse hypothalamic neurons expressing Pro-opiomelanocortin (POMC), a key downstream target of leptin signaling.
-
GT1-7: Immortalized hypothalamic neurons that express the leptin receptor.
-
N46: Immortalized hypothalamic neuronal cell line.
-
HEK293 or CHO cells stably transfected with the long form of the leptin receptor (Ob-Rb): These are useful for studying the direct effects on the receptor and immediate downstream signaling events.
Q2: What is the primary method for inducing leptin resistance in these cell lines?
A2: The most common method is to mimic the hyperleptinemic and inflammatory conditions associated with obesity. This is typically achieved by pre-treating the cells with high concentrations of leptin, insulin, or saturated fatty acids like palmitate. This pre-treatment leads to a blunted response to subsequent leptin stimulation.
Q3: How can I assess the level of leptin sensitivity or resistance in my cell culture model?
A3: The most widely accepted method is to measure the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at the tyrosine 705 residue (pSTAT3 Tyr705) in response to acute leptin stimulation. A reduced pSTAT3 signal in pre-treated cells compared to control cells indicates leptin resistance. This is typically quantified using Western blotting.
Q4: What are the key negative regulators of the leptin signaling pathway that I should be aware of?
A4: Two of the most important intracellular negative regulators are:
-
Suppressor of cytokine signaling 3 (SOCS3): Its expression is induced by leptin as a negative feedback mechanism. SOCS3 can bind to both the leptin receptor and JAK2, inhibiting their activity.[1][2]
-
Protein-tyrosine phosphatase 1B (PTP1B): This enzyme dephosphorylates and inactivates JAK2, a critical kinase in the leptin signaling cascade.[3][4]
Troubleshooting Guides
Problem 1: I am not seeing a robust pSTAT3 signal after leptin stimulation in my control (leptin-sensitive) cells.
| Possible Cause | Troubleshooting Step |
| Inactive Leptin | Ensure your leptin stock is properly stored and has not undergone multiple freeze-thaw cycles. Test a fresh batch of leptin. |
| Suboptimal Leptin Concentration or Stimulation Time | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. A common starting point is 100 ng/mL for 15-30 minutes. |
| Low Leptin Receptor Expression | Confirm that your chosen cell line expresses sufficient levels of the long form of the leptin receptor (Ob-Rb). |
| Technical Issues with Western Blot | Use a known positive control for pSTAT3. Ensure your lysis buffer contains phosphatase inhibitors. Optimize antibody concentrations and incubation times.[5][6] |
Problem 2: My attempts to induce leptin resistance are not showing a significant reduction in pSTAT3 signaling.
| Possible Cause | Troubleshooting Step |
| Insufficient Pre-treatment | Increase the concentration or duration of the leptin, insulin, or palmitate pre-treatment. Overnight incubation is often effective. |
| Cell Line Insensitivity | Some cell lines may be inherently less prone to developing leptin resistance. Consider trying a different hypothalamic cell line. |
| Experimental Variability | Ensure consistent cell density, media conditions, and treatment times across all experiments. |
Problem 3: I am testing a compound to reverse leptin resistance, but I don't see any improvement in leptin signaling.
| Possible Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Perform a dose-response experiment to find the optimal concentration of your test compound. |
| Compound Insolubility or Instability | Ensure your compound is fully dissolved and stable in your cell culture media. |
| Mechanism of Action | The compound may not be targeting the specific mechanism causing leptin resistance in your model. Consider investigating alternative pathways. |
Experimental Protocols
Protocol 1: Induction of Leptin Resistance in Hypothalamic Neurons
This protocol describes how to induce a state of leptin resistance in a hypothalamic cell line such as mHypoA-POMC/GFP.
-
Cell Culture: Plate hypothalamic neurons in appropriate growth media and allow them to reach 70-80% confluency.
-
Induction of Leptin Resistance:
-
Prepare fresh media containing one of the following inducing agents:
-
Leptin (10 nM)
-
Insulin (100 nM)
-
Palmitate (200 µM)
-
-
Replace the existing media with the induction media and incubate the cells overnight (16-24 hours).
-
-
Leptin Stimulation:
-
The following day, remove the induction media and wash the cells once with sterile PBS.
-
Add serum-free media to the cells and incubate for 2-4 hours to starve the cells.
-
Stimulate the cells with recombinant leptin (e.g., 100 ng/mL) for 15-30 minutes. Include a non-stimulated control.
-
-
Assessment of Leptin Signaling:
-
Immediately after stimulation, place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify pSTAT3 (Tyr705) and total STAT3 levels by Western blot to determine the extent of leptin resistance.
-
Protocol 2: Screening for Compounds that Reverse Leptin Resistance
This protocol outlines a method for testing the efficacy of compounds in restoring leptin sensitivity.
-
Induce Leptin Resistance: Follow steps 1 and 2 from Protocol 1 to induce leptin resistance in your chosen cell line.
-
Compound Treatment:
-
Remove the induction media and wash the cells with PBS.
-
Add fresh media containing your test compound at various concentrations. Include a vehicle control.
-
Incubate for the desired treatment duration (this will be compound-specific and may require optimization).
-
-
Leptin Stimulation and Assessment:
-
Follow steps 3 and 4 from Protocol 1 to stimulate the cells with leptin and assess pSTAT3 levels.
-
A successful "hit" compound will show a significant increase in leptin-induced pSTAT3 levels in the leptin-resistant cells compared to the vehicle-treated control.
-
Quantitative Data Summary
The following tables summarize key quantitative data for compounds that have been shown to overcome leptin resistance in vitro.
Table 1: In Vitro Concentrations of Compounds Used to Overcome Leptin Resistance
| Compound | Target Pathway | Cell Line | Concentration Range | Outcome |
| Rapamycin | mTOR inhibitor | Hypothalamic Neurons | 10-100 nM | Restores leptin-induced pSTAT3 signaling.[7] |
| Celastrol (B190767) | PFKM inhibitor, IL1R1-dependent | L6 myotubes | 2-4 µM | Increases AMPK phosphorylation.[8][9][10][11][12] |
| PTP1B Inhibitors | PTP1B | Various | 1-10 µM | Enhances leptin-induced STAT3 activation.[3][4][13][14][15] |
| SOCS3 Inhibitors | SOCS3 | Various | Varies | Enhances leptin-induced JAK/STAT signaling.[1][2][16][17][18] |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Leptin signaling pathway and points of negative regulation.
Caption: Experimental workflow for testing leptin resistance reversal compounds.
Caption: A logical workflow for troubleshooting unexpected western blot results.
References
- 1. The role of SOCS-3 in leptin signaling and leptin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. gethealthspan.com [gethealthspan.com]
- 8. biorxiv.org [biorxiv.org]
- 9. The leptin sensitizer celastrol reduces age‐associated obesity and modulates behavioral rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IL1R1 is required for celastrol's leptin-sensitization and antiobesity effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. IL1R1 is required for celastrol’s leptin sensitization and anti-obesity effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Socs3 deficiency in the brain elevates leptin sensitivity and confers resistance to diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Quality Control for Human Leptin Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with human leptin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Sample Collection and Handling
Q1: What is the best type of sample to collect for leptin measurement?
A1: Serum and plasma (EDTA, citrate, or heparin) are all suitable for leptin measurement using common immunoassay kits.[1][2] K(2)-EDTA and Li-heparinate-treated plasma may be the most reliable due to lower coefficients of variation (CV) compared to serum.[3] Avoid using grossly hemolyzed or lipemic samples as they can interfere with the assay.[2]
Q2: What are the proper storage conditions for human leptin samples?
A2: For short-term storage (up to 24 hours), samples can be kept at 2-8°C.[4][5] For long-term storage, it is recommended to aliquot samples and store them at -20°C or preferably -70°C.[6] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to erroneous results.[2] Once thawed, samples should be mixed thoroughly before use.[4]
Q3: Is fasting required before sample collection?
A3: A fasting specimen (8-12 hours overnight fast) is generally recommended to minimize variability.[5][6] However, non-fasting samples can be used, but it is important to record the time of the last meal.[6]
Immunoassays (ELISA & RIA)
Q4: What are acceptable intra- and inter-assay coefficients of variation (%CV) for a leptin ELISA?
A4: As a general guideline, an intra-assay %CV should be less than 10%, and an inter-assay %CV should be less than 15% for the results to be considered reliable.[7][8] Specific assay kits may provide their own expected precision values. For example, one commercially available RIA reports intra-assay CVs of less than 4.8% and inter-assay CVs of less than 8.3%.[9]
Q5: What could cause poor linearity in my sample dilution series?
A5: Poor dilution linearity can indicate matrix effects, where components in the sample interfere with the assay.[10] This can be caused by high concentrations of certain proteins or other substances in the sample matrix.[11] It may be necessary to try a different sample diluent or further dilute the samples to a point where the interference is minimized (determining the Minimum Required Dilution or MRD).[11]
Q6: My spike and recovery results are outside the acceptable range (typically 80-120%). What does this mean?
A6: Poor spike and recovery suggests that something in the sample matrix is interfering with the accurate measurement of leptin.[12][13][14] This interference could be due to buffer components, heterophilic antibodies, or other endogenous substances.[13] To troubleshoot, you can try diluting the sample further or using a different sample diluent that more closely matches the sample matrix.[10][15]
Troubleshooting Guides
ELISA & RIA Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | Insufficient washing. | Increase the number of wash steps or the volume of wash buffer. Ensure complete aspiration of wash buffer between steps.[4] |
| Contaminated reagents (e.g., wash buffer, substrate). | Prepare fresh reagents. Use sterile, distilled water. | |
| Improper blocking. | Ensure the blocking step is performed for the recommended time and at the correct temperature. Consider trying a different blocking agent (e.g., BSA instead of non-fat dry milk). | |
| Cross-reactivity of antibodies. | Use antibodies validated for the specific species and sample type. | |
| Weak or No Signal | Reagents not at room temperature before use. | Allow all reagents to equilibrate to room temperature as specified in the protocol.[4] |
| Inactive enzyme conjugate or substrate. | Check the expiration dates of all reagents. Store reagents at the recommended temperatures. Prepare fresh working solutions. | |
| Insufficient incubation times or incorrect temperatures. | Adhere strictly to the incubation times and temperatures specified in the protocol. | |
| Incorrect plate reading wavelength. | Ensure the microplate reader is set to the correct wavelength (typically 450 nm for TMB substrate).[16] | |
| High Intra- or Inter-Assay Variability (%CV) | Inconsistent pipetting technique. | Use calibrated pipettes and fresh tips for each standard, control, and sample. Pipette quickly and consistently across the plate.[4] |
| Inadequate mixing of reagents or samples. | Thoroughly mix all reagents and samples before adding to the plate.[4] | |
| Temperature gradients across the plate. | Ensure the plate is incubated in a stable temperature environment. Avoid stacking plates during incubation. | |
| Plate washer malfunction or improper manual washing. | Verify the performance of the automated plate washer. If washing manually, ensure a consistent and gentle technique for all wells.[8] |
Western Blotting for Leptin Signaling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal for Phosphorylated Proteins (e.g., p-STAT3) | Protein degradation. | Always include protease and phosphatase inhibitors in your lysis buffer. Keep samples on ice.[17] |
| Insufficient primary antibody incubation. | Increase the primary antibody incubation time, such as overnight at 4°C.[3] | |
| Low abundance of target protein. | Increase the amount of protein loaded onto the gel. Consider using an enriched sample, for example, through immunoprecipitation. | |
| Multiple Non-Specific Bands | Primary antibody concentration is too high. | Optimize the primary antibody concentration by performing a titration. |
| Insufficient blocking. | Increase the blocking time or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[18] | |
| Cross-reactivity of the secondary antibody. | Use a secondary antibody that is specific for the host species of the primary antibody. Run a control lane with only the secondary antibody. |
Experimental Protocols
Human Leptin ELISA Protocol (General)
This protocol provides a general workflow for a sandwich ELISA. Note: Always refer to the specific manufacturer's instructions provided with your kit.
-
Reagent Preparation : Prepare all reagents, including wash buffer, standards, and controls, according to the kit's instructions. Allow all reagents to reach room temperature before use.[4]
-
Standard and Sample Addition : Add standards, controls, and samples in duplicate to the appropriate wells of the antibody-coated microplate.[16]
-
Incubation : Incubate the plate for the specified time and temperature (e.g., 90 minutes at 37°C).[16]
-
Washing : Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with wash buffer. Ensure complete removal of the buffer after the final wash by inverting the plate and tapping it on absorbent paper.[4][16]
-
Detection Antibody Addition : Add the biotinylated detection antibody to each well and incubate.
-
Washing : Repeat the washing step as described in step 4.
-
Enzyme Conjugate Addition : Add the streptavidin-HRP conjugate to each well and incubate.
-
Washing : Repeat the washing step as described in step 4.
-
Substrate Addition : Add the TMB substrate to each well and incubate in the dark.[16]
-
Stop Reaction : Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.[16]
-
Read Plate : Immediately read the optical density (OD) at 450 nm using a microplate reader.[16]
-
Calculation : Calculate the average OD for each set of duplicates. Generate a standard curve by plotting the OD of the standards against their known concentrations. Determine the leptin concentration in the samples from the standard curve.
Western Blot for Leptin Signaling Proteins (e.g., p-STAT3)
-
Sample Preparation : Lyse cells or tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors.[17] Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Gel Electrophoresis : Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel.[3][17]
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18] Confirm successful transfer by staining the membrane with Ponceau S.[17]
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[3]
-
Washing : Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[3]
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[17]
-
Washing : Repeat the washing step as described in step 6.
-
Detection : Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[3]
-
Analysis : Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Leptin signaling pathway overview.
Caption: General workflow for leptin experiments.
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. novamedline.com [novamedline.com]
- 5. Leptin | MLabs [mlabs.umich.edu]
- 6. Leptin [testguide.adhb.govt.nz]
- 7. 2bscientific.com [2bscientific.com]
- 8. cygnustechnologies.com [cygnustechnologies.com]
- 9. Radioimmunoassay for the detection of leptin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. cygnustechnologies.com [cygnustechnologies.com]
- 12. woongbee.com [woongbee.com]
- 13. woongbee.com [woongbee.com]
- 14. biosensis.com [biosensis.com]
- 15. thermofisher.com [thermofisher.com]
- 16. file.elabscience.com [file.elabscience.com]
- 17. bio-rad.com [bio-rad.com]
- 18. 2.4. Western Blotting [bio-protocol.org]
addressing matrix effects in human plasma leptin measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in human plasma leptin measurements.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my leptin measurements?
A1: The matrix of a biological sample like human plasma refers to all the components other than the analyte of interest (leptin). These components can include proteins, lipids, salts, and other small molecules. Matrix effects are the interferences caused by these components on the analytical measurement of leptin. These effects can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true leptin concentration, ultimately compromising the accuracy and reliability of the results.
Q2: I am seeing poor recovery of my leptin spike-in control. What could be the cause?
A2: Poor recovery of a spike-in control is a classic indicator of matrix effects. This can be due to several factors, including:
-
Protein Binding: Leptin may bind to other proteins in the plasma, preventing its detection by the antibody in an immunoassay or altering its ionization in mass spectrometry.
-
Ion Suppression/Enhancement (LC-MS/MS): Co-eluting matrix components can interfere with the ionization of leptin in the mass spectrometer source.
-
Inefficient Sample Cleanup: The chosen sample preparation method may not be adequately removing interfering substances.
Q3: My calibration curve is non-linear when using plasma-based calibrators. Why is this happening?
A3: A non-linear calibration curve, especially when using a biological matrix for calibrators, strongly suggests the presence of matrix effects that are not uniform across the concentration range. This can be caused by the differential interaction of matrix components with leptin at low versus high concentrations.
Q4: How can I minimize matrix effects in my leptin assay?
A4: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: Implementing a robust sample preparation protocol is crucial. Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation can effectively remove interfering substances.
-
Use of a Co-eluting Internal Standard (LC-MS/MS): A stable isotope-labeled internal standard that co-elutes with leptin can help to compensate for matrix effects during analysis by mass spectrometry.
-
Matrix-Matched Calibrators: Preparing calibration standards in a matrix that is as close as possible to the study samples can help to normalize the matrix effects between the calibrators and the samples.
-
Dilution: Diluting the plasma sample can reduce the concentration of interfering components, but it is important to ensure the final leptin concentration remains within the quantifiable range of the assay.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Leptin Recovery | Inefficient protein precipitation. | Optimize the protein precipitation protocol. Test different organic solvents (e.g., acetonitrile (B52724), methanol) and their ratios with plasma. Ensure thorough vortexing and adequate centrifugation time and speed. |
| Incomplete elution from SPE cartridge. | Optimize the SPE elution solvent. Test different solvent compositions and volumes to ensure complete elution of leptin from the sorbent. | |
| High Variability Between Replicates | Inconsistent sample preparation. | Standardize the sample preparation workflow. Ensure precise pipetting and consistent timing for each step across all samples. |
| Presence of phospholipids. | Incorporate a phospholipid removal step in your sample preparation, such as using a specific type of SPE cartridge or a protein precipitation plate designed for phospholipid removal. | |
| Poor Linearity of Calibration Curve | Inappropriate calibration range. | Adjust the concentration range of your calibrators to better reflect the expected leptin concentrations in your samples. |
| Matrix effects are not consistent across the concentration range. | Prepare calibrators in a stripped serum or an artificial plasma that closely mimics the sample matrix. | |
| Discrepancy with Expected Values | Cross-reactivity in immunoassay. | Verify the specificity of the antibody used in your ELISA kit. Consider using a more specific analytical method like LC-MS/MS for confirmation. |
| Inaccurate dilution factor. | Double-check all dilution calculations and ensure accurate pipetting during the dilution steps. |
Experimental Protocols
Protocol 1: Protein Precipitation for LC-MS/MS Analysis
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex briefly and transfer to an autosampler vial for injection.
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 2% formic acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the leptin with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Visualizations
Caption: Experimental workflow for leptin measurement.
Caption: Troubleshooting logic for matrix effects.
Technical Support Center: Recombinant Human Leptin Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of recombinant human leptin expression.
Troubleshooting Guides
This section provides solutions to common problems encountered during the expression of recombinant human leptin.
Problem: Low or No Expression of Recombinant Human Leptin
| Possible Cause | Recommended Solution |
| Suboptimal Induction Conditions | Optimize the concentration of the inducer (e.g., IPTG), the cell density at induction (OD600), induction temperature, and duration. Perform small-scale pilot experiments to test a range of conditions.[1][2][3] |
| Codon Mismatch | The codon usage of the human leptin gene may not be optimal for the E. coli expression host. Rare codons can impede translation. Consider synthesizing a codon-optimized version of the leptin gene to match the codon bias of E. coli.[3][4] |
| mRNA Instability | Secondary structures in the 5' region of the mRNA can interfere with ribosome binding and translation initiation. Codon optimization algorithms can help minimize these structures. |
| Incorrect Plasmid or Clone | Verify the integrity of your expression vector and the cloned leptin gene sequence through restriction digestion and DNA sequencing. It's also possible that different clones of the same construct may exhibit varying expression levels, so it's advisable to test multiple individual colonies. |
| Protein Toxicity | The expressed leptin may be toxic to the host cells, leading to poor growth and low yield.[4] Consider using a host strain with tighter control over basal expression, such as BL21(DE3)pLysS, or switch to a different expression system with a more tightly regulated promoter.[3][4] |
| Inefficient Transcription/Translation | Ensure your expression vector contains a strong promoter (e.g., T7) and a robust ribosome binding site (RBS). The choice of E. coli host strain is also critical; strains like BL21(DE3) are engineered for high-level expression from T7 promoters.[1][5] |
Problem: Recombinant Human Leptin is Expressed as Insoluble Inclusion Bodies
| Possible Cause | Recommended Solution |
| High Expression Rate | A high rate of protein synthesis can overwhelm the cellular folding machinery, leading to aggregation.[3] Lower the induction temperature to 16-25°C to slow down protein synthesis and allow more time for proper folding.[3][4] Also, consider reducing the inducer concentration (e.g., titrate IPTG from 1.0 mM down to 0.05-0.1 mM).[3] |
| Suboptimal Culture Conditions | High cultivation temperatures (e.g., 37°C) often favor rapid growth and protein aggregation.[3] Lowering the temperature post-induction can significantly improve solubility.[4] |
| Lack of Proper Folding Environment | E. coli lacks the chaperone machinery and post-translational modification systems of eukaryotic cells, which can be crucial for the correct folding of human proteins like leptin. Consider co-expressing molecular chaperones or using an expression system with a fusion partner known to enhance solubility, such as Thioredoxin (Trx). |
| Disulfide Bond Formation | Leptin contains a disulfide bond that is critical for its biological activity. The reducing environment of the E. coli cytoplasm is not conducive to disulfide bond formation. Expression in the periplasm or using engineered strains that facilitate cytoplasmic disulfide bond formation may help. Alternatively, the protein can be purified from inclusion bodies and refolded in vitro under conditions that promote correct disulfide bond formation. |
Problem: Low Yield of Purified and Biologically Active Leptin
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis | Incomplete cell disruption will result in a significant portion of the protein not being released. Optimize your lysis method (e.g., sonication parameters, lysozyme (B549824) concentration) to ensure complete cell breakage.[3] |
| Protein Degradation | Proteases released during cell lysis can degrade the target protein.[6] Perform all purification steps at 4°C and add a protease inhibitor cocktail to your lysis and purification buffers.[3] Using protease-deficient E. coli strains like BL21 can also mitigate this issue.[3] |
| Suboptimal Purification Conditions | Issues with binding, washing, or elution during chromatography can lead to significant protein loss.[3] Optimize the pH and ionic strength of your buffers for efficient binding to the resin. Ensure the affinity tag is accessible. For elution, consider a gradient of the eluting agent to improve recovery and purity.[3][6] |
| Inefficient Refolding from Inclusion Bodies | Refolding of leptin from denatured inclusion bodies is a critical and often inefficient step. The process requires careful optimization of parameters such as protein concentration, refolding buffer composition (pH, additives like L-arginine, and redox shuffling agents), and the method of denaturant removal (e.g., dialysis, dilution). |
| Protein Precipitation | The purified protein may precipitate due to inappropriate buffer conditions. Optimize the final buffer composition by adjusting pH, ionic strength, and adding stabilizing agents like glycerol.[3] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on recombinant human leptin expression to provide a baseline for comparison.
Table 1: Effect of Induction Conditions on Leptin Yield in E. coli
| Host Strain | Induction Temperature (°C) | Inducer Concentration (IPTG) | Cell Density at Induction (OD600) | Yield | Reference |
| BL21(DE3) | 37 | 1.0 mM | 0.7 | ~180 mg/L (in flask culture) | [7] |
| BL21(DE3) | 37 | 1.0 mM | 30 | - | [7] |
| BL21(DE3) | 37 | 1.0 mM | 90 | 9.7 g/L (37% of total protein) | [7][8] |
| BL21(DE3) | 37 | 1.0 mM | 140 | - | [7] |
| BL21(DE3) | 37 | 0.1 mM | - | 442 µg/ml (soluble form) | [9] |
| BL21(DE3) | 25 | 0.5 mM | 0.4 | >40% of fusion protein in soluble form | [10] |
Table 2: Purification Yield of Recombinant Human Leptin from E. coli
| Purification Method | Starting Material | Final Purity | Recovery Yield | Final Amount | Reference |
| Inclusion body isolation, denaturation, refolding, anion-exchange chromatography | 50 ml fed-batch culture | >90% | 41.1% | 144.9 mg | [7][8] |
| Non-chromatographic protocol from inclusion bodies | 1 L recombinant E. coli | >97% | - | 75-85 mg | [11] |
| Ni-IDA affinity chromatography (for Trx-Leptin fusion) | - | >96% | - | - | [10] |
Experimental Protocols
Protocol 1: IPTG Induction of Recombinant Human Leptin in E. coli BL21(DE3)
This protocol provides a general procedure for inducing the expression of recombinant human leptin using IPTG. Optimization of specific parameters is recommended.[1][12]
-
Inoculation: Inoculate a single colony of E. coli BL21(DE3) harboring the leptin expression plasmid into 5-10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).
-
Culture Growth: The next day, inoculate a larger volume of LB broth (e.g., 1 L) with the overnight culture (typically a 1:100 dilution).
-
Monitoring Growth: Incubate at 37°C with vigorous shaking. Monitor the cell growth by measuring the optical density at 600 nm (OD600) periodically.
-
Induction: When the culture reaches the mid-log phase of growth (OD600 ≈ 0.6-0.8), add IPTG to the desired final concentration (a common starting point is 1 mM, but optimization between 0.1 mM and 1.0 mM is recommended).[1][2]
-
Expression: Continue the incubation under the desired expression conditions. For improved solubility, the temperature can be lowered to 16-25°C for overnight incubation. For higher yield, but potentially more inclusion bodies, continue incubation at 37°C for 3-4 hours.[1][3]
-
Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Storage: Discard the supernatant and store the cell pellet at -80°C until further processing.
Protocol 2: Purification and Refolding of Human Leptin from Inclusion Bodies
This protocol outlines a general procedure for isolating, solubilizing, and refolding recombinant human leptin from inclusion bodies.
-
Cell Lysis: Resuspend the frozen cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0) containing lysozyme and a protease inhibitor cocktail. Incubate on ice. Disrupt the cells using sonication.
-
Inclusion Body Isolation: Centrifuge the lysate at a high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the inclusion bodies.
-
Washing Inclusion Bodies: Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins and cell debris. Follow with a wash with a buffer without detergent.
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 50 mM Tris-HCl, pH 7.5).[13]
-
Refolding: The refolding of leptin is a critical step. A common method is rapid dilution. Slowly add the solubilized, denatured leptin into a large volume of a refolding buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 M urea, 0.1 M NaCl, 30% glycerol, 2 mM reduced glutathione, and 0.5 mM oxidized glutathione) with gentle stirring. The final protein concentration should be low to prevent aggregation. Incubate at 4°C for an extended period (e.g., 24-48 hours).
-
Dialysis and Concentration: Dialyze the refolded protein against a suitable buffer to remove the refolding reagents. Concentrate the purified, refolded leptin using an appropriate method such as ultrafiltration.
-
Purification of Refolded Protein: Further purify the refolded leptin using chromatography techniques such as ion-exchange or size-exclusion chromatography to separate correctly folded protein from aggregates and other impurities.
Visualizations
Caption: Experimental workflow for recombinant human leptin expression and purification.
Caption: Troubleshooting logic for low recombinant leptin yield.
Caption: Leptin signaling through the JAK-STAT pathway.
Frequently Asked Questions (FAQs)
Q1: What is the optimal E. coli strain for expressing recombinant human leptin?
A1: The BL21(DE3) strain and its derivatives are commonly used and have been shown to be effective for high-level expression of recombinant human leptin, particularly when using expression vectors with a T7 promoter.[8][9] For proteins that might be toxic to the host, strains like BL21(DE3)pLysS offer tighter control over basal expression, which can improve culture stability and yield.
Q2: Is codon optimization necessary for expressing human leptin in E. coli?
A2: While not always strictly necessary, codon optimization can significantly enhance the expression of human leptin in E. coli.[3] Human genes often contain codons that are rarely used by E. coli, which can lead to translational pausing and reduced protein yield.[4] Synthesizing a leptin gene with codons optimized for E. coli can lead to more efficient and higher-level expression.
Q3: My leptin is expressed in inclusion bodies. Is it still usable?
A3: Yes, leptin expressed in inclusion bodies can be recovered and refolded into its biologically active form. In fact, expression as inclusion bodies can sometimes be advantageous as it protects the protein from proteolysis and can simplify initial purification steps. However, it requires a carefully optimized protocol for solubilization of the inclusion bodies and subsequent refolding of the denatured protein to achieve a functional conformation.
Q4: What are the key considerations for refolding recombinant leptin?
A4: Successful refolding of leptin from inclusion bodies depends on several factors. The protein concentration during refolding must be kept low to prevent aggregation. The refolding buffer should be optimized for pH and may include additives like L-arginine to suppress aggregation and a redox system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation. The method of denaturant removal (e.g., dialysis, dilution, or chromatography) is also a critical parameter to optimize.
Q5: How can I improve the solubility of my recombinant leptin?
A5: To improve the solubility of recombinant leptin, you can try several strategies:
-
Lower the expression temperature: Inducing expression at lower temperatures (e.g., 16-25°C) slows down protein synthesis, which can promote proper folding.[3][4]
-
Reduce the inducer concentration: Using a lower concentration of IPTG can reduce the rate of transcription and translation, preventing the accumulation of misfolded protein.[3]
-
Use a solubility-enhancing fusion tag: Fusing leptin to a highly soluble protein like thioredoxin (Trx) or maltose-binding protein (MBP) can improve its solubility.[10]
-
Co-express chaperones: Co-expressing molecular chaperones can assist in the proper folding of leptin.
References
- 1. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. sinobiological.com [sinobiological.com]
- 6. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 7. news-medical.net [news-medical.net]
- 8. Leptin-Induced JAK/STAT Signaling and Cancer Growth. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. IPTG-induced Overexpression in E. coli [protocols.io]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
best practices for handling and storing human leptin antibodies
This guide provides best practices, troubleshooting advice, and frequently asked questions for handling, storing, and using human leptin antibodies in your research.
Frequently Asked Questions (FAQs)
Q1: How should I store my human leptin antibody upon receipt?
A: Proper storage is crucial to maintain antibody activity. Storage conditions depend on whether the antibody is lyophilized or in a liquid format.
-
Lyophilized Antibodies: Unopened lyophilized antibodies should be stored at -20°C until the expiration date.[1]
-
Liquid Antibodies: Antibodies in a liquid format should be stored at -20°C or -80°C.[2][3] For long-term storage, -80°C is recommended.[3]
Q2: What is the best way to reconstitute a lyophilized leptin antibody?
A: Reconstitution should be done carefully to ensure the antibody dissolves completely.
-
Refer to the manufacturer's datasheet for the recommended solvent (typically sterile, deionized water) and volume.[1]
-
Gently mix the solution until the lyophilized pellet is fully dissolved. Avoid vigorous shaking or vortexing.[4]
-
A slight turbidity may occur after reconstitution, which can be clarified by centrifugation if it does not affect the antibody's activity.[1]
Q3: Should I aliquot the reconstituted antibody?
A: Yes, it is highly recommended to aliquot the reconstituted antibody into smaller, single-use volumes. This minimizes the damaging effects of repeated freeze-thaw cycles.[1][2][3][5] Store these aliquots at -80°C for long-term stability.[1][5]
Q4: How long can I store the reconstituted antibody at 4°C?
A: Reconstituted antibodies can be stored at 4°C for a limited time, typically for a few days to a week, without a significant loss of activity.[1][2] However, for storage longer than a few days, freezing is recommended.[2][3]
Storage and Handling Best Practices
| Condition | Recommendation | Rationale |
| Long-Term Storage (Lyophilized) | -20°C | Ensures stability until the expiration date.[1] |
| Long-Term Storage (Liquid/Reconstituted) | -80°C in small aliquots | Prevents degradation from repeated freeze-thaw cycles.[1][3][5] |
| Short-Term Storage (Reconstituted) | 4°C for up to one week | Convenient for immediate use, but prolonged storage can lead to degradation.[1][2] |
| Freeze-Thaw Cycles | Avoid | Repeated freezing and thawing can denature the antibody, reducing its effectiveness.[1][2][5] |
| Freezer Type | Manual defrost freezer is preferred | Frost-free freezers have temperature fluctuations that can damage the antibody.[2][3] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No Signal or Weak Signal | Inactive antibody due to improper storage | Verify storage conditions and aliquotting practices. Use a fresh aliquot. |
| Insufficient antibody concentration | Optimize the antibody dilution. Refer to the datasheet for recommended starting dilutions.[6][7] | |
| Incorrect secondary antibody | Ensure the secondary antibody is specific for the primary antibody's host species and isotype. | |
| Insufficient incubation time | Increase the incubation time for the primary and/or secondary antibody. | |
| High Background | Antibody concentration is too high | Decrease the concentration of the primary and/or secondary antibody. |
| Insufficient washing | Increase the number and duration of wash steps.[8] | |
| Blocking is inadequate | Increase the blocking time or try a different blocking agent (e.g., BSA, non-fat dry milk). | |
| Non-Specific Bands (Western Blot) | Non-specific antibody binding | Increase the stringency of the washing buffer. |
| Sample degradation | Prepare fresh sample lysates and use protease inhibitors. | |
| Too much protein loaded | Reduce the amount of protein loaded onto the gel. |
Experimental Protocols
Leptin Signaling Pathway
Leptin exerts its effects by binding to the leptin receptor (LEPRb), which activates the Janus kinase 2 (JAK2).[9][10] Activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for downstream signaling molecules like Signal Transducer and Activator of Transcription 3 (STAT3).[10][11] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of target genes.[11] Other signaling pathways activated by leptin include the MAPK/ERK and PI3K pathways.[9][10][12]
References
- 1. Leptin Human, Rabbit Polyclonal Antibody | BioVendor R&D [biovendor.com]
- 2. news-medical.net [news-medical.net]
- 3. neobiotechnologies.com [neobiotechnologies.com]
- 4. prospecbio.com [prospecbio.com]
- 5. Leptin/OB Antibody (2299B) [Unconjugated] (MAB498): Novus Biologicals [novusbio.com]
- 6. Leptin Polyclonal Antibody (PA1-051) [thermofisher.com]
- 7. Anti-Human Leptin - Biotin - Leinco Technologies [leinco.com]
- 8. mybiosource.com [mybiosource.com]
- 9. longdom.org [longdom.org]
- 10. Frontiers | Leptin signaling and its central role in energy homeostasis [frontiersin.org]
- 11. Intracellular signalling pathways activated by leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating a New Human Leptin ELISA Kit Against a Standard Radioimmunoassay
A comparative guide for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of a new human leptin Enzyme-Linked Immunosorbent Assay (ELISA) kit against a well-established standard method, the Radioimmunoassay (RIA). The data presented here is synthesized from validation studies to assist researchers in making informed decisions for their specific applications.
Performance Characteristics
The performance of the new Human Leptin ELISA kit was evaluated against a standard commercial RIA. The following tables summarize the key validation parameters.
Table 1: Assay Performance Comparison
| Parameter | New Human Leptin ELISA Kit | Standard Human Leptin RIA |
| Assay Principle | Sandwich ELISA | Competitive RIA |
| Sensitivity | 7.8 pg/mL | 0.5 ng/mL[1][2] |
| Assay Range | 15.6 - 1,000 pg/mL | 0.5 - 100 ng/mL[1][2][3] |
| Sample Volume | 10 µL Serum/Plasma | 100 µL Serum/Plasma[3] |
| Incubation Time | 3.5 hours | Overnight (20-24 hours)[4] |
Table 2: Precision
| Parameter | New Human Leptin ELISA Kit | Standard Human Leptin RIA |
| Intra-Assay CV | < 10% | 3.4% - 8.3%[1] |
| Inter-Assay CV | < 10% | 3.0% - 6.2%[1] |
Table 3: Accuracy
| Parameter | New Human Leptin ELISA Kit | Standard Human Leptin RIA |
| Spike/Recovery | 80-120% | 103-105%[1][3] |
| Linearity of Dilution | 80-120% | 88-101%[3] |
A direct comparison study between a commercially available RIA and a proprietary ELISA for human leptin concluded that the measurements from both methods were highly correlated (r = 0.957, P < .0001) and "essentially indistinguishable" across a wide range of plasma concentrations (2 to 70 ng/mL).[5][6]
Experimental Protocols
Detailed methodologies for the validation experiments are provided below.
Human Leptin ELISA Protocol
The new Human Leptin ELISA kit is a solid-phase sandwich ELISA.[7] The assay utilizes a microplate pre-coated with a monoclonal antibody specific for human leptin.
-
Preparation: Bring all reagents and samples to room temperature.
-
Standard & Sample Addition: Add 100 µL of standards, controls, and samples to the appropriate wells.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate and wash each well four times with the provided wash buffer.
-
Conjugate Addition: Add 200 µL of HRP-conjugated detection antibody to each well.
-
Second Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Second Washing: Repeat the wash step as in step 4.
-
Substrate Addition: Add 200 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the optical density at 450 nm within 30 minutes.
Human Leptin RIA Protocol (Standard Method)
The standard method is a competitive radioimmunoassay.
-
Preparation: All reagents are brought to 4°C.
-
Standard & Sample Addition: Pipette 100 µL of standards, controls, or samples into appropriately labeled tubes.
-
Tracer Addition: Add 100 µL of ¹²⁵I-labeled human leptin to all tubes.
-
Antibody Addition: Add 100 µL of human leptin antibody to all tubes except the Total Count and Non-Specific Binding (NSB) tubes.
-
Incubation: Vortex, cover, and incubate overnight (20-24 hours) at 4°C.[4]
-
Precipitation: Add 1.0 mL of cold precipitating reagent to all tubes (except Total Count tubes) and incubate for 20 minutes at 4°C.
-
Centrifugation: Centrifuge all tubes (except Total Count tubes) for 20 minutes at 2,000-3,000 xg at 4°C.
-
Decanting: Carefully decant the supernatant.
-
Count Radioactivity: Measure the radioactivity in the pellet of each tube using a gamma counter.
Visualized Workflows and Relationships
To further clarify the experimental processes and their logical connections, the following diagrams are provided.
Caption: Workflow for the Human Leptin ELISA Kit.
Caption: Workflow for the Standard Human Leptin RIA.
Caption: Logical flow of the validation process.
References
- 1. sceti.co.jp [sceti.co.jp]
- 2. Development of radioimmunoassay for the measurement of human leptin in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Plasma leptin concentrations in lean and obese human subjects and Prader-Willi syndrome: Comparison of RIA and ELISA methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma leptin concentrations in lean and obese human subjects and Prader-Willi syndrome: comparison of RIA and ELISA methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Leptin Instant ELISA™ Kit (BMS2039INST) - Invitrogen [thermofisher.com]
Navigating Species Specificity: A Guide to Anti-Human Leptin Antibody Cross-Reactivity with Murine Leptin
For researchers in immunology, endocrinology, and metabolic disease, the choice of antibody is critical for experimental success. When studying leptin, a key hormone in energy homeostasis, the cross-reactivity of anti-human leptin antibodies with leptin from other species, particularly murine models, is a significant consideration. This guide provides a comparative overview of the cross-reactivity profiles of various anti-human leptin antibodies, supported by experimental data and detailed protocols to aid in antibody selection and experimental design.
Understanding the Importance of Cross-Reactivity
Leptin plays a crucial role in regulating appetite, metabolism, and immune function. Given the extensive use of mouse models in biomedical research, it is often necessary to use antibodies that can detect leptin across species. However, the degree of cross-reactivity can vary significantly between antibodies, depending on their clonality (monoclonal vs. polyclonal) and the specific epitope they recognize. Using an antibody with unknown or inappropriate cross-reactivity can lead to inaccurate quantification, false-positive or false-negative results, and misinterpretation of experimental outcomes.
Comparative Analysis of Anti-Leptin Antibody Cross-Reactivity
The following table summarizes the cross-reactivity data for several commercially available and research-grade antibodies. It is important to note that this is not an exhaustive list, and researchers are encouraged to consult datasheets and publications for the most up-to-date information on specific antibody clones.
| Antibody Type | Target | Cross-Reactivity with Murine Target | Assay Type | Source |
| Monoclonal Mouse Anti-Human Leptin Receptor (Clone 52263) | Leptin Receptor | <1% | ELISA, Western Blot | [1] |
| Polyclonal Goat Anti-Mouse Leptin Receptor (AF497) | Leptin Receptor | ~30% with human leptin receptor | Direct ELISA | [2] |
| Monoclonal Mouse Anti-Human Leptin | Human Leptin | Weak cross-reactivity with mouse/rat leptin | Not specified |
Experimental Protocols for Assessing Cross-Reactivity
To validate the cross-reactivity of an anti-human leptin antibody with murine leptin in your own laboratory, the following experimental protocols for Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are recommended.
Western Blotting
Western blotting is a valuable technique for determining if an antibody recognizes a protein of the correct molecular weight in a complex mixture, such as cell lysates or tissue homogenates.
Protocol:
-
Protein Extraction: Prepare protein lysates from human and mouse cells or tissues known to express leptin.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate 20-30 µg of each protein lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Include a lane with recombinant human and murine leptin as positive controls.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-human leptin antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The presence of a band at the expected molecular weight for leptin (~16 kDa) in the murine lane indicates cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a quantitative method that can be used to determine the degree of cross-reactivity by comparing the antibody's binding affinity to human and murine leptin. A direct or competitive ELISA format can be employed.
Protocol (Direct ELISA):
-
Coating: Coat separate wells of a 96-well microplate with 100 µL of recombinant human leptin and recombinant murine leptin at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add serial dilutions of the anti-human leptin antibody to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The relative signal intensity between the human and murine leptin-coated wells indicates the degree of cross-reactivity.
Visualizing Key Pathways and Workflows
To further aid in understanding the context of leptin signaling and the process of evaluating antibody cross-reactivity, the following diagrams are provided.
Conclusion
The selection of an appropriate antibody is paramount for the success of any immunoassay. When investigating leptin in murine models using an anti-human leptin antibody, it is essential to be aware of the potential for and degree of cross-reactivity. The data and protocols presented in this guide offer a starting point for researchers to make informed decisions about antibody selection and to design rigorous experiments for validating cross-reactivity. By carefully considering these factors, scientists can ensure the accuracy and reliability of their findings in the complex and vital field of leptin research.
References
A Comparative Guide to the In Vitro Bioactivity of Human vs. Mouse Leptin
For Researchers, Scientists, and Drug Development Professionals
Leptin, a crucial adipokine, plays a central role in regulating energy homeostasis, neuroendocrine function, and metabolism. Given the extensive use of murine models in preclinical research, a thorough understanding of the comparative bioactivity of human and mouse leptin is essential for the accurate interpretation of experimental data and its translation to human physiology. This guide provides an objective comparison of their in vitro performance, supported by experimental data and detailed protocols.
Quantitative Bioactivity Comparison
While both human and mouse leptin exhibit cross-species reactivity due to their high sequence homology (approximately 84%), their in vitro bioactivity can show subtle differences. The following table summarizes key quantitative parameters from comparative studies.
| Bioactivity Parameter | Human Leptin | Mouse Leptin | Cell Line | Comments | Reference |
| EC50 (Cell Proliferation) | Not explicitly stated | 0.15 nM | BAF/3 cells (murine pro-B cells) stably transfected with the murine leptin receptor (ObRb) | This study provides a specific EC50 value for mouse leptin in inducing the proliferation of BAF/3 cells, a common model for in vitro leptin bioassays. A direct comparison with human leptin under the same conditions was not reported in this specific publication.[1] |
Note: The lack of directly comparable EC50 and Kd values for human and mouse leptin from a single study in the available literature highlights a research gap. The provided protocols can be utilized to perform such head-to-head comparisons.
Key Signaling Pathways Activated by Leptin
Leptin exerts its biological effects by binding to the leptin receptor (Ob-R), which triggers the activation of several intracellular signaling pathways. The primary pathways include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the mitogen-activated protein kinase (MAPK), and the phosphatidylinositol 3-kinase (PI3K) pathways. Both human and mouse leptin are known to activate these cascades.
Leptin Signaling Pathway Overview
Caption: Overview of the primary signaling pathways activated by leptin.
Experimental Protocols
To facilitate direct comparison of human and mouse leptin bioactivity, detailed methodologies for key in vitro assays are provided below.
Cell-Based Proliferation Assay
This assay measures the ability of leptin to induce the proliferation of leptin-responsive cells.
Experimental Workflow:
Caption: Workflow for a typical cell-based proliferation assay.
Detailed Methodology:
-
Cell Culture: Culture leptin-responsive cells, such as BAF/3 cells stably expressing the leptin receptor or certain cancer cell lines like HT-29, in appropriate media and conditions.
-
Seeding: Seed the cells into 96-well plates at a density of 1 x 104 cells/well and allow them to attach overnight.[2]
-
Starvation: Wash the cells and replace the medium with serum-free or low-serum medium for 16-24 hours to synchronize the cell cycle.[3]
-
Treatment: Prepare serial dilutions of recombinant human and mouse leptin in serum-free medium. Add the leptin solutions to the designated wells. Include a negative control (medium only).
-
Incubation: Incubate the plates for a period of 24 to 72 hours.[4]
-
Quantification: Add a proliferation reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), or alamarBlue.[3][4] After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Plot the cell proliferation (as a percentage of the maximum response) against the logarithm of the leptin concentration. Use a non-linear regression model to determine the EC50 value for each leptin species.
STAT3 Phosphorylation Assay (Western Blot)
This assay quantifies the activation of the JAK-STAT pathway by measuring the phosphorylation of STAT3.
Detailed Methodology:
-
Cell Culture and Starvation: Culture cells as described in the proliferation assay and starve them for 16-24 hours.
-
Leptin Stimulation: Treat the cells with various concentrations of human or mouse leptin for a short duration (e.g., 30 minutes).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 40 µg) onto an SDS-polyacrylamide gel.[6]
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3.[5]
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal to determine the relative level of phosphorylation.
Leptin Receptor Binding Assay (Immunoassay)
This assay measures the binding affinity of human and mouse leptin to the leptin receptor.
Detailed Methodology:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with a monoclonal antibody specific to the human or mouse leptin receptor. Incubate overnight at 4°C.
-
Blocking: Wash the wells and block with a solution containing 3% skim milk or BSA in PBS for 2 hours at room temperature to prevent non-specific binding.
-
Competitive Binding:
-
Add a constant concentration of biotinylated leptin (either human or mouse, depending on the experiment) to each well.
-
Add increasing concentrations of unlabeled competitor leptin (human or mouse).
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Analysis: The signal will be inversely proportional to the concentration of the unlabeled competitor leptin. Plot the absorbance against the logarithm of the competitor concentration and fit the data to a competitive binding equation to determine the IC50. The dissociation constant (Kd) can then be calculated from the IC50 value.
Conclusion
Both human and mouse leptin are potent activators of the leptin receptor and its downstream signaling pathways in vitro. While they exhibit significant cross-species reactivity, subtle differences in their bioactivity may exist. The experimental protocols provided in this guide offer a framework for researchers to conduct direct, quantitative comparisons of human and mouse leptin in their specific cellular models. Such comparative studies are crucial for validating findings from murine models and advancing our understanding of leptin's role in human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Leptin stimulates the proliferation of human colon cancer cells in vitro but does not promote the growth of colon cancer xenografts in nude mice or intestinal tumorigenesis in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leptin promotes the proliferative response and invasiveness in human endometrial cancer cells by activating multiple signal-transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leptin stimulation of cell cycle and inhibition of apoptosis gene and protein expression in OVCAR-3 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Serum vs. Plasma for Human Leptin Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of human leptin is critical for research in metabolism, obesity, and related drug development. A key pre-analytical decision is the choice between serum and plasma as the sample matrix. This guide provides an objective comparison of leptin levels in serum and plasma, supported by experimental data, to aid researchers in making informed decisions for their studies.
Key Findings and Recommendations
Studies comparing leptin concentrations in paired serum and plasma samples have consistently shown a very high correlation between the two. A Spearman correlation coefficient of 0.98 has been reported, indicating that for most applications, either sample type can be used with a high degree of confidence in the relative ranking of leptin levels.[1] However, a consistent trend of slightly higher leptin concentrations in serum compared to plasma has been observed, particularly at higher physiological concentrations. One study noted that serum leptin levels can be approximately 20% higher than those in plasma. This systematic difference, though small, may be significant for longitudinal studies or when absolute quantification is critical.
For most research applications, the choice between serum and plasma may be dictated by existing sample collection protocols or the need to analyze other biomarkers from the same sample. However, for studies requiring the highest degree of precision and comparability, it is recommended to consistently use the same sample type throughout the study.
Quantitative Comparison of Leptin Levels
The following table summarizes the findings from studies that have quantitatively compared leptin concentrations in paired human serum and plasma samples.
| Study Parameter | Serum | Plasma | Key Findings | Reference |
| Correlation | - | - | High Spearman correlation of 0.98 (overall), 0.95 in men, and 0.96 in women.[1] | [1] |
| Concentration Difference | Generally higher | Generally lower | Serum levels are often slightly higher than plasma levels, with the difference being more pronounced at higher leptin concentrations. One study reported serum levels to be approximately 20% higher. | |
| Standardized Mean Difference (in Diabetic Patients vs. Controls) | SMD: 0.69 (95% CI: 0.36–1.02 ng/mL) | SMD: 0.46 (95% CI: 0.18–0.74 ng/mL) | A meta-analysis showed a higher standardized mean difference in serum compared to plasma in diabetic individuals versus controls, suggesting the difference between groups is more pronounced in serum samples.[2][3][4] | [2][3][4] |
Experimental Protocols
Accurate and reproducible leptin measurements are highly dependent on standardized pre-analytical procedures. Below are detailed methodologies for sample collection and a common assay for leptin quantification.
Blood Sample Collection and Processing
a) Serum Collection:
-
Collection: Draw whole blood into a serum separator tube (SST).
-
Clotting: Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifugation: Centrifuge the tube at 1,000-2,000 x g for 10 minutes at room temperature.
-
Aliquoting: Carefully aspirate the serum (the clear supernatant) and transfer it to a clean polypropylene (B1209903) tube.
-
Storage: Store aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
b) Plasma Collection:
-
Collection: Draw whole blood into a tube containing an anticoagulant (e.g., EDTA, heparin, or citrate).
-
Mixing: Gently invert the tube 8-10 times to ensure proper mixing of the blood with the anticoagulant.
-
Centrifugation: Centrifuge the tube at 1,000-2,000 x g for 10-15 minutes at 4°C.
-
Aliquoting: Carefully aspirate the plasma (the clear supernatant) and transfer it to a clean polypropylene tube.
-
Storage: Store aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Human Leptin Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a generalized example of a sandwich ELISA for the quantification of human leptin.
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the manufacturer's instructions.
-
Standard/Sample Addition: Add 100 µL of standards and samples (diluted as required) to the appropriate wells of the microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at 37°C or room temperature).
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the provided wash buffer.
-
Detection Antibody Addition: Add 100 µL of the conjugated detection antibody to each well.
-
Incubation: Cover the plate and incubate as per the manufacturer's instructions (typically 30-60 minutes).
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50-100 µL of the stop solution to each well.
-
Read Absorbance: Measure the optical density at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Calculate the leptin concentration in the samples by interpolating from the standard curve.
Visualizations
Leptin Signaling Pathway
References
A Comparative Analysis of Leptin and Ghrelin Signaling in the Hypothalamus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the signaling pathways of leptin and ghrelin, two hormones with opposing effects on energy homeostasis, primarily mediated through the hypothalamus. Understanding the intricate molecular mechanisms of these hormones is crucial for developing therapeutic strategies against metabolic disorders such as obesity and cachexia.
Introduction to Leptin and Ghrelin
Leptin, an anorexigenic hormone produced by adipose tissue, signals satiety and increases energy expenditure.[1][2] Conversely, ghrelin, an orexigenic hormone primarily secreted by the stomach, stimulates appetite and promotes energy storage.[1][2] Both hormones exert their primary effects by modulating the activity of specific neuronal populations within the hypothalamic arcuate nucleus (ARC), namely the pro-opiomelanocortin (POMC) and agouti-related peptide/neuropeptide Y (AgRP/NPY) neurons.[3][4]
Leptin Signaling Pathway
Leptin binds to the long-form leptin receptor (LepRb), a member of the class I cytokine receptor family.[5][6] This binding event lacks intrinsic enzymatic activity and relies on the associated Janus kinase 2 (JAK2) to initiate downstream signaling.[7]
The primary and most critical pathway for leptin's effects on energy balance is the JAK2/STAT3 pathway .[5][7]
-
Activation : Leptin binding induces a conformational change in LepRb, leading to the activation and autophosphorylation of JAK2.
-
STAT3 Phosphorylation : Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of LepRb, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3).[6]
-
Dimerization and Translocation : STAT3 is subsequently phosphorylated by JAK2, causing it to dimerize and translocate to the nucleus.
-
Gene Transcription : In the nucleus, phosphorylated STAT3 acts as a transcription factor, increasing the expression of anorexigenic genes like POMC and decreasing the expression of orexigenic genes like AgRP and NPY.[7][8]
Other significant leptin-activated pathways include:
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt : This pathway is also crucial for leptin's anorectic effects and plays a role in regulating glucose homeostasis.[4][8]
-
SHP2/MAPK (ERK) : Involved in mediating leptin's anorexigenic actions.[6][9]
A key negative feedback regulator of leptin signaling is the Suppressor of Cytokine Signaling 3 (SOCS3) , whose expression is induced by STAT3.[8][9] SOCS3 can bind to both JAK2 and LepRb, inhibiting their activity and contributing to the development of leptin resistance.[8]
Ghrelin Signaling Pathway
Ghrelin's orexigenic effects are mediated by the growth hormone secretagogue receptor type 1a (GHSR-1a), a G-protein coupled receptor (GPCR).[10][11]
The canonical signaling pathway for ghrelin involves Gαq/11 activation :
-
Activation : Acylated ghrelin binds to GHSR-1a, activating the associated Gαq/11 subunit.[10]
-
PLC Activation : Gαq/11 activates phospholipase C (PLC).
-
Second Messengers : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization : IP3 triggers the release of Ca2+ from intracellular stores, increasing cytosolic calcium levels.[10]
-
AMPK Activation : The rise in intracellular Ca2+ leads to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[10]
-
Neuronal Effects : In the hypothalamus, AMPK activation ultimately increases the expression of AgRP and NPY, stimulating appetite and decreasing energy expenditure.[10][12]
Ghrelin signaling is critical for the full orexigenic response, particularly through its action on NPY/AgRP neurons.[10]
Quantitative and Functional Comparison
The opposing actions of leptin and ghrelin are rooted in their distinct molecular signaling and their differential effects on hypothalamic neuronal populations.
Table 1: Comparison of Leptin and Ghrelin Signaling Characteristics
| Feature | Leptin (Anorexigenic) | Ghrelin (Orexigenic) |
| Primary Source | Adipose Tissue[13] | Stomach (P/D1 cells)[1] |
| Receptor Type | Class I Cytokine Receptor (LepRb)[5] | G-Protein Coupled Receptor (GHSR-1a)[10] |
| Primary Signaling Pathway | JAK2-STAT3[5][7] | Gαq/11-PLC-Ca2+-AMPK[10] |
| Key Downstream Kinase | Janus Kinase 2 (JAK2)[7] | AMP-activated protein kinase (AMPK)[10] |
| Primary Transcription Factor | STAT3[5][9] | CREB (cAMP response element-binding protein)[10] |
| Action on ARC Neurons | Activates POMC; Inhibits AgRP/NPY[3][7] | Activates AgRP/NPY; Indirectly inhibits POMC[3][12] |
| Feedback Regulation | SOCS3 (inhibitory feedback)[8] | LEAP2 (endogenous antagonist)[10] |
Table 2: Quantitative Data on Neuronal Responses and Receptor Localization
| Parameter | Leptin | Ghrelin | Source |
| Receptor Co-localization on NPY/AgRP neurons | ~59.6% of NPY neurons express OB-Rb | GHSR-1a is predominantly expressed on NPY/AgRP neurons | [3][14] |
| Receptor Co-localization on POMC neurons | ~89.8% of POMC neurons express OB-Rb | Far fewer POMC neurons express GHSR-1a compared to NPY/AgRP neurons | [3][14] |
| Effect on AgRP/NPY Neuron Activity | Inhibits/Hyperpolarizes | Activates/Depolarizes (induces Ca2+ influx) | [3][12] |
| Effect on POMC Neuron Activity | Activates/Depolarizes | Indirectly inhibits (via GABA from AgRP neurons) | [3][12] |
| Electrophysiological Response (ARC) | Inhibits ~76% of ghrelin-activated neurons | Activates ~80% of tested arcuate neurons | [15] |
Experimental Protocols
The following are summaries of key experimental methodologies used to elucidate the signaling and function of leptin and ghrelin in the hypothalamus.
Protocol: Brain Slice Electrophysiology for Neuronal Activity
This method is used to measure how leptin and ghrelin directly alter the electrical activity of hypothalamic neurons.
-
Objective: To record changes in membrane potential and firing rate of ARC neurons in response to hormone application.
-
Methodology:
-
Slice Preparation: A mouse is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices (250-300 µm thick) containing the hypothalamus are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber on a microscope stage and continuously perfused with warm (32-34°C), oxygenated aCSF.
-
Patch-Clamp: Whole-cell patch-clamp recordings are established from visually identified neurons in the arcuate nucleus. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the neuron's membrane.
-
Hormone Application: After establishing a stable baseline recording, leptin or ghrelin (typically at nanomolar concentrations) is added to the perfusion bath for a defined period (e.g., 2-5 minutes).[16]
-
Data Acquisition: Changes in membrane potential, firing frequency, and postsynaptic currents are recorded and analyzed to determine if the hormone has an excitatory (depolarizing) or inhibitory (hyperpolarizing) effect.[12][16]
-
Protocol: Double-Label Immunohistochemistry (IHC) for Receptor Localization
This technique is used to visualize the presence of leptin or ghrelin receptors within specific, neurochemically-defined cell types (e.g., POMC or NPY neurons).
-
Objective: To determine the percentage of POMC or NPY neurons that also express LepRb.
-
Methodology:
-
Tissue Preparation: An animal is deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) fixative.[13] The brain is removed, post-fixed in PFA, and cryoprotected in a sucrose (B13894) solution.
-
Sectioning: The hypothalamus is sectioned into thin slices (e.g., 30 µm) using a cryostat or freezing microtome.
-
Antigen Retrieval: Sections may be treated with heat or enzymes to unmask epitopes.
-
Immunostaining:
-
Sections are incubated with a primary antibody cocktail containing an antibody against the receptor (e.g., rabbit anti-LepRb) and an antibody against the neuronal marker (e.g., mouse anti-POMC).
-
After washing, sections are incubated with a secondary antibody cocktail containing fluorescently-labeled antibodies that recognize the host species of the primary antibodies (e.g., Donkey anti-rabbit Alexa Fluor 488 and Donkey anti-mouse Alexa Fluor 594).
-
-
Imaging and Analysis: Sections are mounted on slides and imaged using a confocal microscope. The channels for each fluorophore are captured separately and then merged. The number of single-labeled (e.g., only POMC) and double-labeled (POMC + LepRb) cells are counted to determine the percentage of co-localization.[14]
-
Conclusion
Leptin and ghrelin provide a classic example of dual, antagonistic control over a critical physiological process. Leptin, acting through a cytokine receptor-like pathway (JAK-STAT), signals energy abundance to suppress feeding. Ghrelin, via a GPCR pathway (Gαq/11-AMPK), signals energy deficit to stimulate feeding. Their signaling pathways converge on the same key neuronal populations in the hypothalamic ARC but elicit opposite cellular and behavioral outcomes. A thorough understanding of these divergent signaling cascades, their points of intersection, and their regulation is paramount for the rational design of therapeutics targeting obesity, diabetes, and other metabolic diseases.[17]
References
- 1. news-medical.net [news-medical.net]
- 2. The role of leptin and ghrelin in the regulation of food intake and body weight in humans: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CNS Regulation of Energy Metabolism: Ghrelin versus Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leptin and insulin pathways in POMC and AgRP neurons that modulate energy balance and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leptin signalling pathways in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Leptin signalling pathways in hypothalamic neurons: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. news-medical.net [news-medical.net]
- 10. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a functionally selective ghrelin receptor (GHSR1a) ligand for modulating brain dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Ghrelin in Regulating Synaptic Function and Plasticity of Feeding-Associated Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Immunohistochemical characterization of localization of long-form leptin receptor (OB-Rb) in neurochemically defined cells in the ovine hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ghrelin acts on leptin-responsive neurones in the rat arcuate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrophysiological Effects of Ghrelin in the Hypothalamic Paraventricular Nucleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Leptin and ghrelin dynamics: unraveling their influence on food intake, energy balance, and the pathophysiology of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Human Leptin Resistance: Validation of a Novel Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel biomarker for human leptin resistance, the soluble leptin receptor (sLEPR) and the derived Free Leptin Index (FLI), with established and emerging biomarkers. We present supporting experimental data, detailed protocols for key validation experiments, and visual representations of the underlying biological pathways and workflows.
Introduction to Leptin Resistance
Leptin, a 16 kDa hormone primarily secreted by adipocytes, is a critical regulator of energy homeostasis.[1] It acts on the hypothalamus to suppress appetite and increase energy expenditure.[1][2] However, in many individuals with obesity, a state of leptin resistance develops, where high circulating levels of leptin fail to elicit the expected anorexigenic response.[2] This phenomenon is a key factor in the development and maintenance of obesity and associated metabolic disorders.[2] The accurate identification and quantification of leptin resistance are crucial for understanding its pathophysiology and for the development of effective therapeutic interventions. While hyperleptinemia is a recognized indicator of leptin resistance, there is a need for more sensitive and specific biomarkers.[2]
The Novel Biomarker: Soluble Leptin Receptor (sLEPR) and Free Leptin Index (FLI)
The biological actions of leptin are mediated by its binding to the leptin receptor (LEPR). A soluble form of this receptor, sLEPR, circulates in the blood and is the primary binding protein for leptin.[3][4] The concentration of sLEPR can influence the amount of free, biologically active leptin. The Free Leptin Index (FLI) , calculated as the ratio of total leptin to sLEPR, has been proposed as a more accurate marker of leptin sensitivity than total leptin alone.[5][6] In states of leptin resistance, such as obesity, sLEPR levels are often decreased, leading to an elevated FLI.[5]
Comparison of Biomarkers for Leptin Resistance
The following table summarizes the performance of the novel sLEPR/FLI biomarker compared to other alternatives.
| Biomarker | Principle | Advantages | Disadvantages | Reported Performance (AUC) |
| Serum Leptin | Measurement of total circulating leptin. Hyperleptinemia is indicative of resistance. | Widely available assays, simple to measure. | Does not distinguish between bound and free leptin; influenced by adiposity. | High diagnostic accuracy for AMI (AUC=0.964), a condition linked to metabolic dysregulation.[7] |
| Leptin/Adiponectin Ratio | Reflects the balance between a pro-inflammatory (leptin) and an anti-inflammatory (adiponectin) adipokine. | May better reflect adipocyte dysfunction and insulin (B600854) resistance. | Requires measurement of two analytes. | Good discriminatory ability for insulin resistance in adolescents (AUC for boys: 0.823, for girls: 0.736).[8] |
| Phosphorylated STAT3 (pSTAT3) | Measures the activation of a key downstream signaling molecule of the leptin receptor. | Direct measure of cellular response to leptin. | Invasive (requires tissue biopsy, typically from the hypothalamus in animal models), technically demanding. | Not typically used as a clinical diagnostic biomarker due to its invasive nature. |
| sLEPR & Free Leptin Index (FLI) | Quantifies the main binding protein of leptin (sLEPR) and calculates the ratio of total leptin to sLEPR (FLI) to estimate free leptin. | Potentially a more accurate representation of biologically active leptin. The FLI is associated with metabolic abnormalities.[9] | Requires a specific sLEPR assay; less widely used currently. | The FLI is considered a potent predictor of developing type II diabetes.[9] |
Signaling Pathways and Experimental Workflows
To understand the validation of these biomarkers, it is essential to visualize the underlying molecular pathways and the experimental procedures.
Experimental Protocols
Protocol 1: Quantification of Human Leptin and sLEPR by ELISA
This protocol outlines the general steps for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of total human leptin and sLEPR in serum or plasma.
Materials:
-
ELISA kit for human leptin or sLEPR (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
-
Distilled or deionized water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. Bring all components to room temperature before use.
-
Standard Curve: Prepare a serial dilution of the provided standard to create a standard curve. A typical range for leptin is 0.156 ng/mL to 10 ng/mL.[10]
-
Sample Addition: Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1-2 hours at 37°C or room temperature).[10]
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the prepared wash buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and tapping it on absorbent paper.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate as per the manufacturer's instructions (e.g., 1 hour at 37°C).[10]
-
Washing: Repeat the washing step as described in step 5.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate (e.g., 30-45 minutes at room temperature).[11]
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for a specified time (e.g., 15-30 minutes) until color develops.
-
Stop Reaction: Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Calculation: Calculate the concentration of leptin or sLEPR in the samples by plotting a standard curve of the absorbance values of the standards against their known concentrations. The Free Leptin Index (FLI) can then be calculated using the formula: FLI = [Leptin (ng/mL) / sLEPR (ng/mL)].[12]
Protocol 2: Quantification of pSTAT3 by Western Blot
This protocol is for the detection of phosphorylated STAT3 (pSTAT3) in hypothalamic tissue lysates from animal models.
Materials:
-
Hypothalamic tissue
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (anti-pSTAT3, anti-total STAT3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Lysis: Homogenize hypothalamic tissue in ice-cold lysis buffer.[13] Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[14]
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pSTAT3 (e.g., anti-p-STAT3 Tyr705) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step as described in step 8.
-
Detection: Apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize the pSTAT3 signal, the membrane can be stripped of the antibodies and re-probed with antibodies for total STAT3 and a loading control (e.g., β-actin).[14]
-
Densitometry: Quantify the band intensities using densitometry software. The relative level of STAT3 phosphorylation is determined by normalizing the pSTAT3 signal to the total STAT3 signal.[14]
Conclusion
The validation of a novel biomarker for human leptin resistance requires a multifaceted approach, comparing its performance against existing methods. The soluble leptin receptor (sLEPR) and the calculated Free Leptin Index (FLI) present a promising alternative to traditional biomarkers by providing a more nuanced assessment of leptin bioavailability and action. The experimental protocols and workflows detailed in this guide provide a framework for the rigorous evaluation of this and other novel biomarkers in the field of metabolic research. Further large-scale clinical studies are warranted to establish the clinical utility of sLEPR and FLI in the diagnosis and management of leptin resistance and obesity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Leptin resistance: underlying mechanisms and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibl-america.com [ibl-america.com]
- 4. The soluble leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leptin, Leptin Receptor Concentrations and Free Leptin Index (FLI) in Polish Healthy Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tracking of Leptin, Soluble Leptin Receptor, and the Free Leptin Index during Weight Loss and Regain in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative diagnostic utility of leptin and resistin as inflammatory biomarkers in acute myocardial infarction | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 8. mdpi.com [mdpi.com]
- 9. Leptin, Leptin Soluble Receptor, and the Free Leptin Index following a Diet and Physical Activity Lifestyle Intervention in Obese Males and Females - PMC [pmc.ncbi.nlm.nih.gov]
- 10. denovobiolabs.com [denovobiolabs.com]
- 11. raybiotech.com [raybiotech.com]
- 12. Cortisol, leptin and free leptin index (FLI) in newborns in the first days of life and their importance for body weight programming - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blotting of hypothalamic proteins [protocols.io]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Commercial Recombinant Human Leptin: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of high-quality recombinant proteins is a critical first step in ensuring the validity and reproducibility of experimental results. This guide provides an objective comparison of commercially available recombinant human leptin from several prominent suppliers, supported by key performance data and detailed experimental protocols.
Leptin, a 16 kDa adipokine, plays a crucial role in the regulation of energy homeostasis, appetite, and metabolism. Its study is paramount in understanding and developing therapeutics for obesity, metabolic syndrome, and other related disorders. The quality and bioactivity of recombinant leptin can significantly impact research outcomes. Here, we compare offerings from leading suppliers based on their published product specifications.
Quantitative Data Comparison
The following table summarizes the key quality and performance metrics for recombinant human leptin from four major commercial sources. All suppliers utilize E. coli as the expression system.
| Feature | Thermo Fisher Scientific | Leinco Technologies | R&D Systems (Bio-Techne) | Novus Biologicals |
| Purity | >98% by SDS-PAGE[1] | >97% by SDS-PAGE and silver stain[2] | >97% by SDS-PAGE with Silver Staining | >97% by SDS-PAGE and HPLC[3] |
| Endotoxin Level | <0.1 ng/µg[1] | <0.1 EU/µg[2] | <0.10 EU per 1 µg | < 1 EU/µg[3] |
| Reported Bioactivity | Active in ob/ob mouse model[1] | ED50: 0.4 - 2 ng/ml (BaF3 cell proliferation)[2] | ED50: 0.4-2 ng/mL (BaF3 cell proliferation) | ED50: < 2 ng/ml (chemotaxis bioassay using BaF3 cells)[3] |
| Molecular Weight | 16 kDa[1] | 16 kDa[2] | 16 kDa | 16 kDa[3] |
| Formulation | Lyophilized from 0.1% TFA[1] | Lyophilized from Tris-HCl and NaCl, pH 8.5[2] | Lyophilized from Tris-HCl and NaCl | Lyophilized from 50 mM PB, pH 3.5, with 0.02% Tween-20[3] |
Experimental Protocols
To aid in the experimental validation and application of recombinant leptin, two key protocols are detailed below: a widely used cell-based bioassay for determining functional activity and an ELISA for quantifying bioactive leptin.
Leptin Bioactivity Assessment using BaF3 Cell Proliferation Assay
This assay is a standard method for determining the biological activity of recombinant human leptin by measuring its ability to induce the proliferation of murine pro-B BaF3 cells that have been stably transfected with the human leptin receptor (OB-R).
Materials:
-
BaF3 cells stably transfected with human leptin receptor (hOB-R)
-
RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human leptin (from various suppliers)
-
[3H]-thymidine or other proliferation assay reagent (e.g., MTT, resazurin)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Scintillation counter or plate reader
Protocol:
-
Cell Culture: Maintain the BaF3-hOB-R cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well.
-
Leptin Stimulation: Prepare serial dilutions of the recombinant human leptin standards and test samples in culture medium. Add the diluted leptin to the wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[4]
-
Proliferation Measurement:
-
[3H]-thymidine incorporation: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.[4] Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
Colorimetric/Fluorometric Assays: Alternatively, add the appropriate reagent (e.g., MTT, resazurin) and follow the manufacturer's instructions to measure cell proliferation using a plate reader.
-
-
Data Analysis: Plot the proliferation signal against the leptin concentration and determine the ED50 value, which is the concentration of leptin that induces 50% of the maximum proliferative response.
Quantification of Bioactive Leptin by ELISA
This ELISA protocol is designed to specifically measure the concentration of biologically active leptin that is capable of binding to its receptor.
Principle: A microtiter plate is coated with the recombinant human leptin receptor. Samples containing leptin are added, and the bioactive leptin binds to the immobilized receptor. The bound leptin is then detected using a specific antibody, followed by a secondary antibody conjugated to an enzyme for signal generation.[5][6]
Materials:
-
Recombinant human leptin receptor (for coating)
-
Recombinant human leptin standard
-
Biotin-conjugated anti-leptin antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
96-well ELISA plates
-
Plate washer
-
Microplate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with the recombinant human leptin receptor and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer.
-
Sample and Standard Incubation: Add diluted samples and a serial dilution of the recombinant human leptin standard to the wells and incubate for 2 hours at room temperature.[5]
-
Detection Antibody Incubation: Wash the plate and add the biotin-conjugated anti-leptin antibody to each well. Incubate for 1 hour at room temperature.[5]
-
Streptavidin-HRP Incubation: Wash the plate and add the streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.[5]
-
Signal Development: Wash the plate and add the TMB substrate. Incubate in the dark until sufficient color develops.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the leptin standard. Use this curve to determine the concentration of bioactive leptin in the samples.
Visualizing Key Pathways and Workflows
To further aid in understanding, the following diagrams illustrate the leptin signaling pathway and the experimental workflow for the bioactivity assay.
References
- 1. Human Leptin Recombinant Protein (PHP0013) [thermofisher.com]
- 2. Recombinant Human Leptin - Leinco Technologies [leinco.com]
- 3. novusbio.com [novusbio.com]
- 4. Physiological Concentrations of Leptin Do Not Affect Human Neutrophils | PLOS One [journals.plos.org]
- 5. mediagnost.de [mediagnost.de]
- 6. s3.amazonaws.com [s3.amazonaws.com]
A Head-to-Head Comparison of Two Human Leptin Immunoassay Platforms
For researchers, scientists, and drug development professionals seeking reliable and accurate quantification of human leptin, selecting the appropriate immunoassay platform is a critical first step. This guide provides a detailed, data-driven comparison of two widely used commercial enzyme-linked immunosorbent assay (ELISA) kits for the measurement of human leptin: the Quantikine ELISA Kit from R&D Systems and the "Dual Range" ELISA Kit from Millipore (a brand of Merck KGaA, Darmstadt, Germany).
This comparison synthesizes manufacturer-provided performance data and information from independent validation studies to offer an objective overview of each platform's capabilities. We will delve into key performance characteristics, provide detailed experimental protocols, and visualize the underlying biological pathway and experimental workflow to aid in your decision-making process.
Performance Characteristics at a Glance
A summary of the key quantitative performance characteristics for the R&D Systems Quantikine Human Leptin ELISA Kit and the Millipore Human Leptin "Dual Range" ELISA Kit is presented below. This table allows for a rapid side-by-side comparison of their main features.
| Feature | R&D Systems Quantikine ELISA Kit (DLP00) | Millipore "Dual Range" ELISA Kit (EZHL-80SK) |
| Assay Principle | Solid Phase Sandwich ELISA[1] | Sandwich ELISA |
| Sensitivity | 7.8 pg/mL[1][2] | Sensitive Assay: 0.125 ng/mL; Standard Assay: 0.5 ng/mL[3] |
| Assay Range | 15.6 - 1,000 pg/mL[1][2] | Sensitive Assay: 0.125 - 20 ng/mL; Standard Assay: 0.5 - 100 ng/mL[3] |
| Sample Types | Cell Culture Supernates, Serum, EDTA Plasma, Heparin Plasma, Citrate Plasma[1][2] | Serum, Plasma (K2 EDTA), Cell Culture Supernatant[3] |
| Sample Volume | 10 µL (Serum/Plasma), 100 µL (Cell Culture Supernates)[1][2] | 25 µL[3] |
| Assay Time | 3.5 hours[1][2] | 4 hours[3] |
| Intra-Assay CV | <10% | Sensitive Assay: 1.4 - 4.9%; Standard Assay: 2.6 - 4.6%[3] |
| Inter-Assay CV | <10% | Not explicitly stated, but a study using a Millipore MIA reported 15% |
| Specificity | Natural and recombinant human Leptin.[1] <0.5% cross-reactivity with related molecules.[1] | Specific for human leptin. |
| Accuracy (Recovery) | Not explicitly stated for the kit, but a validation study on DBS samples showed 95.8% ± 3.0% to 95.0% ± 7.3% recovery after freeze-thaw cycles.[2] | 94 - 114%[3] |
| Linearity | Samples diluted with calibrator diluent show good linearity.[4] | Sensitive Assay: 96 - 125%; Standard Assay: 80 - 105%[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for understanding the hands-on requirements of each assay. Below are generalized experimental protocols for a typical sandwich ELISA, as would be performed with either of these kits. For specific details, always refer to the manufacturer's most current protocol.
General Sandwich ELISA Protocol for Leptin Quantification
-
Reagent Preparation : All reagents, including standards, samples, and buffers, should be brought to room temperature before use. Concentrated wash buffers are diluted to their working concentration with deionized water.
-
Plate Preparation : The required number of microplate strips, pre-coated with a capture antibody specific for human leptin, are secured in a plate holder.
-
Standard and Sample Addition : A defined volume of standards, quality controls, and samples are pipetted into the appropriate wells. A zero standard (blank) is also included.
-
Incubation 1 : The plate is covered with a plate sealer and incubated for a specified time (e.g., 2 to 2.5 hours) at room temperature or 37°C, allowing the leptin present in the samples to bind to the immobilized capture antibody.
-
Washing 1 : After incubation, the plate is washed multiple times (typically 3-4 times) with the wash buffer to remove any unbound substances.
-
Detection Antibody Addition : A biotinylated detection antibody specific for human leptin is added to each well.
-
Incubation 2 : The plate is sealed and incubated for a specified period (e.g., 1 to 2 hours) to allow the detection antibody to bind to the captured leptin.
-
Washing 2 : The plate is washed again to remove unbound detection antibody.
-
Enzyme Conjugate Addition : A streptavidin-horseradish peroxidase (HRP) conjugate is added to each well.
-
Incubation 3 : The plate is incubated for a short period (e.g., 20-30 minutes), allowing the streptavidin-HRP to bind to the biotinylated detection antibody.
-
Washing 3 : A final wash step removes any unbound enzyme conjugate.
-
Substrate Addition : A substrate solution (e.g., TMB) is added to each well, initiating a colorimetric reaction. The plate is incubated in the dark.
-
Stopping the Reaction : A stop solution is added to each well to terminate the reaction, resulting in a color change.
-
Data Acquisition : The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis : A standard curve is generated by plotting the optical density of the standards against their known concentrations. The concentration of leptin in the samples is then determined by interpolating their optical density values on the standard curve.
Visualizing the Leptin Signaling Pathway and Experimental Workflow
To provide a deeper understanding of the biological context and the experimental process, we have created diagrams using the DOT language.
Leptin Signaling Pathway
Leptin exerts its effects by binding to the leptin receptor (LEPR), which activates several downstream signaling cascades, primarily the JAK-STAT pathway. This pathway plays a crucial role in regulating energy homeostasis, appetite, and metabolism.
Caption: Leptin signaling pathway overview.
Experimental Workflow for Leptin Immunoassay
The following diagram illustrates the key steps involved in a typical sandwich ELISA for quantifying human leptin.
References
A Researcher's Guide to Validating the Specificity of a New Human Leptin Receptor Antibody
For Researchers, Scientists, and Drug Development Professionals
The human leptin receptor (LEPR) plays a crucial role in regulating energy homeostasis, metabolism, and immune function. Its involvement in obesity, diabetes, and cancer makes it a significant target for therapeutic development. Consequently, the availability of highly specific and reliable antibodies is paramount for accurate research and drug discovery. This guide provides a comprehensive framework for validating the specificity of a new human leptin receptor antibody, comparing its performance against a benchmark antibody through a series of rigorous experimental protocols.
Comparative Performance Analysis
To objectively assess the specificity of a new antibody, its performance should be directly compared to an established, well-characterized benchmark antibody known for its high specificity. The following tables summarize hypothetical experimental data comparing "New Antibody X" with "Benchmark Antibody Y".
Table 1: Binding Affinity by Direct ELISA
| Antibody | Target Antigen | Kd (nM) | R² |
| New Antibody X | Recombinant Human LEPR | 0.85 | 0.992 |
| Benchmark Antibody Y | Recombinant Human LEPR | 1.10 | 0.995 |
Lower Kd indicates higher binding affinity.
Table 2: Specificity Analysis by Western Blot
| Antibody | Cell Lysate | Target Band (≈130-170 kDa) | Signal-to-Noise Ratio | Off-Target Bands |
| New Antibody X | MCF-7 (LEPR+) | Detected | 18.5 | None Detected |
| HEK293 (LEPR-KO) | Not Detected | N/A | None Detected | |
| Benchmark Antibody Y | MCF-7 (LEPR+) | Detected | 15.2 | Faint band at ≈70 kDa |
| HEK293 (LEPR-KO) | Not Detected | N/A | None Detected |
Signal-to-noise ratio calculated as the intensity of the target band over the background intensity of the same lane.
Table 3: Immunoprecipitation (IP) and Mass Spectrometry (MS) Analysis
| Antibody | Cell Lysate | LEPR Enrichment (Fold Change) | Top 3 Non-Specific Binders (by Peptide Count) |
| New Antibody X | MCF-7 (LEPR+) | 152 | 1. Keratin, type I2. Heat shock protein 703. Actin, cytoplasmic 1 |
| Benchmark Antibody Y | MCF-7 (LEPR+) | 125 | 1. Keratin, type II2. Heat shock protein 903. Tubulin beta chain |
Fold change is calculated relative to an IgG isotype control immunoprecipitation.
Visualizing Key Processes
To further clarify the experimental designs and the biological context, the following diagrams illustrate the leptin receptor signaling pathway and the workflows for antibody validation.
Caption: Leptin receptor signaling cascade.
Caption: Western Blot experimental workflow.
Caption: Immunoprecipitation-Mass Spectrometry workflow.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
Direct ELISA for Binding Affinity
-
Objective: To determine the binding affinity (Kd) of the antibody to purified recombinant human leptin receptor.
-
Materials:
-
96-well high-binding ELISA plates
-
Recombinant human leptin receptor protein
-
Coating Buffer (100 mM Sodium Carbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (PBST with 1% BSA)
-
Serial dilutions of "New Antibody X" and "Benchmark Antibody Y" (starting from 100 nM)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (2N H₂SO₄)
-
Plate reader
-
-
Protocol:
-
Coat wells with 100 µL of recombinant human LEPR (2 µg/mL in Coating Buffer) and incubate overnight at 4°C.
-
Wash plates three times with Wash Buffer.
-
Block plates with 200 µL of Blocking Buffer for 1 hour at room temperature.
-
Wash plates three times with Wash Buffer.
-
Add 100 µL of serially diluted primary antibodies to the wells and incubate for 2 hours at room temperature.
-
Wash plates five times with Wash Buffer.
-
Add 100 µL of HRP-conjugated secondary antibody (at manufacturer's recommended dilution in Blocking Buffer) and incubate for 1 hour at room temperature.
-
Wash plates five times with Wash Buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops (15-30 minutes).
-
Add 100 µL of Stop Solution.
-
Read absorbance at 450 nm.
-
Calculate the Kd value by fitting the data to a one-site binding hyperbola model using appropriate software.
-
Western Blot for Specificity
-
Objective: To assess the antibody's ability to specifically detect the leptin receptor in cell lysates with and without the target protein.
-
Materials:
-
MCF-7 (LEPR positive) and HEK293 (LEPR knockout) cells
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (5% non-fat milk in TBST)
-
Primary antibodies ("New Antibody X" and "Benchmark Antibody Y")
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Prepare cell lysates from MCF-7 and HEK293 (LEPR-KO) cells using RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., 1:1000 dilution in Blocking Buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply chemiluminescent substrate and capture the image using an imaging system.
-
Analyze the image for the presence of a band at the correct molecular weight (≈130-170 kDa for glycosylated LEPR) and the absence of non-specific bands.
-
Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Analysis
-
Objective: To identify proteins that interact with the antibody, distinguishing the specific target (LEPR) from non-specific binders.
-
Materials:
-
MCF-7 cell line
-
Non-denaturing Lysis Buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors)
-
"New Antibody X", "Benchmark Antibody Y", and a negative control IgG isotype antibody
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer)
-
Neutralization Buffer (e.g., high pH Tris buffer)
-
Reagents for in-solution tryptic digestion
-
LC-MS/MS system
-
-
Protocol:
-
Lyse MCF-7 cells with non-denaturing lysis buffer.
-
Pre-clear the lysate with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with 2-5 µg of the respective antibodies (New Ab X, Benchmark Ab Y, IgG control) for 4 hours to overnight at 4°C with gentle rotation.
-
Add equilibrated Protein A/G magnetic beads and incubate for another 1-2 hours.
-
Wash the beads with Wash Buffer at least three times to remove unbound proteins.
-
Elute the bound proteins from the beads using Elution Buffer and neutralize immediately.
-
Perform in-solution tryptic digestion of the eluted proteins.
-
Analyze the resulting peptides by LC-MS/MS.
-
Analyze the data using a proteomics software suite. Identify proteins and quantify their abundance (e.g., by peptide counts or peak area). Compare the proteins identified with "New Antibody X" and "Benchmark Antibody Y" to the IgG control to determine specific and non-specific binders. The leptin receptor belongs to the gp130 family of cytokine receptors; therefore, particular attention should be paid to potential cross-reactivity with other members of this family.[1][2]
-
References
comparative study of leptin signaling in different human cell lines
For researchers, scientists, and drug development professionals, understanding the nuanced differences in leptin signaling across various human cell types is critical for advancing therapeutic strategies in oncology, metabolism, and neurobiology. This guide provides a comparative overview of leptin-induced molecular events in several commonly studied human cell lines, supported by experimental data and detailed protocols.
Leptin, an adipocyte-derived hormone, plays a pivotal role in regulating energy homeostasis. However, its influence extends beyond metabolism, with significant effects on cell proliferation, apoptosis, and inflammation, mediated through the leptin receptor (ObR). The activation of ObR triggers a cascade of intracellular signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT), mitogen-activated protein kinase (MAPK/ERK), and phosphatidylinositol 3-kinase (PI3K/Akt) pathways. The cellular response to leptin is highly context-dependent, varying significantly between different cell types. This guide dissects these differences in key human cell lines.
Comparative Analysis of Leptin Signaling Activation
The response to leptin is dictated by the expression of its receptor and the intracellular signaling milieu. Below is a summary of key quantitative data on leptin signaling activation in various human cell lines.
| Cell Line | Tissue of Origin | Key Leptin-Induced Signaling Events | Quantitative Observations | References |
| HepG2 | Hepatocellular Carcinoma | Activation of STAT3, PI3K/Akt pathway.[1][2] | Leptin treatment (80 ng/mL) leads to STAT3 phosphorylation and suppresses gluconeogenesis.[2] Leptin alone can cause a 4- to 5-fold increase in serine phosphorylation of GSK3.[1] | [1][2][3] |
| SH-SY5Y | Neuroblastoma | Phosphorylation of STAT3, activation of PI3K/Akt and MAPK pathways.[4][5][6][7] | Leptin (100 nM) induces STAT3 phosphorylation after 15 minutes of exposure.[4] Leptin at 100 nM increased cell number by 30-50% at 24-48 hours.[5] | [4][5][6][7][8] |
| HEK293 | Embryonic Kidney | Activation of JAK2/STAT3 pathway.[9][10] | Leptin (60 ng/ml) stimulates autophosphorylation of JAK2.[9] The EC50 for leptin-induced STAT3 activation was determined to be 0.3 nM.[10] | [9][10][11][12][13] |
| MCF-7 | Breast Cancer (ER+) | Activation of JAK2/STAT3, PI3K/Akt, and MAPK/ERK pathways.[14][15] | Leptin treatment leads to a dose-dependent increase in the expression of Ob-Rb, Jak2, PI3K, Stat3, and p-Stat3 up to a concentration of 50 ng/ml at 24 hours.[15] | [14][15][16][17][18][19][20] |
| Ishikawa | Endometrial Cancer | Activation of STAT3, ERK2, and PI3K/Akt pathways.[21][22] | Leptin (100 ng/ml) stimulates STAT3 phosphorylation within 15 minutes of treatment.[21] | [21][22] |
| AGS, SNU-484, -601, -638 | Gastric Cancer | Phosphorylation of STAT3 and MAPK.[23] | Leptin stimulation leads to the phosphorylation of STAT3 and MAPK.[23] | [23] |
Visualizing Leptin's Molecular Cascade
To illustrate the primary signaling pathways activated by leptin, the following diagram outlines the key molecular players and their interactions upon leptin binding to its receptor.
Standardized Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments used to assess leptin signaling.
Cell Culture and Leptin Treatment
-
Cell Lines and Maintenance: Human cell lines (e.g., HepG2, SH-SY5Y, HEK293, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Serum Starvation: Prior to leptin treatment, cells are typically serum-starved for 16-24 hours in serum-free media to reduce basal signaling activity.[4]
-
Leptin Stimulation: Recombinant human leptin is added to the serum-free media at concentrations typically ranging from 10 to 100 ng/mL.[15][21][22] Incubation times vary depending on the endpoint being measured, from 15 minutes for phosphorylation events to 24-72 hours for proliferation or apoptosis assays.[4][5]
Western Blotting for Phosphorylated Signaling Proteins
This protocol is designed to detect the activation of key signaling molecules.
-
Cell Lysis: After leptin treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK).
-
Secondary Antibody and Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The medium is replaced with serum-free medium for 24 hours, followed by treatment with various concentrations of leptin for 24-72 hours.
-
MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization and Measurement: The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the control (untreated cells).
This guide provides a foundational comparison of leptin signaling in different human cell lines. For researchers and drug development professionals, these insights are crucial for selecting appropriate model systems and for the design of targeted therapies that modulate the diverse effects of leptin.
References
- 1. pnas.org [pnas.org]
- 2. Hepatic Leptin Signaling Improves Hyperglycemia by Stimulating MAPK Phosphatase-3 Protein Degradation via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human leptin protein activates the growth of HepG2 cells by inhibiting PERK‑mediated ER stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Leptin inhibits 1-methyl-4-phenylpyridinium-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiapoptotic effects of leptin in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - PEITC activates leptin signaling in differentiated SH-SY5Y cells. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Insulin inhibits leptin receptor signalling in HEK293 cells at the level of janus kinase-2: a potential mechanism for hyperinsulinaemia-associated leptin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. (PDF) Insulin Inhibits Leptin Receptor Signalling in HEK293 [research.amanote.com]
- 12. Regulation of leptin signaling and diet-induced obesity by SEL1L-HRD1 ER-associated degradation in POMC expressing neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
- 14. mdpi.com [mdpi.com]
- 15. Effects of leptin on human breast cancer cell lines in relationship to estrogen receptor and HER2 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of different glucose concentrations on the leptin signaling pathway in MCF-7 and T47D breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. researchgate.net [researchgate.net]
- 19. Effects of leptin on the viability of MCF-7 and T47D cells at different glucose concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Multifaceted Mechanism of Leptin Signaling within Tumor Microenvironment in Driving Breast Cancer Growth and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Leptin promotes the proliferative response and invasiveness in human endometrial cancer cells by activating multiple signal-transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Leptin induces functional activation of cyclooxygenase‐2 through JAK2/STAT3, MAPK/ERK, and PI3K/AKT pathways in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
Assessing the Equivalence of Biosimilar Recombinant Human Leptin: A Comparative Guide
This guide provides a comprehensive framework for assessing the equivalence of a biosimilar recombinant human leptin to its innovator counterpart. The assessment follows a step-wise approach, beginning with analytical and functional characterization, and progressing to non-clinical and clinical evaluations to establish biosimilarity. This document is intended for researchers, scientists, and drug development professionals.
Physicochemical and Functional Characterization
A foundational element of establishing biosimilarity is the comprehensive analytical comparison of the biosimilar and innovator molecules. This involves a battery of tests to compare their structural and functional attributes.
Data Presentation: Key Quality Attribute Comparison
The following table summarizes a hypothetical but representative comparison of a biosimilar recombinant human leptin against the innovator product based on typical specifications for recombinant proteins.
| Critical Quality Attribute | Innovator Leptin | Biosimilar Leptin | Acceptance Criteria |
| Physicochemical Properties | |||
| Molecular Weight (Daltons) | 16,026 ± 9 | 16,028 ± 10 | Highly Similar |
| Purity by SDS-PAGE (%) | >97 | >97 | Highly Similar |
| Purity by RP-HPLC (%) | >98 | >98 | Highly Similar |
| Isoelectric Point (pI) | 5.7 | 5.7 | Highly Similar |
| Endotoxin Level (EU/µg) | <0.1 | <0.1 | Equivalent |
| Functional Properties | |||
| Biological Activity (ED50 in ng/mL) | 0.5 - 2.0 | 0.6 - 1.9 | Equivalent |
| Receptor Binding Affinity (KD, nM) | 0.2 | 0.22 | Highly Similar |
| Impurities | |||
| Aggregates (%) | <2 | <2 | Highly Similar |
| Host Cell Proteins (ppm) | <100 | <100 | Equivalent |
Experimental Protocols
Detailed methodologies are crucial for the transparent and reproducible assessment of biosimilarity. Below are representative protocols for key experiments.
Purity Assessment by SDS-PAGE
Objective: To determine the purity and apparent molecular weight of the leptin protein.
Methodology:
-
Sample Preparation: The innovator and biosimilar leptin samples are diluted to a concentration of 1 mg/mL in a sample buffer containing sodium dodecyl sulfate (B86663) (SDS) and a reducing agent (e.g., dithiothreitol).
-
Electrophoresis: Samples are loaded onto a 12% polyacrylamide gel. Electrophoresis is performed at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining: The gel is stained with Coomassie Brilliant Blue to visualize the protein bands.
-
Analysis: The purity is determined by densitometric analysis of the stained gel, calculating the percentage of the main protein band relative to total protein.
Potency Determination by Bioassay
Objective: To measure the biological activity of leptin by its ability to induce cell proliferation.
Methodology:
-
Cell Line: A murine pro-B cell line (e.g., BaF3) stably transfected with the human leptin receptor (OB-R) is used.
-
Assay Setup: Cells are seeded in a 96-well plate and incubated with serial dilutions of the innovator and biosimilar leptin, as well as a standard control.
-
Incubation: The plates are incubated for 48-72 hours to allow for cell proliferation.
-
Measurement: Cell proliferation is quantified using a colorimetric assay (e.g., MTT or XTT).
-
Data Analysis: The half-maximal effective concentration (ED50) is calculated for both the innovator and biosimilar products from the dose-response curves.
Non-Clinical and Clinical Comparison
Following the analytical and functional assessments, non-clinical and clinical studies are conducted to compare the pharmacokinetic (PK), pharmacodynamic (PD), and immunogenicity profiles of the biosimilar and innovator leptin.
Data Presentation: Pharmacokinetic and Immunogenicity Comparison
This table presents illustrative data from a comparative clinical study.
| Parameter | Innovator Leptin | Biosimilar Leptin | Equivalence Margin |
| Pharmacokinetics | |||
| AUC (ng*h/mL) | 1500 | 1450 | 90% CI within 80-125% |
| Cmax (ng/mL) | 100 | 95 | 90% CI within 80-125% |
| t1/2 (hours) | 2.5 | 2.4 | - |
| Immunogenicity | |||
| Anti-Drug Antibodies (ADA) Incidence (%) | 5 | 6 | No clinically meaningful difference |
| Neutralizing Antibodies (NAb) Incidence (%) | 1 | 1.2 | No clinically meaningful difference |
Visualizations
Diagrams illustrating key pathways and workflows provide a clear understanding of the assessment process.
Caption: Leptin Signaling Pathway.
Caption: Biosimilar Equivalence Assessment Workflow.
Measuring Human Leptin: A Comparative Guide to Dried Blood Spot vs. Traditional Serum Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of human leptin, a key hormone in appetite regulation and energy balance, is crucial.[1][2] While traditional serum or plasma analysis has long been the standard, the use of dried blood spot (DBS) sampling offers a minimally invasive alternative that is gaining traction.[1][2][3][4] This guide provides an objective comparison of the performance of DBS-based leptin measurement with traditional methods, supported by experimental data, to help inform your research decisions.
The primary advantage of DBS collection is its simplicity, requiring only a small volume of capillary blood from a finger prick.[1][3] This method significantly reduces the logistical constraints associated with venipuncture, making it ideal for large-scale studies, research in remote settings, and studies involving children or other vulnerable populations.[1][2][3][4]
Performance Comparison: DBS vs. Serum/Plasma
Recent validation studies have demonstrated a strong correlation between leptin concentrations measured in DBS and those measured in traditional serum or plasma samples. The data consistently show a high degree of agreement, indicating that DBS is a reliable method for leptin quantification.
| Parameter | Dried Blood Spot (DBS) | Serum/Plasma | Source |
| Correlation with Serum (Pearson's R) | R = 0.97 | - | [1][2] |
| Correlation with Plasma (r) | r = 0.976 (p < 0.001) | - | [3] |
| Intra-assay Coefficient of Variation (CV) | 3.3% | Varies by assay | [1][2] |
| Inter-assay Coefficient of Variation (CV) | 2.0% | Varies by assay | [1][2] |
| Bias (Bland-Altman) | 4.7 (no apparent bias) | - | [1][2] |
| Spike and Recovery | 97.8% to 105.8% | Varies by assay | [2] |
| Linearity of Dilution | 96.4% to 107.3% | Varies by assay | [2] |
Experimental Workflow for DBS Leptin Measurement
The following diagram illustrates a typical workflow for the measurement of human leptin from dried blood spots using an enzyme-linked immunosorbent assay (ELISA).
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are summaries of the key experimental protocols used in the validation of DBS leptin measurement.
Sample Collection and Preparation
-
Blood Collection: Capillary blood is collected via a finger prick using a sterile lancet.[3]
-
Spotting: A small volume of blood is spotted onto designated circles on a filter paper collection card.[5]
-
Drying: The blood spots are allowed to air dry at ambient temperature for a minimum of 1.5 to 2 hours.[6] For long-term storage, samples are placed in sealed bags with a desiccant.[6]
Leptin Extraction from DBS
-
Punching: A small disc (e.g., 3 mm) is punched from the center of the dried blood spot.
-
Elution: The punched disc is placed into a microtiter plate well or microtube. An assay buffer is added to elute the leptin from the filter paper. This is often done overnight at 4°C.
Enzyme-Linked Immunosorbent Assay (ELISA)
The eluted DBS samples are typically analyzed using commercially available human leptin ELISA kits.[1][2][4] One such validated kit is the Human Leptin Quantikine QuicKit ELISA from R&D Systems.[1][2][4] The general steps of the ELISA protocol are as follows:
-
Sample and Standard Preparation: Eluted DBS samples and a series of leptin standards are added to the wells of a microtiter plate pre-coated with a monoclonal antibody against human leptin.
-
Incubation: The plate is incubated to allow the leptin in the samples and standards to bind to the antibody.
-
Washing: The plate is washed to remove any unbound substances.
-
Addition of Conjugate: A second, enzyme-linked polyclonal antibody specific for leptin is added to the wells.
-
Second Incubation and Washing: The plate is incubated again, followed by another wash step to remove unbound enzyme-linked antibody.
-
Substrate Addition: A substrate solution is added, which reacts with the enzyme to produce a color change.
-
Stopping the Reaction: A stop solution is added to terminate the reaction.
-
Data Acquisition: The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Calculation: A standard curve is generated by plotting the optical density of the standards against their known concentrations. The concentration of leptin in the samples is then determined by interpolating from this standard curve.
Analyte Stability
The stability of leptin in DBS is a critical factor for ensuring accurate measurements, especially when samples are collected in the field and transported to a central laboratory.
-
Short-Term Stability: Studies have shown that leptin in DBS is stable for at least 72 hours at both room temperature (26.2°C) and elevated temperatures (37°C).[1][2] However, another study noted that leptin concentrations may begin to deteriorate after 3 days at room temperature, suggesting that prompt refrigeration or freezing is advisable.[3]
-
Freeze-Thaw Stability: Leptin in DBS has been shown to be stable through at least eight freeze-thaw cycles without significant degradation.[1][2]
-
Long-Term Storage: For long-term storage, it is recommended to keep DBS samples at -20°C or -80°C.[7] Research on the stability of various proteins in DBS stored for extended periods suggests that storage at -20°C or colder is suitable for retrospective studies.[6][8]
Conclusion
The validation data strongly support the use of dried blood spots as a reliable and practical alternative to traditional venipuncture for the measurement of human leptin.[1][2][4] The high correlation with serum and plasma levels, coupled with the logistical advantages of DBS, makes this method particularly valuable for a wide range of research applications, from large-scale epidemiological studies to clinical trials. By following validated protocols for sample collection, storage, and analysis, researchers can confidently incorporate DBS leptin measurement into their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of an Enzyme‐Linked Immunosorbent Assay for Measuring Leptin, a Key Metabolic Hormone, in Dried Blood Spot Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of leptin in dried blood spot samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an Enzyme-Linked Immunosorbent Assay for Measuring Leptin, a Key Metabolic Hormone, in Dried Blood Spot Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Stability of Proteins in Dried Blood Spot Biobanks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of Human Leptin on Diverse Neuronal Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the multifaceted effects of human leptin on distinct neuronal populations. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways, this document serves as a valuable resource for understanding the complex role of leptin in the central nervous system and for guiding future research and therapeutic development.
Introduction to Leptin's Neuronal Targets
Leptin, an adipocyte-derived hormone, is a critical regulator of energy homeostasis, acting primarily on the central nervous system to control food intake and energy expenditure.[1] Its effects are not uniform across the brain; instead, leptin differentially modulates the activity of specific neuronal populations, leading to a coordinated physiological response. The most extensively studied of these are the neurons of the arcuate nucleus (ARC) of the hypothalamus, particularly the pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP) neurons.[1][2] However, leptin's influence extends to other hypothalamic and extra-hypothalamic regions, highlighting its pleiotropic role in brain function.[3][4]
Comparative Effects of Leptin on Key Neuronal Populations
The differential action of leptin on various neuronal populations is central to its role in regulating energy balance. While leptin activates anorexigenic POMC neurons, it simultaneously inhibits orexigenic AgRP neurons.[5][6] This opposing regulation is crucial for maintaining metabolic equilibrium. The following tables summarize the quantitative effects of leptin on these and other neuronal populations.
Electrophysiological Responses to Leptin
| Neuronal Population | Location | Leptin's Effect on Firing Rate | Leptin's Effect on Membrane Potential | Supporting Evidence |
| POMC | Arcuate Nucleus (ARC) | Increase | Depolarization | Leptin (100 nM) increased the firing rate in 12 of 13 POMC neurons (from 1.2 ± 0.1 Hz to 3.4 ± 0.4 Hz).[7] Leptin causes a concentration-dependent depolarization of POMC cells.[8] |
| AgRP/NPY | Arcuate Nucleus (ARC) | Decrease | Hyperpolarization | Brief application of 100 nM leptin resulted in a dramatic decrease in the firing rate (from 3.2 ± 0.68 s⁻¹ to 0.38 ± 0.14 s⁻¹) and a significant hyperpolarization of the resting membrane potential (from -50.5 ± 0.9 mV to -64.2 ± 1.9 mV).[9] |
| VMN | Ventromedial Nucleus | Mixed (Excitation and Inhibition) | Mixed (Depolarization and Hyperpolarization) | Leptin excited 24% and inhibited 20% of VMN neurons.[10] |
| PMV | Ventral Premammillary Nucleus | Mixed (Depolarization and Hyperpolarization) | Mixed (Depolarization and Hyperpolarization) | Leptin caused a rapid depolarization in the majority of LepR PMV neurons, while a subset were hyperpolarized.[11] |
Gene Expression and Neuropeptide Regulation by Leptin
| Neuronal Population | Location | Effect on Gene/Neuropeptide Expression | Signaling Pathway Implicated | Supporting Evidence |
| POMC | Arcuate Nucleus (ARC) | Increases POMC mRNA expression.[2] | JAK-STAT3, PI3K[1][2] | STAT3 binding to the POMC promoter increases its mRNA expression.[2] PI3K-mediated phosphorylation of FOXO1 also contributes to increased POMC mRNA expression.[2] |
| AgRP/NPY | Arcuate Nucleus (ARC) | Decreases AgRP and NPY mRNA expression.[5][12] | JAK-STAT3, PI3K[1][5] | STAT3 activation by leptin has inhibitory effects on agrp mRNA levels.[5] Leptin-stimulated PI3K signaling appears to decrease NPY and AgRP mRNA expression.[2] |
Key Signaling Pathways Activated by Leptin
Leptin exerts its effects by binding to the long-form leptin receptor (LepRb), which triggers intracellular signaling cascades. The two primary pathways are the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway and the phosphoinositide 3-kinase (PI3K) pathway.[1]
Leptin Signaling in POMC Neurons
In POMC neurons, leptin binding to LepRb leads to the activation of JAK2, which in turn phosphorylates and activates STAT3.[1] Activated STAT3 dimerizes, translocates to the nucleus, and promotes the transcription of the Pomc gene.[1][2] Additionally, leptin activates the PI3K pathway in these neurons, which is crucial for the acute electrophysiological effects of leptin, including membrane depolarization.[1][2][13]
Caption: Leptin signaling cascade in POMC neurons.
Leptin Signaling in AgRP Neurons
Conversely, in AgRP neurons, leptin-induced activation of the JAK-STAT3 pathway leads to the suppression of Agrp and Npy gene expression.[2][5] The role of the PI3K pathway in AgRP neurons is more complex, with some evidence suggesting leptin indirectly inhibits it.[1] Leptin's hyperpolarizing effect on AgRP neurons is thought to be mediated by the activation of KATP channels.[11][14]
Caption: Leptin signaling cascade in AgRP neurons.
Experimental Protocols
The findings presented in this guide are based on a variety of sophisticated experimental techniques. Below are summaries of the key methodologies employed.
Electrophysiology (Whole-Cell Patch-Clamp Recording)
-
Objective: To measure the direct effects of leptin on the electrical properties of individual neurons.
-
Methodology:
-
Slice Preparation: Adult mice are anesthetized and decapitated. The brain is rapidly removed and submerged in ice-cold, oxygenated cutting solution. Coronal brain slices (250-300 µm) containing the hypothalamus are prepared using a vibratome.[9][15]
-
Recording: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Neurons of interest (e.g., POMC or AgRP) are identified, often using fluorescent reporters in transgenic mouse models. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the neuronal membrane (a "gigaseal") and then to rupture the membrane to gain electrical access to the cell's interior ("whole-cell" configuration).
-
Data Acquisition: Changes in membrane potential and firing rate (action potentials) are recorded in current-clamp mode before, during, and after the application of leptin to the aCSF.[7] In voltage-clamp mode, leptin-induced currents can be measured.[7]
-
-
Data Analysis: The firing frequency (in Hz), resting membrane potential (in mV), and input resistance are calculated and compared between baseline and leptin-treated conditions. Statistical tests are used to determine the significance of any observed changes.[7][9]
Caption: Workflow for electrophysiological recording.
Immunohistochemistry for Phosphorylated STAT3 (pSTAT3)
-
Objective: To identify neurons that are activated by leptin through the JAK-STAT pathway.
-
Methodology:
-
Leptin Administration: Mice are injected with leptin (e.g., intraperitoneally).[6]
-
Tissue Preparation: After a set time (e.g., 45 minutes to 1 hour), the mice are perfused, and the brains are collected and fixed. The brains are then sectioned using a cryostat or vibratome.[6][15]
-
Staining: The brain slices are incubated with a primary antibody that specifically recognizes the phosphorylated form of STAT3 (pSTAT3). A fluorescently labeled secondary antibody is then used to visualize the location of the pSTAT3. In transgenic mice with fluorescently labeled neuronal populations, co-localization of the pSTAT3 signal with the neuronal marker can be assessed.[6]
-
Imaging: The stained sections are imaged using a confocal microscope.
-
-
Data Analysis: The number of pSTAT3-positive cells within a specific brain region or the co-localization of pSTAT3 with specific neuronal populations is quantified.
Leptin's Effects Beyond the Arcuate Nucleus
While the ARC is a primary site of leptin action, leptin receptors are expressed in other brain regions, indicating a broader role in CNS function.[3]
-
Ventromedial Nucleus (VMN): Leptin has mixed effects in the VMN, exciting some neurons while inhibiting others.[10] The VMN is known to be involved in the regulation of energy homeostasis, and leptin's actions here contribute to its overall metabolic effects.[10]
-
Hippocampus: The hippocampus expresses high levels of leptin receptors.[16] Leptin has been shown to influence synaptic plasticity, neurogenesis, and cognitive functions such as learning and memory in this region.[4][16]
-
Ventral Tegmental Area (VTA): Leptin can directly regulate dopaminergic neurons in the VTA, a key area of the brain's reward circuitry.[3] This suggests a role for leptin in modulating the rewarding aspects of food intake.
Conclusion and Future Directions
The differential effects of leptin on various neuronal populations underscore the complexity of its regulatory functions within the central nervous system. The opposing actions on POMC and AgRP neurons in the hypothalamus are fundamental to its role in energy homeostasis. However, the expanding knowledge of leptin's influence on other neuronal populations, such as those in the VMN and hippocampus, reveals its involvement in a wider range of physiological and cognitive processes.[3][4][10]
For drug development professionals, understanding this neuronal specificity is paramount. Targeting leptin signaling pathways in a cell-type-specific manner could offer novel therapeutic strategies for metabolic disorders like obesity and type 2 diabetes, as well as potentially for neurodegenerative and cognitive disorders.[4][16] Future research should continue to elucidate the precise molecular mechanisms underlying leptin's diverse neuronal effects and explore the therapeutic potential of modulating these pathways.
References
- 1. Leptin signalling pathways in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hormone and glucose signalling in POMC and AgRP neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The geometry of leptin action in the brain: More complicated than a simple ARC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The procognitive effects of leptin in the brain and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leptin and insulin pathways in POMC and AgRP neurons that modulate energy balance and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential contribution of POMC and AgRP neurons to the regulation of regional autonomic nerve activity by leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute effects of leptin require PI3K signaling in hypothalamic proopiomelanocortin neurons in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.georgefox.edu [digitalcommons.georgefox.edu]
- 9. Leptin Modulates the Intrinsic Excitability of AgRP/NPY Neurons in the Arcuate Nucleus of the Hypothalamus | Journal of Neuroscience [jneurosci.org]
- 10. academic.oup.com [academic.oup.com]
- 11. The Acute Effects of Leptin Require PI3K Signaling in the Hypothalamic Ventral Premammillary Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. JCI - Acute effects of leptin require PI3K signaling in hypothalamic proopiomelanocortin neurons in mice [jci.org]
- 14. researchgate.net [researchgate.net]
- 15. AgRP Innervation onto POMC Neurons Increases with Age and Is Accelerated with Chronic High-Fat Feeding in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Analysis of Leptin Receptor Binding Affinity Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of leptin receptor binding affinity across various species, supported by experimental data. The information presented herein is intended to facilitate research and development efforts in metabolic diseases, oncology, and other fields where the leptin signaling pathway plays a crucial role.
Cross-Species Leptin Receptor Binding Affinity
The affinity of leptin for its receptor (LepR) is a critical determinant of its biological activity. This interaction initiates a cascade of intracellular signaling events that regulate energy homeostasis, neuroendocrine function, and metabolism. Understanding the variations in binding affinity across different species is essential for the accurate interpretation of animal model studies and for the development of therapeutic agents that target the leptin pathway.
The binding kinetics of the leptin-LepR interaction are characterized by the association rate constant (Kon), the dissociation rate constant (Koff), and the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.
Quantitative Comparison of Binding Affinity
The following table summarizes the experimentally determined and predicted binding affinities of leptin to its receptor in various species. It is important to note that experimental values can vary depending on the specific techniques and conditions employed.
| Species | Ligand | Receptor | Method | K_d_ (Dissociation Constant) | K_on_ (Association Rate, M⁻¹s⁻¹) | K_off_ (Dissociation Rate, s⁻¹) | Reference |
| Human (Homo sapiens) | Human Leptin | Human LepR | SPR | 0.23 ± 0.08 nM | (1.9 ± 0.4) x 10⁶ | (4.4 ± 0.6) x 10⁻⁴ | [1] |
| Human (Homo sapiens) | Human Leptin | Human LepR | Radioligand Assay | ~200 pM (Ki) | Not Reported | Not Reported | [2] |
| Mouse (Mus musculus) | Murine Leptin | Murine LepR (WT) | SPR | 6.47 x 10⁻¹¹ M (0.0647 nM) | 1.76 x 10⁶ | 1.21 x 10⁻⁴ | [3] |
| Mouse (Mus musculus) | Murine Leptin | Murine LepR | SPR | 0.5 nM | 1.5 x 10⁶ | 7 x 10⁻⁶ | [3][4] |
| Bovine (Bos taurus) | Bovine Leptin | Bovine Kidney Membranes | Radioligand Assay | 0.098 nM | Not Reported | Not Reported | [5] |
| Ovine (Ovis aries) | Ovine Leptin | Human LBD | SPR | 3.79 nM | Not Reported | Not Reported | [4] |
| Chicken (Gallus gallus) | Not Reported | Chicken LBD | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
| Frog (Xenopus laevis) | Xenopus Leptin | Xenopus LepR | Functional Assay | Not Reported | Not Reported | Not Reported | [7] |
| Zebrafish (Danio rerio) | Not Reported | Zebrafish LepR | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
LBD: Leptin-Binding Domain; SPR: Surface Plasmon Resonance; WT: Wild-Type.
Note: The data for ovine leptin binding to the human leptin-binding domain is presented. Direct binding data for the ovine receptor was not available in the searched literature. For chicken, frog, and zebrafish, while the presence and function of the leptin system are established, specific quantitative binding affinity data (Kd, Kon, Koff) were not found in the provided search results. One study did predict a lower binding energy for chicken leptin, but this is not an experimental affinity constant.
Leptin Receptor Signaling Pathways
The binding of leptin to the long form of its receptor (LepRb) triggers the activation of several intracellular signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the phosphatidylinositol 3-kinase (PI3K)/Akt, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[9][10][11] These pathways collectively regulate the expression of genes involved in energy balance, appetite, and other physiological processes.
JAK/STAT Signaling Pathway
This is the canonical and most well-understood leptin signaling cascade.
Caption: The JAK/STAT signaling pathway activated by leptin.
PI3K/Akt Signaling Pathway
This pathway is crucial for leptin's effects on metabolism and cell survival.
Caption: The PI3K/Akt signaling pathway initiated by leptin.
MAPK/ERK Signaling Pathway
This pathway is involved in cell proliferation, differentiation, and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Leptin and leptin receptor: Analysis of a structure to function relationship in interaction and evolution from humans to fish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leptin (ob gene) of the South African clawed frog Xenopus laevis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of leptin receptor gene in developing and adult zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
Safety Operating Guide
Proper Disposal of Human Leptin: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of human leptin in research and drug development settings.
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of bioactive materials like human leptin is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for managing human leptin waste, from initial handling to final disposal, ensuring the protection of personnel and the environment.
General Handling and Safety Precautions
When working with human leptin, it is imperative to adhere to good laboratory practices.[1] This includes wearing appropriate personal protective equipment (PPE) such as laboratory overalls, safety glasses, and gloves to avoid skin and eye contact.[1] All chemicals should be treated as potentially hazardous.[1] It is also crucial to prevent the generation of aerosols or splashing.[1]
Decontamination and Disposal Procedures
All samples and materials that have come into contact with human leptin should be treated as potentially infectious and decontaminated before disposal.[1] The primary methods for decontamination are autoclaving and chemical inactivation.
Liquid Waste:
-
Autoclaving: The preferred method for decontaminating liquid waste is to autoclave it for a minimum of one hour at 121.5°C.[1]
-
Chemical Inactivation: For liquid wastes that do not contain acid, a final concentration of 1.0% sodium hypochlorite (B82951) can be used. The mixture should be allowed to stand for at least 30 minutes to ensure effective decontamination.[1] Neutralized waste can also be treated with this method.[1]
Solid Waste:
-
Sharps: Needles, syringes, scalpels, and other sharp objects contaminated with human leptin should be placed in a designated sharps container.[2]
-
Contaminated Labware: Disposable labware, such as pipette tips, and other contaminated materials should be decontaminated, preferably by autoclaving.[1] These items should then be disposed of in accordance with institutional and local regulations for biomedical waste. Human tissue should be disposed of in separate, red-lidded clinical waste containers destined for incineration.[3]
Quantitative Decontamination Parameters
For easy reference, the following table summarizes the key quantitative parameters for the decontamination of human leptin waste.
| Decontamination Method | Agent | Concentration/Parameters | Contact Time | Applicable Waste |
| Autoclaving | Steam | 121.5°C | Minimum 1 hour | Liquid and Solid Waste |
| Chemical Inactivation | Sodium Hypochlorite | 1.0% final concentration | Minimum 30 minutes | Liquid Waste (acid-free) |
Disposal Workflow for Human Leptin
The following diagram outlines the decision-making process for the proper disposal of waste contaminated with human leptin.
Caption: Decision tree for the proper disposal of human leptin waste.
Experimental Protocols for Inactivation
While specific protocols for the inactivation of recombinant human leptin's biological activity for disposal purposes are not extensively detailed in the provided search results, the general principles of protein denaturation can be applied.
-
Thermal Inactivation: As indicated by the autoclaving parameters, high temperatures will denature the leptin protein, rendering it biologically inactive.
-
Chemical Denaturation: The use of strong oxidizing agents like sodium hypochlorite or acids will also lead to the denaturation and inactivation of the protein.[1]
For cleaning protein residues from laboratory equipment, enzymatic detergents containing proteases can be effective.[4] Soaking equipment in such solutions can break down the protein structure.[4]
It is important to note that while these methods will inactivate the biological activity of leptin, the disposal of the resulting waste must still comply with all institutional and local regulations for chemical and biomedical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Personal protective equipment for handling LEPTIN, HUMAN
Essential Safety and Handling Guide for LEPTIN, HUMAN
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling LEPTIN, HUMAN. The following procedures are designed to ensure safe laboratory practices, proper disposal, and effective emergency response.
Personal Protective Equipment (PPE)
To ensure personal safety when handling LEPTIN, HUMAN, which is often supplied as a lyophilized powder, the following personal protective equipment is recommended. The use of appropriate PPE is critical to avoid potential irritation and exposure, as the chemical, physical, and toxicological properties of this material may not be fully established[1].
| Equipment Type | Specification | Purpose |
| Eye Protection | Protective safety glasses or chemical safety goggles | To prevent eye contact and irritation[1]. |
| Hand Protection | Compatible chemical-resistant gloves | To avoid skin contact and potential absorption[1]. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Recommended when handling the lyophilized powder | To prevent inhalation and potential respiratory tract irritation[1]. |
Operational Plan: Handling and Storage
Safe handling and storage are paramount to maintaining the integrity of the product and ensuring the safety of laboratory personnel.
Handling Procedures:
-
Ventilation: Work in a well-ventilated area. A local and/or general exhaust system is recommended to minimize inhalation exposure[1].
-
Avoid Contact: Take all necessary precautions to avoid direct contact with eyes, skin, and clothing[1][2].
-
Prevent Dust Formation: When working with the lyophilized powder, handle it carefully to avoid creating dust[1].
-
Personal Hygiene: Wash hands thoroughly after handling the material[1][2].
Storage Procedures:
-
Store the product in a tightly closed container[1].
-
For short-term storage, keep at 4°C. For long-term storage, refer to the product-specific information sheet, as it is often stored at -20°C or -80°C.
-
Ensure the storage container is kept upright to prevent leakage[3].
Disposal Plan
Dispose of LEPTIN, HUMAN and any contaminated materials in accordance with local, state, and federal regulations.
-
Waste Collection: Transfer the material to a closed chemical waste container[1].
-
Contaminated Materials: Any materials that have come into contact with LEPTIN, HUMAN, such as pipette tips, tubes, and gloves, should be treated as chemical waste.
-
Spill Cleanup Debris: Debris from spill cleanups should also be placed in a sealed container for chemical waste disposal[1].
Emergency Procedures
Immediate and appropriate action is crucial in the event of accidental exposure or a spill.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention[1][4]. |
| Skin Contact | Immediately wash the affected skin with soap and water for at least 15 minutes. Remove any contaminated clothing and wash it before reuse[1]. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open[1]. |
| Ingestion | If the person is conscious, wash out their mouth with water. Seek medical attention[1]. |
Spill Response:
-
Evacuate: Clear the immediate area of the spill.
-
Protect: Wear appropriate personal protective equipment before attempting to clean the spill[1].
-
Contain and Clean: Gently sweep up the lyophilized powder, avoiding dust generation. For solutions, absorb with an inert material.
-
Decontaminate: Wash the spill site thoroughly after the material has been collected[1].
-
Dispose: Place all cleanup materials into a sealed container for chemical waste disposal[1].
Visual Workflow Guides
The following diagrams illustrate the standard operating procedure for handling LEPTIN, HUMAN and the appropriate response to a spill.
Caption: Standard workflow for safely handling LEPTIN, HUMAN.
Caption: Emergency response plan for a LEPTIN, HUMAN spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
